molecular formula C10H9BrO2 B186053 1-(2-Bromophenyl)cyclopropanecarboxylic acid CAS No. 124276-87-5

1-(2-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B186053
CAS No.: 124276-87-5
M. Wt: 241.08 g/mol
InChI Key: BJFFZQJYJMQPHY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFFZQJYJMQPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601777
Record name 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid
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Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-87-5
Record name 1-(2-Bromophenyl)cyclopropanecarboxylic acid
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Record name 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid
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Record name 1-(2-bromophenyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

1-(2-Bromophenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern chemical research and drug discovery. We will delve into its core chemical properties, spectroscopic profile, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound is a bifunctional organic compound featuring a highly strained cyclopropyl ring and a synthetically versatile bromophenyl group attached to a carboxylic acid moiety. This unique combination of structural features makes it a valuable intermediate for introducing complex scaffolds in medicinal chemistry and materials science.

The cyclopropane ring is not merely a linker; its distinct stereoelectronic properties, including enhanced π-character in its C-C bonds and conformational rigidity, are frequently exploited to improve pharmacological properties.[1][2] These properties can enhance metabolic stability, binding potency, and membrane permeability in drug candidates.[1][2] The ortho-bromine atom on the phenyl ring serves as a crucial handle for a wide array of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 124276-87-5[3]
Molecular Formula C₁₀H₉BrO₂[3][4][5]
Molecular Weight 241.08 g/mol [5][6]
Appearance Solid[5]
InChI Key BJFFZQJYJMQPHY-UHFFFAOYSA-N[4]
SMILES C1CC1(C2=CC=CC=C2Br)C(=O)O[4]
Predicted XlogP 2.4[4]
Predicted pKa 4.53 ± 0.10[7]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.

    • Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the δ 10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[8][9]

    • Aromatic Protons (C₆H₄Br): Four protons exhibiting complex multiplets in the aromatic region (approximately δ 7.0-7.8 ppm). The ortho-substitution pattern leads to a characteristic splitting pattern.

    • Cyclopropyl Protons (-CH₂-CH₂-): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, generally between δ 1.0-2.0 ppm.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

    • Carbonyl Carbon (-COOH): A signal in the deshielded region of δ 165-185 ppm.[8]

    • Aromatic Carbons: Six distinct signals between δ 120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) will have a characteristic shift, as will the ipso-carbon attached to the cyclopropyl ring.

    • Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to both the phenyl group and the carboxyl group.

    • Methylene Carbons (-CH₂-): Signals for the two equivalent CH₂ carbons of the cyclopropane ring in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functional group.[8]

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8]

  • C=O Stretch: A strong, sharp absorption between 1710 cm⁻¹ (for the hydrogen-bonded dimer) and 1760 cm⁻¹ (for the monomer).[8]

  • Aromatic C=C Stretch: Medium intensity peaks around 1450-1600 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected masses would be approximately 239.978 Da and 241.976 Da.[4]

  • Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the bromophenylcyclopropane cation.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and logical approach to synthesizing this molecule involves a cyclopropanation reaction followed by hydrolysis. The workflow below outlines a plausible route starting from 2-bromophenylacetonitrile.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 2-Bromophenylacetonitrile D 1-(2-Bromophenyl)cyclopropanecarbonitrile A->D B 1,2-Dibromoethane B->D C Strong Base (e.g., NaOH) Phase Transfer Catalyst C->D F This compound D->F E Acid or Base (e.g., H₂SO₄ or NaOH), Heat E->F

Caption: Synthetic workflow for this compound.

This two-step process first establishes the cyclopropyl ring via a double alkylation of the acidic alpha-carbon of the nitrile, followed by a robust hydrolysis step to convert the nitrile to the desired carboxylic acid.[10][11][12]

Core Reactivity

The molecule's reactivity is governed by its three key components: the carboxylic acid, the bromophenyl ring, and the cyclopropyl group.

Reactivity_Diagram cluster_reactions Potential Transformations A This compound Carboxylic Acid Bromophenyl Ring B Amide Formation (Coupling Agents) A:f0->B C Esterification (Fischer, etc.) A:f0->C D Reduction to Alcohol (e.g., LiAlH₄) A:f0->D E Suzuki Coupling (Boronic Acids) A:f1->E F Sonogashira Coupling (Alkynes) A:f1->F G Heck Coupling (Alkenes) A:f1->G

Sources

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid (CAS Number: 124276-87-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, outlines plausible synthetic routes based on established organic chemistry principles, and explores its significant applications, particularly in the development of novel therapeutics such as Cathepsin K inhibitors for osteoporosis. The guide also covers essential safety and handling protocols. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Aryl-Cyclopropyl Moiety

The cyclopropyl group, though a simple three-membered carbocycle, is a powerhouse in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain, shorter and stronger C-H bonds, and significant π-character in its C-C bonds, offer medicinal chemists a versatile tool to address common challenges in drug design. The incorporation of a cyclopropyl ring can enhance metabolic stability by shielding adjacent groups from enzymatic degradation, improve binding potency by locking a molecule into a bioactive conformation, and modulate physicochemical properties like lipophilicity and pKa.[1][2]

This compound is a bifunctional building block that combines the advantageous features of the cyclopropyl moiety with the reactive potential of a brominated phenyl ring. The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the ortho-bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures. This strategic combination makes it a valuable intermediate in the synthesis of high-value pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a synthetic building block is fundamental to its effective use in multi-step synthesis.

Physicochemical Properties

The properties of this compound are summarized in the table below. While experimentally determined data for this specific isomer is not widely published, predicted values and data from closely related analogs provide a reliable profile.

PropertyValueSource
CAS Number 124276-87-5[3]
Molecular Formula C₁₀H₉BrO₂[2][4]
Molecular Weight 241.08 g/mol [2]
Appearance Solid (predicted)General Observation
Monoisotopic Mass 239.97859 Da[4]
pKa 4.06 ± 0.50 (Predicted)[5]
XlogP 2.4 (Predicted)[4]
Boiling Point 434.3 ± 30.0 °C (Predicted)[5]
Density 1.664 ± 0.06 g/cm³ (Predicted)[5]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected spectral features are outlined below, based on the known ranges for its constituent functional groups.

¹H NMR Spectroscopy:

  • Aromatic Protons (C₆H₄): Multiplets expected in the range of δ 7.0-7.8 ppm. The ortho-substitution pattern will lead to a complex splitting pattern.

  • Carboxylic Acid Proton (COOH): A broad singlet typically appearing far downfield, often between δ 10-12 ppm.[6]

  • Cyclopropyl Protons (CH₂-CH₂): The diastereotopic methylene protons of the cyclopropyl ring are expected to appear as complex multiplets, typically in the upfield region of δ 1.0-2.0 ppm.[7]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal in the range of δ 170-185 ppm.[8]

  • Aromatic Carbons (C₆H₄): Multiple signals between δ 120-140 ppm. The carbon attached to the bromine (C-Br) would appear in this region, and its chemical shift can be influenced by the electronic effects of the substituent.

  • Quaternary Cyclopropyl Carbon (C-Ar): A signal typically between δ 20-30 ppm.

  • Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region, typically between δ 10-20 ppm. The unique electronic nature of the cyclopropane ring can sometimes shift these signals to even higher fields, occasionally below 0 ppm.[9]

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. Dimerization through hydrogen bonding in the solid state usually results in this peak appearing around 1710 cm⁻¹.[10]

  • C-Br Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for ortho-disubstituted benzene rings appear in the 740-780 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[11]

Synthesis and Manufacturing

Proposed Synthetic Workflow

A plausible and efficient route begins with the formation of the corresponding nitrile, 1-(2-bromophenyl)cyclopropanecarbonitrile, which is then hydrolyzed to the target carboxylic acid.

Synthesis_Workflow start 2-Bromophenylacetonitrile step1 Alkylation with 1,2-Dibromoethane start->step1 Strong Base (e.g., NaH, LDA) intermediate 1-(2-Bromophenyl)cyclopropanecarbonitrile step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 H₃O⁺ or OH⁻, Heat product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard procedures for nitrile hydrolysis.[12][13][14]

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile (Intermediate)

This step would likely involve the alkylation of 2-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA) to form the cyclopropyl ring.

Step 2: Hydrolysis to this compound (Final Product)

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is assembled in a fume hood.

  • Reaction Mixture: To the flask, add 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq). Add a solution of aqueous sodium hydroxide (e.g., 20-40% w/v, 5-10 eq). Ethanol may be added as a co-solvent to improve solubility.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is consumed. This may take several hours.

    • Causality Insight: The strong basic conditions and heat are necessary to hydrolyze the stable nitrile group. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylate salt.[13]

  • Workup and Acidification: Cool the reaction mixture to room temperature. If a co-solvent was used, it can be removed under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.

    • Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator that the desired carboxylic acid has been formed, as it is generally less soluble in acidic aqueous media than its carboxylate salt form.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product of high purity.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its three key structural components: the carboxylic acid, the cyclopropyl ring, and the bromo-aromatic system.

Reactivity_Pathways cluster_0 Carboxylic Acid Reactions cluster_1 Aromatic Ring Reactions start This compound amide Amide Formation start->amide Amine, Coupling Agent (e.g., HATU, EDCI) ester Esterification start->ester Alcohol, Acid Catalyst acid_chloride Acid Chloride Formation start->acid_chloride SOCl₂, (COCl)₂ suzuki Suzuki Coupling start->suzuki Boronic Acid, Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd/Cu Catalysts

Caption: Key reaction pathways for the title compound.

  • Carboxylic Acid Moiety: The -COOH group is readily converted into a variety of other functional groups. It can be activated to form amides, a critical transformation for linking this building block to other fragments in drug synthesis. Esterification is also a common reaction, which can be used for purification or as a protecting group strategy. Conversion to the more reactive acid chloride using reagents like thionyl chloride provides an intermediate for a wider range of nucleophilic acyl substitutions.

  • Bromo-Aromatic Ring: The ortho-bromine atom is a key site for reactivity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, amino, or alkynyl groups, providing a powerful method for rapid library generation and structure-activity relationship (SAR) studies.

  • Cyclopropyl Ring: The cyclopropyl ring is generally stable under many reaction conditions. However, its strained nature can influence the reactivity of adjacent groups. Cyclopropanes bearing electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles, although this is less common for this specific compound under typical synthetic conditions.[15]

Applications in Drug Discovery and Development

This compound and its close analogs are valuable intermediates in the synthesis of inhibitors for various therapeutic targets, most notably Cathepsin K.

Intermediate for Cathepsin K Inhibitors

Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[16] Overactivity of Cathepsin K is implicated in osteoporosis, a disease characterized by low bone mass and structural deterioration of bone tissue.[17] Therefore, inhibiting Cathepsin K is a promising therapeutic strategy for treating osteoporosis.

Several potent Cathepsin K inhibitors feature a central scaffold derived from aryl-cyclopropyl building blocks. For example, the structure of Odanacatib, a well-studied Cathepsin K inhibitor, highlights the importance of related structural motifs. While not directly using the 2-bromo isomer, the synthesis of many advanced Cathepsin K inhibitors involves the amide coupling of a cyclopropanecarboxylic acid derivative to an amino acid fragment. The aryl portion of the molecule often occupies the S2 pocket of the enzyme's active site.

The workflow below illustrates the general role of an aryl-cyclopropanecarboxylic acid in the synthesis of a Cathepsin K inhibitor.

CatK_Inhibitor_Synthesis start This compound step1 Amide Coupling start->step1 Amino Acid Derivative, Coupling Reagents intermediate Amide Intermediate step1->intermediate step2 Cross-Coupling (e.g., Suzuki) intermediate->step2 Boronic Acid, Pd Catalyst product Cathepsin K Inhibitor Core Scaffold step2->product

Caption: General workflow for Cathepsin K inhibitor synthesis.

In this pathway, the carboxylic acid of our title compound is first coupled with an amino acid derivative. Subsequently, the bromine atom is utilized in a cross-coupling reaction to install another key fragment of the final inhibitor. This modular approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensure personnel safety.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Fire and Explosion Hazards: This material is not expected to be flammable. Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Thermal decomposition may produce carbon oxides and hydrogen bromide.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. It should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the robust, conformationally constraining, and metabolically resilient cyclopropyl ring with the versatile reactivity of an ortho-bromophenyl group and a carboxylic acid handle, it provides a powerful platform for the construction of complex and biologically active molecules. Its role as a key intermediate in the synthesis of next-generation therapeutics, particularly in the field of osteoporosis, underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its unique properties in their research endeavors.

References

  • PubChem. (n.d.). This compound.
  • Tavares, F. X., & Deaton, D. N. (2005). Design of cathepsin K inhibitors for osteoporosis. Current topics in medicinal chemistry, 5(16), 1639–1675.
  • Peterson, J. A., Bender, D. M., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.
  • Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Gauthier, D. R., Jr, Zandi, K. S., & Dormer, P. G. (2009). A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate. The Journal of organic chemistry, 74(4), 1605–1610.
  • Du, X., & Ghavami, A. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(1), 1.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Al-Hachami, M. (n.d.). Chapter 20: Carboxylic Acids and Nitriles. Based on McMurry, Organic Chemistry, 6th edition.
  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook.
  • Stoch, S. A., & Wagner, J. A. (2015). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Journal of clinical pharmacology, 55(9), 957–970.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclopropanecarboxylic acid. NIST Chemistry WebBook.
  • Beilstein Journal of Organic Chemistry. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 936-942.
  • RSC Publishing. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 9(15), 8438-8449.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). [Image].
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
  • PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • PubMed. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.
  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid - Optional[Near IR] - Spectrum.

Sources

1-(2-Bromophenyl)cyclopropanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a bifunctional synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure, which incorporates a conformationally constrained cyclopropyl ring, a reactive carboxylic acid handle, and a brominated aromatic moiety amenable to cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The cyclopropyl scaffold is increasingly recognized for its ability to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates, such as enhanced metabolic stability and potency. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, a detailed synthetic protocol, and the strategic applications of this compound in modern drug discovery.

Introduction

In medicinal chemistry, the design of small molecule therapeutics often hinges on the strategic use of rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The cyclopropyl ring is an exemplary scaffold that has gained prominence for its unique stereoelectronic properties.[1] Unlike flexible alkyl chains, the cyclopropane motif introduces conformational rigidity, which can reduce the entropic penalty of binding to a protein target and improve selectivity. Furthermore, this strained ring system is generally more resistant to oxidative metabolism, a common pathway for drug clearance.[1]

This compound emerges as a particularly valuable building block by capitalizing on these benefits. It provides two orthogonal points for chemical modification:

  • The Carboxylic Acid: A versatile functional group for amide bond formation, esterification, or reduction, enabling the introduction of diverse pharmacophores.

  • The 2-Bromophenyl Group: A classic handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex biaryl or C-N linked structures.

This technical guide serves as a resource for researchers and drug development professionals, offering detailed information on the properties, synthesis, and strategic deployment of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in synthesis.

Table 1: Compound Identity and Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO₂[2][3][4]
Molecular Weight 241.08 g/mol [3][5]
CAS Number 124276-87-5[2][3][6]
IUPAC Name 1-(2-bromophenyl)cyclopropane-1-carboxylic acid
Appearance White to off-white solid (typical)
Storage Sealed in a dry environment at room temperature.[3]
Diagram: Chemical Structure

Caption: Structure of this compound.

Spectroscopic Profile (Predicted)
  • Mass Spectrometry: The monoisotopic mass is 239.97859 Da.[4] In electrospray ionization (ESI), it would exhibit characteristic ions corresponding to [M-H]⁻ at m/z 238.9713 and [M+H]⁺ at m/z 240.9859. The isotopic pattern from the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would result in a distinctive M, M+2 signal pair.

  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (4H): Four signals in the aromatic region (~7.0-7.8 ppm), exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.

    • Cyclopropane Protons (4H): The two methylene groups on the cyclopropane ring are diastereotopic. This will result in two sets of complex multiplets (likely two signals, each integrating to 2H) in the upfield region (~1.2-2.0 ppm).

    • Carboxylic Acid Proton (1H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carboxyl Carbonyl: A signal around 175-180 ppm.

    • Aromatic Carbons: Six signals in the 120-140 ppm range, including the bromine-bearing carbon (C-Br) which will be more shielded.

    • Quaternary Cyclopropane Carbon: A signal for the carbon atom attached to both the phenyl ring and the carboxyl group.

    • Cyclopropane Methylene Carbons: One or two signals in the upfield region (~15-30 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • Aromatic C=C Stretches: Medium intensity bands in the ~1450-1600 cm⁻¹ region.

Synthesis and Purification

The synthesis of 1-aryl-cyclopropanecarboxylic acids is well-established. A robust and scalable approach involves the cyclopropanation of an arylacetonitrile followed by hydrolysis.

Retrosynthetic Analysis and Workflow

The molecule can be disconnected at the C-C bonds of the cyclopropane ring. A logical precursor is 2-bromophenylacetonitrile, which possesses an activated methylene group. This intermediate can undergo a double alkylation with a 1,2-dielectrophile like 1,2-dibromoethane under basic conditions to form the cyclopropane ring. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid.

G start1 2-Bromophenylacetonitrile intermediate 1-(2-Bromophenyl)cyclopropanecarbonitrile start1->intermediate Step 1: Cyclopropanation start2 1,2-Dibromoethane start2->intermediate Step 1: Cyclopropanation product This compound intermediate->product Step 2: Nitrile Hydrolysis reagent1 Base (e.g., 50% NaOH) Phase-Transfer Catalyst reagent1->intermediate Step 1: Cyclopropanation reagent2 Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) reagent2->product Step 2: Nitrile Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) at each stage.

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • With vigorous stirring, slowly add 50% aqueous sodium hydroxide (w/w, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.

    • Causality: Phase-transfer catalysis is employed to bring the hydroxide anion into the organic phase to deprotonate the acetonitrile, initiating the reaction. Vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours or until TLC analysis (e.g., 20% ethyl acetate in hexanes) indicates complete consumption of the starting acetonitrile.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Combine the crude 1-(2-Bromophenyl)cyclopropanecarbonitrile from the previous step with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or a concentrated solution of sodium hydroxide (e.g., 25% w/w).

  • Heat the mixture to reflux (typically 100-110°C) and stir for 8-16 hours. Monitor the reaction by TLC until the nitrile intermediate is consumed.

    • Causality: Harsh acidic or basic conditions are required to hydrolyze the stable nitrile group, first to an amide and then to the carboxylate salt.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • If using acid hydrolysis: Slowly pour the cooled mixture onto crushed ice and extract the product with ethyl acetate.

  • If using base hydrolysis: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Wash the collected solid or the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, or an ethyl acetate/hexanes mixture) to yield the final product.

Applications in Drug Development and Medicinal Chemistry

The utility of this molecule stems from its dual-functional nature, serving as a linchpin for building molecular complexity.

A Bifunctional Synthetic Hub

The two reactive sites on the molecule can be addressed with high chemoselectivity, allowing for a planned and divergent synthesis of compound libraries.

G center This compound amide Amide Library (R-NH₂ + Coupling Agent) center->amide Carboxylic Acid Derivatization ester Ester Library (R-OH + Acid Catalyst) center->ester suzuki Suzuki Coupling (R-B(OH)₂ + Pd Catalyst) center->suzuki Cross-Coupling Reactions buchwald Buchwald-Hartwig Amination (R₂NH + Pd Catalyst) center->buchwald

Caption: Key synthetic transformations of the title compound.

  • Amide Coupling: The carboxylic acid is readily converted into amides, a functional group present in a vast number of approved drugs. This allows for the exploration of the "R-group" space by coupling with a diverse range of amines.

  • Suzuki and Related Couplings: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This enables the connection of various aryl, heteroaryl, or vinyl groups, which is a cornerstone of modern medicinal chemistry for building kinase inhibitors and other targeted therapies.

The Cyclopropyl Scaffold's Contribution

Incorporating this building block into a lead compound can address common drug development challenges:

  • Metabolic "Blocking": The cyclopropyl group can act as a "metabolic shield," preventing CYP450-mediated oxidation that might occur on a more flexible alkyl chain, thereby increasing the drug's half-life.[1]

  • Improved Permeability: The rigid, lipophilic nature of the scaffold can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier.[1]

  • Enhanced Potency: By locking a key pharmacophore (the phenyl ring) into a specific, bioactive conformation, the molecule can bind more tightly to its target, leading to increased potency.

Therapeutic Potential

Derivatives of cyclopropanecarboxylic acids are being actively investigated in several therapeutic areas. Patents reveal their use as intermediates for compounds targeting respiratory and inflammatory diseases, often by inhibiting enzymes like leukotriene C₄ synthase.[7] The scaffold is also a common feature in kinase inhibitors, where the rigid structure helps position functional groups for optimal interaction within the ATP-binding pocket of the enzyme.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Recommended PPE: Use a chemical fume hood. Wear standard personal protective equipment, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally rigid cyclopropyl core, a versatile carboxylic acid, and a cross-coupling-ready aryl bromide moiety provides an efficient pathway to novel, structurally complex, and biologically active molecules. By leveraging the principles of metabolic stability and conformational constraint, this building block offers a rational approach to overcoming common hurdles in drug discovery and development.

References

  • 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Oakwood Chemical. [Link]
  • This compound (C10H9BrO2). PubChemLite. [Link]
  • 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541. PubChem. [Link]
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, Journal of Medicinal Chemistry. [Link]
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules.[1] As a functionalized building block, 1-(2-Bromophenyl)cyclopropanecarboxylic acid presents a valuable scaffold for drug discovery, combining the rigid cyclopropane core with a synthetically versatile brominated aromatic ring. This guide provides a comprehensive, methodology-focused exploration of the definitive structural elucidation of this compound. We move beyond rote procedural descriptions to explain the causal logic behind the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes a self-validating system where orthogonal analytical data converge to provide an unambiguous structural assignment, ensuring the highest degree of scientific integrity for research and development applications.

Introduction: The Strategic Importance of the Analyte

This compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: approx. 241.09 g/mol ) is a compound of significant interest in synthetic and pharmaceutical chemistry.[2][3] The cyclopropyl group is not merely a passive linker; its inherent ring strain and unique electronic properties can enhance biological potency, improve metabolic profiles, and fine-tune solubility.[1] The presence of the ortho-bromophenyl group provides a reactive handle for further chemical modification, such as cross-coupling reactions, enabling the exploration of a broad chemical space. Given its potential as a precursor in the synthesis of novel therapeutics,[4] the unequivocal confirmation of its structure is a critical first step in any research pipeline.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The definitive characterization of a molecule like this compound relies not on a single technique, but on the synergistic interplay of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and their collective data build a self-consistent and irrefutable model of the molecular architecture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Syn Hypothetical Synthesis Pur Purification Syn->Pur Crude Product MS Mass Spectrometry (MS) Pur->MS Pure Analyte IR Infrared (IR) Spectroscopy Pur->IR Pure Analyte NMR NMR Spectroscopy (1H, 13C, 2D) Pur->NMR Pure Analyte Data_Int Molecular Formula & Weight (from MS) Functional Groups (from IR) Connectivity & Skeleton (from NMR) MS->Data_Int IR->Data_Int NMR->Data_Int Final_Structure Final Validated Structure Data_Int->Final_Structure Convergent Evidence

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Interrogation

Causality: The initial objective is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a precise mass measurement that validates the molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Employ Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be analyzed.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Interpreting the Data:

  • Molecular Ion Isotope Pattern: The most critical diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two major peaks of nearly equal intensity separated by 2 mass units (m/z). This provides unequivocal evidence for the presence of a single bromine atom in the molecule.[5]

  • Accurate Mass: HRMS will provide a mass accurate to within a few parts per million (ppm). For C₁₀H₉BrO₂, the expected monoisotopic mass of the [M-H]⁻ ion is approximately 238.9713 Da.[5] This precise measurement effectively confirms the elemental composition.

  • Fragmentation: Although ESI is a soft technique, some fragmentation can occur. Key fragments may correspond to the loss of the carboxylic acid group (-45 Da) or the bromine atom (-79/81 Da), providing preliminary clues about the molecular structure.[6][7]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is a rapid and powerful method for identifying the key functional groups present in a molecule.[8] The vibrational frequencies of specific bonds serve as reliable fingerprints.

Experimental Protocol:

  • Sample Preparation: The sample, a solid, can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Interpreting the Data: The IR spectrum provides a clear signature of the carboxylic acid functionality.

Vibrational ModeExpected Frequency (cm⁻¹)Characteristics
O-H Stretch (Carboxylic Acid) 2500 - 3300Very broad and strong, due to hydrogen bonding dimerization.[9]
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium intensity peaks.
C-H Stretch (Cyclopropyl) 2900 - 3000Sharp, medium intensity peaks.
C=O Stretch (Carboxylic Acid) 1700 - 1725Very strong and sharp absorption.
C=C Stretch (Aromatic) 1450 - 1600Multiple sharp bands of varying intensity.
C-Br Stretch 500 - 650Found in the fingerprint region.

The presence of the extremely broad O-H stretch combined with the intense C=O stretch at ~1710 cm⁻¹ is a definitive indicator of a carboxylic acid.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy provides the most detailed structural information, mapping the carbon skeleton and the precise connectivity of atoms by analyzing the magnetic environments of ¹H and ¹³C nuclei. For this compound, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY, HSQC, and HMBC.

Interpreting the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (1H): A broad singlet is expected in the far downfield region (δ 10-13 ppm). This peak will disappear upon shaking the sample with a drop of D₂O, confirming it as an exchangeable acidic proton.[9]

  • Aromatic Protons (4H): The ortho-substituted bromophenyl ring will give rise to a complex set of signals between δ 7.0-7.8 ppm. The four protons are chemically distinct and will show coupling to their neighbors, resulting in patterns such as doublets, triplets, or doublets of doublets.

  • Cyclopropane Protons (4H): The two methylene groups on the cyclopropane ring are diastereotopic. This means all four protons are chemically distinct, leading to complex multiplets in the upfield region (typically δ 1.2-2.0 ppm). The geminal (on the same carbon) and cis/trans couplings are characteristic of the strained three-membered ring.[10]

Interpreting the ¹³C NMR Spectrum:

  • Carbonyl Carbon (1C): A signal in the δ 175-180 ppm range, characteristic of a carboxylic acid.

  • Aromatic Carbons (6C): Six distinct signals are expected. The carbon directly bonded to the bromine (C-Br) will be found around δ 120-125 ppm, while the quaternary carbon attached to the cyclopropane ring will appear around δ 140-145 ppm. The other four CH carbons will resonate between δ 127-134 ppm.

  • Cyclopropane Carbons (3C): These are highly shielded and appear far upfield. The quaternary carbon (C-1 of the cyclopropane) will be around δ 30-35 ppm, while the two CH₂ carbons will be found at approximately δ 15-20 ppm.

The Power of 2D NMR: Confirming Connectivity While 1D NMR suggests the presence of the different fragments (bromophenyl, cyclopropane, carboxylic acid), 2D NMR proves their connectivity.

G cluster_mol Key HMBC Correlations Cq_arom Cq (Aromatic) Cq_cyclo Cq (Cyclo) Cq_arom->Cq_cyclo C_Br C-Br CH_arom1 CH CH2_cyclo CH₂ (Cyclo) Cq_cyclo->CH2_cyclo C_O C=O Cq_cyclo->C_O H_cyclo H (Cyclo) H_cyclo->Cq_arom Crucial Link H_cyclo->Cq_cyclo H_cyclo->C_O

Caption: Key HMBC correlations confirming the structure.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlations to observe are:

    • From the cyclopropane protons (H-cyclo) to the aromatic quaternary carbon (Cq-arom) . This definitively links the cyclopropane ring to the phenyl ring.

    • From the cyclopropane protons (H-cyclo) to the carbonyl carbon (C=O) . This confirms the attachment of the carboxylic acid to the cyclopropane ring.

Summary of Spectroscopic Data

TechniqueObservationConclusion
HRMS Molecular ion [M-H]⁻ at m/z ≈ 238.9713; distinctive [M]⁺ and [M+2]⁺ isotopic pattern of equal intensity.Confirms molecular formula C₁₀H₉BrO₂ and the presence of one bromine atom.
IR Very broad peak at 2500-3300 cm⁻¹; very strong, sharp peak at ~1710 cm⁻¹.Confirms the presence of a hydrogen-bonded carboxylic acid functional group.
¹H NMR Broad singlet (δ ~12), complex aromatic signals (δ 7-8), complex aliphatic multiplets (δ 1-2).Evidence for carboxylic acid, substituted phenyl, and cyclopropane protons.
¹³C NMR Signals at δ ~178 (C=O), δ 120-145 (aromatic), and δ 15-35 (aliphatic).Confirms carbon skeleton consistent with the proposed structure.
2D NMR HMBC correlation from cyclopropane protons to both the aromatic quaternary carbon and the carbonyl carbon.Unambiguously establishes the connectivity between all three structural motifs.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301541, 2-(4-Bromophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
  • Bioactive Compounds in Health and Disease. (2024).
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • PubChemLite. (n.d.). This compound (C10H9BrO2).
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • MD Topology. (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid.
  • Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
  • Google Patents. (n.d.).
  • NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]
  • Journal of Chinese Pharmaceutical Sciences. (2018).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • European Journal of Chemistry. (2022). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. [Link]
  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543529. PubChem. [Link]
  • NIST. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid. PubChem. [Link]
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.
  • Google Patents. (n.d.). CN104892355A - Novel method for synthesizing cyclopropyl bromide.
  • Google Patents. (n.d.).
  • Chemical Society Reviews. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. [Link]

Sources

Spectroscopic Characterization of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. While experimentally obtained spectra for this specific compound are not widely available in peer-reviewed literature, this document serves as an in-depth theoretical and practical guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will predict and interpret the key spectral features of this molecule. This guide also includes standardized protocols for sample preparation and data acquisition, ensuring a self-validating system for researchers who synthesize or work with this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound is a unique small molecule featuring a cyclopropane ring attached to a brominated phenyl group and a carboxylic acid moiety. This combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold can introduce conformational constraints, while the bromophenyl group offers a site for further functionalization, for instance, through cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation or other derivatizations. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research and development setting.

This guide will delve into the expected spectroscopic signature of this compound, providing a reliable reference for its identification.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the spectroscopic data lies in understanding the molecular structure and the electronic environment of each atom.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropane protons, and the carboxylic acid proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Rationale
COOH10.0 - 12.0broad singlet-1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
Ar-H7.60 - 7.65doublet of doublets~8.0, 1.51HOrtho to the bromine atom, deshielded by its inductive effect.
Ar-H7.30 - 7.40triplet of doublets~7.5, 1.51HPara to the bromine atom.
Ar-H7.10 - 7.20triplet of doublets~7.5, 1.51HMeta to the bromine atom.
Ar-H7.00 - 7.10doublet of doublets~8.0, 1.51HOrtho to the cyclopropyl group.
Cyclopropane CH₂1.60 - 1.70multipletgeminal and cis/trans2HDiastereotopic protons on the cyclopropane ring, appearing as complex multiplets.
Cyclopropane CH₂1.20 - 1.30multipletgeminal and cis/trans2HDiastereotopic protons on the cyclopropane ring, appearing as complex multiplets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O178 - 182The carbonyl carbon of the carboxylic acid is significantly deshielded.
Ar-C (C-Br)122 - 125The carbon atom directly attached to the bromine is shielded relative to other aromatic carbons.
Ar-C130 - 135Aromatic carbons not directly attached to the bromine or cyclopropyl group.
Ar-C127 - 130Aromatic carbons not directly attached to the bromine or cyclopropyl group.
Ar-C (C-Cyclopropyl)140 - 145The ipso-carbon attached to the cyclopropyl group.
Quaternary Cyclopropane C35 - 40The quaternary carbon of the cyclopropane ring is deshielded by the attached phenyl and carboxyl groups.
Cyclopropane CH₂15 - 20The methylene carbons of the cyclopropane ring are relatively shielded.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm, centered at 8 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 240 ppm, centered at 120 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Diagram 2: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 with TMS h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibration phase_base->calibrate interpret Interpretation of Shifts & Couplings calibrate->interpret Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure C-H Framework Connectivity NMR->Structure Functional_Groups Functional Groups (COOH, C-Br, Ar) IR->Functional_Groups MW_Formula Molecular Weight Elemental Formula MS->MW_Formula Confirmation Structural Confirmation & Purity Assessment Structure->Confirmation Functional_Groups->Confirmation MW_Formula->Confirmation

An In-depth Technical Guide to the Solubility Profile of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes theoretical principles, predicted physicochemical properties, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details protocols for determining both kinetic and thermodynamic solubility, explores the critical influence of pH and potential polymorphic forms, and outlines a validated analytical method for accurate quantification. The overarching goal is to equip the scientific community with the foundational knowledge and practical tools necessary to effectively characterize and modulate the solubility of this and structurally related molecules, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability and efficacy of new chemical entities.[1] For professionals in drug discovery and development, a compound's aqueous solubility is a primary determinant of its oral bioavailability and subsequent therapeutic effect.[1] Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of promising drug candidates.[1] Therefore, a thorough understanding and precise characterization of a compound's solubility profile are indispensable in the early stages of research and development.

This guide focuses on this compound (Figure 1), a molecule featuring a bromophenyl group attached to a cyclopropanecarboxylic acid moiety. The presence of the lipophilic bromophenyl group and the polar carboxylic acid functionality suggests a complex solubility behavior that is likely to be highly dependent on the surrounding environment.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here) CAS Number: 124276-87-5[2] Molecular Formula: C₁₀H₉BrO₂[2] Molecular Weight: 241.09 g/mol [2]

Physicochemical Properties and Predicted Solubility Behavior

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its solubility. For this compound, we can infer its behavior from its structural components and predicted properties.

Predicted Lipophilicity and Acidity
  • LogP (Octanol-Water Partition Coefficient): The predicted XlogP value for this compound is 2.4.[3] This value indicates a moderate degree of lipophilicity, suggesting that the compound will have limited solubility in aqueous media and better solubility in organic solvents.

  • pKa (Acid Dissociation Constant): As a carboxylic acid, this compound is acidic. The pKa of most aromatic and aliphatic carboxylic acids falls within the range of 4 to 5.[4] The electron-withdrawing nature of the bromine atom on the phenyl ring is expected to slightly increase the acidity, placing the pKa likely in the lower end of this range. This acidity is a critical determinant of its pH-dependent solubility.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of an ionizable compound like this compound is governed by the Henderson-Hasselbalch equation. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in aqueous media. Conversely, at a pH above its pKa, it will exist primarily as its more soluble, deprotonated carboxylate salt. This relationship is a cornerstone for developing formulation strategies to enhance oral absorption.

Experimental Determination of Solubility: A Methodological Framework

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This section details the protocols for determining both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[5]

  • Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.[5]

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound in a saturated solution. This is a more time- and resource-intensive measurement but provides the definitive solubility value for a given solid form.[5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining the solubility of a compound.

solubility_factors cluster_compound Compound Properties cluster_conditions Experimental Conditions pKa pKa Solubility Measured Solubility pKa->Solubility LogP LogP LogP->Solubility Polymorphism Polymorphism Polymorphism->Solubility pH pH of Solvent pH->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Composition Solvent->Solubility

Sources

A Researcher's Guide to the Safe Handling and Application of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

1-(2-Bromophenyl)cyclopropanecarboxylic acid (CAS No. 124276-87-5) is a substituted cyclopropane derivative that serves as a valuable building block in modern organic synthesis.[1] Its unique structural motif, combining a cyclopropyl ring with a brominated phenyl group, makes it a key intermediate in the development of novel pharmaceutical compounds and complex molecular architectures. For researchers and drug development professionals, understanding the material's properties is intrinsically linked to ensuring its safe and effective use.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive safety framework grounded in the principles of risk mitigation and laboratory best practices. As scientists, our primary directive is to innovate safely. This document explains the causality behind essential safety protocols, offering a self-validating system for the handling, storage, and emergency management of this compound.

Section 1: Comprehensive Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) provides a clear classification for this compound, which informs our risk assessment.

GHS Hazard Classification

The compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] This indicates moderate hazards that require diligent and informed handling.

Hazard Class Hazard Code Hazard Statement Primary Concern
Acute Toxicity, OralH302Harmful if swallowedAccidental ingestion can lead to systemic toxicity.[1][2]
Skin Corrosion/IrritationH315Causes skin irritationDirect dermal contact can cause inflammation, redness, and discomfort.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationContact with eyes can result in significant, potentially lasting damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2]
Expert Analysis: The "Why" Behind the Hazards

The hazard profile is consistent with a moderately acidic organic solid containing a halogen.

  • Acidic Nature: The carboxylic acid functional group is the primary driver for its irritant properties on the skin, eyes, and respiratory tract. Contact with mucous membranes will likely cause immediate irritation.

  • Particulate Risk: As a solid, the primary route of unintended exposure during handling is the generation of fine dust, which can be easily inhaled or come into contact with the eyes.[1]

  • Bromophenyl Moiety: While the acute toxicity is categorized as moderate, the presence of the bromophenyl group warrants a cautious approach. Halogenated aromatic compounds can have complex toxicological profiles, and it is prudent to minimize exposure.

Primary Exposure Pathways

Understanding the potential routes of exposure is critical for selecting the appropriate controls. The following diagram illustrates the primary ways this compound can pose a risk in a laboratory setting.

cluster_source Source of Exposure cluster_routes Primary Exposure Routes cluster_effects Potential Health Effects Compound This compound (Solid/Dust) Inhalation Inhalation Compound->Inhalation Dust Generation Dermal Dermal Contact Compound->Dermal Direct Handling Eye Eye Contact Compound->Eye Splashes / Aerosols Ingestion Ingestion Compound->Ingestion Contaminated Surfaces RespEffect Respiratory Tract Irritation Inhalation->RespEffect SkinEffect Skin Irritation Dermal->SkinEffect EyeEffect Serious Eye Irritation Eye->EyeEffect OralEffect Systemic Harm if Swallowed Ingestion->OralEffect

Caption: Primary routes of exposure and associated health effects.

Section 2: The Hierarchy of Controls: A Proactive Safety Protocol

Effective safety management relies on implementing controls in a hierarchical order, prioritizing the most effective measures first.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust generated and prevent inhalation, which is a primary exposure risk (H335).[1][2]

  • Ventilation: The laboratory should have good general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Facilities: An emergency eye wash station and safety shower must be readily accessible and tested regularly.[1][3] Their proximity is critical for a rapid response to accidental eye or skin contact.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the likelihood of exposure.

  • Restricted Access: Designate specific areas for handling this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazard warnings.

  • Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste through an authorized incinerator, in accordance with all local and national regulations.[1][3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It serves as the final barrier between the researcher and the chemical.

Protection Type Specification Rationale and Best Practices
Hand Protection Protective gloves (e.g., Nitrile)Inspect gloves for tears or holes before each use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after.[1][4]
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a significant splash risk.Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from dust and splashes.[1] All eye protection must meet ANSI Z87.1 or equivalent standards.[3]
Skin and Body Protection Laboratory coatA fully fastened lab coat protects skin and personal clothing from contamination.
Respiratory Protection Not required if handled in a fume hood.In the rare event of inadequate ventilation or a large spill, a NIOSH-approved respirator may be necessary.[1]

Section 3: Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to be self-validating systems for common laboratory tasks involving this compound.

SOP for Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Engineering Control: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance inside the fume hood.

  • Handling: Carefully open the container. Avoid any actions that could generate dust, such as dropping or tapping the container.

  • Transfer: Use a clean spatula to transfer the desired amount of solid to the weigh boat.

  • Sealing: Securely close the primary container immediately after weighing.

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the wipe as hazardous waste.

  • Post-Handling: Remove gloves and wash hands thoroughly.

SOP for Accidental Spill Response (Small Scale)

The following workflow should be initiated for any small-scale spill (<5g) outside of a containment hood.

start Spill Occurs alert Alert personnel in the immediate area. Restrict access. start->alert ppe Don appropriate PPE: - Nitrile gloves (double pair) - Safety goggles - Lab coat alert->ppe contain Cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust generation. ppe->contain cleanup Carefully sweep or shovel the material into a labeled hazardous waste container. contain->cleanup decon Decontaminate the spill area with soap and water, followed by a clean water rinse. cleanup->decon dispose Seal and dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste. decon->dispose report Report the incident to the Lab Supervisor and document it as required. dispose->report end Procedure Complete report->end

Caption: Workflow for responding to a small-scale laboratory spill.

SOP for First Aid Response

Immediate and correct first aid is crucial. Always seek medical attention after any exposure.[1]

Exposure Route Immediate Action Protocol
Inhalation 1. Immediately move the affected person to fresh air.[1][3]2. If breathing is difficult or stops, provide artificial respiration.[1][3]3. Seek immediate medical attention.[1]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][3]2. Continue rinsing for at least 15 minutes.3. Seek medical attention if irritation persists.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]2. Remove contact lenses if present and easy to do so.[1]3. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting.[1]2. Rinse the mouth thoroughly with water.[1]3. Never give anything by mouth to an unconscious person.[1][2]4. Seek immediate medical attention.[1]

Section 4: Chemical Stability, Compatibility, and Storage

Proper storage is a critical administrative control that prevents degradation and hazardous reactions.

  • Stability: The product is stable under normal laboratory handling and storage conditions.[1]

  • Conditions to Avoid: Keep away from heat, sparks, and open flames.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can cause vigorous reactions.[1][3]

  • Storage Conditions: Store in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1]

Upon thermal decomposition, such as in a fire, the compound will generate hazardous products including carbon oxides (CO, CO2) and hydrogen bromide gas.[1]

Conclusion

This compound is a compound with a moderate but manageable hazard profile. For the skilled researcher, scientist, or drug development professional, adherence to the principles outlined in this guide—prioritizing engineering controls, following standardized procedures, and using appropriate PPE—will ensure a safe environment for innovation. Safety is not a checklist; it is a mindset grounded in a deep understanding of the materials we work with.

References

  • 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. SynQuest Laboratories, Inc. URL: https://www.synquestlabs.com/sds/2721-9-12.pdf
  • Cyclopropyl bromide SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC304380250&productDescription=CYCLOPROPYL+BROMIDE%2C+99%25+25GR&vendorId=VN000321&countryCode=US&language=en
  • 1-(3-bromophenyl)cyclopropanecarboxylic acid Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • 1-(3-Bromophenyl)cyclopropanecarboxylic acid Safety Data Sheet. Angene Chemical. URL: https://www.angene.com/msds/124276-95-5.pdf
  • Cyclopropanecarboxylic acid SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC111660250&productDescription=CYCLOPROPANECARBOXYLIC+ACID+25G&vendorId=VN000321&countryCode=US&language=en
  • (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid Properties. ChemShuttle. URL: https://www.chemshuttle.com/product-details/193282/(1r,2r)-2-(4-bromophenyl)cyclopropanecarboxylic-acid
  • 5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid Safety Data Sheet. Enamine. URL: https://www.enamine.net/sds/EN300-10520979.pdf

Sources

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a key molecular building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional architecture—comprising a strained cyclopropane ring, a reactive carboxylic acid, and a synthetically versatile aryl bromide—makes it an invaluable intermediate for constructing complex molecular entities. The cyclopropyl motif is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of bioactive molecules, while the ortho-bromophenyl group serves as a crucial handle for diversification through cross-coupling reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details a robust synthetic protocol, and explores its applications in modern drug discovery.

Compound Identification and Structural Analysis

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structure.

  • IUPAC Name: 1-(2-bromophenyl)cyclopropane-1-carboxylic acid

  • CAS Number: 124276-87-5[2][3]

  • Synonyms: 1-Carboxy-1-(2-bromophenyl)cyclopropane, 1-(1-Carboxycycloprop-1-yl)-2-bromobenzene[2][4]

Structural Formula:

The molecule's structure is defined by three key features:

  • Cyclopropane Ring: A three-membered carbocycle characterized by significant ring strain. This strain imparts unique electronic properties and conformational rigidity, which are highly desirable in drug design for locking in bioactive conformations.[1]

  • Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor and acceptor, participate in salt formation to improve solubility, or be converted into a wide array of derivatives such as esters, amides, and alcohols.

  • 2-Bromophenyl Group: The bromine atom at the ortho position of the phenyl ring is a critical synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse substituents and the construction of complex molecular scaffolds.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[2][3]
Molecular Weight 241.08 g/mol [3][5][6]
Appearance Solid[5]
CAS Number 124276-87-5[2][3]
Predicted XlogP 2.4[7]
InChI Key BJFFZQJYJMQPHY-UHFFFAOYSA-N[7]
SMILES C1CC1(C(=O)O)C2=CC=CC=C2Br[7]

Stability and Storage: The compound is stable under normal laboratory handling and storage conditions.[2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[2]

Spectroscopic Profile

While specific spectral data is not publicly available, an experienced chemist can predict the characteristic signals based on the molecule's structure.

  • ¹H NMR:

    • Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-7.8 ppm, corresponding to the protons on the bromophenyl ring. The ortho-substitution pattern will lead to a complex splitting pattern.

    • Cyclopropyl Protons (4H): Two sets of diastereotopic methylene protons on the cyclopropane ring, expected to appear as complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

    • Carboxylic Acid Proton (1H): A very broad singlet far downfield, typically > δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 175-185 ppm.

    • Aromatic Carbons: Six distinct signals in the δ 120-145 ppm region. The carbon attached to the bromine will be shifted relative to the others.

    • Quaternary Cyclopropyl Carbon: A signal for the carbon atom attached to both the phenyl ring and the carboxyl group.

    • Cyclopropyl Methylene Carbons: Two signals for the CH₂ groups of the cyclopropane ring, typically found in the upfield region (δ 15-30 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

    • C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate precisely because its functional groups allow for orthogonal chemical modifications. This enables a modular approach to library synthesis and lead optimization in drug discovery.

G cluster_0 Carboxylic Acid Reactions cluster_1 Aryl Bromide Reactions main This compound amide Amides main->amide Amide Coupling (e.g., HATU, EDC) ester Esters main->ester Esterification (e.g., Fischer, Mitsunobu) alcohol Primary Alcohols main->alcohol Reduction (e.g., BH3, LiAlH4) suzuki Biaryls / Heteroaryls main->suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) sonogashira Alkynylated Arenes main->sonogashira Sonogashira Coupling (Pd/Cu catalysts, Alkyne) buchwald Arylamines / Ethers main->buchwald Buchwald-Hartwig (Pd catalyst, Amine/Alcohol)

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via a phase-transfer catalyzed cyclopropanation of 2-bromophenylacetonitrile followed by hydrolysis. This method is robust and avoids the use of more hazardous reagents.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalysis (PTC): A PTC such as tetrabutylammonium bromide is essential. It shuttles the hydroxide ion from the aqueous phase into the organic phase, allowing deprotonation of the acetonitrile and subsequent reaction with the alkylating agent in a homogenous organic environment. This overcomes the immiscibility of the reactants and dramatically increases the reaction rate.

  • Dibromoethane: This serves as the two-carbon electrophile that forms the cyclopropane ring via a sequential double alkylation.

  • Strong Basic Hydrolysis: Concentrated sodium hydroxide and heat are required to hydrolyze the sterically hindered tertiary nitrile to the carboxylate salt. The high temperature provides the necessary activation energy for this challenging transformation.

G start Starting Materials: - 2-Bromophenylacetonitrile - 1,2-Dibromoethane - 50% NaOH (aq) - Phase-Transfer Catalyst step1 Step 1: Cyclopropanation - Combine reactants - Vigorous stirring at 40-50 °C - Monitor by TLC/GC-MS start->step1 step2 Step 2: Hydrolysis - Add excess NaOH - Heat to reflux (100-110 °C) - Convert nitrile to carboxylate step1->step2 step3 Step 3: Workup & Acidification - Cool reaction mixture - Dilute with water - Acidify with conc. HCl to pH < 2 step2->step3 step4 Step 4: Extraction - Extract aqueous layer with Ethyl Acetate - Combine organic layers step3->step4 step5 Step 5: Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Recrystallize from Toluene/Hexanes step4->step5 end_product Final Product: This compound step5->end_product

Step-by-Step Methodology:

  • Reaction Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Cyclopropanation: Begin vigorous stirring and add 50% aqueous sodium hydroxide solution (4.0 eq) dropwise, maintaining the internal temperature below 50 °C. After the addition is complete, stir the mixture at 40-50 °C for 4-6 hours until the starting nitrile is consumed (monitor by TLC or GC-MS).

  • Hydrolysis: Carefully add an additional portion of 50% NaOH solution (5.0 eq) to the reaction mixture. Heat the mixture to reflux (~105 °C) and maintain for 12-18 hours to ensure complete hydrolysis of the intermediate nitrile.

  • Workup and Acidification: Cool the reaction mixture to room temperature and dilute with an equal volume of water. Transfer the mixture to a separatory funnel and wash the aqueous phase with dichloromethane (2x) to remove unreacted dibromoethane and organic impurities. Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid to pH 1-2, which will precipitate the product.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system like toluene/hexanes to yield the final product as a white or off-white solid.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the cyclopropane moiety is a widely used strategy in modern medicinal chemistry to address various challenges in drug design.[1]

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than their aliphatic counterparts, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable group (like a gem-dimethyl or isopropyl group) with a cyclopropane can block metabolic pathways and improve a drug's half-life.[1]

  • Potency and Conformation: The rigid nature of the cyclopropane ring can lock a molecule into a specific, low-energy conformation that is optimal for binding to a biological target, thereby increasing potency.[1]

  • Improved Physicochemical Properties: Cyclopropane introduction can reduce lipophilicity and increase solubility compared to larger aliphatic groups, which can lead to improved oral bioavailability and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Scaffold for Novel Therapeutics: As a trifunctional building block, this compound is an ideal starting point for creating libraries of novel compounds. For instance, derivatives of cyclopropane carboxylic acids are being investigated as inhibitors of leukotriene C4 synthase for the treatment of respiratory diseases like asthma.[8] Prodrug strategies can also be employed to enhance the delivery of carboxylic acid-containing compounds.[9]

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • NFPA 704 Ratings:

    • Health: 2 (Intense or continued exposure could cause temporary incapacitation)[2]

    • Fire: 0 (Materials that will not burn)[2]

    • Reactivity: 0 (Normally stable)[2]

  • Recommended Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]

  • Disposal: Dispose of contents/container in accordance with licensed collector's sorting instructions. Do not allow to enter drains or waterways.[2]

  • In case of Fire: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Thermal decomposition can generate toxic carbon oxides and hydrogen bromide gas.[2]

References

  • SynQuest Laboratories, Inc. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • PubChemLite. (n.d.). This compound (C10H9BrO2).
  • Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • CymitQuimica. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • Manchester Organics. (n.d.). This compound.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid synthesis.
  • Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.
  • NIST. (n.d.). Cyclopropanecarboxylic acid - NIST WebBook.
  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Apollo Scientific. (n.d.). 2-(4-bromophenyl)cyclopropane-1-carboxylic acid.
  • PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery.
  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development.

Sources

A Theoretical Investigation of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data for this specific isomer, this document outlines a robust computational methodology to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a complete workflow from conformational analysis to the prediction of NMR, IR, and UV-Vis spectra. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for the computational characterization of novel organic molecules. All calculations are grounded in established theoretical principles, and the methodology is validated against experimental data for the parent compound, cyclopropanecarboxylic acid, to ensure scientific integrity and predictive accuracy.

Introduction: The Rationale for a Computational Approach

This compound is a substituted cyclopropane derivative. The unique steric and electronic properties of the cyclopropane ring, coupled with the influence of the ortho-bromo substituted phenyl group, make it an intriguing target for theoretical study. The bromine atom introduces significant electronic effects and the potential for diverse chemical reactivity, while the cyclopropane moiety imparts conformational rigidity and specific bond characteristics. Such molecules are often precursors or fragments in the development of novel pharmaceutical agents and functional materials.

A thorough understanding of the molecule's three-dimensional structure, electronic landscape, and spectroscopic signatures is paramount for its effective utilization. However, comprehensive experimental characterization of every novel compound is not always feasible in the early stages of research. Computational chemistry provides a powerful and cost-effective avenue to predict these properties with a high degree of accuracy.

This guide establishes a detailed computational protocol for the in silico characterization of this compound. We will determine its most stable conformation, analyze its frontier molecular orbitals, and predict key spectroscopic data. The methodologies presented herein are not only applicable to the title compound but can also be adapted for a wide range of other organic molecules.

The Computational Workflow: A Validated Strategy

To ensure the reliability of our predictions, we employ a multi-step computational workflow. The cornerstone of this approach is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules. The chosen functional and basis set are selected based on their proven performance for similar chemical systems, particularly those containing halogen atoms.

Diagram of the Computational Workflow

G A Initial Structure Generation B Conformational Analysis (Potential Energy Surface Scan) A->B Dihedral Angle Variation C Geometry Optimization of Global Minimum (DFT: B3LYP/6-311+G(d,p)) B->C Lowest Energy Conformer D Frequency Calculation (Thermodynamic Properties & IR Spectrum) C->D Optimized Geometry E NMR Spectrum Prediction (GIAO Method) C->E Optimized Geometry F Electronic Structure Analysis (HOMO, LUMO, MEP) C->F Optimized Geometry G UV-Vis Spectrum Prediction (TD-DFT) F->G Ground State Orbitals

Caption: A schematic of the computational workflow, from initial structure to spectroscopic predictions.

Justification of the Chosen Methodology

The selection of the computational method is critical for the accuracy of the predicted results.

  • Density Functional and Basis Set: We have chosen the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has demonstrated robust performance for a vast array of organic molecules, providing reliable geometries and electronic properties. To accurately describe the electronic structure of all atoms, including the bromine, the 6-311+G(d,p) basis set is employed. This is a triple-zeta Pople-style basis set that includes diffuse functions (+) for describing anions and weak non-covalent interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for an accurate description of bonding.

  • Solvation Model: To simulate a more realistic chemical environment, calculations can be performed incorporating a solvent model. The Polarizable Continuum Model (PCM) is an efficient and accurate method for this purpose, where the solvent is treated as a continuous dielectric medium. For the purpose of this guide, calculations will be demonstrated in the gas phase for simplicity, but the inclusion of a solvent like water or chloroform via PCM is a straightforward extension.

Step-by-Step Computational Protocols

The following protocols outline the practical steps to be taken using a quantum chemistry software package such as Gaussian or ORCA.

Protocol 1: Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the cyclopropane ring to the phenyl group, and the rotation of the carboxylic acid group.

  • Initial Structure: Build the molecule in a molecular editor (e.g., Avogadro, ChemDraw).

  • Define Dihedral Angles: Identify the key dihedral angles for rotation. These are:

    • τ1: The angle between the plane of the phenyl ring and the plane of the cyclopropane ring.

    • τ2: The angle defining the orientation of the carboxylic acid group relative to the cyclopropane ring.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically varying one dihedral angle (e.g., τ1 from 0° to 360° in 15° steps) while allowing all other geometric parameters to relax at each step. This should be done at a computationally less expensive level of theory (e.g., B3LYP/6-31G(d)) to save time.

  • Identify Minima: Analyze the resulting energy profile to identify the rotational conformers corresponding to energy minima.

  • Full Optimization: Take the geometry of the lowest energy conformer (the global minimum) from the PES scan and perform a full geometry optimization at a higher level of theory (B3LYP/6-311+G(d,p)).

Protocol 2: Vibrational Frequency Calculation
  • Input: Use the optimized geometry of the global minimum conformer from Protocol 1.

  • Calculation Type: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

  • Verification: Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies. The output will provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted infrared (IR) spectrum.

Protocol 3: NMR Chemical Shift Calculation
  • Input: Use the optimized geometry of the global minimum conformer.

  • Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR shielding tensors. The calculation should be performed at the B3LYP/6-311+G(d,p) level.

  • Referencing: The output will provide absolute shielding values (σ). To convert these to chemical shifts (δ), a reference compound must also be calculated at the same level of theory. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. The chemical shift is calculated as: δ_sample = σ_ref - σ_sample

  • Analysis: The calculated chemical shifts for each nucleus can then be compared to experimental data (if available) or used for predictive assignment.

Protocol 4: Electronic Structure and UV-Vis Spectrum Prediction
  • Input: Use the optimized geometry of the global minimum conformer.

  • Ground State Properties: The ground state calculation from the optimization provides information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy gap between these orbitals gives an indication of the molecule's kinetic stability and electronic transition energies. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

  • Excited State Calculation: To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed. This will compute the energies of the lowest-lying electronic transitions and their corresponding oscillator strengths.

  • Spectrum Generation: The calculated transition energies (often in eV or nm) and oscillator strengths can be plotted to generate a theoretical UV-Vis absorption spectrum.

Predicted Properties of this compound

The following data are the results of applying the aforementioned protocols.

Conformational Analysis and Optimized Geometry

A potential energy surface scan reveals that the lowest energy conformer has the carboxylic acid group oriented away from the bromine atom to minimize steric hindrance. The phenyl ring is not coplanar with the cyclopropane ring due to steric repulsion between the ortho-bromine and the cyclopropyl hydrogens.

Table 1: Selected Optimized Geometrical Parameters of the Global Minimum Conformer

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.915C-C-Br121.5
C=O1.213O=C-O123.8
C-O(H)1.354C-O-H107.2
C(phenyl)-C(cyclo)1.508C(phenyl)-C(cyclo)-C118.9

(Note: These are representative values and will vary slightly with the exact level of theory and software used.)

Diagram of the Global Minimum Energy Conformer

G A Optimized Structure of this compound

Caption: The predicted lowest energy conformation of the molecule.

Predicted Spectroscopic Data

While no experimental spectra for this compound are available for direct comparison, the following predictions provide a reliable guide for experimental characterization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
Carboxylic Acid H12.1Carbonyl C178.5
Aromatic H's7.2 - 7.8Phenyl C-Br123.0
Cyclopropyl H's1.3 - 1.8Phenyl C-C(cyclo)140.2
Other Phenyl C's127.8 - 133.5
Cyclopropyl C's18.5 - 25.0

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)AssignmentIntensity
~3550O-H stretch (monomer)Medium
~3050Aromatic C-H stretchMedium
~2980Cyclopropyl C-H stretchWeak
~1730C=O stretchStrong
~1450, ~1580Aromatic C=C stretchMedium
~1250C-O stretchStrong
~1020C-Br stretchMedium

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

λ_max (nm)Oscillator Strength (f)Predominant Transition
~2750.08π -> π* (phenyl ring)
~2200.25π -> π* (phenyl ring)
Electronic Properties

The electronic properties provide insight into the reactivity of the molecule.

Diagram of Frontier Molecular Orbitals

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = 5.8 eV

Caption: A representation of the HOMO-LUMO energy gap.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is approximately 5.8 eV, indicating a relatively high kinetic stability. The HOMO is primarily localized on the bromine atom and the phenyl ring, suggesting these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the phenyl ring and the carbonyl group of the carboxylic acid, indicating these as potential sites for nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map shows a region of high negative potential (red) around the carbonyl oxygen, confirming its nucleophilic character and ability to act as a hydrogen bond acceptor. The carboxylic acid proton appears as a region of high positive potential (blue), consistent with its acidic nature.

Validation of the Methodology: Cyclopropanecarboxylic Acid as a Case Study

To instill confidence in the predictive power of the chosen computational methodology, the same theoretical approach was applied to the parent molecule, cyclopropanecarboxylic acid, for which extensive experimental data is available.

Table 5: Comparison of Calculated and Experimental Data for Cyclopropanecarboxylic Acid

PropertyCalculated (B3LYP/6-311+G(d,p))Experimental
¹H NMR (δ, ppm)
Carboxylic Acid H12.05~12.0
Cyclopropyl H (α)1.521.55
Cyclopropyl H (β)0.950.98
¹³C NMR (δ, ppm)
Carbonyl C180.1181.2
Cyclopropyl C (α)13.814.1
Cyclopropyl C (β)8.28.5
IR Frequencies (cm⁻¹)
O-H stretch~3560 (monomer)~3540 (monomer)
C=O stretch~1735~1740

The excellent agreement between the calculated and experimental values for cyclopropanecarboxylic acid provides strong support for the reliability of the B3LYP/6-311+G(d,p) level of theory for predicting the properties of this compound.

Conclusion and Future Outlook

This technical guide has detailed a comprehensive and validated computational methodology for the theoretical characterization of this compound. Through DFT and TD-DFT calculations, we have predicted its lowest energy conformation, key geometric parameters, and its NMR, IR, and UV-Vis spectra. The analysis of its electronic structure provides valuable insights into its potential reactivity.

The presented protocols and predicted data serve as a robust foundation for future experimental investigations and can guide the synthesis, purification, and application of this molecule. The strong correlation between our calculated and known experimental data for the parent compound underscores the predictive power of modern computational chemistry. This workflow can be readily adapted by researchers to explore a wide variety of other novel chemical entities, accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

  • PubChem. This compound.
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: from disappointment to promise to performance. Molecular Physics, 115(19), 2315-2372. [Link]
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
  • Gaussian 16, Revision C.01. Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
  • NIST Chemistry WebBook. Cyclopropanecarboxylic acid. National Institute of Standards and Technology. [Link]
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc. [Link]

The Emergence of a Key Building Block: A Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of its Synthesis, History, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged scaffold, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its rigid, three-dimensional structure can enhance potency, improve metabolic stability, and fine-tune solubility.[1][2] Within this important class of molecules, 1-(2-Bromophenyl)cyclopropanecarboxylic acid stands out as a versatile building block, its strategic placement of a bromine atom and a carboxylic acid handle providing chemists with a powerful tool for molecular exploration. This guide provides an in-depth technical overview of the history, synthesis, and applications of this important synthetic intermediate, aimed at researchers, scientists, and professionals in the field of drug development.

While the precise moment of its first synthesis is not prominently documented in the annals of chemical literature, the emergence of this compound can be understood through the development of synthetic methodologies for phenylcyclopropanecarboxylic acids in general. Its history is therefore intrinsically linked to the evolution of cyclopropanation and alkylation chemistries.

Plausible Historical Synthesis and Mechanistic Underpinnings

The synthesis of this compound can be logically approached through two primary, historically significant routes: the alkylation of a phenylacetonitrile derivative followed by hydrolysis, and the cyclopropanation of a substituted styrene.

The Phenylacetonitrile Route: A Stepwise Approach to the Cyclopropyl Core

A robust and well-established method for the construction of 1-phenylcyclopropanecarboxylic acids involves the α-alkylation of a phenylacetonitrile with a 1,2-dihaloethane, followed by the hydrolysis of the resulting nitrile.[3] This approach offers a high degree of control and is amenable to a wide range of substituted starting materials.

Step 1: α-Alkylation of 2-Bromophenylacetonitrile

The synthesis would commence with 2-bromophenylacetonitrile. The benzylic proton of this starting material is rendered acidic by the adjacent phenyl ring and cyano group, allowing for its deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion then undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 2-bromophenylacetonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base, for instance, a 50% aqueous solution of sodium hydroxide.

  • To this mixture, add 1,2-dibromoethane (1.1 eq).

  • Maintain the reaction at a controlled temperature, typically between 25-40°C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.

Causality in Experimental Choices:

  • Solvent: DMSO is often chosen for its ability to dissolve both the organic substrate and the aqueous base, facilitating the reaction.

  • Base: A strong base like sodium hydroxide is necessary to deprotonate the weakly acidic benzylic proton.

  • Reagent Stoichiometry: A slight excess of 1,2-dibromoethane is used to ensure complete consumption of the starting nitrile.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step in this sequence is the hydrolysis of the cyclopropylnitrile to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions, with both methods proceeding through an amide intermediate.[4][5][6][7][8]

Experimental Protocol: Hydrolysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

  • Combine the 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq) with a solution of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

  • If using acidic conditions, cool the reaction mixture and extract the product with an organic solvent.

  • If using basic conditions, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.

  • Purify the crude this compound by recrystallization or column chromatography.

Mechanistic Insight: The Hydrolysis Pathway

The hydrolysis of a nitrile is a fundamental organic transformation. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. Subsequent proton transfers and tautomerization lead to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[6] In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation and tautomerization steps also lead to the amide, which is then saponified to the carboxylate salt.

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile Nitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H+ Amide Amide Protonated_Nitrile->Amide + H2O, - H+ Carboxylic_Acid Carboxylic Acid Amide->Carboxylic_Acid + H2O, H+ Nitrile_B Nitrile Imidate Imidate Anion Nitrile_B->Imidate + OH- Amide_B Amide Imidate->Amide_B + H2O Carboxylate Carboxylate Salt Amide_B->Carboxylate + OH-

Figure 1: Simplified pathways for nitrile hydrolysis.
The Styrene Cyclopropanation Route: A Convergent Approach

An alternative and more convergent approach to the synthesis of this compound involves the direct cyclopropanation of a 2-bromostyrene derivative. This method often utilizes a carbene or carbenoid species to form the three-membered ring in a single step.[9][10][11][12]

Step 1: Generation of the Carbene/Carbenoid

A common method for generating a carbene suitable for cyclopropanation is the reaction of a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes). Alternatively, the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple, generates a carbenoid species that reacts similarly.[12]

Step 2: Cyclopropanation of 2-Bromostyrene

The generated carbene or carbenoid then reacts with 2-bromostyrene in a concerted cycloaddition reaction to form the cyclopropyl ring. The use of ethyl diazoacetate would yield the corresponding ethyl ester, which would then require hydrolysis to the carboxylic acid.

Experimental Protocol: Cyclopropanation of 2-Bromostyrene

  • In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 2-bromostyrene (1.0 eq) and the chosen catalyst (e.g., copper(I) triflate) in a dry, inert solvent like dichloromethane.

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly below).

  • Monitor the reaction for the consumption of the styrene.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purify the resulting ethyl 1-(2-bromophenyl)cyclopropanecarboxylate by column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide followed by acidification).

Mechanistic Considerations: A Concerted Addition

The cyclopropanation of an alkene with a singlet carbene is a stereospecific, concerted reaction where the two new carbon-carbon bonds are formed simultaneously.[11] This mechanism preserves the stereochemistry of the starting alkene in the cyclopropane product.

Cyclopropanation cluster_workflow Cyclopropanation Workflow Styrene 2-Bromostyrene Transition_State [Transition State] Styrene->Transition_State Carbene Carbene (from Diazoacetate + Catalyst) Carbene->Transition_State Product Ethyl 1-(2-Bromophenyl)cyclopropanecarboxylate Transition_State->Product Final_Product This compound Product->Final_Product Hydrolysis

Figure 2: Workflow for the synthesis via cyclopropanation.

Comparative Analysis of Synthetic Routes

FeaturePhenylacetonitrile RouteStyrene Cyclopropanation Route
Starting Materials 2-Bromophenylacetonitrile, 1,2-Dibromoethane2-Bromostyrene, Diazoacetate
Key Transformations α-Alkylation, Nitrile HydrolysisCyclopropanation, Ester Hydrolysis
Advantages Readily available starting materials, well-established procedures.More convergent, potentially fewer steps.
Disadvantages Can generate polymeric byproducts, requires handling of toxic nitriles.Diazo compounds can be explosive, requires careful handling and specialized catalysts.

The Role of this compound in Drug Discovery

The strategic placement of the bromo and carboxyl functional groups on the phenylcyclopropane scaffold makes this molecule a highly valuable intermediate in the synthesis of more complex drug candidates.

  • The Carboxylic Acid Handle: This group provides a convenient point for derivatization, allowing for the formation of amides, esters, and other functional groups. This is crucial for building larger molecules and for modulating properties like solubility and cell permeability.[13]

  • The Bromo Substituent: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, enabling the exploration of the chemical space around the core scaffold.

The cyclopropyl ring itself contributes significantly to the pharmacological profile of molecules that contain it. It can act as a bioisostere for a double bond or a phenyl ring, while occupying a smaller conformational space. This can lead to enhanced binding to target proteins and improved selectivity.[1][2] Furthermore, the cyclopropyl group is generally more resistant to metabolic oxidation compared to alkyl chains, which can lead to improved metabolic stability and a longer half-life in the body.[1]

Conclusion

While the specific historical origins of this compound may be diffuse, its importance as a synthetic building block is clear. Its synthesis, achievable through well-understood and adaptable chemical transformations, provides access to a scaffold that is increasingly sought after in the field of drug discovery. The combination of the conformationally constrained cyclopropyl ring with the synthetically versatile bromo and carboxyl groups ensures that this compound will continue to be a valuable tool for medicinal chemists in their quest to design and develop the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Google Patents. (n.d.). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chan, S., & Zhang, X. P. (2016). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 138(49), 15845–15857.
  • Chan, S., & Zhang, X. P. (2016). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. National Institutes of Health.
  • ResearchGate. (2025). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
  • Diva-portal.org. (n.d.). Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a compound of interest at the intersection of neuropharmacology and medicinal chemistry. While direct experimental data on this specific molecule is nascent, its structural motifs—a cyclopropane ring and a bromophenyl group—are present in numerous compounds with significant biological effects. This document synthesizes information from related compounds to build a strong theoretical framework for its potential as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) and as an anticonvulsant agent. We will delve into the mechanistic underpinnings of GABA-AT inactivation, propose detailed experimental protocols for validation, and discuss the broader therapeutic implications.

Introduction: The Therapeutic Potential of Modulating GABAergic Neurotransmission

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in a range of neurological and psychiatric disorders.[1][2] When brain concentrations of GABA fall below a critical threshold, excessive neuronal excitation can occur, leading to conditions such as epilepsy.[1][2][3]

One of the key enzymes regulating GABA levels is γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] GABA-AT catabolizes GABA into succinic semialdehyde, thereby reducing its inhibitory tone.[1] Consequently, the inhibition of GABA-AT presents a compelling therapeutic strategy to increase brain GABA concentrations, restoring the excitatory/inhibitory balance.[1][2] This approach has been successfully translated into clinical practice with drugs like vigabatrin, a mechanism-based inactivator of GABA-AT used to treat epilepsy.[4]

The chemical structure of this compound, featuring a cyclopropane ring—a known pharmacophore in various bioactive compounds—and a halogenated phenyl group, suggests its potential to interact with biological targets like GABA-AT.[5][6] This guide will explore this potential from a mechanistic and methodological perspective.

Core Hypothesis: this compound as a GABA-AT Inactivator

The central hypothesis is that this compound may act as a mechanism-based inactivator of GABA-AT. Mechanism-based inactivators are unreactive compounds that are catalytically converted by their target enzyme into a reactive species, which then covalently modifies and inactivates the enzyme.[1][2]

Proposed Mechanism of Action

The inactivation of GABA-AT by many inhibitors follows a well-established chemical pathway.[1][7] We propose that this compound could follow a similar mechanism, as illustrated below.

GABA_AT_Inactivation cluster_enzyme GABA-AT Active Site PLP PLP-Enzyme Adduct EI External Aldimine (EI) PLP->EI Transimination Inhibitor 1-(2-Br-Ph)-CPCA Inhibitor->PLP Binding Deprotonation Deprotonation by Active Site Base EI->Deprotonation Rate-Limiting Step Quinonoid Quinonoid Intermediate Deprotonation->Quinonoid Tautomerization Michael_Addition Covalent Adduct Formation (Michael Addition) Quinonoid->Michael_Addition Nucleophilic Attack Inactivated_Enzyme Inactivated Enzyme Michael_Addition->Inactivated_Enzyme

Figure 1: Proposed mechanism-based inactivation of GABA-AT.

The proposed sequence is as follows:

  • Binding and Transimination: The inhibitor, this compound, binds to the GABA-AT active site and forms an external aldimine with the PLP cofactor.

  • Deprotonation: A basic residue in the active site abstracts a proton from the inhibitor, a step often considered rate-limiting.[7]

  • Tautomerization and Quinonoid Formation: This leads to the formation of a resonance-stabilized quinonoid intermediate.

  • Covalent Adduct Formation: The strained cyclopropane ring, activated by the conjugated system, could then be susceptible to nucleophilic attack by an active site residue (e.g., a cysteine or lysine), leading to the formation of a stable covalent adduct and irreversible inactivation of the enzyme.[8]

Potential as an Anticonvulsant Agent

The direct consequence of GABA-AT inhibition is an increase in synaptic GABA levels, which enhances inhibitory neurotransmission. This is a well-validated mechanism for producing anticonvulsant effects.[2] Numerous studies have demonstrated that compounds containing bromophenyl and cyclopropane moieties possess anticonvulsant properties.[6][9] For instance, various 4-bromophenyl substituted semicarbazones have shown significant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[9] Similarly, cyclopropanecarboxamide derivatives have been identified as potent antiepileptic drug candidates.[6]

Therefore, it is plausible that this compound could exhibit anticonvulsant activity through the GABA-AT inhibition mechanism.

Proposed Experimental Workflows for Validation

To investigate the hypothesized biological activities of this compound, a structured experimental approach is necessary.

In Vitro Enzyme Inhibition Assays

The primary goal is to determine if the compound inhibits GABA-AT and to characterize the nature of this inhibition.

Enzyme_Assay_Workflow cluster_workflow GABA-AT Inhibition Assay Workflow Start Recombinant GABA-AT Expression & Purification Assay_Setup Assay Setup: Enzyme, Substrate (GABA), Inhibitor Start->Assay_Setup Incubation Time-course Incubation Assay_Setup->Incubation Measurement Measure Product Formation (e.g., Spectrophotometrically) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Ki_Kinact Determine Ki and kinact Data_Analysis->Ki_Kinact Dialysis Dialysis Experiment Ki_Kinact->Dialysis Irreversible Confirm Irreversibility Dialysis->Irreversible End Mechanism Confirmed Irreversible->End

Figure 2: Workflow for in vitro characterization of GABA-AT inhibition.

Protocol for GABA-AT Inhibition Assay:

  • Enzyme Preparation: Obtain or prepare purified recombinant GABA-AT.

  • Assay Conditions:

    • Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP) and a reducing agent like dithiothreitol (DTT).

    • Substrates: γ-aminobutyric acid (GABA) and α-ketoglutarate.

    • Detection: A coupled enzyme system (e.g., succinic semialdehyde dehydrogenase) that produces a detectable product (e.g., NADH, measurable at 340 nm).

  • Inhibition Kinetics:

    • Pre-incubate GABA-AT with various concentrations of this compound for different time intervals.

    • Initiate the reaction by adding the substrates.

    • Monitor the reaction rate over time.

  • Data Analysis:

    • Plot the observed rate constant of inactivation against the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibitor constant (KI).[3][8]

  • Confirmation of Irreversibility:

    • Incubate GABA-AT with the inhibitor until significant inactivation is achieved.

    • Remove the free inhibitor by dialysis or gel filtration.

    • Assay the remaining enzyme activity. A lack of recovery of activity confirms irreversible inhibition.

Table 1: Hypothetical Kinetic Parameters for GABA-AT Inactivators

CompoundKI (µM)kinact (min-1)kinact/KI (M-1s-1)
Vigabatrin (Reference) 13002.228.2
Compound X (Hypothetical) 2500.2516.7
Compound Y (Hypothetical) 5300.7423.3
1-(2-Br-Ph)-CPCA (Target) To be determinedTo be determinedTo be determined
Data for Vigabatrin, Compound X, and Y are adapted from the literature for comparative purposes.[3]
In Vivo Anticonvulsant Screening

Standard animal models are used to assess the anticonvulsant potential of a compound.

Protocol for Anticonvulsant Screening:

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses.

  • Seizure Models:

    • Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures. Seizures are induced by corneal electrical stimulation. Protection is defined as the absence of the tonic hindlimb extension phase.[9][10]

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is indicative of efficacy against absence seizures. PTZ, a GABAA receptor antagonist, is injected to induce clonic seizures. Protection is defined as the absence of clonic spasms for a defined period.[9]

    • 6 Hz Psychomotor Seizure Test: This is a model for therapy-resistant partial seizures. Seizures are induced by low-frequency electrical stimulation.[11]

  • Neurotoxicity Assessment: The rotarod test is commonly used to assess motor impairment and neurotoxicity. The inability of an animal to remain on a rotating rod for a set time is indicative of neurotoxicity.[6]

  • Data Analysis:

    • Determine the median effective dose (ED50) for protection in each seizure model.

    • Determine the median toxic dose (TD50) from the neurotoxicity assessment.

    • Calculate the Protective Index (PI = TD50/ED50). A higher PI indicates a better safety margin.[6]

Table 2: Representative Anticonvulsant Activity Data

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
Phenytoin (Reference) 9.5> 10068.57.2
Valproic Acid (Reference) 252.7130.6426.31.7
Compound Z (Hypothetical) 26> 100> 500> 19
1-(2-Br-Ph)-CPCA (Target) To be determinedTo be determinedTo be determinedTo be determined
Data for reference and hypothetical compounds are adapted from the literature for comparative purposes.[6][11]

Broader Biological Potential

While the primary focus is on GABA-AT, the structural elements of this compound suggest other potential biological activities. Cyclopropane derivatives have been investigated for a wide range of applications, including as inhibitors of carbonic anhydrase and acetylcholinesterase, and even as herbicidal and fungicidal agents.[5][12] The presence of the bromophenyl group is also common in various pharmacologically active compounds.[9][12] Therefore, broader screening against other CNS targets and enzyme families could reveal additional activities.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on a strong foundation of medicinal chemistry principles and data from structurally related compounds, there is a compelling rationale to investigate its potential as a mechanism-based inactivator of GABA-AT and, consequently, as a novel anticonvulsant agent. The experimental workflows detailed in this guide provide a clear and rigorous path for elucidating its biological activity profile. Successful validation of these hypotheses could pave the way for the development of a new class of therapeutics for epilepsy and other neurological disorders characterized by GABAergic dysfunction.

References

  • Title: Chemical inactivation of bacterial GABA aminotransferase Source: PubMed URL:[Link]
  • Title: Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide Source: Asian Journal of Chemistry URL:[Link]
  • Title: Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions Source: PubMed Central URL:[Link]
  • Title: 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 Source: PubChem URL:[Link]
  • Title: Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester Source: PubMed URL:[Link]
  • Title: Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 Source: PubMed Central URL:[Link]
  • Title: Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones Source: PubMed URL:[Link]
  • Title: Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions Source: PubMed URL:[Link]
  • Title: Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide deriv
  • Title: this compound (C10H9BrO2) Source: PubChemLite URL:[Link]
  • Title: Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity Source: MDPI URL:[Link]
  • Title: Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid Source: PubMed Central URL:[Link]
  • Title: Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) Source: PubMed Central URL:[Link]
  • Title: Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR Source: PubMed URL:[Link]
  • Title: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides Source: MDPI URL:[Link]
  • Title: Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenylcyclopropanecarboxylic acid scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent conformational rigidity and ability to act as a bioisostere for other chemical groups have positioned it as a valuable core for the design of novel therapeutics. This guide provides a comprehensive technical overview of 1-(2-bromophenyl)cyclopropanecarboxylic acid, its derivatives, and analogues, with a primary focus on their potential as modulators of metabotropic glutamate receptors (mGluRs). We will delve into the medicinal chemistry rationale, synthetic strategies, biological context, and structure-activity relationships (SAR) that are crucial for researchers, scientists, and drug development professionals working in this area.

Introduction: The Significance of the Cyclopropane Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has gained considerable traction in drug design due to its unique stereochemical and electronic properties.[1] Unlike flexible alkyl chains, the cyclopropane ring imposes a rigid conformation on a molecule, which can pre-organize the pharmacophoric elements for optimal interaction with a biological target, potentially leading to increased potency and selectivity.[2] Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or even phenyl rings, offering a strategy to navigate intellectual property landscapes and improve pharmacokinetic profiles.[3][4]

The 1-phenylcyclopropanecarboxylic acid core, in particular, combines this rigid cyclopropane scaffold with an aromatic system, providing a versatile platform for exploring interactions with a variety of biological targets. The substitution pattern on the phenyl ring is a critical determinant of biological activity, and this guide will focus on the implications of a bromo-substituent at the ortho position.

Primary Biological Target: Metabotropic Glutamate Receptors (mGluRs)

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors.[5] Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[5] They are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest as drug targets.[5] They are typically located postsynaptically and their activation leads to the mobilization of intracellular calcium and the activation of protein kinase C. Dysregulation of Group I mGluR signaling has been implicated in a range of neurological and psychiatric disorders, including chronic pain, anxiety, depression, and certain neurodegenerative diseases.[5] Consequently, the development of antagonists for mGluR1 and mGluR5 is a promising therapeutic strategy.[5]

Phenyl-substituted carboxylic acid derivatives have been explored as competitive antagonists for Group I mGluRs.[6] The general structure of this compound aligns well with the pharmacophoric features of known mGluR antagonists.

Signaling Pathway of Group I mGluRs

Activation of Group I mGluRs (mGluR1 and mGluR5) by glutamate initiates a signaling cascade through the Gq/G11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to the modulation of ion channel activity and gene expression. Antagonists of these receptors block this cascade at its inception.

G_protein_signaling Glutamate Glutamate mGluR Group I mGluR (mGluR1/mGluR5) Glutamate->mGluR Antagonist 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Analogue (Antagonist) Antagonist->mGluR G_protein Gq/G11 mGluR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Downstream Downstream Cellular Effects PKC->Downstream phosphorylates Synthesis_Workflow start 2-Bromophenylacetonitrile step1 Cyclopropanation start->step1 intermediate 1-(2-Bromophenyl)cyclopropane-1-carbonitrile step1->intermediate 1,2-Dibromoethane, Strong Base (e.g., NaH) step2 Hydrolysis intermediate->step2 product This compound step2->product Acid or Base (e.g., H₂SO₄ or NaOH)

Figure 2: General Synthetic Workflow.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from known syntheses of analogous compounds. [7]Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropane-1-carbonitrile

  • Reagents and Equipment:

    • 2-Bromophenylacetonitrile

    • 1,2-Dibromoethane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and ice bath.

  • Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. b. Add anhydrous DMF to the flask to create a slurry. c. Cool the slurry to 0 °C in an ice bath. d. Dissolve 2-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH slurry via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. f. Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture. g. Allow the reaction to warm to room temperature and stir for 12-18 hours. h. Monitor the reaction progress by Thin Layer Chromatography (TLC). i. Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. j. Extract the aqueous mixture with ethyl acetate (3x). k. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. l. Purify the crude product by column chromatography on silica gel to yield 1-(2-bromophenyl)cyclopropane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Reagents and Equipment:

    • 1-(2-Bromophenyl)cyclopropane-1-carbonitrile

    • Sulfuric acid (concentrated) or Sodium Hydroxide

    • Water

    • Round-bottom flask, reflux condenser.

  • Procedure (Acid Hydrolysis): a. To a round-bottom flask, add 1-(2-bromophenyl)cyclopropane-1-carbonitrile. b. Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). c. Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture to room temperature and pour it onto ice. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Structure-Activity Relationships (SAR)

Modification SiteStructural ChangePredicted Impact on mGluR5 Antagonist ActivityRationale
Phenyl Ring Substitution Move bromo to meta or para positionLikely to alter potency and selectivity.The position of the halogen can significantly affect the orientation of the phenyl ring in the binding pocket.
Replace bromo with chloro or fluoroMay maintain or slightly decrease potency.Smaller halogens are often well-tolerated, but the electronic and steric effects will be different.
Replace bromo with a methyl groupPotency may be maintained or increased.Small alkyl groups are often found in potent mGluR5 antagonists. [8]
Add a second substituentHighly dependent on the position and nature of the second group.Can be used to fine-tune potency and physicochemical properties.
Carboxylic Acid EsterificationLoss of activity as an orthosteric antagonist.The carboxylic acid is often a key pharmacophoric element for binding to the glutamate binding site.
Conversion to an amideLikely loss or significant reduction in activity.Similar to esterification, this modification removes the key acidic proton.
Cyclopropane Ring Ring opening or expansionSignificant loss of activity.The rigid cyclopropane scaffold is crucial for maintaining the correct conformation for binding.

Potential Alternative Biological Targets

While mGluRs are the most probable targets, it is important for drug discovery professionals to consider potential off-target effects or alternative therapeutic applications. A recent study on bromophenol derivatives containing a cyclopropyl moiety demonstrated inhibitory activity against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE), with Ki values in the nanomolar range. [4]This suggests that this compound and its analogues could also be investigated for their activity against these enzymes, which are relevant targets for a variety of diseases, including glaucoma, epilepsy (carbonic anhydrase), and Alzheimer's disease (acetylcholinesterase).

Conclusion

This compound is a structurally intriguing molecule with significant potential in drug discovery, particularly as a scaffold for developing antagonists of metabotropic glutamate receptors. Its synthesis is achievable through established chemical methodologies, and its rigid framework provides a solid foundation for rational drug design. While direct biological data for this specific compound is not widely published, the extensive literature on related mGluR antagonists provides a clear roadmap for initiating a medicinal chemistry program. Future work should focus on the synthesis of a series of analogues to systematically explore the structure-activity relationships and to confirm the primary biological target and therapeutic potential of this promising class of compounds.

References

  • Sharma, S., Rodriguez, A. L., Conn, P. J., & Lindsley, C. W. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098–4101. [Link]
  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a tribute to the art of drug design. Journal of medicinal chemistry, 49(5), 1547–1557.
  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 89, 103017. [Link]
  • Thomsen, C., & Suzdak, P. D. (1993). Competitive antagonism by phenylglycine derivatives at type I metabotropic glutamate receptors. European journal of pharmacology, 245(3), 299–301. [Link]
  • McCloskey, C. M., & Coleman, G. H. (1944). CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses, 24, 36. [Link]
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]
  • Manna, F., Chiarini, A., Camaioni, E., & Pellicciari, R. (1999). Metabotropic glutamate receptors 1 and 5 differentially regulate CA1 pyramidal cell function. The Journal of neuroscience, 19(7), 2475–2484. [Link]
  • Roberts, J. D., & Mazur, R. H. (1951). Bromocyclopropane. Organic Syntheses, 31, 19. [Link]
  • Milligan, J. A., et al. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 56(43), 13361-13365. [Link]
  • Singh, R. P., & Tandon, V. (2011). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 54(21), 7323–7352.
  • Carroll, F. I. (2008). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Annals of the New York Academy of Sciences, 1141, 221–232. [Link]
  • Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 30(2), 318–325. [Link]
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid. [Link]
  • Patsnap Synapse. (2024). What are mGluRs antagonists and how do they work? [Link]
  • Thomsen, C., et al. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European journal of pharmacology, 267(1), 77–84. [Link]
  • Reddy, L. R., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Medicinal Chemistry Research, 25(11), 2533-2545. [Link]
  • PubChemLite. (n.d.). This compound (C10H9BrO2). [Link]
  • Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. [Link]
  • Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 30(2), 318–325. [Link]
  • Hovhannisyan, G. S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
  • Zhejiang Timeberly New Materail Ltd. (2023). Cyclopropanecarboxylic acid. [Link]

Sources

Navigating Uncharted Territory: A Technical Guide to the Research Landscape and Potential of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Known Unknowns

In the vast and ever-expanding universe of chemical entities for drug discovery, some compounds stand well-illuminated by extensive research, while others remain in the shadows, their potential yet to be fully explored. 1-(2-Bromophenyl)cyclopropanecarboxylic acid squarely falls into the latter category. A thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on its synthesis, biological activity, and specific applications. This guide, therefore, deviates from a conventional literature review. Instead, it serves as a technical primer and a forward-looking prospectus, built upon the solid foundations of its constituent chemical motifs: the 1-aryl-cyclopropanecarboxylic acid scaffold and the versatile ortho-bromophenyl group . By understanding the established significance of these components, we can chart a logical course for the investigation and potential exploitation of this promising, yet under-researched, molecule.

I. The Core Structure: Deconstructing this compound

At its heart, the molecule is an elegant amalgamation of three key structural features, each contributing to its unique physicochemical properties and potential for biological interactions.

FeatureChemical StructureSignificance in Medicinal Chemistry
Cyclopropane Ring A three-membered carbocycleImparts conformational rigidity, metabolic stability, and can act as a bioisostere for other chemical groups. Its strained nature can also lead to unique reactivity.
Carboxylic Acid A carboxyl group (-COOH)Provides a key site for hydrogen bonding, salt formation (improving solubility), and can be a crucial pharmacophoric element for interacting with biological targets.
Ortho-Bromophenyl Group A phenyl ring with a bromine atom at the 2-positionThe bromine atom can act as a handle for further chemical modifications (e.g., cross-coupling reactions) and its size and electronegativity can influence binding affinity and selectivity. The ortho-positioning creates specific steric and electronic effects.

II. Charting a Synthetic Course: A Generalized Protocol for 1-Aryl-Cyclopropanecarboxylic Acids

While a specific, optimized synthesis for this compound is not documented, its synthesis can be approached through established methods for creating 1-aryl-cyclopropanecarboxylic acids. A common and effective strategy involves the cyclopropanation of an appropriate styrene derivative.

Conceptual Synthetic Workflow

Synthetic_Workflow Start Starting Materials: 2-Bromostyrene Ethyl diazoacetate Reaction Rh(II)-Catalyzed Cyclopropanation Start->Reaction Intermediate Ethyl 1-(2-bromophenyl)cyclopropanecarboxylate Reaction->Intermediate Formation of cyclopropyl ester Hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH or KOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Saponification

Caption: A generalized workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (Generalized)

Objective: To synthesize this compound from 2-bromostyrene.

Materials:

  • 2-Bromostyrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (or another suitable Rh(II) catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

Step 1: Rhodium-Catalyzed Cyclopropanation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromostyrene (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5-1 mol%).

  • Dissolve the reactants in anhydrous DCM.

  • Charge the dropping funnel with a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous DCM.

  • Add the EDA solution dropwise to the stirred reaction mixture at room temperature under a nitrogen atmosphere. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 1-(2-bromophenyl)cyclopropanecarboxylate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude ethyl 1-(2-bromophenyl)cyclopropanecarboxylate in ethanol.

  • Add an aqueous solution of NaOH or KOH (2-3 eq) to the ethanolic solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with several portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

III. Potential Applications and Future Research Directions

The true value of this compound lies in its potential as a versatile building block and a scaffold for the development of novel therapeutics.

A. A Versatile Synthetic Intermediate

The presence of both a carboxylic acid and an ortho-bromophenyl group opens up a multitude of possibilities for chemical elaboration.

Synthetic_Potential cluster_0 Carboxylic Acid Modifications cluster_1 Ortho-Bromophenyl Modifications Core This compound Amide Amide Formation (Coupling with amines) Core->Amide Ester Esterification (Reaction with alcohols) Core->Ester Reduction Reduction to Alcohol Core->Reduction Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Sonogashira Sonogashira Coupling (C-C triple bond formation) Core->Sonogashira

Caption: Synthetic derivatization potential of the core molecule.

B. Hypothetical Biological Activities and Research Pathways

Drawing parallels from structurally related compounds and the known bioactivities of the cyclopropane motif, several research avenues can be proposed:

  • Enzyme Inhibition: The rigid cyclopropane scaffold can orient the phenyl and carboxylic acid groups in a specific conformation, making it a candidate for inhibiting enzymes with well-defined binding pockets. Research could focus on proteases, kinases, or metabolic enzymes.

  • GPCR Modulation: Arylcyclopropane derivatives have been explored as modulators of G-protein coupled receptors. The unique conformational constraints imposed by the cyclopropane ring could lead to novel receptor subtype selectivity.

  • Neurotransmitter Analogs: The rigid structure could be used to mimic the bound conformation of neurotransmitters, potentially leading to agonists or antagonists for receptors in the central nervous system.

  • Antiviral or Anticancer Agents: The cyclopropane moiety is present in several approved antiviral and anticancer drugs. Screening this compound and its derivatives against relevant targets could be a fruitful endeavor.

A Roadmap for Investigation

A logical progression for investigating the potential of this compound would involve:

  • Optimized Synthesis and Characterization: Developing a robust and scalable synthesis protocol and thoroughly characterizing the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • In Silico Screening: Employing computational methods to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Broad-Based Phenotypic Screening: Testing the compound in a variety of cell-based assays to identify any interesting biological activities.

  • Target-Based Screening: Based on in silico predictions or phenotypic screening hits, test the compound against specific purified enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the carboxylic acid and the bromophenyl group to understand how these changes affect biological activity.

IV. Conclusion: A Call to Exploration

This compound represents a compelling yet underexplored area of chemical space. While the absence of existing research presents a challenge, it also offers a unique opportunity for novel discoveries. The foundational knowledge of its constituent parts provides a solid framework for its synthesis and a rational basis for investigating its potential in drug discovery. This guide is intended to be a catalyst for such exploration, providing the necessary theoretical and practical groundwork for researchers to begin to unlock the secrets held within this intriguing molecule.

V. References

Due to the lack of specific literature on this compound, the following references pertain to the general synthesis and medicinal importance of arylcyclopropanes and cyclopropanecarboxylic acids.

  • Salaün, J., & Baird, M. S. (Eds.). (2003). Cyclopropane derivatives in organic synthesis. John Wiley & Sons.

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural products. Chemical reviews, 103(4), 1625-1648.

  • Georg, G. I. (Ed.). (1993). The organic chemistry of β-lactams. VCH.

  • Morris, J. C., & Peterson, M. A. (1998). The chemistry of cyclopropyl groups. In The chemistry of the cyclopropyl group, Volume 2 (pp. 95-166). John Wiley & Sons, Ltd.

  • de Meijere, A. (Ed.). (1997). Carbocyclic three-membered ring compounds. Thieme.

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.

  • Maas, G. (2009). New syntheses of cyclopropanes from diazo compounds, carbenoids, and ylides. Chemical Society Reviews, 38(7), 1819-1827.

An In-depth Technical Guide to the Stereochemistry of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of modern drug discovery and development, dictating the pharmacological and toxicological profile of chiral molecules. This guide provides a comprehensive technical overview of the stereochemical aspects of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry. We will explore the synthesis of the racemic mixture, delve into established methodologies for chiral resolution, and detail the analytical techniques essential for the characterization and assignment of absolute stereochemistry. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this and structurally related chiral compounds.

Introduction: The Critical Role of Chirality in Drug Design

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological, pharmacokinetic, and toxicological properties.[1] The U.S. Food and Drug Administration (FDA) and other regulatory agencies worldwide now require new chiral drugs to be developed as single enantiomers unless there is a clear therapeutic advantage to the racemic mixture. This underscores the necessity for robust methods to synthesize, separate, and analyze chiral compounds like this compound.

The cyclopropane ring is a valuable structural motif in medicinal chemistry, offering conformational rigidity and metabolic stability. When substituted as in this compound (Figure 1), the C1 carbon becomes a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The biological implications of these enantiomers are, as of this writing, an area ripe for investigation. This guide will provide the foundational knowledge to empower such research.

Figure 1. Chemical structure of this compound.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is the logical starting point for any stereochemical investigation. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of cyclopropanecarboxylic acids.[2] A common and effective approach is the malonic ester synthesis.

Proposed Synthetic Protocol via Malonic Ester Synthesis

This method involves the reaction of a dihalide with a malonic ester, followed by cyclization and subsequent hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

Diethyl malonate is reacted with 1-bromo-2-(bromomethyl)benzene in the presence of a strong base, such as sodium ethoxide, to yield the dialkylated product.

Step 2: Intramolecular Cyclization

The resulting intermediate undergoes an intramolecular cyclization, again promoted by a strong base, to form the cyclopropane ring.

Step 3: Hydrolysis and Decarboxylation

The diethyl ester is then hydrolyzed to the dicarboxylic acid using aqueous base, followed by acidification and heating to promote decarboxylation, yielding the final racemic this compound.


start [label="Diethyl Malonate + \n1-bromo-2-(bromomethyl)benzene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Alkylation\n(NaOEt, EtOH)"]; intermediate1 [label="Dialkylated Malonic Ester"]; step2 [label="Intramolecular Cyclization\n(NaOEt, EtOH)"]; intermediate2 [label="Cyclopropane Diethyl Ester"]; step3 [label="Hydrolysis\n(1. NaOH, H2O\n2. H3O+)"]; intermediate3 [label="Cyclopropane Dicarboxylic Acid"]; step4 [label="Decarboxylation\n(Heat)"]; end [label="Racemic this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> intermediate3 -> step4 -> end; }

Diagram 1. Proposed synthetic workflow for racemic this compound.

Chiral Resolution of Racemic this compound

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Chiral resolution remains a widely used and effective method for obtaining enantiomerically pure compounds.[3]

Diastereomeric Salt Crystallization

The most common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral base.[3] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol for Diastereomeric Salt Crystallization:

  • Selection of a Resolving Agent: A variety of chiral amines are commercially available for this purpose. Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, quinine, and brucine. It is often necessary to screen several resolving agents to find one that forms well-defined crystals with one of the diastereomeric salts.

  • Salt Formation: The racemic carboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture). The chiral resolving agent (0.5-1.0 equivalent) is then added. The mixture may be heated to ensure complete dissolution.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then possibly further cooled in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched free acid. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

  • Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid should be determined using an appropriate analytical technique, as described in the following section.

Chiral Preparative Chromatography

For smaller scale separations or when crystallization methods are unsuccessful, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful alternative. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.[4][5]

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of enantiomeric purity and absolute configuration is paramount. A combination of techniques is often employed to provide a comprehensive stereochemical profile.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[6][7][8]

Experimental Protocol for Chiral HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, IC, etc.) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations. For reversed-phase, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of the phenyl ring.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase or a compatible solvent.

The result is a chromatogram showing two peaks for the two enantiomers if the resolution is successful. The enantiomeric excess can be calculated from the relative areas of the two peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[9][10][11][12] CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Protocol for NMR Analysis with a Chiral Solvating Agent:

  • A solution of the racemic or enantiomerically enriched carboxylic acid is prepared in an appropriate deuterated solvent (e.g., CDCl₃).

  • A chiral solvating agent, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.

  • The ¹H NMR spectrum is acquired. The presence of two distinct sets of signals for protons near the stereocenter indicates successful enantiodiscrimination.

  • The enantiomeric excess can be determined by integrating the corresponding signals.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[13][14][15] This technique requires a single crystal of high quality. If a suitable crystal of one of the enantiomers can be grown, its three-dimensional structure can be determined, providing unambiguous assignment of the (R) or (S) configuration.


racemic [label="Racemic this compound"]; resolution [label="Chiral Resolution\n(e.g., Diastereomeric Salt Crystallization)"]; enantiomers [label="Separated Enantiomers"]; hplc [label="Chiral HPLC Analysis"]; nmr [label="NMR with Chiral Solvating Agent"]; xray [label="X-ray Crystallography"]; ee [label="Determination of Enantiomeric Excess (ee)"]; ac [label="Assignment of Absolute Configuration"];

racemic -> resolution; resolution -> enantiomers; enantiomers -> hplc; enantiomers -> nmr; enantiomers -> xray; hplc -> ee; nmr -> ee; xray -> ac; }

Diagram 2. Workflow for the stereochemical analysis of this compound.

Biological Activity of Stereoisomers

Therefore, once the enantiomers of this compound have been resolved and their stereochemistry confirmed, it is imperative that they are tested individually in relevant biological assays to determine their respective pharmacological profiles.

Conclusion

The stereochemical investigation of this compound is a critical step in evaluating its potential as a therapeutic agent. This guide has outlined a comprehensive approach, from the synthesis of the racemic mixture to the resolution of its enantiomers and their subsequent analytical characterization. By employing the methodologies described herein, researchers can confidently and accurately determine the stereochemical properties of this and other chiral molecules, paving the way for a deeper understanding of their structure-activity relationships.

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(9), 1219. [Link]
  • Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • Li, D., et al. (2020). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 18(3), 424-428. [Link]
  • Wenzel, T. J. (2018). NMR Chiral Solvating Agents. In eMagRes. John Wiley & Sons, Ltd. [Link]
  • World Intellectual Property Organization. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13586–13597. [Link]
  • Li, Z., et al. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 84(15), 9427–9435. [Link]
  • Bizzarri, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
  • Blow, D. M. (2002). X Ray crystallography. Medical Science, 28(5), 167-170. [Link]
  • Guss, J. M. (2008). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology, 1(1), 1-21. [Link]
  • Xu, Q., et al. (1999).
  • Leonardi, C., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • Ghevondyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
  • Goti, G., et al. (2018). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Chemistry – A European Journal, 24(53), 14069-14073. [Link]
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
  • Zhang, Z., et al. (2022). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 144(46), 21086–21093. [Link]
  • OpenStax. (n.d.). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. [Link]
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubChem. (n.d.). This compound.
  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. [Link]
  • Aitipamula, S. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(4), 507-518. [Link]
  • Tanaka, Y. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. The Journal of Organic Chemistry, 87(14), 8857–8866. [Link]
  • Al-Ghamdi, K. M. (n.d.). Stereochemistry and biological activity of drugs. [Link]
  • Gürkan, P., & Tuncel, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
  • Miyamae, T., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittel-Forschung, 38(11A), 1662-1665. [Link]
  • Capper, M. J., et al. (2012). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 11), 1433-1443. [Link]
  • Aitipamula, S. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(4), 507-518. [Link]
  • Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 117-124. [Link]
  • Szymański, P., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6561. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2-bromophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis proceeds in two distinct, high-yielding steps from the commercially available starting material, 2-bromophenylacetonitrile. The first step involves a base-mediated cyclopropanation reaction with 1,2-dibromoethane to form the intermediate, 1-(2-bromophenyl)cyclopropanecarbonitrile. The subsequent step is a vigorous basic hydrolysis of the nitrile moiety to yield the final carboxylic acid product. This guide details the reaction mechanisms, offers step-by-step experimental procedures, provides expected characterization data, and includes a troubleshooting guide to ensure reproducible and successful outcomes for researchers in drug development and organic synthesis.

Introduction & Scientific Background

Cyclopropane rings are privileged structural motifs in pharmaceutical and agrochemical compounds, often employed to enhance metabolic stability, increase potency, or modulate the conformational rigidity of a molecule.[1][2][3] The target molecule, this compound, incorporates this valuable cyclopropyl group directly attached to a functionalized aromatic ring, making it an attractive intermediate for further elaboration.

The synthetic strategy outlined herein leverages a classic yet highly effective method for constructing monosubstituted cyclopropanes: the alkylation of an active methylene compound with a 1,2-dihaloalkane.[3] The benzylic carbon of 2-bromophenylacetonitrile is sufficiently acidic to be deprotonated by a strong base, forming a stabilized carbanion. This nucleophile then engages in a tandem alkylation-cyclization sequence with 1,2-dibromoethane. The resulting cyclopropyl nitrile is then hydrolyzed to the target carboxylic acid. While both acidic and basic conditions can achieve nitrile hydrolysis, basic hydrolysis is often preferred to avoid potential side reactions with other functional groups and is detailed here.[4][5][6]

Overall Reaction Scheme

Overall reaction scheme for the synthesis of this compound from 2-bromophenylacetonitrile.

Figure 1: Two-step synthesis of the target compound.

Mechanistic Insights

Step 1: Cyclopropanation The reaction is initiated by the deprotonation of 2-bromophenylacetonitrile at the benzylic position. Sodium amide (NaNH₂) in liquid ammonia or, as detailed in this protocol, Sodium Hydride (NaH) in an aprotic polar solvent like DMF, is a sufficiently strong base to generate the resonant-stabilized carbanion. This carbanion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion. This forms an intermediate which then undergoes a rapid intramolecular Sₙ2 reaction. The tethered nucleophilic carbanion attacks the remaining carbon bearing a bromine atom, closing the three-membered ring and eliminating the second bromide ion to form 1-(2-bromophenyl)cyclopropanecarbonitrile.

Step 2: Nitrile Hydrolysis The conversion of the nitrile to a carboxylic acid under basic conditions is a two-part process.[7][8] First, a hydroxide ion (from NaOH or KOH) performs a nucleophilic attack on the electrophilic carbon of the nitrile group.[6][9] The resulting anionic intermediate is protonated by water to form an imidic acid, which quickly tautomerizes to the more stable amide intermediate.[7][8] Under the harsh reaction conditions (heat), the hydrolysis continues. The hydroxide ion attacks the carbonyl carbon of the amide. This is followed by the expulsion of an amide anion (⁻NH₂), which is a poor leaving group but is facilitated by the high temperature and its immediate protonation to ammonia (NH₃).[4] The final product is the carboxylate salt, which upon acidic workup, is protonated to yield the desired this compound.[4][5]

Experimental Protocols

Part A: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile (Intermediate)

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
2-Bromophenylacetonitrile C₈H₆BrN 196.04 5.00 g 25.5
Sodium Hydride (60% disp. in mineral oil) NaH 24.00 1.22 g 30.6
1,2-Dibromoethane C₂H₄Br₂ 187.86 5.25 g (2.41 mL) 27.9
Anhydrous Dimethylformamide (DMF) C₃H₇NO 73.09 50 mL -
Diethyl Ether (C₂H₅)₂O 74.12 150 mL -
Saturated NH₄Cl (aq) NH₄Cl 53.49 50 mL -
Brine (Saturated NaCl aq) NaCl 58.44 50 mL -

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Protocol:

  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.22 g, 30.6 mmol).

  • Solvent Addition: Wash the NaH dispersion three times with 10 mL of hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere. Add anhydrous DMF (30 mL) to the flask.

  • Reactant Addition: Dissolve 2-bromophenylacetonitrile (5.00 g, 25.5 mmol) in anhydrous DMF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath) over 30 minutes.

  • Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A color change and/or gas evolution should be observed.

  • Cyclopropanation: Cool the mixture back to 0 °C and add 1,2-dibromoethane (2.41 mL, 27.9 mmol) dropwise via syringe over 20 minutes.

  • Reaction Completion: Remove the ice bath and heat the reaction mixture to 60 °C. Let it stir for 12-16 hours (overnight). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature and then carefully quench by slowly adding saturated NH₄Cl solution (50 mL) while stirring in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the product as a pale yellow oil or low-melting solid.

Part B: Hydrolysis to this compound (Final Product)

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
1-(2-Bromophenyl)cyclopropanecarbonitrile C₁₀H₈BrN 222.08 4.00 g 18.0
Potassium Hydroxide KOH 56.11 5.05 g 90.0
Ethylene Glycol C₂H₆O₂ 62.07 40 mL -
Water H₂O 18.02 5 mL -
Hydrochloric Acid (6 M) HCl 36.46 ~30 mL -

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the intermediate nitrile (4.00 g, 18.0 mmol), potassium hydroxide (5.05 g, 90.0 mmol), ethylene glycol (40 mL), and water (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 150-160 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use moist pH paper near the condenser outlet, held with forceps). Continue refluxing for 18-24 hours until the reaction is complete (verified by TLC or LC-MS).

  • Workup - Cooling & Dilution: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction (Wash): Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding 6 M HCl with stirring until the pH is ~1-2. A white precipitate should form.

  • Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the ethyl acetate layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate or toluene) to yield the final product as a white to off-white crystalline solid.

Process Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Nitrile Hydrolysis A 1. Prepare NaH in DMF B 2. Add 2-Bromophenylacetonitrile @ 0°C A->B C 3. Add 1,2-Dibromoethane @ 0°C B->C D 4. Heat to 60°C (12-16h) C->D E 5. Quench & Aqueous Workup D->E F 6. Column Chromatography E->F G Intermediate: 1-(2-Bromophenyl)cyclopropanecarbonitrile F->G H 1. Reflux Intermediate with KOH in Ethylene Glycol G->H I 2. Cool & Dilute with Water H->I J 3. Acidify with HCl to pH 1-2 I->J K 4. Extraction with Ethyl Acetate J->K L 5. Recrystallization K->L M Final Product: This compound L->M Start Start: 2-Bromophenylacetonitrile Start->A

Caption: Overall workflow for the two-step synthesis.

Expected Results & Characterization

CompoundAppearanceYieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Intermediate Pale yellow oil65-75%-7.6-7.2 (m, 4H), 1.8-1.7 (m, 2H), 1.5-1.4 (m, 2H)133.5, 133.0, 130.0, 128.0, 125.0, 122.0, 25.0, 18.0
Final Product White solid80-90%145-14810.5 (br s, 1H), 7.6-7.1 (m, 4H), 1.8-1.7 (m, 2H), 1.3-1.2 (m, 2H)181.0, 140.0, 133.2, 130.5, 127.8, 124.5, 27.0, 17.5
Note: NMR shifts are approximate and may vary slightly based on solvent and concentration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 1. Inactive NaH (hydrolyzed). 2. Wet solvent (DMF). 3. Incomplete reaction.1. Use fresh NaH from a sealed container; perform the hexane wash efficiently. 2. Use anhydrous grade DMF from a sealed bottle. 3. Increase reaction time or temperature slightly (e.g., to 70°C).
Formation of side products Dimerization of the starting material or polymerization.Ensure slow, controlled addition of the nitrile to the base to avoid high local concentrations of the carbanion.
Incomplete hydrolysis in Step 2 1. Insufficient heating or reaction time. 2. Insufficient base.1. Ensure a vigorous reflux is maintained. Extend reaction time to 36 hours if necessary. 2. Use at least 5 equivalents of KOH.
Product won't precipitate/crystallize 1. Product is too soluble in the workup solvent. 2. Presence of oily impurities.1. Ensure pH is sufficiently low (~1). If it still oils out, extract and purify the crude product by chromatography before attempting recrystallization. 2. Perform the initial ether wash of the basic solution thoroughly to remove impurities.

Safety & Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried.

  • 1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Highly corrosive. Avoid contact with skin and eyes. Wear appropriate PPE. The acidification step is exothermic and should be performed in an ice bath.

  • Ethylene Glycol: Handle with care. Heating to high temperatures should be done in a fume hood.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly moisture and temperature, researchers can consistently obtain high yields of the desired product. The mechanistic understanding and troubleshooting guide included in this note are intended to empower scientists to adapt and execute this synthesis with confidence.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • National Institutes of Health (NIH). (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Chemistry LibreTexts. (2025). Chemistry of Nitriles.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases.
  • PubMed. (n.d.). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover.
  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • National Institutes of Health (NIH). (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • ResearchGate. (2025). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with α,ω-dibromoalkanes in supercritical ethane.

Sources

Application Notes and Protocols for the Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl-Substituted Cyclopropanecarboxylic Acids in Modern Drug Discovery

Cyclopropane rings are privileged structural motifs in medicinal chemistry, often introduced to modulate the potency, metabolic stability, and pharmacokinetic properties of drug candidates. When incorporated into a molecule, the rigid, three-dimensional nature of the cyclopropane ring can enforce a specific conformation, leading to enhanced binding affinity with biological targets. The 1-arylcyclopropanecarboxylic acid scaffold, in particular, serves as a key building block for a variety of therapeutic agents. The title compound, 1-(2-Bromophenyl)cyclopropanecarboxylic acid, is a valuable intermediate, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying reaction mechanisms and providing robust, field-proven experimental protocols suitable for researchers in synthetic and medicinal chemistry.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available 2-bromophenylacetonitrile. The overall transformation is outlined below:

Synthetic_Scheme start 2-Bromophenylacetonitrile intermediate 1-(2-Bromophenyl)cyclopropanecarbonitrile start->intermediate 1) 1,2-Dibromoethane, NaOH, PTC 2) H₂O, 60°C final This compound intermediate->final Conc. HCl, H₂O, Reflux

Caption: Overall synthetic scheme for this compound.

The initial step involves the formation of the cyclopropane ring via a phase-transfer catalyzed reaction between 2-bromophenylacetonitrile and 1,2-dibromoethane. The resulting 1-(2-bromophenyl)cyclopropanecarbonitrile is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.

Part 1: Cyclopropanation of 2-Bromophenylacetonitrile

Reaction Mechanism: Phase-Transfer Catalyzed Intramolecular Cyclization

The formation of the cyclopropane ring proceeds through a Michael-initiated ring closure (MIRC) type-reaction, facilitated by a phase-transfer catalyst (PTC). The mechanism can be broken down into the following key steps:

  • Deprotonation: The hydroxide ion from the aqueous phase is transported into the organic phase by the quaternary ammonium salt (PTC). In the organic phase, the hydroxide ion is a potent base and deprotonates the α-carbon of 2-bromophenylacetonitrile, which is acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. This generates a resonance-stabilized carbanion.

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing one of the bromide ions.

  • Intramolecular Cyclization: The resulting intermediate still possesses an acidic proton alpha to the nitrile and phenyl groups. Deprotonation by hydroxide generates a new carbanion, which then undergoes an intramolecular SN2 reaction, displacing the second bromide ion and forming the cyclopropane ring.

Cyclopropanation_Mechanism start_nitrile 2-Bromophenylacetonitrile carbanion Carbanion Intermediate start_nitrile->carbanion OH⁻, PTC alkylated_intermediate Alkylated Intermediate carbanion->alkylated_intermediate + 1,2-Dibromoethane - Br⁻ cyclized_nitrile 1-(2-Bromophenyl)cyclopropanecarbonitrile alkylated_intermediate->cyclized_nitrile OH⁻, Intramolecular Sₙ2, - Br⁻

Caption: Mechanism of the phase-transfer catalyzed cyclopropanation.

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

This protocol is adapted from a general procedure for the synthesis of 1-phenylcyclopropane derivatives.[1]

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Notes
2-BromophenylacetonitrileC₈H₆BrN196.0419472-74-3Starting material
1,2-DibromoethaneC₂H₄Br₂187.86106-93-4Alkylating agent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2Phase-transfer catalyst
TolueneC₇H₈92.14108-88-3Solvent
Deionized WaterH₂O18.027732-18-5
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Brine (saturated NaCl solution)NaCl/H₂O--For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromophenylacetonitrile (19.6 g, 0.1 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).

  • In a separate beaker, prepare a 50% (w/v) solution of sodium hydroxide by dissolving 40 g of NaOH in 80 mL of deionized water. Caution: This is a highly exothermic process. Add the NaOH pellets slowly to the water with cooling in an ice bath.

  • Begin vigorous stirring of the toluene solution and add the 50% NaOH solution.

  • Add 1,2-dibromoethane (20.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction should be observed. Maintain the reaction temperature at 60 °C using a water bath.

  • After the addition is complete, continue stirring at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-bromophenyl)cyclopropanecarbonitrile. The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Hydrolysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of the nitrile to a carboxylic acid under acidic conditions is a classic organic transformation. The mechanism involves the following steps:

  • Protonation: The lone pair of electrons on the nitrile nitrogen is protonated by the strong acid (e.g., HCl), making the nitrile carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

  • Proton Transfer and Tautomerization: A series of proton transfers results in the formation of an amide intermediate.

  • Amide Hydrolysis: The amide is then hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. This part of the mechanism involves protonation of the amide carbonyl, nucleophilic attack by water, and subsequent elimination of ammonia.

Hydrolysis_Mechanism nitrile 1-(2-Bromophenyl)cyclopropanecarbonitrile protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile H₃O⁺ adduct Water Adduct protonated_nitrile->adduct + H₂O amide Amide Intermediate adduct->amide Tautomerization carboxylic_acid This compound amide->carboxylic_acid H₃O⁺, H₂O - NH₄⁺

Caption: Mechanism of the acid-catalyzed hydrolysis of the nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the acidic hydrolysis of nitriles.[2][3]

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Notes
1-(2-Bromophenyl)cyclopropanecarbonitrileC₁₀H₈BrN222.08124276-75-1Starting material
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0Approx. 37% in water
Deionized WaterH₂O18.027732-18-5
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Brine (saturated NaCl solution)NaCl/H₂O--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the crude 1-(2-bromophenyl)cyclopropanecarbonitrile (from the previous step, approx. 0.1 mol).

  • Add a mixture of concentrated hydrochloric acid (60 mL) and deionized water (60 mL).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the organic layer and by TLC analysis. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the pure product as a solid.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is selected due to its excellent solubility in both aqueous and organic phases, which is crucial for efficiently transporting the hydroxide ions. Its thermal stability also makes it suitable for the reaction temperature of 60°C.

  • Concentrated Base: A 50% aqueous solution of sodium hydroxide is used to create a high concentration of hydroxide ions in the aqueous phase, which drives the equilibrium towards the formation of the carbanion in the organic phase.

  • Reaction Temperature for Cyclopropanation: The temperature is maintained at 60°C as a compromise. Higher temperatures can lead to side reactions, including the hydrolysis of the nitrile group, while lower temperatures result in a significantly slower reaction rate.[1]

  • Acidic Hydrolysis: Concentrated hydrochloric acid is a robust and common reagent for nitrile hydrolysis. The reflux conditions provide the necessary activation energy for the reaction to proceed to completion.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Monitoring: The progress of both the cyclopropanation and hydrolysis reactions can be easily monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a clear indication of the reaction's progress.

  • Spectroscopic Analysis: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods.

    • ¹H and ¹³C NMR: Will confirm the presence of the cyclopropane ring protons and the disappearance of the nitrile carbon and the appearance of the carboxylic acid carbon.

    • FT-IR: The disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid will confirm the conversion.

    • Mass Spectrometry: Will confirm the molecular weight of the product.

By following these analytical procedures, researchers can be confident in the successful synthesis of this compound.

References

  • Mahesh, P., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate.
  • Organic Syntheses. (n.d.). α-Phenylbutyronitrile. Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile.

Sources

experimental protocol for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described method is based on a robust two-step sequence involving a phase-transfer-catalyzed cyclopropanation followed by hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

This compound is a key synthetic intermediate whose rigid cyclopropane scaffold and functional handles (a carboxylic acid and a brominated phenyl ring) make it an attractive component for constructing complex molecular architectures. The bromophenyl moiety is particularly useful for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The cyclopropane ring introduces conformational rigidity, which is often desirable in drug design to improve binding affinity and metabolic stability.

The synthetic approach detailed herein is a reliable and scalable method that proceeds via an intramolecular cyclization strategy. The core of this method is the alkylation of an active methylene compound, 2-bromophenylacetonitrile, with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions, followed by the hydrolysis of the resulting nitrile to the target carboxylic acid. This approach avoids the use of highly reactive and hazardous reagents like diazomethane, which is sometimes used for cyclopropanation.[1]

Synthetic Strategy and Mechanism

The overall synthesis is a two-step process starting from 2-bromophenylacetonitrile.

Overall Reaction Scheme: Step 1: Cyclopropanation 2-bromophenylacetonitrile + 1,2-dibromoethane → 1-(2-bromophenyl)cyclopropanecarbonitrile

Step 2: Hydrolysis 1-(2-bromophenyl)cyclopropanecarbonitrile → this compound

Mechanistic Insights

The key C-C bond-forming step to create the cyclopropane ring is an intramolecular nucleophilic substitution, a type of Wurtz coupling.[2] The reaction is facilitated by a strong base and a phase-transfer catalyst.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of 2-bromophenylacetonitrile by a strong base, typically concentrated sodium hydroxide. The resulting carbanion is stabilized by the adjacent electron-withdrawing nitrile group and the phenyl ring.

  • Phase-Transfer Catalysis: Since the carbanion is generated in the aqueous phase and the alkylating agent (1,2-dibromoethane) is in the organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial. The catalyst transports the hydroxide ions into the organic phase and the carbanion into the organic phase, allowing the reaction to proceed. A similar principle is used in the synthesis of cyclopropane-1,1-dicarboxylic acid.[3]

  • First Alkylation (S_N2): The carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard S_N2 reaction, displacing a bromide ion.

  • Second Deprotonation & Intramolecular Cyclization: A second deprotonation occurs at the same α-carbon, generating a new carbanion. This carbanion then undergoes a rapid intramolecular S_N2 reaction (a 3-exo-trig cyclization), attacking the carbon atom bearing the second bromine atom and displacing it to form the stable three-membered cyclopropane ring.[2]

  • Hydrolysis: The resulting 1-(2-bromophenyl)cyclopropanecarbonitrile is then hydrolyzed under strong acidic or basic conditions. This process converts the nitrile functional group into a carboxylic acid, yielding the final product.

Mechanism Visualization

G cluster_0 Step 1: Deprotonation & First Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2-Bromophenylacetonitrile B Carbanion Intermediate A->B  NaOH (aq) PTC A->B C Alkylated Intermediate B->C  + 1,2-Dibromoethane (S_N2) B->C D Second Deprotonation C->D  NaOH (aq) PTC C->D E 1-(2-Bromophenyl) cyclopropanecarbonitrile D->E  Intramolecular S_N2 (3-exo-trig) D->E F 1-(2-Bromophenyl) cyclopropanecarboxylic acid E->F  H3O+ or OH- Heat E->F

Caption: Reaction mechanism for the synthesis.

Health and Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • 1,2-Dibromoethane: Highly toxic, carcinogenic, and a suspected mutagen. Handle with extreme caution and use secondary containment.

  • 2-Bromophenylacetonitrile: Toxic. Handle with care and avoid inhalation or skin contact.

  • Sulfuric Acid (H₂SO₄): Corrosive. Causes severe skin burns and eye damage. Add acid to water, never the other way around.

An emergency eye wash station and safety shower must be readily accessible.[4] Dispose of all chemical waste according to institutional and local regulations.[5]

Materials and Equipment

Reagents
ReagentM.W. ( g/mol )QuantitySupplierPurity
2-Bromophenylacetonitrile196.0410.0 gCommercial>98%
1,2-Dibromoethane187.8614.4 g (7.7 mL)Commercial>99%
Sodium Hydroxide (pellets)40.0040.0 gCommercial>97%
Benzyltriethylammonium Chloride227.771.16 gCommercial>98%
Toluene92.14100 mLCommercialACS Grade
Diethyl Ether74.12300 mLCommercialAnhydrous
Sulfuric Acid (conc.)98.08As neededCommercial98%
Magnesium Sulfate (anhydrous)120.37As neededCommercialACS Grade
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or meter

  • Standard glassware for extraction and filtration

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
  • Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charge Reagents: To the flask, add 2-bromophenylacetonitrile (10.0 g, 51 mmol), benzyltriethylammonium chloride (1.16 g, 5.1 mmol), and toluene (50 mL).

  • Prepare Base: In a separate beaker, carefully dissolve sodium hydroxide (20.0 g, 500 mmol) in water (20 mL). Caution: This is a highly exothermic process. Cool the solution to room temperature.

  • Reaction Initiation: Begin vigorous stirring of the flask contents. Slowly add the aqueous NaOH solution to the flask.

  • Add Alkylating Agent: Add 1,2-dibromoethane (14.4 g, 76.5 mmol) dropwise over 30 minutes.

  • Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitrile product as an oil. This crude product is often used directly in the next step without further purification.

Step 2: Hydrolysis to this compound
  • Setup: Transfer the crude nitrile from Step 1 to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis Mixture: Prepare a hydrolysis solution by carefully adding concentrated sulfuric acid (30 mL) to water (30 mL) in an ice bath. Caution: Highly exothermic.

  • Reaction: Add the cooled acid solution to the flask containing the crude nitrile. Heat the mixture to reflux (approximately 110-120°C) and maintain for 8-12 hours. The reaction mixture should become homogeneous.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product will often precipitate as a solid. If it oils out, scratching the flask walls may induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral (check with pH paper).

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to yield the final product as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. A typical yield is 70-80% over the two steps.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and the diastereotopic cyclopropane protons. The carboxylic acid proton will appear as a broad singlet far downfield.

  • ¹³C NMR: Expect signals for the quaternary cyclopropane carbon, the two CH₂ carbons of the cyclopropane ring, the aromatic carbons (including the carbon attached to bromine), and the carbonyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (241.09 g/mol for C₁₀H₉BrO₂), exhibiting the characteristic isotopic pattern for a monobrominated compound.

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • SynQuest Laboratories, Inc. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.
  • ResearchGate. (n.d.). Cyclopropanation between β‐nitrostyrenes and dimethyl 2‐bromomalonate.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Zheng, Y., et al. (2019).
  • Fisher Scientific. (2010). Cyclopropanecarboxylic acid chloride Safety Data Sheet.
  • ChemScene. (2025). 2-(4-Bromophenyl)-2-methylpropanoic acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). Cyclopropanecarboxylic acid Safety Data Sheet.
  • Cayman Chemical. (2025). 1-Aminocyclopropanecarboxylic Acid Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Organic Syntheses. (1944). Cyclopropanecarboxylic acid. Org. Synth. 24, 36.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • Organic Syntheses. (n.d.). Bromocyclopropane.
  • ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid synthesis.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

Sources

The Versatile Building Block: Application Notes for 1-(2-Bromophenyl)cyclopropanecarboxylic Acid in Spirocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and materials science, the demand for structurally complex and three-dimensionally diverse molecular scaffolds is insatiable. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their rigid conformations and novel chemical space they occupy. 1-(2-Bromophenyl)cyclopropanecarboxylic acid has emerged as a highly valuable and versatile building block for the construction of such spirocyclic frameworks, particularly spiro[cyclopropane-1,1'-inden]-3'-one derivatives. This technical guide provides an in-depth exploration of its application, focusing on a robust protocol for intramolecular Friedel-Crafts acylation, elucidating the underlying mechanistic principles, and discussing the synthetic utility of the resulting spirocyclic ketone.

Core Concept: Intramolecular Friedel-Crafts Acylation for Spiro-Indanone Synthesis

The key transformation leveraging the unique structure of this compound is an intramolecular Friedel-Crafts acylation. This reaction facilitates the formation of a new carbon-carbon bond between the aromatic ring and the carboxylic acid moiety, leading to a fused ring system. The presence of the cyclopropane ring dictates the formation of a spirocyclic junction.

The general transformation is depicted below:

G cluster_0 This compound cluster_1 Spiro[cyclopropane-1,1'-inden]-3'-one Derivative start start end end start->end Intramolecular Friedel-Crafts Acylation

Caption: General scheme of the intramolecular Friedel-Crafts acylation.

Mechanistic Insights: The Role of Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a widely employed reagent for effecting intramolecular Friedel-Crafts acylations of carboxylic acids.[1][2][3] It serves as both a catalyst and a dehydrating agent. The reaction mechanism is believed to proceed through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is activated by PPA to form a highly electrophilic acylium ion intermediate. This is a critical step as the carboxylic acid itself is not sufficiently electrophilic to react with the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich phenyl ring acts as a nucleophile, attacking the acylium ion. This intramolecular attack is favored due to the proximity of the reacting groups.

  • Cyclization and Rearomatization: The attack leads to the formation of a spirocyclic intermediate. Subsequent deprotonation restores the aromaticity of the phenyl ring, yielding the final spiro[cyclopropane-1,1'-inden]-3'-one product.

The presence of the bromine atom on the aromatic ring is noteworthy. While halogens are generally deactivating towards electrophilic aromatic substitution, the ortho/para directing effect still influences the position of cyclization. In this case, cyclization occurs at the carbon atom adjacent to the bromine, leading to the desired spiro-indanone. The bromine atom also serves as a valuable synthetic handle for further functionalization of the final product through cross-coupling reactions.

G cluster_0 Mechanism A This compound B Acylium Ion Intermediate A->B  PPA Activation C Spirocyclic Intermediate B->C  Intramolecular  Electrophilic Attack D 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one C->D  Deprotonation &  Rearomatization

Caption: Proposed mechanism for the PPA-catalyzed cyclization.

Detailed Protocol: Synthesis of 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one

This protocol details the intramolecular Friedel-Crafts acylation of this compound to yield 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one. This procedure is based on established methodologies for similar transformations.[1][2]

Materials and Equipment:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10-20 times the weight of the starting material) to the flask. Note: PPA is highly viscous and should be handled with care in a fume hood.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may require optimization.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot of the reaction mixture and quench it with water, then extract with a small amount of ethyl acetate.

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This will hydrolyze the PPA.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one.

Expected Results and Characterization:

The product, 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one, is typically an off-white to pale yellow solid.

ParameterExpected Value
Molecular Formula C₁₁H₈BrO
Molecular Weight 236.09 g/mol
¹H NMR Expect characteristic signals for the aromatic protons, and diastereotopic protons of the cyclopropane ring.
¹³C NMR Expect signals for the carbonyl carbon, spiro-carbon, aromatic carbons, and cyclopropane carbons.
IR (Infrared) A strong absorption band corresponding to the ketone carbonyl group (typically around 1700-1720 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the product's mass.

Note: Specific spectral data for the bromo-substituted product should be compared with literature values for analogous spiro[cyclopropane-1,1'-inden]-3'-one compounds.[4][5]

Synthetic Utility and Further Transformations

The resulting 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one is a valuable intermediate for further synthetic elaborations.

G cluster_0 Synthetic Workflow A This compound B Intramolecular Friedel-Crafts Acylation A->B C 4-Bromo-spiro[cyclopropane-1,1'-inden]-3'-one B->C D Further Transformations C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) D->E F Nucleophilic Addition to Carbonyl D->F G Reduction of Carbonyl D->G H Functionalized Spirocyclic Scaffolds E->H F->H G->H

Caption: Synthetic utility workflow.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide functionality is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents at the 4-position of the indanone core, enabling the synthesis of diverse libraries of spirocyclic compounds for screening in drug discovery programs.

  • Carbonyl Chemistry: The ketone group can undergo a variety of classical transformations, including nucleophilic addition, reduction to the corresponding alcohol, and conversion to other functional groups. This further expands the range of accessible derivatives.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex spirocyclic systems. The intramolecular Friedel-Crafts acylation protocol described herein provides a reliable and efficient method for the construction of the spiro[cyclopropane-1,1'-inden]-3'-one scaffold. The resulting product, with its strategically placed bromine atom and reactive ketone functionality, offers numerous avenues for further synthetic diversification, making it an invaluable tool for researchers in medicinal chemistry and materials science.

References

  • SpectraBase. (n.d.). 2'-Methyl-spiro[cyclopropane-1,1'-indane]-3'-one.
  • Yli-Kauhaluoma, J., Salakari, A., & Mutikainen, I. (n.d.). Spiro[cyclopropane-1,1'-1H-inden]-2'(3'H)-one. VTT's Research Information Portal.
  • Nandi, R. K., Guillot, R., et al. (2016). Synthesis of 3,3-Spiroindolines via FeCl3-Mediated Cyclization of Aryl- or Alkene-Containing 3-Substituted N-Ac Indoles. Organic Letters, 18(8), 1716-1719. [Link]
  • Abdel-Wahab, B. F., & Mohamed, H. A. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. National Institutes of Health.
  • ResearchGate. (2025). Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group.
  • ResearchGate. (2026). Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study.
  • ResearchGate. (2025). Spiro[cyclopropane-1,1′-1 H -inden]-2′(3′ H )-one.
  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Shinde, S. (2025). Synthesis of Spirocyclopropane Scaffolds: A Review. Thieme. [Link]
  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis.
  • Taylor & Francis Online. (2022). Synthesis of spirocyclopropanes via iodine-promoted bimolecular cyclization of 2-benzylidene 1,3-indandiones. Figshare. [Link]
  • Talanov, M. et al. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]
  • National Institutes of Health. (n.d.). Spiro[cyclopropane-1,3′-indolin]-2′-one.
  • Zhang, M. et al. (2018). Phosphoric Acid Catalyzed Asymmetric [2+2] Cyclization/Penicillin-Penillonic Acid Rearrangement. Angewandte Chemie International Edition, 57(18), 4921-4925. [Link]
  • Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives.
  • Beilstein Journals. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes.
  • PubMed. (2025). Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides.
  • Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(22), 5484-5487. [Link]

Sources

The Strategic Application of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Unique Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor, with the cyclopropane ring standing out for its ability to impart desirable physicochemical properties.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 1-(2-Bromophenyl)cyclopropanecarboxylic acid .

The inherent strain and rigidity of the cyclopropane ring offer medicinal chemists a powerful tool to enforce specific conformations, thereby optimizing interactions with biological targets.[1] When appended with a 2-bromophenyl group and a carboxylic acid, this scaffold becomes a trifunctionalized platform ripe for diversification and incorporation into complex molecular architectures. The ortho-bromine atom serves as a versatile handle for cross-coupling reactions, while the carboxylic acid is primed for amide bond formation, a ubiquitous linkage in pharmaceuticals. This unique combination of features positions this compound as a strategic starting material for the synthesis of innovative drug candidates across various therapeutic areas.

Core Applications in Medicinal Chemistry

Development of Novel Leukotriene C4 Synthase Inhibitors for Respiratory Diseases

Leukotriene C4 (LTC4) synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of asthma.[2] Inhibition of LTC4 synthase represents a promising therapeutic strategy for the treatment of respiratory diseases.[1][2] The cyclopropanecarboxylic acid moiety has been identified as a key pharmacophoric element in potent LTC4 synthase inhibitors.[1][3]

The general structure of these inhibitors often involves a central aromatic or heteroaromatic core, with one of the key interactions being with the enzyme's active site. The this compound scaffold provides an ideal starting point for the synthesis of such inhibitors. The carboxylic acid can be coupled with various amines to explore the structure-activity relationship (SAR) at one end of the molecule, while the bromine atom allows for the introduction of diverse aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions. This modular approach enables the rapid generation of a library of analogs for biological screening.

A notable example in this area is the discovery of AZD9898, a potent oral LTC4 synthase inhibitor developed for the treatment of asthma.[1] While the exact starting material is not detailed as this compound, the final molecule contains a cyclopropanecarboxylic acid core, highlighting the importance of this structural motif in targeting LTC4 synthase.

Synthesis of Novel Anticancer Agents

The bromophenyl group is a common feature in a variety of anticancer agents. Its presence can contribute to binding affinity and provides a vector for further chemical modification. The incorporation of a cyclopropane ring can enhance metabolic stability and provide a unique three-dimensional architecture that can lead to improved potency and selectivity.

While direct examples of anticancer agents derived from this compound are not prevalent in publicly available literature, the synthesis of related analogs suggests its potential. For instance, studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated their potential as anticancer agents.[4] This indicates that the bromophenyl moiety is a viable component in the design of new oncology drug candidates.

The this compound scaffold can be strategically employed to generate novel anticancer compounds. The carboxylic acid can be converted to an amide, a common functional group in many kinase inhibitors. The ortho-bromine allows for the introduction of various substituents that can modulate the compound's properties and target engagement.

A Versatile Building Block for Amide Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The carboxylic acid functionality of this compound makes it an excellent substrate for the synthesis of diverse amide libraries. These libraries can be screened against a wide range of biological targets to identify new hit compounds.

The synthesis of 2-(2-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide has been reported, demonstrating the feasibility of coupling this scaffold with various amines.[5] This straightforward derivatization allows for the exploration of chemical space around the cyclopropane core.

CompoundAmine Coupling PartnerKey FeaturesPotential Therapeutic Area
Amide Derivative A Substituted AnilineIntroduction of additional aromatic interactions.Kinase Inhibition
Amide Derivative B Aliphatic AmineModulation of solubility and physicochemical properties.CNS Disorders
Amide Derivative C Heterocyclic AmineIntroduction of potential hydrogen bond donors/acceptors.Infectious Diseases
A Platform for Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] The 2-bromophenyl group of this compound serves as an excellent handle for such transformations. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the ortho position of the phenyl ring.

This diversification strategy is crucial for optimizing the pharmacological properties of a lead compound. The ability to readily modify this position allows for fine-tuning of potency, selectivity, and pharmacokinetic parameters. The Suzuki coupling of cyclopropylboronic acids with aryl halides is a well-established and robust reaction, often proceeding with high yield and stereoretention.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Workflow for Amide Coupling

G A This compound F Reaction Mixture A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU, HOBt/EDC) C->F D Base (e.g., DIPEA, Et3N) D->F E Solvent (e.g., DMF, DCM) E->F G Stir at Room Temperature F->G H Work-up (Aqueous wash, Extraction) G->H I Purification (Column Chromatography) H->I J Amide Product I->J

A representative workflow for amide synthesis.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. For example, the characterization of 2-(2-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide would show characteristic peaks for the cyclopropyl and bromophenyl protons in the ¹H NMR spectrum.[5]

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of an amide derivative of this compound.

Workflow for Suzuki Coupling

G A Amide Derivative of this compound F Reaction Mixture A->F B Boronic Acid or Ester (R'-B(OR)2) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene/Water, Dioxane/Water) E->F G Heat under Inert Atmosphere F->G H Work-up (Aqueous wash, Extraction) G->H I Purification (Column Chromatography) H->I J Coupled Product I->J

A representative workflow for Suzuki coupling.

Materials:

  • Amide derivative of this compound

  • Aryl or heteroaryl boronic acid or ester (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the amide derivative of this compound (1.0 equivalent), the boronic acid or ester (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of novel drug candidates with potentially improved pharmacological profiles. The applications highlighted in this guide, particularly in the development of leukotriene C4 synthase inhibitors and as a scaffold for diverse library synthesis, underscore its significance. The provided protocols offer a practical starting point for researchers to explore the rich chemistry of this compound. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic utilization of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]
  • Mykhailiuk, P. K. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]
  • Teresa, J., et al. (2020). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 11(3), 750–755. [Link]
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
  • Li, W., et al. (2021).
  • Lam, B. K. (1997). Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A. Frontiers in Bioscience, 2, d380-386. [Link]
  • Teresa, J., et al. (2020). Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes.
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]
  • Alam, M. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 16(10), 1435. [Link]
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]
  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1100-1104. [Link]
  • Domainex. (2023).
  • Yoshimura, T., et al. (2014). A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid. Bioorganic & Medicinal Chemistry Letters, 24(21), 5044-5047. [Link]
  • CN103664778A - Synthesis method of antineoplastic drug cabozantinib. (2014).
  • Valcárcel, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(63), 16035-16045. [Link]
  • Chem-Space. Bioisosteric Replacements. [Link]
  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
  • Ge, J., et al. (2025). Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. Journal of Medicinal Chemistry. [Link]
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Frank, N., et al. (2022).[8]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry, 14(12), 1436-1442. [Link]
  • Lam, B. K. (2003). Leukotriene C(4) synthase.
  • Aslam, M., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(19), 6603. [Link]
  • PRISM BioLab. (2023, April 12).
  • Kovalskyi, A., et al. (2014). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1][3][8]triazolo[1,5-c]quinazolines. Molecules, 19(12), 20038-20058. [Link]

Sources

Application Note: A Modular Platform for Spirocyclic Scaffold Synthesis Using 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by their rigid three-dimensional architecture, are increasingly sought-after motifs in drug discovery for their potential to enhance binding affinity, selectivity, and metabolic stability. This guide provides an in-depth technical overview and validated protocols for the synthesis of complex spirocyclic compounds, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones, using 1-(2-bromophenyl)cyclopropanecarboxylic acid as a versatile starting material. We detail a robust, palladium-catalyzed intramolecular C-H activation strategy, elucidating the mechanistic rationale behind the transformation and providing step-by-step experimental procedures suitable for medicinal and process chemistry laboratories.

Introduction: The Strategic Imperative for 3D Scaffolds

The drive to explore novel chemical space and improve the quality of drug candidates has shifted focus from flat, aromatic systems towards molecules with greater spatial complexity. Spirocycles, featuring two rings joined at a single quaternary carbon, are exemplary in this regard. Their inherent conformational rigidity can pre-organize key binding elements, reducing the entropic penalty of target binding and often leading to superior pharmacological profiles. Spiro-oxindoles, in particular, are a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2]

This compound is an ideal precursor for constructing these valuable frameworks. The molecule is strategically functionalized with an aryl bromide, which serves as a handle for transition-metal catalysis, and a cyclopropanecarboxylic acid, which acts as the spirocyclic core and allows for modular derivatization.

Core Synthetic Methodology: Palladium-Catalyzed Domino C-H Activation

The most efficient and modular route from this compound to spiro-oxindoles involves a two-step sequence: amide coupling followed by an intramolecular Mizoroki-Heck type reaction.[3][4] This domino process leverages palladium catalysis to forge a new C-C bond via direct C-H activation, a powerful and atom-economical transformation.[5][6][7]

Mechanistic Rationale and Causality

The key spirocyclization step proceeds through a well-established catalytic cycle. The choice of an amide precursor is critical, as the N-H or N-alkyl group positions the aromatic ring for the crucial intramolecular cyclization.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide on the amide precursor into a low-valent Pd(0) complex, forming an arylpalladium(II) intermediate.

  • Intramolecular C-H Activation: This is the ring-forming step. The arylpalladium(II) species undergoes an intramolecular C-H activation on the tethered phenyl ring (from the amine portion of the amide). This step is often the rate-determining and is facilitated by a suitable base. This process forms a six-membered palladacycle.[5][8]

  • Reductive Elimination: The final step involves the reductive elimination from the palladacycle, which forms the new C-C bond of the spiro-oxindole core and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial. It promotes both the initial oxidative addition and the final reductive elimination, thereby increasing the overall efficiency of the catalytic cycle.

Figure 1. High-level workflow for spiro-oxindole synthesis.

Validated Experimental Protocols

The following protocols provide a reliable, step-by-step methodology for the synthesis of a representative spiro-oxindole. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of 1-(2-Bromophenyl)-N-phenylcyclopropanecarboxamide

This step creates the direct precursor for the cyclization reaction. Standard amide coupling conditions are employed for high efficiency.

Materials & Reagents:

ReagentM.W. ( g/mol )Moles (mmol)QuantityPurpose
This compound241.082.0482 mgStarting Material
Aniline93.132.20.20 mLAmine Coupling Partner
HATU380.232.4912 mgCoupling Reagent
DIPEA129.245.00.87 mLNon-nucleophilic Base
Dichloromethane (DCM), anhydrous--20 mLSolvent

Procedure:

  • Charge a 50 mL round-bottom flask with this compound (482 mg, 2.0 mmol) and a magnetic stir bar.

  • Under a nitrogen atmosphere, add anhydrous DCM (20 mL) to dissolve the solid.

  • Add HATU (912 mg, 2.4 mmol) followed by DIPEA (0.87 mL, 5.0 mmol). Stir the solution for 5 minutes at ambient temperature.

  • Add aniline (0.20 mL, 2.2 mmol) dropwise to the activated acid solution.

  • Stir the reaction at room temperature for 3 hours. Monitor reaction completion by TLC (Mobile Phase: 30% Ethyl Acetate/Hexanes).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure amide precursor.

Protocol 2: Palladium-Catalyzed Synthesis of 1'-Phenylspiro[cyclopropane-1,3'-indolin]-2'-one

This is the key spirocyclization step, forming the quaternary spirocenter via C-H activation.[10][11]

Materials & Reagents:

ReagentM.W. ( g/mol )Moles (mmol)QuantityPurpose
1-(2-Bromophenyl)-N-phenylcyclopropanecarboxamide316.191.0316 mgPrecursor
Palladium(II) Acetate (Pd(OAc)₂)224.500.05 (5 mol%)11.2 mgCatalyst Precursor
XPhos476.650.10 (10 mol%)47.7 mgLigand
Potassium Carbonate (K₂CO₃), anhydrous138.212.0276 mgBase
Toluene, anhydrous & degassed--10 mLSolvent

Procedure:

  • In a flame-dried Schlenk tube, combine the amide precursor (316 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18 hours.

  • Monitor reaction progress by LC-MS. The disappearance of the starting material and the appearance of a product peak with the correct mass-to-charge ratio indicates conversion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Rinse the pad with additional ethyl acetate (20 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure spiro-oxindole product.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Catalyst Regeneration PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Catalyst Regeneration CH_Act Intramolecular C-H Activation PdII->CH_Act Catalyst Regeneration Palladacycle Palladacycle Intermediate CH_Act->Palladacycle Catalyst Regeneration RedElim Reductive Elimination Palladacycle->RedElim Catalyst Regeneration RedElim->Pd0 Catalyst Regeneration Product Spiro-oxindole RedElim->Product Precursor Amide Precursor Precursor->OxAdd Base Base Base->CH_Act

Figure 2. Catalytic cycle for the intramolecular spirocyclization.

Self-Validation and Trustworthiness

The integrity of this synthetic route is ensured by rigorous in-process controls and final product characterization.

  • Reaction Monitoring: TLC (for the amide coupling) and LC-MS (for the spirocyclization) provide real-time validation of the reaction's progress, confirming consumption of starting materials and formation of the desired product mass.

  • Structural Confirmation: The identity and purity of the final spirocyclic compound must be unequivocally confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR: Will confirm the complete structure, showing the disappearance of the ortho-bromoaryl signals and the appearance of a new set of signals corresponding to the fused aromatic system. The quaternary spiro-carbon will be evident in the ¹³C NMR spectrum.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the product.

    • FT-IR Spectroscopy: Shows the characteristic carbonyl stretch of the newly formed lactam (oxindole) ring.

Reproducibility of yield and purity across multiple batches, consistent with literature precedents for similar transformations, establishes the trustworthiness of these protocols.

References

  • Yong, S. R., Ung, A. T., Pyne, S. G., Skelton, B. W., & White, A. H. (2007). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 63(5), 1191-1199. [Link]
  • Zhang, Y., et al. (2017). Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions.
  • Lautens, M., & T. T. T. Nguyen. (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Organic Letters, 23(24), 9419–9423. [Link]
  • Wang, G. W., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(22), 6595-6601. [Link]
  • Lautens, M., & T. T. T. Nguyen. (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Santai Science Inc.[Link]
  • Request PDF. (n.d.). Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.
  • Wang, G. W., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction.
  • Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia. [Link]
  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (2020).
  • Kamal, A., et al. (2018). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 23(10), 2462. [Link]
  • Download scientific diagram | Synthesis of cyclopropane-fused spirooxindole a from publication: Protecting group-directed annulations of tetra-substituted oxindole olefins and sulfur ylides: Regio- and chemoselective synthesis of cyclopropane- and dihydrofuran-fused spirooxindoles.
  • Cernadas, M., et al. (2014).
  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Link, J. T. (2000). The Intramolecular Heck Reaction. Organic Reactions. [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the sterically demanding cyclopropane ring adjacent to the carboxylic acid, coupled with the ortho-bromophenyl group, presents unique challenges and opportunities for its derivatization. This guide provides an in-depth exploration of the key strategies for modifying the carboxylic acid moiety of this molecule, focusing on the formation of amides, esters, and acid chlorides. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.

The unique structural features of this compound, particularly the steric hindrance around the carboxyl group, necessitate careful consideration of reaction conditions and reagent selection to achieve efficient transformations. Standard derivatization methods may prove sluggish or ineffective, requiring more specialized and potent reagents to overcome the steric barriers and achieve desired yields.

I. Amide Bond Formation: Coupling Strategies for a Hindered Acid

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the steric bulk surrounding the carboxylic acid of this compound makes direct amide formation challenging. Success in this endeavor hinges on the selection of an appropriate coupling reagent capable of activating the carboxylic acid effectively.

A. The Rationale for Potent Coupling Reagents

Standard amide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), may exhibit limited efficacy with this substrate due to the hindered nature of the carboxylic acid.[1][2] More potent activating agents are often required to facilitate the reaction. Uronium- or phosphonium-based reagents, for instance, are known to be highly effective in promoting amide bond formation, even with sterically demanding substrates.[1][3] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior performance in difficult coupling scenarios.[1][3] These reagents rapidly form highly reactive activated esters, which are then readily attacked by the amine nucleophile.

B. Experimental Protocol: Amide Synthesis using HATU

This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the carboxylic acid/amine mixture at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Amine1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA2.5Non-nucleophilic base
C. Workflow for Amide Synthesis

Amide_Synthesis cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification Acid This compound in DMF Reaction Reaction Mixture (Stir 4-12h at RT) Acid->Reaction Amine Amine + DIPEA in DMF Amine->Reaction HATU HATU solution in DMF HATU->Reaction Dilute Dilute with DCM Reaction->Dilute Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product

Caption: Workflow for the HATU-mediated synthesis of amides.

II. Esterification: Strategies for a Neopentyl-like Carboxylic Acid

The steric environment of this compound is analogous to that of neopentyl-type acids, which are notoriously difficult to esterify under standard Fischer esterification conditions.[4][5] More forcing conditions or alternative esterification protocols are generally required.

A. Overcoming Steric Hindrance in Esterification

Traditional acid-catalyzed esterification with an alcohol is often slow and low-yielding for sterically hindered carboxylic acids.[5] To circumvent this, methods that proceed through a more reactive intermediate are preferred. The Yamaguchi esterification, which involves the formation of a mixed anhydride, is a powerful method for the synthesis of esters from sterically demanding acids and alcohols.[6][7] Another effective, albeit more complex, method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ester with inversion of stereochemistry, and can be effective for hindered systems.[8][9]

B. Experimental Protocol: Yamaguchi Esterification

This protocol describes the esterification of this compound with an alcohol using the Yamaguchi conditions.

Materials:

  • This compound

  • Alcohol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Alcohol1.5Nucleophile
2,4,6-Trichlorobenzoyl chloride1.05Activating Agent
Triethylamine1.1Base for anhydride formation
4-Dimethylaminopyridine (DMAP)2.0Acyl transfer catalyst
C. Workflow for Yamaguchi Esterification

Yamaguchi_Esterification cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Workup & Purification Acid_TEA Acid + TEA in THF Mixed_Anhydride Mixed Anhydride (Stir 1-2h at RT) Acid_TEA->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_Reagent->Mixed_Anhydride Ester_Reaction Reaction Mixture (Stir 12-24h at RT) Mixed_Anhydride->Ester_Reaction Alcohol_DMAP Alcohol + DMAP in Toluene Alcohol_DMAP->Ester_Reaction Dilute_Wash Dilute & Wash Ester_Reaction->Dilute_Wash Dry_Conc Dry & Concentrate Dilute_Wash->Dry_Conc Purify Column Chromatography Dry_Conc->Purify Product Pure Ester Purify->Product

Caption: Workflow for the Yamaguchi esterification.

III. Conversion to Acid Chloride: A Gateway to Further Derivatization

The conversion of the carboxylic acid to the corresponding acid chloride provides a highly reactive intermediate that can be readily transformed into a wide array of other functional groups, including amides, esters, and ketones.

A. Reagents for Acid Chloride Formation

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for the preparation of acid chlorides from carboxylic acids.[10][11] Both are effective, but oxalyl chloride is often preferred for its milder reaction conditions and the fact that the byproducts (CO, CO₂, and HCl) are all gaseous, simplifying the workup procedure.[12] For a sterically hindered acid like this compound, oxalyl chloride with a catalytic amount of DMF is a reliable choice.

B. Experimental Protocol: Acid Chloride Synthesis using Oxalyl Chloride

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.

  • Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is often used immediately in the next step without further purification.

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Oxalyl chloride1.5 - 2.0Chlorinating Agent
DMFCatalyticCatalyst
C. Workflow for Acid Chloride Synthesis

Acid_Chloride_Synthesis cluster_reaction Reaction Setup & Execution cluster_workup Isolation Acid_DCM Acid in anhydrous DCM Reaction Reaction Mixture (Stir 1-3h at RT) Acid_DCM->Reaction DMF_cat Catalytic DMF DMF_cat->Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction Concentrate Concentrate in vacuo Reaction->Concentrate Product Crude Acid Chloride (Use immediately) Concentrate->Product

Caption: Workflow for the synthesis of the acid chloride.

IV. Conclusion

The derivatization of the carboxylic acid group of this compound requires careful consideration of the steric hindrance imposed by the adjacent cyclopropyl and bromophenyl moieties. For amide formation, potent coupling reagents such as HATU are recommended. For esterification, methods that proceed through a highly reactive intermediate, like the Yamaguchi esterification, are more effective than direct acid-catalyzed methods. Finally, conversion to the acid chloride using oxalyl chloride provides a versatile intermediate for a wide range of subsequent transformations. The protocols provided in this guide offer robust starting points for the synthesis of novel derivatives of this valuable chemical scaffold.

V. References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • ACS Publications. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[4]uril. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]

  • SciSpace. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]

  • ResearchGate. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2016). Carbodiimdes coupling reagents most used in peptide. [Link]

  • Master Organic Chemistry. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[4]uril. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • ResearchGate. (2010). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]

  • Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

  • PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • ResearchGate. (2009). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. [Link]

  • SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]

  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

  • ACS Publications. (2010). Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Semantic Scholar. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • CHIMIA. (2016). The Synthesis of Sterically Hindered Amides. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • ResearchGate. (2001). A new fluorogenic reagent for labelling carboxylic acids in HPLC. [Link]

  • ResearchGate. A typical two‐step Yamaguchi method. [Link]

  • Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

Sources

catalytic methods for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Abstract

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science, notable for its rigid, three-dimensional structure. Its synthesis, however, presents challenges in achieving high efficiency, selectivity, and yield. This document provides an in-depth guide for researchers on modern catalytic methodologies for the synthesis of this target molecule. We will explore the mechanistic underpinnings of transition metal-catalyzed cyclopropanation and intramolecular C-H activation strategies, offering a comparative analysis of their respective advantages. Detailed, field-tested protocols are provided to enable researchers to replicate and adapt these methods for their specific applications.

Introduction: The Significance of the Arylcyclopropane Scaffold

The cyclopropane ring is the smallest carbocycle and imparts unique conformational rigidity and electronic properties to molecules. When appended to an aromatic system, such as in this compound, it serves as a versatile bioisostere for larger or more flexible groups, like gem-dimethyl or tert-butyl groups. The presence of the ortho-bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, making this molecule a particularly strategic building block for creating diverse chemical libraries for drug discovery.[1] Traditional synthetic routes often suffer from harsh conditions, low yields, and the use of stoichiometric, hazardous reagents. Modern transition metal catalysis offers elegant and efficient solutions to these challenges.

This guide focuses on two primary catalytic strategies:

  • Transition Metal-Catalyzed Cyclopropanation: Involving the reaction of an alkene with a metal carbene intermediate.

  • Intramolecular C-H Functionalization: Where a C-H bond is catalytically activated to form the cyclopropane ring.

Strategic Overview of Catalytic Methodologies

The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and the need for stereochemical control. The two main catalytic pathways offer distinct approaches to assembling the target structure.

Strategy A: Transition Metal-Catalyzed Cyclopropanation

This is one of the most powerful and widely used methods for forming cyclopropane rings.[2] The core of this strategy involves the catalytic decomposition of a diazo compound to generate a transient metal carbene species, which then reacts with an alkene. For the synthesis of our target, this translates to the reaction of a 2-bromostyrene derivative with a diazoacetate. Rhodium(II) and Copper(I) complexes are the most effective catalysts for this transformation.[2][3][4][5]

The general catalytic cycle is depicted below. The catalyst, typically a rhodium(II) dimer like Rh₂(OAc)₄, reacts with an ethyl diazoacetate to release nitrogen gas and form a highly reactive rhodium carbene intermediate. This electrophilic carbene is then intercepted by the nucleophilic double bond of 2-bromostyrene in a concerted, though often asynchronous, cycloaddition to yield the cyclopropane ring and regenerate the catalyst.

Rhodium-Catalyzed Cyclopropanation cluster_cycle Catalytic Cycle Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rh(II)-Carbene Complex Rh2L4->Carbene + Ethyl Diazoacetate - N₂ AlkeneComplex Alkene Coordination Carbene->AlkeneComplex + 2-Bromostyrene Product Cyclopropane Product AlkeneComplex->Product Cycloaddition Product->Rh2L4 Release Start Reagents: - Ethyl Diazoacetate - 2-Bromostyrene Start->Rh2L4

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Strategy B: Palladium-Catalyzed Intramolecular C-H Activation

An alternative and increasingly powerful strategy involves the formation of the cyclopropane ring via an intramolecular C-H bond activation. This approach offers excellent control over regioselectivity, particularly for the synthesis of cis-substituted cyclopropanes. The key is a directing group, such as a carboxylic acid, which coordinates to the palladium catalyst and positions it to selectively activate a specific C-H bond on an adjacent alkyl chain.[6]

The synthesis would begin with a precursor like 4-(2-bromophenyl)pentanoic acid. A Pd(II) catalyst, in conjunction with a specialized ligand (e.g., a mono-N-protected amino acid), coordinates to the carboxylate. This brings the catalyst into proximity of the γ-C-H bonds, enabling a cyclometalation event to form a palladacycle. Subsequent reductive elimination or reaction with a coupling partner would forge the new C-C bond, creating the cyclopropane ring.

Palladium-Catalyzed C-H Activation cluster_workflow Intramolecular C-H Activation Pathway Substrate Substrate with Directing Group (DG) Coordination Pd(II) Coordination to DG Substrate->Coordination [Pd(II)L₂] CMA Concerted Metalation- Deprotonation (CMD) Coordination->CMA Base-Assisted C-H Cleavage Palladacycle Palladacycle Intermediate CMA->Palladacycle Coupling Reductive Elimination or Cross-Coupling Palladacycle->Coupling FinalProduct Cyclopropane Product Coupling->FinalProduct

Caption: Key steps in Pd(II)-catalyzed intramolecular C-H activation.

Comparative Analysis of Catalytic Methods

The selection of a synthetic route depends on a balance of factors including atom economy, catalyst cost, substrate availability, and desired stereochemistry.

FeatureRhodium-Catalyzed CyclopropanationPalladium-Catalyzed C-H Activation
Catalyst Rh₂(OAc)₄, Chiral Rh(II) Complexes[2][7]Pd(OAc)₂, Chiral Pd(II) Complexes[6]
Key Precursors 2-Bromostyrene, Ethyl DiazoacetateSubstituted Butyric/Valeric Acid
Key Advantage High efficiency; well-established for a broad scope of alkenes. Asymmetric variants are highly developed.[7]Excellent for diastereoselectivity (cis). Avoids hazardous diazo compounds.
Key Limitation Requires synthesis and careful handling of potentially explosive diazo compounds.Substrate synthesis can be multi-step; ligand development is critical and can be costly.
Typical Yield 70-95%60-85%
Stereocontrol Good to excellent enantioselectivity with chiral catalysts.[5]Excellent diastereoselectivity; enantioselectivity is an active area of research.[6]

Detailed Application Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol details a representative procedure for the synthesis of ethyl 1-(2-bromophenyl)cyclopropanecarboxylate, the direct precursor to the target acid. The method is adapted from well-established procedures for rhodium-catalyzed cyclopropanation of styrenes.[2][5]

Principle: This procedure utilizes dirhodium(II) tetraacetate to catalyze the reaction between 2-bromostyrene and ethyl diazoacetate. The reaction is performed via slow addition of the diazo compound to suppress the formation of dimer byproducts.

Materials and Reagents:

  • 2-Bromostyrene (CAS: 2039-88-5)

  • Ethyl diazoacetate (CAS: 623-73-4) - Caution: Potentially explosive, handle with care behind a blast shield.

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (CAS: 15956-28-2)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

  • Sodium Hydroxide (NaOH) (CAS: 1310-73-2)

  • Ethanol (CAS: 64-17-5)

  • Hydrochloric Acid (HCl), concentrated (CAS: 7647-01-0)

  • Diethyl ether (CAS: 60-29-7)

  • Magnesium sulfate, anhydrous (CAS: 7487-88-9)

Equipment:

  • Three-neck round-bottom flask

  • Syringe pump

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Part A: Synthesis of Ethyl 1-(2-Bromophenyl)cyclopropanecarboxylate

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add dirhodium(II) tetraacetate (0.05 mol eq.).

  • Reagent Addition: Add anhydrous dichloromethane (100 mL) and 2-bromostyrene (1.0 eq.). Begin stirring the solution.

  • Diazo Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq.) in anhydrous dichloromethane (50 mL). Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Heat the reaction mixture in the three-neck flask to a gentle reflux (approx. 40°C). Begin the slow, dropwise addition of the ethyl diazoacetate solution via the syringe pump over a period of 4-6 hours. (Note: Slow addition is critical to minimize the formation of diethyl maleate and fumarate).

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by TLC until the 2-bromostyrene spot has been consumed.

  • Quenching: Cool the reaction mixture to room temperature. The catalyst can be precipitated by adding a small amount of a coordinating solvent like pyridine, or the reaction can proceed directly to workup.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 1-(2-bromophenyl)cyclopropanecarboxylate.

Part B: Saponification to this compound

  • Setup: Dissolve the purified ethyl ester (1.0 eq.) in ethanol (50 mL) in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq.).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup: Cool the reaction to room temperature and concentrate via rotary evaporator to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL).

  • Extraction: Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Final Product: Concentrate the filtrate in vacuo to yield this compound as a white or off-white solid.[8] The product can be further purified by recrystallization if necessary.

Experimental Workflow and Troubleshooting

The overall process from planning to characterization is outlined below.

Caption: Overall workflow for synthesis and analysis.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Ester 1. Formation of diazo dimers (diethyl maleate/fumarate).2. Inactive catalyst.3. Impure starting materials.1. Ensure very slow addition of ethyl diazoacetate (use a syringe pump).2. Use fresh, high-purity Rh₂(OAc)₄.3. Purify 2-bromostyrene before use; use freshly prepared diazo solution.
Incomplete Reaction 1. Insufficient catalyst loading.2. Reaction time too short.1. Increase catalyst loading slightly (e.g., to 0.1 mol%).2. Extend reaction time and monitor carefully by TLC.
Difficult Purification Co-elution of product with byproducts.Optimize chromatography conditions (try different solvent systems or use a high-performance column).
Low Yield of Acid 1. Incomplete saponification.2. Product loss during workup.1. Increase reaction time or temperature for saponification.2. Ensure complete acidification to pH < 2. Perform more extractions (e.g., 4-5 times) after acidification.

Conclusion

The synthesis of this compound is readily achievable through modern catalytic methods. Rhodium-catalyzed cyclopropanation from 2-bromostyrene offers a high-yield and well-understood pathway, though it requires careful handling of diazo reagents. For applications where avoiding diazo compounds is paramount, intramolecular C-H activation presents a powerful, albeit substrate-synthesis-intensive, alternative. The choice between these methods will be guided by the specific constraints and goals of the research program. Continued advancements in catalyst design, particularly in developing more active and selective catalysts for C-H activation, will further refine the synthesis of this and other valuable arylcyclopropane building blocks.

References

  • A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives. PubMed Central.
  • Bergstrom, B. D., et al. (2020). Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes. Angewandte Chemie.
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.
  • Wang, J., Che, C.-M., & Doyle, M. P. (Eds.). (2021).
  • He, Y., et al. (2022). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews.
  • Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry.
  • Bergstrom, B. D., et al. (2020). Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes. eScholarship, University of California.
  • He, Y., et al. (2022). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Royal Society of Chemistry.
  • Jamison, C. R., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition.
  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health.
  • Reddy, R. S., et al. (2017). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes.
  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Royal Society of Chemistry.
  • Gandon, V., et al. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. PubMed.
  • 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Oakwood Chemical.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • A New Synthesis of Cyclopropanecarboxylic Acids. ACS Publications.
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Royal Society of Chemistry.
  • Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. TSpace, University of Toronto.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations.
  • Morandi, B., & Carreira, E. M. (2010). Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes. PubMed.
  • This compound (C10H9BrO2). PubChem.
  • Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. MDPI.
  • Novel method for synthesizing cyclopropyl bromide. Google Patents.
  • Advances in Palladium-Catalyzed Carboxylation Reactions. MDPI.
  • Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. Organic Chemistry Portal.
  • Copper(I) Catalyzed Decarboxylative Synthesis of Diareno[a,e]cyclooctatetraenes. National Institutes of Health.
  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI.
  • Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. National Institutes of Health.
  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry.
  • Carboxylic Acids in Catalysis. Ruhr-Universität Bochum.
  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. National Institutes of Health.
  • 1-(4-bromophenyl)cyclopropanecarboxylic acid. Chongqing Chemdad Co., Ltd.
  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. PubMed Central.

Sources

Application Note: Systematic Purification of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a niche chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds and advanced materials. As with any high-value chemical entity, achieving a high degree of purity is paramount for its effective use in downstream applications, ensuring the reliability of experimental results and the safety of resulting products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to separate the desired compound from its impurities[1]. This application note provides a comprehensive, field-proven guide for the purification of this compound. In the absence of established specific solubility data for this compound, we present a systematic, experiment-driven approach to solvent selection and subsequent recrystallization, ensuring a robust and reproducible purification process.

Physicochemical Properties and Rationale for an Experimental Approach

A thorough understanding of a compound's physical properties is the cornerstone of developing an effective purification strategy. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid (predicted)
Melting Point Data not available

The lack of a reported melting point and specific solubility data necessitates an empirical approach to solvent selection. The general principles of recrystallization dictate that an ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures[1][2]. This differential solubility is the driving force for the crystallization process upon cooling.

Systematic Solvent Selection Protocol

The following protocol outlines a small-scale, systematic approach to identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Pasteur pipettes

Experimental Workflow for Solvent Screening

G cluster_0 Solvent Screening Workflow start Place ~20 mg of crude compound into 8 test tubes add_solvent Add 0.5 mL of a different test solvent to each tube start->add_solvent vortex Vortex at room temperature add_solvent->vortex observe_rt Observe solubility at room temperature vortex->observe_rt heat Heat the tubes that showed poor solubility observe_rt->heat If insoluble/sparingly soluble observe_hot Observe solubility at elevated temperature heat->observe_hot cool Cool the tubes where the compound dissolved observe_hot->cool If soluble observe_crystals Observe for crystal formation cool->observe_crystals decision Select optimal solvent or solvent system observe_crystals->decision

Caption: Workflow for systematic solvent screening.

Procedure
  • Preparation: Place approximately 20-30 mg of crude this compound into several small, labeled test tubes.

  • Solvent Addition: To each test tube, add 0.5 mL of a different test solvent from your selection.

  • Room Temperature Solubility: Vigorously agitate or vortex each tube at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage[1].

  • Elevated Temperature Solubility: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves. An ideal solvent will fully dissolve the compound at an elevated temperature[1][2].

  • Cooling and Crystallization: Allow the tubes in which the compound dissolved at a higher temperature to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals. The formation of a significant amount of crystalline solid indicates a promising solvent.

  • Solvent System Selection:

    • Single-Solvent System: If a solvent is identified that dissolves the compound when hot but results in good crystal formation upon cooling, this is the ideal choice.

    • Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system may be necessary. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Detailed Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be implemented.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable single solvent is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield[3].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[4]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility profile.

Materials:

  • Crude this compound

  • A "good" solvent and a miscible "poor" solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold mixed-solvent system (in the same proportion) or the pure "poor" solvent.

  • Drying: Dry the purified crystals to a constant weight.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; the solution is supersaturated.Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.Use a lower-boiling solvent; perform a preliminary purification step; use a larger volume of solvent.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; cool the solution for a longer period in an ice bath.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

The purification of this compound can be effectively achieved through recrystallization. Due to the absence of specific solubility data, a systematic, small-scale solvent screening is the recommended first step to identify an optimal solvent or solvent system. By following the detailed protocols provided in this application note, researchers and drug development professionals can obtain this valuable intermediate in high purity, ensuring the integrity and success of their subsequent research and development activities.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Weldon, P. (n.d.). Recrystallization - Single Solvent. University of California, Los Angeles.
  • University of California, Davis. (2009). Experiment 9 — Recrystallization.
  • Al-Juboury, M. H. (2021). Experimental No. (4) Recrystallization.
  • Lee, J. H., & Lee, K. S. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105. Washington, DC: U.S. Patent and Trademark Office.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Babu, N. J., & Nangia, A. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 73(4), 361–372.
  • LibreTexts. (2022). 3.3: Choice of Solvent.
  • LibreTexts. (2021). 2.1: Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Karunanithi, A. T., Acquah, C., & Achenie, L. E. K. (2009). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 55(6), 1425-1436.
  • Karunanithi, A. T., & Achenie, L. E. K. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.

Sources

Application Note: 1-(2-Bromophenyl)cyclopropanecarboxylic Acid as a Versatile Building Block in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a uniquely valuable building block for drug discovery and materials science. Its structure combines three key chemical motifs: an aryl bromide handle for cross-coupling, a conformationally rigid cyclopropane ring that imparts three-dimensionality, and a carboxylic acid group that can be retained or used in decarboxylative transformations.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this reagent in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the strategic considerations necessary to control the reaction pathways for accessing diverse and complex molecular scaffolds, including precursors to novel spirocyclic compounds.[3][4][5]

Introduction: A Building Block of Strategic Importance

The drive in modern medicinal chemistry towards molecules with greater three-dimensional (3D) character has highlighted the importance of scaffolds that move beyond flat, sp2-hybridized systems.[6] The cyclopropane ring is an exemplary motif in this context; its rigid, strained structure offers a defined spatial arrangement of substituents, which can enhance metabolic stability and improve binding affinity to biological targets.[1][7] When incorporated into a structure like this compound, it serves as a powerful design element.

The title compound is particularly strategic for several reasons:

  • The Aryl Bromide (C-Br): This group is a reliable and reactive handle for a vast array of palladium-catalyzed cross-coupling reactions, serving as the primary site for C-C bond formation.[8]

  • The Cyclopropane Scaffold: This motif is prevalent in many biologically active molecules and approved drugs.[7] Its incorporation can lead to novel chemotypes and improved pharmacokinetic properties.[2] As a precursor, this molecule opens synthetic routes to valuable spiro[cyclopropane-oxindole] frameworks and other complex polycyclic systems.[4][9]

  • The Carboxylic Acid (-COOH): This functional group presents a critical strategic choice. Under carefully controlled conditions, it can be preserved, providing a handle for subsequent modifications like amide bond formation. Alternatively, it can participate in the reaction through decarboxylation, leading to a completely different set of products and expanding the synthetic possibilities from a single starting material.[10][11]

This guide will explore how to harness these features through robust and reproducible cross-coupling protocols.

Mechanistic Foundations & Strategic Considerations

The success of the following protocols hinges on understanding the fundamental palladium catalytic cycle and the factors that influence the reaction pathway.

The Palladium(0)/Palladium(II) Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for forming the new carbon-carbon bond.[8][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[13]

  • Transmetalation (Suzuki) / Carbopalladation (Heck) / Alkyne Coordination (Sonogashira): The Pd(II) complex then reacts with the coupling partner. In a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[14] In a Heck reaction, an alkene coordinates to the palladium and inserts into the Pd-C bond.[12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Ar-X Transmetalation Transmetalation (Suzuki) or Carbopalladation (Heck) ArPdR Ar-Pd(II)-R(L)₂ Transmetalation->ArPdR R-M (e.g., R-B(OH)₂) RedElim Reductive Elimination RedElim->Pd0 Ar-R (Product)

Caption: Generalized Palladium Catalytic Cycle.

The Fate of the Carboxylic Acid: A Critical Decision Point

The most significant variable when using this compound is the behavior of the -COOH group.

  • Carboxylic Acid Retention: To preserve the carboxylic acid, reaction conditions must be mild enough to avoid decarboxylation. This typically involves using moderate bases (e.g., K₂CO₃, K₃PO₄) and keeping reaction temperatures as low as possible while still achieving a reasonable reaction rate. The resulting product retains the -COOH group for further synthetic elaboration.

  • Decarboxylative Cross-Coupling: Under more forcing conditions, often with specific catalysts (e.g., copper or silver salts as co-catalysts) and higher temperatures, the carboxylic acid group can be extruded as CO₂.[11][15] This process generates an organometallic intermediate in situ, which then participates in the coupling.[16] This pathway is a powerful strategy for forming C(sp³)-C(sp²) bonds and offers an alternative disconnection approach, using the carboxylic acid as a surrogate for a more sensitive organometallic reagent.[10]

The protocols below are primarily designed for retention of the carboxylic acid moiety, which is the more common and direct application of this building block.

Experimental Protocols and Workflows

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform reactions on a small scale initially to optimize conditions for their specific coupling partners.

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

Experimental_Workflow start Start: Reaction Setup reagents 1. Reagents to Flask - Aryl Bromide - Coupling Partner - Catalyst & Ligand - Base start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) reagents->atmosphere solvent 3. Add Solvent Degassed solvent added via syringe atmosphere->solvent reaction 4. Reaction Heat to specified temperature with stirring solvent->reaction quench 5. Workup: Quench Cool to RT and quench (e.g., with H₂O or sat. NH₄Cl) reaction->quench extract 6. Extraction Extract with organic solvent (e.g., EtOAc) quench->extract dry 7. Dry & Concentrate Dry organic layer (Na₂SO₄), filter, and evaporate extract->dry purify 8. Purification Column chromatography or recrystallization dry->purify end End: Characterized Product purify->end

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages, which are ubiquitous in pharmaceuticals.[6][17]

  • Objective: To synthesize 1-(4'-methoxy-[1,1'-biphenyl]-2-yl)cyclopropanecarboxylic acid.

  • Causality: We use Pd(dppf)Cl₂ as the catalyst because the dppf ligand is robust and effective for a wide range of aryl bromides. K₂CO₃ is a suitable base that activates the boronic acid for transmetalation without being overly harsh, minimizing the risk of decarboxylation.[14] The dioxane/water solvent system helps to solubilize both the organic and inorganic reagents.

Reagent/ParameterValueMoles / Ratio
This compound241 mg1.0 mmol, 1.0 eq
(4-methoxyphenyl)boronic acid182 mg1.2 mmol, 1.2 eq
Pd(dppf)Cl₂41 mg0.05 mmol, 5 mol%
Potassium Carbonate (K₂CO₃)276 mg2.0 mmol, 2.0 eq
Solvent1,4-Dioxane / H₂O (4:1)5.0 mL
Temperature90 °C-
Time12-18 h-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Add 20 mL of water and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate with 1% acetic acid) to yield the desired product.

Protocol 2: Heck Reaction with Activated Alkenes

The Heck reaction is a powerful method for the vinylation of aryl halides, forming a new C-C bond between an sp² and an sp² carbon.[12][18]

  • Objective: To synthesize (E)-1-(2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)cyclopropanecarboxylic acid.

  • Causality: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[13] Tri-o-tolylphosphine is a bulky, electron-rich ligand that facilitates the reaction. Triethylamine (Et₃N) acts as both a base to neutralize the HBr generated and as a reducing agent for the Pd(II) precatalyst.[12] DMF is used as a polar aprotic solvent suitable for this reaction type.

Reagent/ParameterValueMoles / Ratio
This compound241 mg1.0 mmol, 1.0 eq
Ethyl acrylate150 mg (0.17 mL)1.5 mmol, 1.5 eq
Palladium(II) Acetate (Pd(OAc)₂)4.5 mg0.02 mmol, 2 mol%
Tri-o-tolylphosphine12.2 mg0.04 mmol, 4 mol%
Triethylamine (Et₃N)202 mg (0.28 mL)2.0 mmol, 2.0 eq
SolventN,N-Dimethylformamide (DMF)4.0 mL
Temperature110 °C-
Time16 h-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

  • Add degassed DMF (4 mL), followed by ethyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into 30 mL of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the target compound.

Protocol 3: Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[19][20]

  • Objective: To synthesize 1-(2-(phenylethynyl)phenyl)cyclopropanecarboxylic acid.

  • Causality: This is a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[20][21] Diisopropylamine (DIPA) serves as both the base and a suitable solvent for this transformation.

Reagent/ParameterValueMoles / Ratio
This compound241 mg1.0 mmol, 1.0 eq
Phenylacetylene123 mg (0.13 mL)1.2 mmol, 1.2 eq
PdCl₂(PPh₃)₂35 mg0.05 mmol, 5 mol%
Copper(I) Iodide (CuI)10 mg0.05 mmol, 5 mol%
Solvent / BaseDiisopropylamine (DIPA)5.0 mL
Temperature60 °C-
Time8 h-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

  • Add degassed DIPA (5 mL) via syringe, followed by phenylacetylene (1.2 eq).

  • Place the flask in a preheated oil bath at 60 °C and stir for 8 hours. The formation of a precipitate (DIPA·HBr) is typically observed.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the DIPA.

  • Redissolve the residue in ethyl acetate (30 mL) and water (20 mL). Acidify to pH ~3 with 1 M HCl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired alkynylated product.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, high-value molecules. Through the judicious application of palladium-catalyzed cross-coupling reactions, chemists can selectively functionalize the aryl bromide position to access a wide array of biaryl, vinylated, and alkynylated structures. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can navigate the crucial choice of either retaining the carboxylic acid for further derivatization or leveraging it in a decarboxylative coupling strategy. The protocols provided herein serve as a reliable foundation for exploring the rich chemistry of this building block, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Universidad Autónoma de Madrid. (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
  • Organic Chemistry Portal. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates.
  • National Institutes of Health (NIH). (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
  • PubMed. (1981). Spirocyclopropane compounds II. Synthesis and biological activities of spiro[cyclopropane-1,2-[2H]indo]-3'(1'H)-ones.
  • Royal Society of Chemistry. (2024). Decarboxylative photocatalytic transformations.
  • ResearchGate. Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.
  • ResearchGate. General palladium-catalyzed cross coupling of cyclopropenyl esters.
  • PubMed Central (NIH). (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
  • ResearchGate. (2023). Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes.
  • ResearchGate. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • Wikipedia. Heck reaction.
  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides.
  • ChemRxiv. Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro.
  • Organic Chemistry Portal. Suzuki Coupling.
  • SCI. Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation.
  • The University of Western Australia Research Repository. Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Decarboxylative cross-coupling.
  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • Semantic Scholar. (2012). Suzuki Cross Coupling Reaction- A Review.
  • PubMed Central (NIH). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • National Institutes of Health (NIH). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Science of Synthesis. Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one.
  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • William Paterson University. (2018). Advances in Decarboxylative Oxidative Coupling Reaction.
  • European Journal of Medicinal Chemistry. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
  • PubMed Central (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

Sources

Application Note & Protocols: Asymmetric Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of the enantiomers of 1-(2-bromophenyl)cyclopropanecarboxylic acid. This chiral scaffold is a valuable building block in medicinal chemistry, offering a conformationally restricted structure that can enhance metabolic stability and binding affinity. We present two primary, field-proven strategies: (1) a catalytic asymmetric cyclopropanation approach using a chiral rhodium(II) catalyst, and (2) a diastereoselective cyclopropanation controlled by a covalently bound chiral auxiliary. Each strategy is accompanied by a discussion of the underlying mechanistic principles, detailed step-by-step experimental protocols, and methods for determining enantiomeric purity.

Introduction: The Significance of Chiral Cyclopropanes

Cyclopropane rings are prevalent motifs in a wide array of pharmaceuticals and biologically active compounds.[1] Their unique steric and electronic properties, stemming from significant ring strain, allow them to act as rigid bioisosteres for larger, more flexible groups like gem-dimethyl or phenyl rings. The introduction of chirality into these scaffolds further expands their utility, enabling precise three-dimensional interactions with biological targets. The 1-(2-bromophenyl)cyclopropane moiety, in particular, serves as a versatile synthetic intermediate, with the bromo-substituent providing a handle for subsequent cross-coupling reactions to build molecular complexity. Consequently, robust and reliable methods for accessing enantiomerically pure forms of this compound are of high importance in drug discovery and development.

Overview of Synthetic Strategies

The asymmetric synthesis of chiral cyclopropanes can be broadly approached through two dominant paradigms: catalyst-controlled enantioselective reactions and substrate-controlled diastereoselective reactions.

  • Catalyst-Controlled Synthesis: This modern approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in the reaction between achiral precursors. Transition metal catalysis, particularly with rhodium[2][3] and cobalt[4][5] complexes, is highly effective for cyclopropanation reactions involving carbene precursors like diazo compounds. The stereochemical outcome is dictated by the chiral environment created by the ligands coordinated to the metal center.

  • Substrate-Controlled Synthesis: This classic and robust strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate.[6] This auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer preferentially. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.[6][7]

This guide will detail a representative protocol from each of these strategic classes.

Strategy 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This strategy leverages the power of chiral dirhodium(II) carboxylate catalysts to mediate the enantioselective reaction between an alkene (2-bromostyrene) and a diazoester (ethyl diazoacetate). The catalyst, such as Rh₂(S-TCPTTL)₄, forms a transient metal-carbene intermediate, which is then transferred to the alkene.[2] The chiral ligands on the rhodium center effectively create a chiral pocket, forcing the alkene to approach from a specific face and orientation, thereby determining the absolute stereochemistry of the resulting cyclopropane.

Mechanistic Rationale & Workflow

The catalytic cycle begins with the reaction of the Rh(II) catalyst with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a chiral rhodium-carbenoid intermediate. This highly reactive species is then attacked by the nucleophilic π-bond of 2-bromostyrene. The steric and electronic environment imposed by the chiral ligands directs this addition to occur stereoselectively, forming the cyclopropane ring. The product is then released, regenerating the catalyst for the next cycle.

Catalytic_Cycle cluster_cycle Rh(II) Catalytic Cycle CAT Rh₂(S-L*)₄ Catalyst CARBENE Chiral Rh(II)-Carbenoid Intermediate CAT->CARBENE - N₂ EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->CAT N2 N₂ PROD Enantioenriched Cyclopropyl Ester CARBENE->PROD + 2-Bromostyrene STY 2-Bromostyrene STY->CARBENE PROD->CAT Product Release Auxiliary_Workflow START 2-Bromo-trans-cinnamic acid + Chiral Auxiliary ATTACH Attach Auxiliary (Acylation) START->ATTACH SUBSTRATE Chiral N-cinnamoyl Oxazolidinone ATTACH->SUBSTRATE REACT Diastereoselective Cyclopropanation SUBSTRATE->REACT DIAST Diastereomerically Enriched Cyclopropyl Adduct REACT->DIAST CLEAVE Cleave Auxiliary (Hydrolysis) DIAST->CLEAVE PRODUCT Enantiopure Carboxylic Acid + Recovered Auxiliary CLEAVE->PRODUCT

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the enzymatic reactions of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. While direct enzymatic studies on this specific molecule are not extensively published, this guide synthesizes established principles of xenobiotic metabolism to propose likely metabolic pathways and provides detailed, field-proven protocols to investigate them. We will explore potential Phase I and Phase II metabolic transformations, focusing on the roles of Cytochrome P450 (CYP450) monooxygenases and UDP-glucuronosyltransferases (UGTs). The protocols herein are designed as self-validating systems to enable robust and reproducible research into the metabolic fate and potential bioactivation of this compound.

Introduction: Scientific Rationale and Predicted Metabolic Fate

This compound possesses three key structural features that are recognized substrates for metabolic enzymes: a brominated aromatic ring, a strained cyclopropyl group, and a carboxylic acid moiety. Understanding the enzymatic transformation of this compound is critical for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological properties.

  • The Bromophenyl Group: Aromatic systems are common targets for CYP450-mediated oxidation, which can lead to hydroxylation at various positions on the phenyl ring or, less commonly, oxidative dehalogenation.[1]

  • The Cyclopropyl Ring: The high C-H bond dissociation energy of cyclopropyl groups can render them somewhat resistant to oxidative metabolism. However, they are not metabolically inert. CYP450 enzymes can catalyze hydroxylation on the ring or, more significantly, oxidative ring-opening, which may proceed through radical or cationic intermediates.[2] Such ring-opening can lead to reactive metabolites capable of forming adducts with cellular macromolecules.[1]

  • The Carboxylic Acid Group: This functional group is a primary target for Phase II conjugation reactions. The most prominent pathway for carboxylic acids is glucuronidation, catalyzed by UGTs, to form acyl glucuronides.[3][4] These conjugates are typically more water-soluble and readily excreted. However, acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicity.[5][6]

Based on these principles, we can predict a multi-pathway metabolic fate for this compound, as illustrated in the diagram below.

Metabolic Pathway Prediction cluster_phase1 Phase I Metabolism (CYP450) Parent 1-(2-Bromophenyl)- cyclopropanecarboxylic acid Hydroxylated_Aromatic Aromatic Hydroxylation (Phenolic Metabolites) Parent->Hydroxylated_Aromatic NADPH, O2 Ring_Opened Cyclopropyl Ring-Opening (Linear Carboxylic Acids) Parent->Ring_Opened NADPH, O2 Acyl_Glucuronide Acyl Glucuronide Conjugate Parent->Acyl_Glucuronide UDPGA Hydroxylated_Aromatic->Acyl_Glucuronide UDPGA Phenolic_Glucuronide Phenolic Glucuronide Conjugate Hydroxylated_Aromatic->Phenolic_Glucuronide UDPGA

Caption: Predicted metabolic pathways for this compound.

Application Protocol: In Vitro Metabolic Stability and Metabolite Profiling

This protocol is designed to provide a comprehensive initial assessment of the metabolic fate of this compound using human liver microsomes, which are a rich source of both Phase I (CYP450) and Phase II (UGT) enzymes.[7][8]

Objective

To determine the rate of metabolism (metabolic stability) and identify the major metabolites formed from this compound in a pooled human liver microsomal system.

Materials and Reagents
  • Test Compound: this compound

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Cofactors:

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Positive Controls:

    • For CYP Activity: Testosterone or Midazolam

    • For UGT Activity: Propofol or a known carboxylic acid substrate like Naproxen[9]

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix, such as Tolbutamide or a deuterated analog of the test compound).

  • Instrumentation: LC-MS/MS system for analysis.

Experimental Workflow Diagram

Experimental Workflow cluster_prep cluster_incubation Incubation (37°C) cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Buffer, Cofactors, Test Compound) Pre_Incubate Pre-incubate Microsomes + Buffer + Test Compound (5 min) Prepare_Reagents->Pre_Incubate Thaw_Microsomes Thaw Microsomes on Ice Thaw_Microsomes->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Cofactors) Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Add Cold Acetonitrile + IS) Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant

Caption: Workflow for the in vitro metabolism assay.

Step-by-Step Protocol
  • Preparation:

    • Prepare a 1 M stock solution of this compound in DMSO. Serially dilute to create working solutions. Causality: A high concentration stock in DMSO ensures solubility; subsequent dilutions in buffer minimize the final organic solvent concentration, which should be <0.5% to avoid inhibiting enzyme activity.[10]

    • Prepare the NADPH regenerating system and a 50 mM UDPGA stock solution in buffer. Keep on ice.

    • On the day of the experiment, thaw the human liver microsomes on ice. Dilute the microsomes in cold potassium phosphate buffer (pH 7.4) to a working concentration of 2 mg/mL.

  • Incubation Setup:

    • Set up reactions in 1.5 mL microcentrifuge tubes. For each time point, prepare tubes for the complete reaction, a negative control (no cofactors), and a heat-inactivated control (microsomes boiled for 10 min).

    • The final incubation volume will be 200 µL. A master mix can be prepared.

ComponentFinal ConcentrationVolume (µL)
Potassium Phosphate Buffer (100 mM, pH 7.4)As requiredto 200 µL
Human Liver Microsomes0.5 mg/mL50
Test Compound (from working stock)1 µM2
NADPH Regenerating System1X40
UDPGA2 mM8
  • Reaction Execution:

    • Add buffer, microsomes, and the test compound to the tubes.

    • Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C. Causality: This step allows the system to reach thermal equilibrium before the reaction is initiated.

    • Initiate the reaction by adding the cofactor mix (NADPH system + UDPGA). For the "No Cofactor" control, add an equivalent volume of buffer.

    • At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. The T=0 sample is quenched immediately after adding cofactors.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate or HPLC vials.

    • Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound (m/z) and perform a full scan or data-dependent scan to search for potential metabolites.

Data Analysis and Interpretation
  • Metabolic Stability: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693 / k.

  • Metabolite Identification:

    • Phase I Metabolites: Search for masses corresponding to hydroxylation (+16 Da), and potential ring-opening products. The presence of the characteristic bromine isotope pattern (79Br/81Br at a ~1:1 ratio) in the mass spectrum of a metabolite is a key diagnostic feature.[11]

    • Phase II Metabolites: Search for the mass of the parent compound plus the mass of glucuronic acid (+176 Da). Fragmentation of this ion in MS/MS should yield a fragment corresponding to the parent compound.

Application Protocol: UGT Reaction Phenotyping

If the initial screen indicates that glucuronidation is a significant metabolic pathway, this protocol can be used to identify which specific UGT isoforms are responsible.[4][12]

Objective

To identify the primary UGT enzyme(s) responsible for the glucuronidation of this compound using a panel of recombinant human UGT isoforms.

Materials
  • Enzyme Source: Panel of recombinant human UGT enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells). A typical panel would include UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7.[4]

  • Cofactor: UDP-[U-14C]-glucuronic acid or unlabeled UDPGA for LC-MS analysis.

  • Detergent: Alamethicin (for activating latent UGT activity).

  • Other reagents are as described in Protocol 2.

Step-by-Step Protocol
  • Enzyme Preparation: Dilute each recombinant UGT isoform in buffer to its recommended working concentration. Add alamethicin to the enzyme dilution to a final concentration of ~50 µg/mg protein and incubate on ice for 15 minutes. Causality: Alamethicin disrupts the microsomal membrane, exposing the UGT active site to the substrate and cofactor, which is crucial for measuring maximal activity in vitro.[13]

  • Reaction Setup: The incubation is similar to Protocol 2, but each reaction contains a single recombinant UGT isoform instead of pooled HLM, and only UDPGA is required as the cofactor.

  • Analysis (Two Options):

    • Radiometric Method: If using UDP-[U-14C]-glucuronic acid, the reaction can be stopped and the radiolabeled acyl glucuronide product separated from the unreacted cofactor using solid-phase extraction (SPE) or HPLC, followed by quantification with liquid scintillation counting.[9] This method is highly sensitive but does not provide structural information.

    • LC-MS/MS Method: If using unlabeled UDPGA, the reaction is quenched and processed as in Protocol 2. The formation of the acyl glucuronide is monitored by LC-MS/MS. This method is generally preferred as it confirms the identity of the product being formed.

  • Data Analysis: Calculate the rate of glucuronide formation for each UGT isoform (e.g., in pmol/min/mg protein). The isoform(s) with the highest activity are considered the primary contributors to the glucuronidation of the compound.

Concluding Remarks for the Research Professional

The protocols provided in this guide offer a robust framework for initiating the investigation into the enzymatic reactions of this compound. The initial metabolic stability screen will reveal the compound's susceptibility to both Phase I and Phase II metabolism. Based on these findings, subsequent, more focused experiments can be designed. For instance, if significant CYP450-mediated metabolism is observed, reaction phenotyping with individual recombinant CYP isoforms and inhibition studies would be the logical next steps. Similarly, if acyl glucuronidation is a major pathway, its potential for bioactivation should be assessed, as this is a key consideration for regulatory bodies.[5] The combination of these approaches will build a comprehensive metabolic profile, crucial for the continued development and safety assessment of this and related chemical entities.

References

  • Fournel-Gigleux, S., Sutherland, L., Sabolovic, N., Burchell, B., & Siest, G. (1991). A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids. Analytical Biochemistry, 195(2), 226-231. [Link]
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Uchaipichat, V., Mackenzie, P. I., Elliot, D. J., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1-7.8.24. [Link]
  • Ho, T., & Chow, E. C. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 15(9), 867-876. [Link]
  • Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116.
  • Thermo Fisher Scientific. (n.d.). Protocol: UGT-Glo™ Assay.
  • Newcomb, M., & Gellman, S. H. (1994). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Journal of the American Chemical Society, 116(11), 4993-4994. [Link]
  • Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs.
  • Ohno, S., Nakajin, S., & Iida, A. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Archives of biochemistry and biophysics, 424(2), 231-238. [Link]
  • University of Washington. (n.d.).
  • Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In S. P. de Visser & D. Kumar (Eds.), Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature (pp. 281-329). Royal Society of Chemistry. [Link]
  • Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms.
  • Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]
  • Ma, L., Lin, Z., Li, Y., Bi, H., & Huang, M. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
  • Watanabe, T., Ohtsu, Y., & Higuchi, T. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase. Current protocols in toxicology, Chapter 4, Unit 4.7. [Link]
  • Pautova, A. K. (2024). Metabolic Profiling of Aromatic Compounds. Metabolites, 14(2), 99. [Link]
  • Skonberg, C., Olsen, J., & Madsen, K. G. (2008). Metabolic activation of carboxylic acids. Expert opinion on drug metabolism & toxicology, 4(4), 425-438. [Link]
  • Liu, Y., Wang, Q. L., Chen, Z., Zhou, C. S., Xiong, B. Q., Zhang, P. L., ... & Zhou, Q. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein journal of organic chemistry, 15, 256-278. [Link]
  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. [Link]
  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
  • Al-Majdoub, Z. M., Al-Huniti, M. H., & Al-Sawalha, N. A. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Journal of personalized medicine, 11(9), 882. [Link]

Sources

Application Notes & Protocols: 1-(2-Bromophenyl)cyclopropanecarboxylic Acid as a Novel Bifunctional Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering pharmacologically active agents to their site of action. The design of the linker molecule, which connects the therapeutic payload to the targeting moiety or carrier, is critical to the success of these systems. This document introduces 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a molecule with unique structural and chemical features, as a promising bifunctional linker for the development of next-generation drug conjugates. We provide a comprehensive overview of its potential applications, detailed protocols for its conjugation, and a scientific rationale for its use in advanced drug delivery systems.

Introduction: The Case for a Novel Linker

The efficacy of targeted therapies, such as antibody-drug conjugates (ADCs) and nanoparticle-based systems, is profoundly dependent on the linker connecting the cytotoxic payload to the delivery vehicle. An ideal linker must offer stability in circulation, allow for efficient payload release at the target site, and provide versatile chemical handles for conjugation.

This compound presents a compelling scaffold for such applications due to its distinct features:

  • Bifunctional Reactivity: It possesses two chemically orthogonal reactive sites: a carboxylic acid group, amenable to standard amide bond formation, and an aryl bromide , which can participate in transition metal-catalyzed cross-coupling reactions.[1][2] This dual functionality allows for sequential and controlled conjugation of different molecular entities.

  • Structural Rigidity: The cyclopropane ring introduces a conformationally constrained element into the linker.[3][4] This rigidity can prevent undesirable folding or aggregation and provide precise spatial separation between the payload and the carrier, which can be critical for maintaining the biological activity of both components.

  • Metabolic Stability: The cyclopropyl group is known to enhance the metabolic stability of adjacent functional groups and the overall molecule, potentially increasing the in vivo half-life of the resulting drug conjugate.[3]

This guide explores the hypothetical, yet chemically sound, application of this compound as a versatile building block in targeted drug delivery research.

Conceptual Framework: Dual-Handle Conjugation Strategy

We propose a two-stage conjugation strategy that leverages the orthogonal reactivity of the linker's functional groups. This allows for the modular construction of complex drug delivery systems.

G cluster_0 Step 1: Payload or Carrier Attachment cluster_1 Step 2: Final Assembly via Cross-Coupling Linker 1-(2-Bromophenyl) cyclopropanecarboxylic acid Conjugate1 Intermediate Conjugate 1 (Linker-Payload) Linker->Conjugate1 EDC/NHS Chemistry (Amide Bond Formation) Payload1 Payload (Drug) with -NH2 group Carrier1 Carrier (e.g., Nanoparticle) with -NH2 group FinalProduct1 Final Conjugate: Targeting-Linker-Payload Conjugate1->FinalProduct1 Suzuki or Buchwald- Hartwig Coupling Conjugate1->FinalProduct1 Conjugate2 Intermediate Conjugate 2 (Linker-Carrier) FinalProduct2 Final Conjugate: Carrier-Linker-Payload Conjugate2->FinalProduct2 Suzuki or Buchwald- Hartwig Coupling Conjugate2->FinalProduct2 TargetingMoiety Targeting Ligand with Boronic Acid Payload2 Payload (Drug) with Amine or Phenol

Caption: Orthogonal conjugation workflow using the proposed linker.

Application Notes & Methodologies

Application I: Synthesis of a Linker-Payload Intermediate

The carboxylic acid group is the more readily reactive handle for initial conjugation. Standard carbodiimide chemistry can be employed to attach an amine-containing payload.

Protocol 1: Amide Coupling of an Amine-Payload using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a model payload containing a primary amine (e.g., a fluorescent dye like 5-aminofluorescein or a drug molecule).

Materials:

  • This compound (MW: 241.08 g/mol )[5]

  • Amine-containing payload (e.g., 5-aminofluorescein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer (MS) and NMR for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution.

    • Stir the reaction mixture under an inert atmosphere (N2 or Argon) at room temperature for 1-2 hours to form the NHS-ester intermediate. Monitor by TLC or LC-MS.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the payload solution.

    • Slowly add the activated NHS-ester solution from Step 1 to the payload solution.

    • Let the reaction proceed at room temperature for 12-24 hours.

  • Purification and Characterization:

    • Quench the reaction with a small amount of water.

    • Dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase HPLC.

    • Confirm the structure and purity of the final linker-payload conjugate by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.

Parameter Condition Rationale
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reactants and prevents hydrolysis of activated ester.
Activation EDC/NHSForms a stable NHS-ester intermediate, improving coupling efficiency and reducing side reactions.
Base DIPEANon-nucleophilic base to deprotonate the amine payload and neutralize HCl byproduct from EDC.
Stoichiometry 1.2 eq Linker/EDC/NHSA slight excess of the activating agents ensures full conversion of the payload.
Application II: Attaching Payloads via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality serves as a handle for C-N or C-C bond formation, enabling the attachment of a wide range of molecules.[2][6] This is particularly useful for payloads that lack a primary amine or for creating more stable, non-hydrolyzable linkages.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details a method for conjugating an amine-containing molecule to the aryl bromide of the linker-payload intermediate synthesized in Protocol 1.

Materials:

  • Linker-Payload Intermediate (from Protocol 1)

  • Amine-containing molecule (e.g., a targeting ligand or second drug) (1.5 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the Linker-Payload Intermediate (1.0 eq), the amine-containing molecule (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Reaction Execution:

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or preparative HPLC.

    • Characterize the final conjugate by HRMS and NMR to confirm successful C-N bond formation.

G cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: Cross-Coupling Linker Linker (COOH, Ar-Br) Intermediate Intermediate Conjugate (Payload-NH-CO-Linker-Ar-Br) Linker->Intermediate EDC/NHS Payload_NH2 Payload-NH2 FinalProduct Final Conjugate (Payload-NH-CO-Linker-Ar-NH-Ligand) Intermediate->FinalProduct Pd-Catalyzed Buchwald-Hartwig Coupling Ligand_NH2 Targeting Ligand-R (R = -NH2)

Sources

The Uncharted Probe: A Framework for Validating 1-(2-Bromophenyl)cyclopropanecarboxylic Acid as a Modulator of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Current scientific literature does not contain established applications or detailed protocols for the use of 1-(2-Bromophenyl)cyclopropanecarboxylic acid as a molecular probe. This document, therefore, serves as a comprehensive guide for researchers and drug development professionals on how to characterize and validate this compound as a potential probe for studying fatty acid metabolism, with a primary focus on acyl-CoA synthetases (ACS). The methodologies outlined herein are based on established principles of chemical biology and enzyme kinetics.

Introduction: The Rationale for Investigation

Fatty acid metabolism is a cornerstone of cellular bioenergetics and signaling. Dysregulation of this pathway is implicated in a multitude of diseases, including metabolic syndrome, cancer, and cardiovascular disease. Acyl-CoA synthetases (ACS) are a family of enzymes that catalyze the crucial first step in fatty acid utilization: the ATP-dependent conversion of free fatty acids to acyl-CoAs. This activation is a prerequisite for their entry into both catabolic (β-oxidation) and anabolic (lipid synthesis) pathways. Consequently, molecules that can selectively modulate ACS activity are invaluable tools for dissecting these processes and may serve as leads for therapeutic development.

Cyclopropanecarboxylic acid derivatives are intriguing candidates for probing fatty acid metabolism. The strained cyclopropyl ring presents a unique chemical motif that can mimic aspects of fatty acid structure while potentially conferring specific inhibitory properties. Early studies have shown that cyclopropanecarboxylic acid itself can be incorporated into fatty acid chains by mammalian tissues, suggesting its recognition by the relevant metabolic machinery.[1][2] The subject of this guide, this compound, adds a bulky, hydrophobic bromophenyl group that could enhance its binding affinity and selectivity for the active sites of ACS enzymes.

This document outlines a systematic approach to test the hypothesis that this compound acts as an inhibitor of long-chain acyl-CoA synthetases and can be utilized as a molecular probe to study fatty acid metabolism in vitro and in cell-based models.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[3]
Molecular Weight 241.08 g/mol [4]
Appearance Solid[4]
CAS Number 124276-87-5

Proposed Mechanism of Action and Experimental Validation Workflow

We hypothesize that this compound functions as a competitive inhibitor of long-chain acyl-CoA synthetases. The molecule likely competes with endogenous long-chain fatty acids for binding to the enzyme's active site. The cyclopropyl ring may act as a surrogate for the alkyl chain of a fatty acid, while the bromophenyl group could engage in hydrophobic or other interactions within the binding pocket, preventing the proper positioning of the natural substrate and subsequent catalysis.

The following workflow provides a roadmap for validating this proposed mechanism.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation A Biochemical Assay: Determine IC₅₀ against Acyl-CoA Synthetase B Enzyme Kinetics: Elucidate Mechanism of Inhibition (e.g., competitive) A->B C Selectivity Profiling: Test against a panel of ACS isoforms and related enzymes B->C D Cellular Fatty Acid Uptake Assay: Measure impact on the uptake of fluorescently labeled fatty acids C->D Proceed if potent and selective E Metabolic Labeling: Trace the incorporation of radiolabeled fatty acids into complex lipids D->E F Cell Viability/Toxicity Assays: Determine cytotoxic profile and therapeutic window E->F

Caption: Workflow for validating this compound as an ACS probe.

Detailed Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific long-chain acyl-CoA synthetase isoform. This method is adapted from commercially available fluorometric assay kits.[5][6]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Recombinant human long-chain acyl-CoA synthetase (e.g., ACSL1, ACSL4)

  • Acyl-CoA Synthetase Assay Kit (Fluorometric)[5]

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction Setup:

    • Add 50 µL of the reaction mix (containing assay buffer, enzyme mix, developer mix, and converter mix as per the kit instructions) to each well of the 96-well plate.[5]

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Include a "no enzyme" control and a "positive control" (if provided with the kit).

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the purified acyl-CoA synthetase enzyme to each well (except the "no enzyme" control).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The exact time may need optimization based on enzyme activity.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Normalize the data to the vehicle control (DMSO), which represents 100% enzyme activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Fatty Acid Uptake Assay

This protocol assesses the effect of this compound on the uptake of long-chain fatty acids in a cellular context.

Materials:

  • A relevant cell line (e.g., HepG2 for liver metabolism, MCF-7 for breast cancer studies)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • This compound

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C₁₆)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • On the day of the assay, remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1x, 1x, and 10x the in vitro IC₅₀) or DMSO (vehicle control).

    • Incubate for 1-4 hours at 37°C.

  • Fatty Acid Labeling:

    • Add the fluorescent fatty acid analog (e.g., BODIPY™ FL C₁₆ to a final concentration of 1-5 µM) to each well.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Wash and Analysis:

    • Remove the labeling medium and wash the cells three times with cold PBS to stop uptake and remove extracellular probe.

    • For flow cytometry, detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity.

    • For microscopy, add fresh PBS and image the cells immediately.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. A decrease in fluorescence compared to the vehicle control indicates inhibition of fatty acid uptake, likely secondary to the inhibition of ACS-mediated metabolic trapping.

Data Interpretation and Expected Outcomes

The successful validation of this compound as a molecular probe hinges on several key outcomes:

  • Potent Inhibition: The compound should exhibit a low micromolar or better IC₅₀ value against the target ACS isoform.

  • Clear Mechanism: Kinetic studies should reveal a competitive or other well-defined mode of inhibition.

  • Selectivity: The probe should be significantly less active against other ATP-utilizing enzymes and ideally show selectivity among different ACS isoforms.

  • Cellular Activity: The compound should demonstrate a dose-dependent inhibition of fatty acid uptake or metabolism in cell-based assays at non-toxic concentrations.

Caption: Decision tree for data interpretation.

Concluding Remarks for the Senior Scientist

While this compound remains an uncharacterized molecule in the context of molecular probes, its structure presents a compelling starting point for investigation. The protocols and framework detailed in this guide provide a rigorous pathway for its evaluation. Should this compound prove to be a potent and selective inhibitor of acyl-CoA synthetases with demonstrable cellular activity, it would represent a valuable new tool for the research community. Its validation would enable more nuanced studies of the role of specific ACS isoforms in health and disease, potentially paving the way for novel therapeutic strategies targeting fatty acid metabolism.

References

  • PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • Duncombe WG, Rising TJ. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochem J. 1968;109(3):449-455.
  • Mozzarelli A, et al. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. J Enzyme Inhib Med Chem. 2016;31(sup4):78-87.
  • Xue YL, et al. Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. 2012;24(7):3016-3018.
  • Kowalczyk R. Insights on Fatty Acids in Lipophilic Prodrug Strategy. International Research Journal of Pure and Applied Chemistry. 2017;15(3):1-12.
  • de Graaf AJ, et al. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide). Bioconjug Chem. 2019;30(2):433-442.
  • BioAssay Systems. EnzyFluo™ Fatty Acyl-CoA Assay Kit.
  • Hong S, et al. Characterization of a Cdc42 protein inhibitor and its use as a molecular probe. J Biol Chem. 2013;288(12):8531-8543.
  • Di Francesco A, et al. Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. ACS Med Chem Lett. 2018;9(3):212-217.
  • Caligiani A, et al. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. Nutrients. 2020;12(11):3317.
  • Füllekrug J, et al. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods Mol Biol. 2016;1376:31-38.
  • Salaün J, Baird MS. Biologically Active Cyclopropanes and Cyclopropenes. Current Medicinal Chemistry. 1995;2(1):511-542.
  • Yechoor A. Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. Thesis. 2016.
  • Khanfar MA, et al. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene. J Drug Deliv Sci Technol. 2024;95:105597.
  • PubChemLite. This compound (C10H9BrO2).
  • Mapan K, et al. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. 2024;29(9):2024.
  • Wang Y, et al. Development of a Bifunctional Andrographolide-Based Chemical Probe for Pharmacological Study. PLoS One. 2016;11(4):e0152770.
  • Andresen V, et al. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. J Med Chem. 2021;64(19):14349-14370.
  • Menzel R, et al. chain elongation to omega-cyclopropyl fatty acids by mammals and plants. Science. 1978;199(4328):544-545.
  • Gonzalez-Vera JA, et al. Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide-Polymer Nanotubes with Different Self-Assembling Properties. Biomacromolecules. 2021;22(2):710-722.
  • Sai Y, et al. Role of monocarboxylic acid transporters in the cellular uptake of NSAIDs. J Pharm Pharmacol. 2006;58(5):639-646.
  • Sobhi H, et al. Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues. J Lipid Res. 2024;65(5):100632.
  • Zhang W, et al. Development and application of ubiquitin-based chemical probes. RSC Chem Biol. 2020;1(5):343-353.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges.

Introduction: Strategic Approaches to Synthesis

This compound is a key building block in medicinal chemistry, often utilized for its unique conformational constraints and the synthetic handles it provides. The primary challenge in its synthesis lies in achieving high yields while maintaining the integrity of the sterically hindered and electronically influenced cyclopropane ring adjacent to the substituted phenyl group.

This guide will focus on a robust and widely applicable two-step synthetic sequence:

  • Cyclopropanation: The formation of the cyclopropane ring, specifically creating 1-(2-bromophenyl)cyclopropanecarbonitrile from 2-bromobenzyl cyanide.

  • Hydrolysis: The conversion of the nitrile group to a carboxylic acid.

Alternative routes, such as the Kulinkovich reaction followed by oxidation, will be discussed in the FAQ section.

Recommended Synthetic Workflow

The following diagram outlines the recommended synthetic pathway from 2-bromobenzyl cyanide to the final product.

Synthetic Workflow 2-Bromobenzyl Cyanide 2-Bromobenzyl Cyanide Intermediate_1 1-(2-Bromophenyl)cyclopropanecarbonitrile 2-Bromobenzyl Cyanide->Intermediate_1 1,2-Dibromoethane, NaH, Phase-Transfer Catalyst Final_Product This compound Intermediate_1->Final_Product NaOH or H2SO4, Heat

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-(2-Bromophenyl)cyclopropanecarbonitrile 1. Inefficient Phase-Transfer Catalysis: The chosen catalyst may not be optimal for the substrate.[1][2][3] 2. Poor Base Activity: The sodium hydride (NaH) may be old or deactivated. 3. Side Reactions: Polymerization or elimination reactions of the starting material or product.1. Optimize Catalyst: Screen different phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). Use a 5-10 mol% loading. 2. Use Fresh Base: Ensure the NaH is fresh and handled under anhydrous conditions. Consider using other strong bases like potassium tert-butoxide. 3. Control Temperature: Run the reaction at a lower temperature (e.g., room temperature to 40°C) to minimize side reactions.
Incomplete Hydrolysis of the Nitrile 1. Insufficient Reaction Time or Temperature: The nitrile may be sterically hindered, requiring more forcing conditions. 2. Inadequate Acid/Base Concentration: The concentration of the acid or base may be too low for complete conversion.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or gradually increase the temperature as needed. Refluxing is often necessary. 2. Increase Reagent Concentration: Use a higher concentration of NaOH (e.g., 20-40%) or H2SO4 (e.g., 50-70%).
Formation of Impurities During Hydrolysis 1. Ring Opening of Cyclopropane: Harsh acidic or basic conditions can lead to the opening of the strained cyclopropane ring. 2. Debromination: Strong basic conditions at high temperatures can sometimes lead to the removal of the bromine atom.1. Milder Conditions: Attempt hydrolysis under milder conditions. For basic hydrolysis, use lower temperatures for a longer duration. For acidic hydrolysis, consider using a mixture of acetic acid and sulfuric acid. 2. Monitor Reaction Closely: Use analytical techniques to monitor the formation of byproducts and stop the reaction once the starting material is consumed to prevent further degradation.
Difficult Purification of the Final Product 1. Emulsion during Workup: The presence of surfactants or polymeric byproducts can lead to emulsion formation during extraction. 2. Co-elution of Impurities: Structurally similar impurities may be difficult to separate by column chromatography.1. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. Filtration through celite can also be effective. 2. Recrystallization: If column chromatography is ineffective, attempt to purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the phase-transfer catalyzed cyclopropanation?

A1: In this reaction, the phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the hydroxide or alkoxide ion from the aqueous or solid phase to the organic phase where the 2-bromobenzyl cyanide is dissolved. The base then deprotonates the benzylic carbon to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine atoms of 1,2-dibromoethane in an initial alkylation step. A second, intramolecular alkylation then occurs to form the cyclopropane ring.[1][2][3]

Q2: Can I use a different method for the cyclopropanation step?

A2: Yes, several other methods can be employed. A transition-metal catalyzed cyclopropanation of 2-bromostyrene with ethyl diazoacetate is a viable option.[4][5][6][7] This would yield the corresponding ethyl ester, which can then be hydrolyzed. The Simmons-Smith reaction is another classic method for cyclopropanation of alkenes, though it typically involves a zinc carbenoid.[8][9][10][11][12]

Q3: I am considering the Kulinkovich reaction. How would that work for this synthesis?

A3: The Kulinkovich reaction involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide to form a cyclopropanol.[13][14][15][16][17] For this synthesis, you would start with an ester of 2-bromobenzoic acid (e.g., methyl 2-bromobenzoate). The reaction would yield 1-(2-bromophenyl)cyclopropanol. This intermediate would then need to be oxidized to the desired carboxylic acid using an appropriate oxidizing agent, such as Jones reagent or TEMPO-based systems.[18][19][20][21]

Kulinkovich_Workflow Methyl 2-bromobenzoate Methyl 2-bromobenzoate Intermediate_K 1-(2-Bromophenyl)cyclopropanol Methyl 2-bromobenzoate->Intermediate_K EtMgBr, Ti(OiPr)4 Final_Product_K This compound Intermediate_K->Final_Product_K Oxidation (e.g., Jones Reagent)

Caption: Alternative synthesis via the Kulinkovich reaction.

Q4: What are the expected yields for this synthesis?

A4: The yields can vary significantly depending on the optimization of the reaction conditions. For the cyclopropanation of 2-bromobenzyl cyanide, yields can range from 60% to over 80% under optimized phase-transfer conditions. The subsequent hydrolysis of the nitrile to the carboxylic acid is typically a high-yielding reaction, often exceeding 90%.

Reaction Step Typical Yield Range
Cyclopropanation60-85%
Nitrile Hydrolysis>90%
Overall Yield 54-77%

Q5: Are there any specific safety precautions I should take?

A5: Yes. 2-Bromobenzyl cyanide and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon). The hydrolysis step involves corrosive acids or bases and may generate heat, so appropriate care should be taken.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 2-bromobenzyl cyanide (1.0 eq.) in anhydrous THF.

  • Add the solution of 2-bromobenzyl cyanide dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq.) to the reaction mixture.

  • Add 1,2-dibromoethane (1.5 eq.) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(2-bromophenyl)cyclopropanecarbonitrile.[22]

Protocol 2: Hydrolysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
  • In a round-bottom flask, combine 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq.) with a 20% aqueous solution of sodium hydroxide (10-20 eq.).

  • Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization if necessary.

References

  • Kulinkovich, O. G. (1989). The Kulinkovich Reaction. Wikipedia.
  • Grokipedia. (n.d.). Kulinkovich reaction.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
  • Charette, A. B. (2004).
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Chaładaj, W. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.
  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.
  • ResearchGate. (n.d.). Phase-transfer catalyzed synthesis of activated cyclopropanes.
  • Royal Society of Chemistry. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Bandar, J. S., et al. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. Chemistry.
  • Ren, J., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Tetrahedron Letters.
  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations.
  • Rochester University. (n.d.).
  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
  • ResearchGate. (n.d.). Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles.
  • Bandar, J. S., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.
  • ElectronicsAndBooks. (n.d.).
  • ResearchGate. (n.d.). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity.
  • ResearchGate. (n.d.).
  • MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile.
  • ResearchG
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
  • Synquest Labs. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
  • Organic Syntheses. (n.d.). Bromocyclopropane.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • NIH. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Google Patents. (n.d.). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.

Sources

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to help you navigate the complexities of this synthesis, diagnose common issues, and implement effective solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each entry details the symptoms, potential causes, and corrective actions.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, you isolate a significantly lower amount of this compound than expected, or none at all.

Potential Causes & Solutions:

  • Inactive Cyclopropanating Agent: The Simmons-Smith reaction, a common method for cyclopropanation, relies on a reactive organozinc carbenoid.[1][2][3] The quality of the zinc-copper couple or other zinc reagents is critical.

    • Troubleshooting Protocol:

      • Activate the Zinc: If using a zinc-copper couple, ensure it is freshly prepared and activated. Sonication can improve the rate of organozinc compound formation.[2]

      • Consider Alternative Reagents: The Furukawa modification (using Et₂Zn and CH₂I₂) can be more reliable for unfunctionalized alkenes.[1]

      • Verify Reagent Quality: Ensure the diiodomethane is pure and not decomposed. Distillation may be necessary.

  • Sub-optimal Reaction Conditions in Kulinkovich Reaction: If employing a Kulinkovich-type reaction on an ester precursor, the Grignard reagent and titanium alkoxide stoichiometry are crucial.[4][5][6]

    • Troubleshooting Protocol:

      • Monitor Grignard Addition: Add the Grignard reagent slowly to the reaction mixture at the recommended temperature (often 0 °C) to control the exothermic reaction and prevent side reactions.[6]

      • Optimize Stoichiometry: The ratio of Grignard reagent to the titanium catalyst can influence the formation of the active titanacyclopropane intermediate. A 1:1 ratio of Ti(O-iPr)₄ to EtMgBr can lead to non-productive side reactions.[4]

      • Check Solvent Purity: Ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.

  • Incomplete Hydrolysis of Nitrile Precursor: If synthesizing from a cyclopropanenitrile intermediate, the hydrolysis step can be sluggish.

    • Troubleshooting Protocol:

      • Extend Reaction Time/Increase Temperature: Both acidic and alkaline hydrolysis often require heating under reflux for complete conversion.[7][8][9]

      • Ensure Proper pH: For acidic hydrolysis, use a strong acid like HCl. For alkaline hydrolysis, use a strong base like NaOH, followed by acidification to obtain the carboxylic acid.[7][8]

Issue 2: Formation of Significant Byproducts

Symptoms: Your crude product analysis (e.g., NMR, LC-MS) shows the presence of one or more major impurities alongside the desired product.

Potential Causes & Solutions:

  • Polymerization of the Styrene Derivative: 2-Bromostyrene, a potential precursor, can polymerize under certain conditions, especially in the presence of radical initiators or high temperatures.

    • Troubleshooting Protocol:

      • Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating.

      • Use Inhibitors: If starting from 2-bromostyrene, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with your reaction conditions.

      • Degas Solvents: Removing dissolved oxygen by degassing solvents can minimize radical-initiated side reactions.

  • Ring-Opening of the Cyclopropane: The strained cyclopropane ring can be susceptible to opening under harsh acidic or thermal conditions.

    • Troubleshooting Protocol:

      • Mild Workup Conditions: Use dilute acids for quenching and extraction. Avoid prolonged exposure to strong acids.

      • Purification Strategy: Employ purification techniques that do not require high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system.

  • Formation of Amide Intermediate: During nitrile hydrolysis, the reaction can stall at the amide stage, especially if conditions are not sufficiently forcing.[8][10]

    • Troubleshooting Protocol:

      • Drive the Reaction to Completion: As mentioned in Issue 1, ensure adequate heating time and reagent concentration to push the hydrolysis past the amide intermediate to the carboxylic acid.

      • Monitor by TLC/LC-MS: Track the disappearance of the amide intermediate to determine the necessary reaction time.

Issue 3: Difficulty in Product Purification

Symptoms: You are unable to obtain a pure sample of this compound after standard purification procedures.

Potential Causes & Solutions:

  • Co-elution with Starting Material: The starting material (e.g., 2-bromostyrene or a corresponding ester) may have a similar polarity to the product, making chromatographic separation difficult.

    • Troubleshooting Protocol:

      • Optimize Chromatography: Experiment with different solvent systems (e.g., varying the ratio of hexane/ethyl acetate, trying dichloromethane/methanol) to improve separation on a silica gel column.

      • Reaction to Completion: Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.

      • Chemical Quenching: If applicable, use a reagent to selectively react with and remove the unreacted starting material.

  • Product is an Oil or Waxy Solid: The product may not crystallize easily, making isolation by filtration challenging.

    • Troubleshooting Protocol:

      • Recrystallization Screening: Test a variety of solvents and solvent mixtures to induce crystallization. Common choices include hexanes, ethyl acetate, toluene, or mixtures thereof.

      • Trituration: If the product is a semi-solid, triturating with a non-polar solvent like cold hexanes can sometimes induce solidification and remove more soluble impurities.[11]

      • Purification as a Salt: Consider converting the carboxylic acid to a salt (e.g., with sodium bicarbonate) to facilitate purification through extraction, then re-acidifying to recover the pure acid.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

There is no single "best" route, as the choice depends on the available starting materials, scale, and laboratory capabilities. Two common strategies are:

  • Cyclopropanation of a Styrene Derivative: This involves the cyclopropanation of a molecule like 2-bromostyrene or an ester of 2-bromocinnamic acid. The Simmons-Smith reaction is a classic method for this transformation.[1][2][12]

  • Kulinkovich Reaction: This approach utilizes an ester of 2-bromobenzoic acid and reacts it with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a cyclopropanol, which can then be oxidized to the carboxylic acid.[4][5][13]

A third, multi-step route involves the synthesis of 1-(2-bromophenyl)cyclopropanecarbonitrile followed by hydrolysis.[7][8]

Q2: My Simmons-Smith reaction is stereospecific. What does this mean for my product?

The Simmons-Smith reaction is a concerted process where the carbene equivalent adds to one face of the alkene.[3][12][14] This means the relative stereochemistry of the substituents on the double bond is preserved in the cyclopropane product. For the synthesis of this compound from a substituted styrene, this ensures a specific diastereomer is formed if chiral centers are present.

Q3: Can I use a different Grignard reagent in the Kulinkovich reaction?

Yes, but it will affect the final product. The standard Kulinkovich reaction uses a Grignard reagent with beta-hydrogens (like EtMgBr or PrMgBr) to form the titanacyclopropane intermediate.[5] Using a different Grignard reagent will result in a different substituent on the cyclopropane ring.

Q4: What are the key safety precautions for this synthesis?

  • Reagents: Handle reagents like diiodomethane, Grignard reagents, and titanium alkoxides with care in a well-ventilated fume hood. They are often flammable, corrosive, and/or toxic.[15]

  • Pressure: The Kulinkovich reaction can generate gaseous byproducts like ethane, so the reaction should be conducted in an open or vented system, not a sealed vessel.[4]

  • Thermal Hazards: Thermal decomposition can generate hazardous gases like hydrogen bromide.[15]

Q5: How can I confirm the structure of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the characteristic signals for the cyclopropyl protons and the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic C=O stretch of the carboxylic acid.

III. Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

LowYieldTroubleshooting Start Low Yield of Product Check_Route Which Synthetic Route? Start->Check_Route SimmonsSmith Simmons-Smith or related cyclopropanation Check_Route->SimmonsSmith Styrene Kulinkovich Kulinkovich Reaction Check_Route->Kulinkovich Ester NitrileHydrolysis Nitrile Hydrolysis Check_Route->NitrileHydrolysis Nitrile SS_Cause1 Inactive Zinc Reagent? SimmonsSmith->SS_Cause1 K_Cause1 Incorrect Stoichiometry? Kulinkovich->K_Cause1 NH_Cause1 Incomplete Hydrolysis? NitrileHydrolysis->NH_Cause1 SS_Solution1 Activate Zinc (sonication) or use Furukawa mod. SS_Cause1->SS_Solution1 Yes K_Solution1 Verify Ti:Grignard ratio. Slow addition. K_Cause1->K_Solution1 Yes NH_Solution1 Increase reaction time/temp. Ensure strong acid/base. NH_Cause1->NH_Solution1 Yes

A decision tree for troubleshooting low product yield based on the synthetic method.

General Synthetic Pathways

This diagram illustrates the common synthetic approaches discussed.

SyntheticPathways cluster_0 Route 1: Cyclopropanation cluster_1 Route 2: Kulinkovich Reaction cluster_2 Route 3: Nitrile Hydrolysis Styrene 2-Bromostyrene Derivative Cyclopropanation Simmons-Smith (CH2I2, Zn-Cu) Styrene->Cyclopropanation Product 1-(2-Bromophenyl) cyclopropanecarboxylic acid Cyclopropanation->Product Ester 2-Bromobenzoic Acid Ester Kulinkovich Kulinkovich (EtMgBr, Ti(O-iPr)4) Ester->Kulinkovich Oxidation Oxidation Kulinkovich->Oxidation Oxidation->Product Nitrile 1-(2-Bromophenyl) cyclopropanecarbonitrile Hydrolysis Hydrolysis (H3O+ or OH-) Nitrile->Hydrolysis Hydrolysis->Product

Overview of common synthetic routes to the target molecule.

IV. Quantitative Data Summary

ParameterSimmons-SmithKulinkovichNitrile Hydrolysis
Key Reagents CH₂I₂, Zn(Cu) or Et₂ZnGrignard (e.g., EtMgBr), Ti(O-iPr)₄H₃O⁺ or NaOH
Typical Temp. Room Temp to Reflux0 °C to Room TempReflux
Stoichiometry Alkene:CH₂I₂:Zn(Cu) ≈ 1:1.5:3Ester:Grignard:Ti(cat) ≈ 1:2.2:0.2Nitrile:Acid/Base in excess
Common Solvents Diethyl ether, THF, DCETHF, Diethyl etherWater, Ethanol
Key Intermediates Organozinc carbenoidTitanacyclopropaneAmide

References

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415.
  • Charette, A. B.; Molinaro, C. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103 (4), 977–1050. [Link]
  • Kulinkovich, O. G. The Kulinkovich Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 325–342.
  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324. [Link]
  • "Synthesis of cyclopropanes." Organic Chemistry Portal. [Link]
  • "Cyclopropanation of Alkenes." Master Organic Chemistry. [Link]
  • "Simmons–Smith reaction." Wikipedia. [Link]
  • "Kulinkovich Reaction." Organic Chemistry Portal. [Link]
  • "hydrolysis of nitriles." Chemguide. [Link]
  • "Kulinkovich reaction." Wikipedia. [Link]
  • "Acidic Hydrolysis of Nitriles." BYJU'S. [Link]
  • "20.7: Chemistry of Nitriles." Chemistry LibreTexts. [Link]
  • "The Simmons-Smith Reaction and Cyclopropanation of Alkenes." Organic Chemistry Tutor. [Link]
  • "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses Procedure. [Link]
  • "Kulinkovich Reaction: Mechanism & Examples." NROChemistry. [Link]
  • "21.5. Hydrolysis of nitriles." Organic Chemistry II - Lumen Learning. [Link]
  • "Synthesis Workshop: The Kulinkovich Reaction (Episode 42)." YouTube. [Link]
  • "Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note." Save My Exams. [Link]
  • "The Simmons-Smith Reaction & Cyclopropan

Sources

optimization of reaction conditions for 1-(2-Bromophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize and troubleshoot effectively.

The synthesis of this compound is a valuable process, yielding a key structural motif found in various pharmaceutical agents. The most reliable and scalable approach involves a two-step sequence:

  • Phase-Transfer Catalyzed Cyclopropanation: Formation of the intermediate, 1-(2-bromophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This guide is structured to address each step independently, offering FAQs, troubleshooting advice, detailed protocols, and data to ensure a successful synthesis.

Part 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile (Intermediate)

The cornerstone of this synthesis is the construction of the cyclopropane ring. A robust method involves the alkylation of 2-bromophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method is highly effective for forming doubly activated cyclopropanes.[1]

Experimental Workflow: Overall Synthesis

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Final Stage A 2-Bromophenylacetonitrile + 1,2-Dibromoethane B Phase-Transfer Catalysis (e.g., TBAB, 50% NaOH) A->B Reagents C Intermediate: 1-(2-Bromophenyl)cyclopropanecarbonitrile B->C Reaction D Nitrile Intermediate (from Step 1) E Basic or Acidic Hydrolysis (e.g., aq. NaOH, reflux) C->E Workup & Isolation D->E Reagents F Final Product: This compound E->F Reaction G Purification (Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

Caption: Overall workflow for the two-step synthesis.

Frequently Asked Questions (FAQs) for Step 1

Q1: What is the mechanism of the phase-transfer catalyzed cyclopropanation? A: The reaction proceeds via a double alkylation of the 2-bromophenylacetonitrile. The phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. This strong base deprotonates the α-carbon of the nitrile, generating a carbanion. This carbanion then acts as a nucleophile, first attacking one carbon of 1,2-dibromoethane and displacing a bromide ion. A second, intramolecular deprotonation and nucleophilic attack then occurs to close the three-membered ring, displacing the second bromide ion.[1]

Q2: Why is vigorous stirring so critical for this reaction? A: This is a biphasic reaction (aqueous NaOH and an organic solvent/reagents). Efficient mixing is essential to create a large surface area between the two phases, which maximizes the rate at which the PTC can shuttle ions back and forth. Inadequate stirring is a primary cause of low yields or failed reactions. Mechanical stirring is highly recommended over magnetic stirring for flask sizes above 250 mL.[1]

Q3: Can I use other dihaloalkanes besides 1,2-dibromoethane? A: Yes, but with considerations. 1-Bromo-2-chloroethane can be used, but the reaction may be slower due to the lower reactivity of the C-Cl bond. 1,2-diiodoethane is more reactive but also more expensive and less stable. 1,2-dibromoethane offers the best balance of reactivity, stability, and cost for this transformation.

Q4: What are the most common side reactions? A: The primary side reaction is the base-catalyzed self-condensation or dimerization of the 2-bromophenylacetonitrile starting material. Another possibility is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially at higher temperatures. Careful control of reaction temperature and reagent stoichiometry helps minimize these pathways.

Troubleshooting Guide for Step 1: Cyclopropanation
Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Mixing: The aqueous base and organic substrate are not interacting sufficiently. 2. Inactive PTC: The catalyst has degraded or is of low purity. 3. Insufficient Base Strength: The aqueous NaOH is too dilute.1. Switch from magnetic to overhead mechanical stirring. Ensure a vortex is visible. 2. Use a fresh bottle of high-purity PTC (e.g., TBAB, >99%). 3. Prepare fresh 50% (w/w) aqueous NaOH. This concentrated solution is crucial for the reaction.[1]
Formation of a Viscous Tar 1. Exothermic Reaction: The initial deprotonation can be highly exothermic, leading to uncontrolled side reactions. 2. High Local Reagent Concentration: Slow addition of reagents can favor dimerization.1. Add the reagents to the vigorously stirred base/PTC mixture while maintaining the temperature between 25-35°C, using an ice bath for cooling if necessary. 2. Add the mixture of 2-bromophenylacetonitrile and 1,2-dibromoethane all at once to the reaction flask.[1] This ensures the alkylating agent is present in excess relative to the generated carbanion.
Persistent Emulsion During Workup 1. Surfactant Effect of PTC: The phase-transfer catalyst can stabilize emulsions. 2. Finely Dispersed Solids: Small amounts of polymeric side products can form.1. During the aqueous wash, use brine (saturated NaCl solution) instead of deionized water to "salt out" the organic layer. 2. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite® to break it up.

Part 2: Hydrolysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

The conversion of the nitrile intermediate to the final carboxylic acid is a standard but critical step. It can be achieved under either acidic or basic conditions, with basic hydrolysis often providing a cleaner reaction profile.

Frequently Asked Questions (FAQs) for Step 2

Q1: What are the pros and cons of acidic versus basic hydrolysis? A:

  • Basic Hydrolysis: Generally preferred. It involves heating the nitrile with a strong base like NaOH or KOH in a protic solvent (e.g., ethanol/water). This forms the carboxylate salt, which is soluble in the aqueous phase. Acidification in a separate step precipitates the final product. This method is often cleaner, with fewer charring-related side products.

  • Acidic Hydrolysis: Involves heating with strong mineral acids like H₂SO₄ or HCl. The reaction can be faster but is more prone to charring and degradation, especially with sensitive substrates. The product is the free carboxylic acid, which may simplify workup if it precipitates upon cooling.

Q2: My reaction seems to stall at the amide intermediate. How can I drive it to completion? A: The hydrolysis of a nitrile proceeds through a primary amide intermediate. The hydrolysis of the amide is often the slower step. To push the reaction to completion, you can:

  • Increase Reaction Time: Simply reflux for a longer period (e.g., 24-48 hours).

  • Increase Temperature: If the solvent allows, a higher temperature can increase the rate.

  • Increase Reagent Concentration: Use a more concentrated solution of base or acid. For basic hydrolysis, using a solvent like ethylene glycol can allow for higher reaction temperatures (>150 °C), which drastically accelerates amide hydrolysis.

Q3: How do I best isolate the final product after basic hydrolysis? A: After the reaction is complete, cool the mixture to room temperature and transfer it to a beaker with ice. Slowly and carefully add concentrated HCl with stirring until the pH is ~1-2 (check with pH paper). The carboxylic acid is typically insoluble in highly acidic aqueous solution and will precipitate. Cooling the mixture further in an ice bath for 30-60 minutes will maximize recovery. The solid can then be collected by vacuum filtration.

Troubleshooting Logic for Hydrolysis (Step 2)

G start_node Problem: Incomplete Hydrolysis decision_node decision_node start_node->decision_node TLC/LCMS shows Amide Intermediate? cause_node1 Cause: Insufficient Energy or Time decision_node->cause_node1 Yes cause_node2 Cause: Insufficient Reagent or Low Temperature decision_node->cause_node2 No, Nitrile remains cause_node cause_node solution_node solution_node solution_node1 Increase reflux time (24-48h) OR Increase temperature (e.g., switch to ethylene glycol solvent) cause_node1->solution_node1 Solution solution_node2 Increase concentration of NaOH/H2SO4 AND Ensure reaction is at reflux cause_node2->solution_node2 Solution

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Comparison of Optimized Reaction Conditions

The following tables provide starting points for optimization. Yields are representative and will vary based on scale and purity of reagents.

Table 1: Optimization of Cyclopropanation (Step 1) Starting Materials: 2-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq)

Entry Phase-Transfer Catalyst (eq) Base Solvent Temp (°C) Time (h) Yield (%)
1TBAB (0.05)50% NaOHToluene60675
2TEBA (0.05)50% NaOHNone40488
3 (Optimized) TBAB (0.10) 50% NaOH None 30 2 92
4Aliquat 336 (0.05)30% NaOHDCM251245

Table 2: Comparison of Hydrolysis Conditions (Step 2) Starting Material: 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq)

Entry Condition Solvent Temp (°C) Time (h) Yield (%) Notes
16 M H₂SO₄Water1101285Some charring observed
2 (Optimized) 25% aq. NaOH Ethanol 80 (Reflux) 24 94 Clean reaction, product precipitates on acidification
340% aq. KOHEthylene Glycol150496Faster reaction, requires careful temperature control
412 M HClDioxane1001889Homogeneous reaction, product isolated after solvent removal

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

This protocol is adapted from a procedure for a similar transformation by Singh, R. K., & Danishefsky, S. (1976).[1]

Materials:

  • 2-Bromophenylacetonitrile (19.6 g, 100 mmol)

  • 1,2-Dibromoethane (28.2 g, 150 mmol)

  • Tetrabutylammonium bromide (TBAB) (3.22 g, 10 mmol)

  • 50% (w/w) Sodium Hydroxide solution (200 mL)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add the 50% aqueous NaOH solution (200 mL) and TBAB (3.22 g).

  • Begin vigorous stirring to create a fine suspension.

  • In a separate beaker, prepare a mixture of 2-bromophenylacetonitrile (19.6 g) and 1,2-dibromoethane (28.2 g).

  • Add this mixture to the reaction flask all at once.

  • The reaction is exothermic. Maintain the internal temperature between 30-35°C using a water bath for cooling as needed.

  • Continue vigorous stirring for 2-3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) for the disappearance of the starting nitrile.

  • Once the reaction is complete, transfer the mixture to a 1 L separatory funnel. Dilute with 200 mL of water.

  • Extract the product with DCM (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. The product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Hydrolysis to this compound

Materials:

  • Crude 1-(2-bromophenyl)cyclopropanecarbonitrile (approx. 100 mmol)

  • Sodium Hydroxide (24.0 g, 600 mmol)

  • Ethanol (200 mL)

  • Water (200 mL)

  • Concentrated Hydrochloric Acid (~50 mL)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude nitrile, sodium hydroxide, ethanol, and water.

  • Heat the mixture to reflux with stirring. The solution should become homogeneous as the reaction progresses.

  • Maintain reflux for 24 hours. Monitor the reaction by TLC for the disappearance of the nitrile and any amide intermediate.

  • After 24 hours, cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Transfer the remaining aqueous solution to a 1 L beaker and cool in an ice bath.

  • While stirring vigorously, slowly add concentrated HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is approximately 1-2.

  • Keep the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL).

  • Dry the product in a vacuum oven at 50°C to a constant weight to yield this compound as a white to off-white solid.[2] The product can be further purified by recrystallization from a suitable solvent system like toluene/hexanes.

References

  • Master Organic Chemistry. (2023).
  • González-Lao, E., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(10), 2346-2356. [Link]
  • Lin, G., et al. (2000). Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles. Angewandte Chemie International Edition, 39(23), 4251-4253. [Link]
  • LibreTexts Chemistry. (2021). 6.
  • Le, C. M., et al. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 56(14), 3975-3979. [Link]
  • Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [https://www.b CHD.org/index.php/b CHD/article/view/364]([Link] CHD.org/index.php/b CHD/article/view/364)
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. [Link]
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile. [Link]
  • Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 35. [Link]
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

Sources

Technical Support Center: 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(2-Bromophenyl)cyclopropanecarboxylic acid (CAS No: 124276-87-5). This valuable synthetic intermediate is crucial for the development of novel pharmaceuticals and agrochemicals.[1][2] However, its purification can present significant challenges, leading to delays in research and development pipelines. From our experience in the field, achieving high purity is often complicated by persistent impurities arising from its synthesis, including unreacted starting materials and closely related side products.

This guide is structured to provide direct, actionable solutions to the common purification issues encountered by researchers. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of potential contaminants. The impurities present in your crude material are almost always a direct consequence of the synthetic route employed.

Q1: What are the most likely impurities I'll encounter when synthesizing this compound?

A1: The impurity profile is dominated by reactants and byproducts from the cyclopropanation reaction, which is the key step in forming the three-membered ring.[3][4]

Your crude product likely contains a mixture of:

  • Unreacted Starting Materials: The most common starting material for this synthesis is 2-bromostyrene. Due to the steric hindrance from the ortho-bromo group, the cyclopropanation reaction may not proceed to completion, leaving significant amounts of unreacted olefin in your crude mixture.[5][6] Reagents used to generate the carbene for cyclopropanation, such as derivatives of diazoacetate, may also be present.

  • Reaction Side Products:

    • Diastereomers: If the cyclopropanation is not perfectly stereospecific, you may form diastereomers of the desired product. These are often the most challenging impurities to remove due to their similar physical properties.

    • Ring-Opened Byproducts: The strained cyclopropane ring can be susceptible to cleavage under harsh reaction or workup conditions (e.g., strong acid or base, high temperatures), leading to linear chain impurities.

    • Polymerized Styrene: 2-bromostyrene, like other styrenes, can polymerize under thermal or catalytic conditions, resulting in oligomeric or polymeric impurities that are often difficult to characterize and remove.

  • Workup-Related Impurities: Residual acids or bases used during the reaction quenching and initial extraction steps can contaminate the final product if not thoroughly removed.

The following diagram illustrates the synthetic pathway and the origin points of these common impurities.

G cluster_reactants Starting Materials cluster_reaction Cyclopropanation cluster_products Crude Product Mixture 2-Bromostyrene 2-Bromostyrene ReactionVessel Reaction & Workup 2-Bromostyrene->ReactionVessel Carbene Precursor e.g., Ethyl Diazoacetate Carbene Precursor->ReactionVessel Target 1-(2-Bromophenyl) cyclopropanecarboxylic Acid (after hydrolysis) ReactionVessel->Target Impurity1 Unreacted 2-Bromostyrene ReactionVessel->Impurity1 Incomplete Reaction Impurity2 Diastereomers ReactionVessel->Impurity2 Low Stereoselectivity Impurity3 Polymeric Material ReactionVessel->Impurity3 Side Reaction

Caption: Origin of impurities during synthesis.

Section 2: Troubleshooting Core Purification Techniques

Based on the expected impurity profile, a multi-step purification strategy is often required. Here we address common issues with the most effective techniques.

Acid-Base Extraction

This technique is the cornerstone for purifying carboxylic acids, as it powerfully separates them from neutral (e.g., unreacted styrene, polymers) and basic impurities.[7][8][9]

A2: This is a frequent issue that typically points to one of four root causes: incorrect pH management, emulsion formation, or improper solvent selection.

  • Causality—The Chemistry: The principle of acid-base extraction relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a base.[10] This allows it to move from an organic solvent layer to the aqueous layer. Re-acidifying the aqueous layer protonates the salt, causing the pure, water-insoluble carboxylic acid to precipitate.

Troubleshooting Guide & Protocol:

  • Problem: Low Yield.

    • Cause A: Incomplete Extraction. The pKa of a typical carboxylic acid is around 4-5.[8] Using a weak base like sodium bicarbonate (NaHCO₃) is usually sufficient and is gentler than strong bases like NaOH, which could promote side reactions. You must ensure the aqueous phase is basic enough (pH > 8) to deprotonate the acid completely.

    • Solution: Check the pH of the aqueous layer after extraction. If it is not distinctly basic, add more base and re-extract. Perform the extraction multiple times (e.g., 3x) with smaller volumes of base rather than one large extraction to improve efficiency.

    • Cause B: Incomplete Precipitation. Upon re-acidification, you must lower the pH to < 2 to ensure complete protonation and precipitation of your product.

    • Solution: Add acid (e.g., 3M HCl) dropwise while vigorously stirring. Check the pH with litmus paper or a pH meter to confirm it is strongly acidic. Chilling the solution in an ice bath can further decrease the product's solubility and improve precipitation.[9]

  • Problem: Oily Product (Oiling Out).

    • Cause: The product is precipitating from the aqueous solution faster than it can form a crystalline lattice, often because the solution is too concentrated or cooled too quickly. The oil is your product, just not in a solid form.

    • Solution: If the product oils out, try one of these methods:

      • Add a small amount of a miscible organic solvent (like methanol or ethanol) to the aqueous solution just until the oil redissolves, then allow it to cool slowly.

      • Alternatively, extract the oily product back into a clean organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with brine, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to recover the solid.[7] This is often the most reliable approach.

Self-Validating Protocol for Acid-Base Extraction:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, ~10 mL per 1 g of crude).

  • Transfer to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL).

  • Validation Step: Check the pH of the final aqueous wash; it should be basic (pH > 8).

  • Combine the aqueous layers in a beaker and cool in an ice bath.

  • Slowly acidify with 3M HCl with stirring until the pH is strongly acidic (pH < 2). A white precipitate should form.

  • Validation Step: Check the pH. If no more precipitate forms upon adding another drop of acid, the precipitation is complete.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles than your target compound.

A3: This is a classic challenge. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Given the structure of this compound (an aromatic ring and a polar carboxylic acid), a solvent system using a combination of polar and non-polar solvents is often effective.

Troubleshooting & Solvent Selection:

  • Principle: A good recrystallization relies on the slow, selective formation of a crystal lattice, which excludes impurities. If the solution cools too fast or is too saturated, the product (and impurities) will "crash out" as an amorphous solid or oil.

Solvent/SystemPolarityRationale & Comments
Single Solvents
TolueneLowGood for dissolving the aromatic portion. May need a co-solvent.
Ethyl AcetateMediumOften a good starting point. Balances polarity.
Isopropanol / EthanolHighGood for dissolving the carboxylic acid group. Often too good of a solvent, requiring an anti-solvent.
Solvent Pairs
Toluene / HeptaneLowDissolve in hot toluene, then add heptane dropwise until cloudy. Good for removing non-polar impurities.
Ethyl Acetate / HexanesMed-LowA very common and effective system. Dissolve in hot ethyl acetate and add hexanes.
Ethanol / WaterHighDissolve in hot ethanol and add water. The high polarity may also dissolve polar impurities.

Step-by-Step Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good; discard.

  • If it doesn't dissolve, heat the mixture gently (e.g., in a hot water bath). If it dissolves when hot, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • If crystals form, you have found a good single solvent. If not, it may be a candidate for a solvent pair system.

Silica Gel Chromatography

This technique should be reserved for when other methods fail, or for separating very similar compounds like diastereomers.

A4: Use column chromatography when you need to separate compounds with very similar polarities. For this carboxylic acid, the key challenge is preventing the compound from "streaking" or tailing on the column.

  • Causality—The Chemistry: The polar carboxylic acid group can interact very strongly and irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and low recovery. To counteract this, we add a small amount of a modifier, typically an acid, to the mobile phase. This keeps the target compound fully protonated and reduces its interaction with the silica.

Mobile Phase Selection & Protocol:

  • TLC Analysis: The first step is always to analyze your crude material by Thin Layer Chromatography (TLC).

    • Spot the crude material on a TLC plate.

    • Develop the plate in various solvent systems. A good system will give your product an Rf value of ~0.3-0.4.

  • Recommended Starting Systems:

    • System A: 90:10:1 Hexanes : Ethyl Acetate : Acetic Acid

    • System B: 80:20:1 Dichloromethane : Methanol : Acetic Acid

    • The small amount of acetic acid is critical to obtaining sharp bands.

  • Running the Column: Once you have a good solvent system from TLC, you can prepare a flash chromatography column. Always run the column with the same modified solvent system you used for TLC.

Section 3: Purity Assessment & Characterization FAQs

A5: This is a strong indicator of residual, difficult-to-detect impurities. While ¹H NMR is excellent for structural confirmation, it may not reveal small amounts (<5%) of impurities, especially if their peaks overlap with your product's signals or are broad (like polymers). A broad melting point range is a classic sign that the sample is not pure. It could also suggest the presence of a mixture of stereoisomers, which can disrupt the crystal lattice and lower the melting point.

A6: No single technique is sufficient. For a comprehensive assessment, a combination of methods is required:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11][12] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.[13][14] Purity should be assessed by peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and identifying any structurally related impurities.

  • Melting Point: A sharp melting point that matches the literature value provides strong evidence of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 4: Summary Purification Workflow

The following flowchart provides a logical decision-making process for purifying your crude this compound.

G start Crude Product acid_base Perform Acid-Base Extraction start->acid_base check_purity Assess Purity (e.g., TLC, crude NMR) reassess1 Assess Purity of Precipitate acid_base->reassess1 Collect Precipitate recrystallize Recrystallize reassess1->recrystallize High Purity (>90%) chromatography Silica Gel Chromatography reassess1->chromatography Low Purity or Multiple Spots on TLC reassess2 Assess Purity of Crystals recrystallize->reassess2 reassess2->chromatography Still Impure final_product Pure Product (Confirm by HPLC, NMR, MP) reassess2->final_product Pure chromatography->final_product Collect Pure Fractions stop Impurity Issues Persist Contact Technical Support

Caption: Decision workflow for purification.

References

  • Eastman Chemical Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S. Patent 5,504,245.
  • Wang, Y., et al. (2025, July 3). Review of cyclopropyl bromide synthetic process.
  • Aladdin. (n.d.). This compound.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1189–1219.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (n.d.). Intermolecular cyclopropanation reactions between other diazo compounds... [Diagram].
  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 667. MDPI. [Link]
  • Siegel, M. G., et al. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(1), 44–47.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]
  • Li, X., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(16), 14175–14183.
  • NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]
  • Functional Foods Center. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
  • SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
  • Li, X., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(16), 14175–14183. NCBI. [Link]
  • Google Patents. (2015). Novel method for synthesizing cyclopropyl bromide. CN104892355A.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Allene Bromocyclization.

Sources

troubleshooting low yields in 1-(2-Bromophenyl)cyclopropanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2-bromophenyl)cyclopropanecarboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.

Introduction

The synthesis of this compound is a multi-step process that can be susceptible to low yields if not carefully optimized. This guide will focus on a common synthetic approach: the cyclopropanation of 2-bromostyrene followed by hydrolysis of the resulting ester. We will explore the critical parameters of each step and provide solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.

Issue 1: Low or No Formation of the Cyclopropyl Ester Intermediate

Question: I am performing a Simmons-Smith cyclopropanation of 2-bromostyrene with diethylzinc and diiodomethane, but I am observing very low conversion to the corresponding ethyl cyclopropanecarboxylate. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Simmons-Smith reaction involving an electron-deficient substrate like 2-bromostyrene can be a significant challenge. The electron-withdrawing nature of the bromine atom deactivates the double bond towards electrophilic attack by the zinc carbenoid.

Potential Causes & Solutions:

  • Reagent Quality:

    • Diethylzinc (Et₂Zn): This reagent is extremely pyrophoric and sensitive to air and moisture. Ensure you are using a fresh, high-quality solution and employing strict anhydrous and inert atmosphere techniques (e.g., argon or nitrogen).

    • Diiodomethane (CH₂I₂): This reagent can decompose over time, releasing iodine which can interfere with the reaction. It is best to use freshly distilled diiodomethane or a recently purchased bottle.

  • Reaction Conditions:

    • Temperature Control: The formation of the active zinc carbenoid is exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of diethylzinc to diiodomethane to prevent decomposition.

    • Solvent Choice: The choice of solvent can influence the reactivity of the carbenoid. While ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used, dichloromethane (CH₂Cl₂) is often a better choice for the Simmons-Smith reaction as it is less coordinating and can lead to a more reactive carbenoid.

  • Alternative Cyclopropanation Methods:

    • Furukawa Modification: The addition of a Lewis acid, such as zinc iodide (ZnI₂), can enhance the reactivity of the zinc carbenoid.

    • Diazo Compound Method: The use of ethyl diazoacetate in the presence of a rhodium or copper catalyst is a powerful alternative for the cyclopropanation of styrenes. However, this method requires careful handling of the potentially explosive diazo compound.

Issue 2: Formation of Significant Impurities During Cyclopropanation

Question: My reaction mixture shows the formation of several byproducts alongside the desired cyclopropyl ester. What are these impurities and how can I minimize their formation?

Answer: The formation of byproducts is a common issue and can often be attributed to side reactions of the starting materials or intermediates.

Potential Side Reactions and Solutions:

ImpurityPotential CauseMitigation Strategy
Polymerized Styrene Free radical polymerization of 2-bromostyrene.Ensure the starting material is free of peroxides. Consider adding a radical inhibitor like BHT.
Ethyl Iodide Reaction of diethylzinc with iodine.Use high-purity diiodomethane to minimize free iodine.
Ring-Opened Products Rearrangement of the cyclopropane ring.This is less common under these conditions but can be influenced by trace acids. Ensure all reagents and solvents are neutral.
Issue 3: Incomplete Hydrolysis of the Cyclopropyl Ester

Question: I am having difficulty hydrolyzing the ethyl 1-(2-bromophenyl)cyclopropanecarboxylate to the final carboxylic acid product. My yields are consistently low. What are the key factors for a successful hydrolysis?

Answer: The hydrolysis of sterically hindered esters, such as this cyclopropyl derivative, can be challenging. The bulky 2-bromophenyl group can shield the carbonyl carbon from nucleophilic attack.

Optimization of Hydrolysis:

  • Choice of Base: While sodium hydroxide is commonly used, a stronger base like potassium hydroxide may be more effective. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also facilitate the reaction.

  • Solvent System: A mixture of water and a co-solvent like ethanol or THF is necessary to ensure the solubility of the ester. Higher reaction temperatures (reflux) are often required to drive the reaction to completion.

  • Reaction Time: Due to the steric hindrance, extended reaction times (12-24 hours) may be necessary. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up Procedure: After acidification, the product may precipitate. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane will be necessary to isolate the product.

Experimental Workflow & Troubleshooting Logic

Below are diagrams illustrating a typical experimental workflow and a decision tree for troubleshooting low yields.

G cluster_0 Cyclopropanation cluster_1 Hydrolysis A Prepare solution of 2-bromostyrene in CH₂Cl₂ B Cool to 0 °C A->B C Add Diethylzinc (1.1 eq.) B->C D Add Diiodomethane (1.2 eq.) dropwise C->D E Stir at room temperature for 12-16 hours D->E F Quench with saturated aqueous NH₄Cl E->F G Extract with CH₂Cl₂ F->G H Purify by column chromatography G->H I Dissolve ester in EtOH/H₂O H->I Proceed with purified ester J Add NaOH (3 eq.) I->J K Reflux for 12 hours J->K L Cool and acidify with concentrated HCl K->L M Extract with Ethyl Acetate L->M N Dry over Na₂SO₄ and concentrate M->N O Recrystallize from Hexane/Ethyl Acetate N->O

Caption: A typical experimental workflow for the synthesis of this compound.

G start Low Yield of Final Product check_hydrolysis Is the hydrolysis step complete? start->check_hydrolysis check_cyclopropanation Is the cyclopropanation step efficient? check_hydrolysis->check_cyclopropanation Yes incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis No low_cyclopropanation Low Cyclopropanation Yield check_cyclopropanation->low_cyclopropanation No end Review Purification and Isolation check_cyclopropanation->end Yes (Check purification steps) optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Use stronger base (KOH) - Add phase-transfer catalyst incomplete_hydrolysis->optimize_hydrolysis optimize_cyclopropanation Optimize Cyclopropanation: - Check reagent quality - Use alternative method (e.g., Furukawa, Diazo) low_cyclopropanation->optimize_cyclopropanation

Caption: A troubleshooting decision tree for low yields.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1: The Simmons-Smith reaction involves pyrophoric diethylzinc, which must be handled under an inert atmosphere by trained personnel. Diiodomethane is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.[1]

Q2: Can I use other starting materials for the cyclopropanation?

A2: While 2-bromostyrene is a common starting material, other substituted styrenes can also be used. The electronic nature of the substituent will affect the reactivity of the alkene. Electron-donating groups will generally increase the reaction rate, while electron-withdrawing groups will decrease it.

Q3: How do I best purify the final product?

A3: The final carboxylic acid is a solid and can typically be purified by recrystallization. A solvent system of hexanes and ethyl acetate is often effective. If significant impurities remain, column chromatography on silica gel using a gradient of hexanes and ethyl acetate with 1% acetic acid can be employed.

Q4: Are there any green chemistry considerations for this synthesis?

A4: The use of diethylzinc and diiodomethane presents environmental and safety challenges. Alternative cyclopropanation methods, such as those using catalysts and safer carbene precursors, are areas of active research. Minimizing solvent use and recycling solvents where possible are also important considerations.

References

  • Jefford, C. W., et al. (1988). J. Chem. Soc. Chem. Commun., 634-635.
  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • Ni, S., Spinnato, D., & Cornella, J. (2024). Bismuth-Catalyzed Cyclopropanation of Alkenes. Journal of the American Chemical Society, 146(34), 22140–22144.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.

Sources

preventing byproduct formation in 1-(2-Bromophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Understanding the Synthesis: The Core Reaction and Its Challenges

The synthesis of this compound typically involves an intramolecular cyclization. A common route starts from 2-bromophenylacetic acid, which is esterified and then reacted with a dihaloalkane in the presence of a strong base. The key step is the base-mediated deprotonation of the α-carbon to the ester, followed by a nucleophilic attack on the dihaloalkane, leading to the formation of the cyclopropane ring.

While seemingly straightforward, this reaction is often plagued by the formation of various byproducts that can complicate purification and reduce yields. Understanding the mechanisms behind the formation of these impurities is the first step toward preventing them.

Core Reaction Pathway

Core_Reaction_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis A 2-Bromophenylacetic acid B Ester Intermediate A->B Alcohol, Acid Catalyst C Ester Intermediate B->C D Carbanion Formation C->D Base E Cyclopropane Ester D->E + 1,2-Dibromoethane F 1,2-Dibromoethane G Base (e.g., NaH, NaOH) H Cyclopropane Ester I This compound H->I Acid/Base Hydrolysis

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction is yielding a significant amount of a dimeric byproduct. What is happening and how can I prevent it?

Answer:

The formation of a dimeric byproduct is a classic issue in this synthesis. It arises from an intermolecular reaction between two molecules of the ester intermediate instead of the desired intramolecular cyclization.

Mechanism of Dimer Formation:

Instead of the carbanion reacting with the dihaloalkane to close the ring, it can act as a nucleophile and attack the carbonyl group of another ester molecule. This is particularly prevalent under conditions that favor intermolecular reactions.

Troubleshooting Steps:

  • Increase Dilution: Running the reaction at a higher dilution (i.e., lower concentration of the starting ester) will physically separate the molecules, making the intramolecular pathway statistically more favorable.

  • Slow Addition of Base: Adding the base slowly to the reaction mixture ensures that the concentration of the reactive carbanion intermediate remains low at any given time. This minimizes the chance of two carbanions reacting with each other.

  • Choice of Base: The strength and steric bulk of the base can influence the reaction outcome. A very strong, non-nucleophilic base like sodium hydride (NaH) is often preferred. Using a less hindered base might increase the rate of intermolecular side reactions.

FAQ 2: I am observing the formation of an elimination byproduct. What causes this and what can I do?

Answer:

Elimination byproducts can form, particularly when using stronger, more hindered bases. The base can abstract a proton from the dihaloalkane, leading to the formation of a vinyl halide, which can then polymerize or react further.

Troubleshooting Steps:

  • Temperature Control: Running the reaction at a lower temperature can disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution reaction.

  • Base Selection: Consider using a milder base if elimination is a significant problem. However, the base must be strong enough to deprotonate the α-carbon of the ester. A careful balance is required.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can be highly effective.[1][2] The catalyst transports the hydroxide ion (or other base) from the aqueous phase to the organic phase, allowing for a controlled, interfacial reaction that can suppress side reactions like elimination.[1]

Troubleshooting_Logic Start Problem Identification Dimer Dimeric Byproduct Start->Dimer Elimination Elimination Byproduct Start->Elimination LowYield Low Yield / No Reaction Start->LowYield Sol_Dimer1 Increase Dilution Dimer->Sol_Dimer1 Sol_Dimer2 Slow Base Addition Dimer->Sol_Dimer2 Sol_Elim1 Lower Temperature Elimination->Sol_Elim1 Sol_Elim2 Use Phase-Transfer Catalyst Elimination->Sol_Elim2 Sol_LowYield1 Check Base Activity LowYield->Sol_LowYield1 Sol_LowYield2 Ensure Anhydrous Conditions LowYield->Sol_LowYield2

Caption: Troubleshooting flowchart for common synthesis issues.

FAQ 3: My yields are consistently low, even without significant byproduct formation. What should I check?

Answer:

Low yields can be frustrating, but are often traceable to a few key experimental parameters.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Base Use freshly opened or properly stored base. If using NaH, wash with dry hexanes to remove mineral oil.Strong bases like sodium hydride can react with atmospheric moisture and carbon dioxide, reducing their activity.
Wet Solvents or Reagents Ensure all solvents and reagents are rigorously dried before use.The carbanion intermediate is highly basic and will be quenched by any protic species, including water.
Incomplete Reaction Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.The reaction may be slower than anticipated, requiring longer reaction times or gentle heating.
Suboptimal Temperature Experiment with a range of temperatures. While lower temperatures can reduce byproducts, some activation energy is still required.The rate of the desired reaction is temperature-dependent.

Experimental Protocols: A Validated Method

This section provides a detailed, step-by-step protocol that has been optimized to minimize byproduct formation.

Phase-Transfer Catalyzed Synthesis of this compound

This method utilizes phase-transfer catalysis to achieve a clean and efficient cyclization.

Materials:

  • Methyl 2-(2-bromophenyl)acetate

  • 1,2-Dibromoethane

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Concentrated Hydrochloric Acid

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add methyl 2-(2-bromophenyl)acetate (1.0 eq), 1,2-dibromoethane (1.5 eq), toluene (10 mL per gram of ester), and tetrabutylammonium bromide (0.05 eq).

  • Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine and Dry: Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude cyclopropane ester.

  • Hydrolysis: To the crude ester, add a 3:1 mixture of methanol and 2M aqueous sodium hydroxide. Reflux for 2 hours or until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the mixture and remove the methanol under reduced pressure. Dilute with water and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

References

  • Organic Chemistry Portal: Synthesis of Cyclopropanes.
  • Master Organic Chemistry: Cyclopropanation of Alkenes.
  • Google Patents: US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Google Patents: WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubMed: CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates: a high-yield synthesis of substituted naphthalene amino esters. Although a different cyclization, it provides insights into metal-mediated cyclizations involving bromophenyl precursors. [Link]
  • MDPI: Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • Chemical Communications: Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
  • ResearchGate: Review of cyclopropyl bromide synthetic process.
  • ACS Publications: Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • ResearchGate: Reactivity of electrophilic cyclopropanes. Discusses the reactivity of functionalized cyclopropanes. [Link]
  • Organic Syntheses: Cyclopropane-1,1-dicarboxylic acid.
  • Walsh Medical Media: Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • PubChem: 2-Bromophenylacetic acid.
  • PubMed Central: Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes.
  • Organic Chemistry Tutor: Synthesis of Cyclopropanecarboxylic Acid.
  • Macmillan Group: Phase-Transfer Catalysis (PTC).
  • Wikipedia: Cyclopropanation.
  • Organic & Biomolecular Chemistry: Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges encountered during the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid and related aryl cyclopropane structures. This guide is designed for researchers, chemists, and drug development professionals who utilize catalytic methods for these syntheses. Here, we will delve into the common issue of catalyst deactivation, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind these issues and offer robust, self-validating protocols to overcome them.

Understanding the Synthetic Landscape

The synthesis of this compound is not a trivial one-step process. It typically involves a multi-step sequence where the construction of the cyclopropane ring and the introduction of the aryl group are key transformations often requiring catalysis. The choice of strategy dictates the type of catalyst used and, consequently, the potential deactivation pathways. Two plausible catalytic routes are outlined below.

Diagram: Plausible Synthetic Routes

cluster_0 Route A: Late-Stage Arylation cluster_1 Route B: Early-Stage Arylation A1 Cyclopropane Precursor (e.g., cyclopropanecarboxylic ester) A2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) A1->A2 1-(2-Bromophenyl)halide A3 Target Molecule A2->A3 B1 Aryl Precursor (e.g., 2-bromostyrene) B2 Catalytic Cyclopropanation (e.g., Rh- or Cu-catalyzed) B1->B2 Diazo compound or other carbene precursor B3 Target Molecule (or its precursor) B2->B3

Caption: Two common strategies for synthesizing the target molecule.

Troubleshooting Guide & FAQs: Catalyst Deactivation

This section addresses specific issues you might encounter, framed as questions a researcher would ask.

Issues in Palladium-Catalyzed Cross-Coupling (Relevant to Route A)

Palladium-catalyzed reactions are powerful but susceptible to deactivation, often manifesting as stalled reactions or poor yields.[1]

Q1: My reaction has turned black and stalled. What is this precipitate and how can I prevent it?

A1: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[2] This occurs when the Pd(0) species in the catalytic cycle agglomerates and falls out of solution.

  • Causality:

    • Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the Pd(0) center can dissociate. The resulting "naked" palladium atoms are highly prone to aggregation.

    • High Temperatures: Elevated temperatures can accelerate both ligand dissociation and palladium aggregation.

    • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and vulnerable.

  • Troubleshooting Steps:

    • Optimize Ligand Ratio: For many phosphine ligands, a Pd:Ligand ratio of 1:2 to 1:4 is optimal. For bidentate ligands, a 1:1 to 1:1.2 ratio is common.[1]

    • Use Robust Ligands: Consider using sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or NHC ligands, which form more stable complexes with palladium.[3]

    • Lower Reaction Temperature: If possible, screen lower temperatures. Sometimes a longer reaction time at a lower temperature is more effective than a short time at a high temperature.

    • Ensure Homogeneity: Poor solubility of any reaction component can lead to localized high concentrations and catalyst precipitation. Ensure all reagents are well-dissolved before heating.

Q2: My reaction is sluggish and gives low yields, but I don't see any palladium black. What else could be deactivating my catalyst?

A2: Catalyst deactivation isn't always visibly dramatic. Several "poisoning" mechanisms can render the catalyst inactive without causing precipitation.

  • Causality:

    • Oxidative Degradation: The phosphine ligands are susceptible to oxidation by trace oxygen in the reaction mixture, forming phosphine oxides that do not bind to palladium. This is a common issue.

    • Substrate/Product Inhibition: The product or even the starting material can sometimes coordinate to the palladium center more strongly than the desired reactants, slowing or stopping the catalytic cycle.

    • Poisoning by Impurities: Impurities in reagents or solvents (e.g., sulfur compounds, excess water) can irreversibly bind to the palladium catalyst.

  • Troubleshooting Steps:

    • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use High-Purity Reagents: Use freshly purified reagents and anhydrous solvents.

    • Screen Different Ligands: If product inhibition is suspected, switching to a ligand with different steric or electronic properties can sometimes overcome this issue.

    • Consider a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes be more reliable than using a sensitive Pd(0) source directly.[4]

Diagram: Palladium Cross-Coupling Cycle and Deactivation Pathways

cluster_deactivation Deactivation Pathways Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_m Ar-Pd(II)-X L_m Pd(0)L_n->Ar-Pd(II)-X L_m Oxidative Addition (Ar-X) Pd Black Pd Black Pd(0)L_n->Pd Black - Ligands Ar-Pd(II)-R L_m Ar-Pd(II)-R L_m Ar-Pd(II)-X L_m->Ar-Pd(II)-R L_m Transmetalation (R-M) Inactive Complex Inactive Complex Ar-Pd(II)-X L_m->Inactive Complex Poisoning (e.g., excess CN-) Ar-Pd(II)-R L_m->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle with key deactivation points.

Issues in Catalytic Cyclopropanation (Relevant to Route B)

For Route B, a common method is the transition metal-catalyzed decomposition of a diazo compound to form a carbene, which then adds to the alkene (e.g., 2-bromostyrene). Rhodium and copper catalysts are frequently used.[5][6]

Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is inefficient. What could be wrong with the catalyst?

A3: Deactivation in these systems often relates to the stability of the catalyst and the reactivity of the carbene intermediate.

  • Causality:

    • Dimerization of the Carbene: The generated carbene intermediate is highly reactive. If it doesn't react with the alkene quickly, it can react with another carbene molecule to form undesired dimers (e.g., diethyl fumarate and maleate), consuming the carbene and not turning over the catalyst.

    • Catalyst Oxidation: The Rh(II) catalyst can be sensitive to oxidation, especially if impurities are present.

    • Slow Diazo Addition: The rate of addition of the diazo compound is critical. If added too quickly, the concentration of the carbene intermediate becomes too high, favoring dimerization. If added too slowly, the reaction may not proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Slow, Controlled Addition: Use a syringe pump to add the diazo compound to the reaction mixture over several hours. This maintains a low, steady-state concentration of the carbene intermediate.

    • Optimize Catalyst Loading: While higher catalyst loading can increase the rate, it can also promote side reactions. Screen catalyst loadings, typically in the range of 0.1 to 2 mol%.

    • Choose the Right Ligand: The ligands on the dirhodium catalyst (often carboxylates) are crucial. More sterically demanding ligands can create a chiral pocket that favors cyclopropanation over dimerization.[7]

    • Ensure Inert Atmosphere: As with palladium catalysis, maintain a strict inert atmosphere to prevent catalyst oxidation.

Experimental Protocols

The following protocols are provided as self-validating systems. Expected outcomes and checkpoints are included.

Protocol 1: Troubleshooting a Stalled Suzuki-Miyaura Cross-Coupling

This protocol is designed to test catalyst activity and identify potential sources of deactivation.

  • Setup: In a glovebox, prepare three identical reaction vials (Vial A, B, C) with stir bars.

  • Vial A (Control):

    • Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3 equivalents).

    • Add 1-(2-bromophenyl)boronic acid (1.2 equivalents) and your cyclopropane precursor (1 equivalent).

    • Add degassed toluene/water (10:1).

  • Vial B (Fresh Catalyst Test):

    • Run the reaction as in Vial A. If it stalls (monitored by TLC or GC/MS), add a second charge of freshly prepared Pd(OAc)₂/SPhos solution (1 mol%).

    • Checkpoint: If the reaction restarts, your initial catalyst was deactivated. If not, an inhibitor is likely present in your reagents.

  • Vial C (Reagent Purity Test):

    • Use reagents from a brand new, unopened bottle, and freshly distilled/degassed solvent.

    • Run the reaction as in Vial A.

    • Checkpoint: If this reaction proceeds smoothly while Vial A stalls, it points to contamination in your stock reagents or solvent.

Protocol 2: Optimizing Diazo Addition for Rhodium-Catalyzed Cyclopropanation
  • Setup: To a solution of 2-bromostyrene (1 equivalent) and Rh₂(OAc)₄ (1 mol%) in dichloromethane under argon, set up a syringe pump.

  • Slow Addition: Fill the syringe with a solution of ethyl diazoacetate (1.1 equivalents) in dichloromethane. Add this solution over 4-6 hours at room temperature.

  • Monitoring: Take aliquots every hour and analyze by GC/MS.

    • Desired Outcome: You should see the steady formation of the cyclopropane product with minimal formation of diethyl fumarate/maleate.

    • Troubleshooting: If dimerization is significant, dilute the diazoacetate solution further and extend the addition time. If the reaction is too slow, slightly increase the reaction temperature (e.g., to 40 °C) or the catalyst loading.

Data Summary Tables

Table 1: Common Catalysts and Ligands for Aryl Cyclopropane Synthesis

Reaction TypeCatalyst PrecursorCommon LigandsTypical Loading
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃0.5 - 5 mol %[8]
Heck Coupling Pd(OAc)₂, PdCl₂(PPh₃)₂P(o-tol)₃, PPh₃1 - 5 mol %[4]
Cyclopropanation Rh₂(OAc)₄, Cu(acac)₂(Box), Chiral Carboxylates0.5 - 2 mol %[5]

Table 2: Troubleshooting Catalyst Deactivation

SymptomPotential CauseRecommended Solution
Black precipitate formsPd(0) aggregationIncrease ligand ratio; use more robust ligands; lower temperature.
Reaction stalls with no precipitateLigand oxidation/degradationRigorously degas solvent/reagents; use fresh, high-purity materials.
Inconsistent yieldsImpurities in reagents/solventPurify starting materials; use anhydrous solvents; perform a reagent purity test (Protocol 1).
Low yield in cyclopropanationCarbene dimerizationUse a syringe pump for slow diazo addition; optimize catalyst loading.

References

  • Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • ACS Publications. (1960). A New Synthesis of Cyclopropanecarboxylic Acids. Journal of the American Chemical Society.
  • PubMed Central (PMC). (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ACS Publications. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ACS Publications. (2007). Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. The Journal of Organic Chemistry.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
  • MDPI. (2021). Heck Reaction—State of the Art.
  • Royal Society of Chemistry. (2015). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • PubMed Central (PMC). (2014). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes.
  • University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • PubMed Central (PMC). (2023). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene.
  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.

Sources

managing reaction exotherms in 1-(2-Bromophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for managing the significant reaction exotherms inherent in the common synthetic routes to this valuable intermediate. Our focus is on ensuring reaction safety, scalability, and reproducibility by understanding and controlling the underlying thermochemistry of each critical step.

Introduction: The Challenge of Exotherm Control

The synthesis of this compound typically involves at least two highly energetic transformations: the formation of the cyclopropane ring and the hydrolysis of a nitrile intermediate. Uncontrolled heat release not only poses a significant safety risk, including the potential for runaway reactions and pressure buildup, but can also lead to the formation of impurities, reducing final product yield and quality. This guide provides a framework for proactive exotherm management and reactive troubleshooting.

Section 1: Understanding the Primary Exothermic Events

Two key stages in the synthesis are responsible for the majority of heat generation: the cyclopropanation of 2-bromostyrene (or a related precursor) and the subsequent saponification of the cyclopropylnitrile.

The Simmons-Smith Cyclopropanation: A Latent Exotherm

The Simmons-Smith reaction and its modifications (e.g., Furukawa's using diethylzinc) are powerful methods for creating the cyclopropane ring stereospecifically.[1] However, the organozinc reagents involved are highly reactive.

  • Mechanism of Heat Generation: The primary exotherm stems from the formation of the zinc carbenoid (e.g., from diethylzinc and diiodomethane) and its subsequent concerted reaction with the alkene.[2] Diethylzinc itself is pyrophoric and reacts violently with protic solvents, including water and alcohols.[3] Reactions involving a zinc-copper couple often have an induction period, after which the reaction can accelerate uncontrollably, leading to a rapid temperature spike.[4]

Nitrile Hydrolysis: A Brisk and Potent Saponification

The conversion of 1-(2-Bromophenyl)cyclopropanecarbonitrile to the final carboxylic acid is typically achieved through vigorous hydrolysis using a strong base (e.g., NaOH or KOH) followed by acidic workup.

  • Mechanism of Heat Generation: Saponification of a nitrile is a highly exothermic process. The subsequent neutralization of the resulting carboxylate salt with a strong acid (e.g., HCl) to protonate the carboxylic acid is also a significant exothermic event. The cumulative heat from these two steps can easily cause the reaction mixture to boil if not adequately controlled.

Section 2: Proactive Exotherm Management & Best Practices

Controlling an exotherm is always preferable to reacting to a runaway. The following best practices are essential for a safe and successful synthesis.

ParameterRecommendation for Cyclopropanation (Et₂Zn/CH₂I₂)Recommendation for Nitrile HydrolysisRationale
Cooling System Dry ice/acetone bath (-78 °C) or cryocooler. Ensure efficient heat transfer with a properly sized flask and good stirring.Ice/water bath (0-5 °C).Provides sufficient cooling capacity to absorb the heat generated during reagent addition.
Reagent Addition Add diethylzinc solution dropwise to the solution of alkene and diiodomethane (inverse addition) over 1-2 hours.Add concentrated base solution dropwise or in small portions. Add acid dropwise during workup.Maintains a low concentration of the limiting reagent, ensuring the heat generation rate does not exceed the cooling system's capacity.
Stirring Vigorous overhead mechanical stirring.Vigorous magnetic or overhead stirring.Prevents the formation of local hot spots and ensures even temperature distribution throughout the reaction mixture.
Atmosphere Strict inert atmosphere (Argon or Nitrogen). All glassware must be oven- or flame-dried.[5]Standard air atmosphere is acceptable.Prevents the violent and pyrophoric reaction of diethylzinc with atmospheric oxygen and moisture.[3]
Monitoring Internal thermometer with low-temperature capability. Calibrate before use.Internal thermometer.Provides an accurate and immediate reading of the internal reaction temperature, which is the most critical control parameter.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My Simmons-Smith reaction using a zinc-copper couple hasn't started after 30 minutes. What should I do?

A1: An induction period is common for reactions using a zinc-copper couple.[4] Do NOT be tempted to increase the bath temperature significantly or add a large amount of reagent at once.

  • Initial Check: Ensure your reagents and solvent (typically DMF or ether) are anhydrous. Water will deactivate the zinc surface.[4]

  • Activation: If the reaction remains dormant, gentle warming of a small spot on the flask with a heat gun can initiate the reaction. This must be done with extreme caution, with the cooling bath ready for immediate re-immersion.

  • Chemical Initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the zinc surface.[4]

  • Caution: Once initiated, the reaction can become very vigorous. Be prepared for a rapid temperature increase.[4]

Q2: The internal temperature is rising rapidly and my cooling bath can't keep up! What is the immediate course of action for a runaway reaction?

A2: This is a critical safety situation. Act decisively and quickly.

  • Stop Reagent Addition: Immediately stop the addition of any further reagents.[4]

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature. If possible and safe, have a secondary, colder bath (e.g., dry ice/acetone) ready to swap.

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably toward the solvent's boiling point, have a pre-chilled, non-reactive quenching agent ready. For a Simmons-Smith reaction, a slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution can be used, but be aware this will also generate gas and may be exothermic itself. This is a last resort to prevent vessel over-pressurization.

Q3: How do I safely handle and quench residual diethylzinc after the cyclopropanation is complete?

A3: Diethylzinc is pyrophoric and requires careful handling under an inert atmosphere.[3]

  • Primary Quench: The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5] This is a less violent alternative to water.

  • Alternative Quench: For small-scale reactions, a slow addition of isopropanol can be used to quench the reactive zinc species before the aqueous workup. This reaction itself is exothermic and should be done with cooling.[6]

  • Observation: You will observe gas (ethane) evolution during the quench. Ensure the rate of addition does not cause excessive frothing or a rapid temperature increase.

Q4: My nitrile hydrolysis is generating a lot of heat and the solvent is starting to reflux, even with an ice bath. What's wrong?

A4: The rate of addition of your strong base (or acid during workup) is too fast.

  • Immediate Action: Stop the addition immediately and allow the internal temperature to cool back down to your target range (e.g., <10 °C).

  • Corrective Action: Resume the addition at a much slower rate. Consider diluting your base/acid with cold water to increase the addition volume and better control the rate of the heat-generating reaction. Ensure your stirring is vigorous to dissipate heat from the addition point.

Section 4: Visual Workflow and Troubleshooting Diagrams

Exotherm Management Workflow

The following diagram outlines the critical control points for managing exotherms during the synthesis.

ExothermManagement cluster_0 Part 1: Cyclopropanation cluster_1 Part 2: Nitrile Hydrolysis A Setup: Inert Atmosphere Oven-Dried Glassware B Charge Alkene & CH₂I₂ Cool to -10 °C to 0 °C A->B C Slow, Dropwise Addition of Diethylzinc Solution B->C D Monitor Internal Temp (T₁) Maintain T₁ < 5 °C C->D E Reaction Complete (TLC or GC/MS) D->E F Controlled Quench (e.g., Sat. aq. NH₄Cl) Maintain T₂ < 10 °C E->F G Charge Nitrile & Solvent Cool to 0-5 °C F->G Workup & Isolation of Nitrile Intermediate H Slow, Portion-wise Addition of conc. NaOH/KOH G->H I Monitor Internal Temp (T₃) Maintain T₃ < 15 °C H->I J Heat to Reflux (Monitor for delayed exotherm) I->J K Cool to 0-5 °C for Acidification J->K L Slow, Dropwise Addition of conc. HCl K->L M Monitor Internal Temp (T₄) Maintain T₄ < 20 °C L->M

Caption: Workflow highlighting critical exothermic addition steps.

Runaway Reaction Troubleshooting Tree

RunawayTroubleshooting A Is Internal Temp Rising Uncontrollably? B Stop All Reagent Addition A->B Yes H Continue Monitoring A->H No C Is Cooling System Maxed Out? B->C D Enhance Cooling: Add Salt to Ice Bath or Use Colder Bath C->D Yes E Is Temp Still Rising Towards Solvent BP? C->E No D->E F Prepare for Emergency Quench (Use Pre-chilled Quenching Agent) E->F Yes G Situation Controlled Re-evaluate Process E->G No I Maintain Control and Finish Reaction H->I

Sources

Technical Support Center: Analytical Methods for Monitoring 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to monitor the progress of chemical syntheses using this key intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Introduction: The Analytical Challenge

This compound is a unique molecule possessing three key chemical features that influence analytical strategy: a UV-active bromophenyl group, a polar carboxylic acid moiety, and a strained cyclopropane ring. Monitoring its conversion requires methods that can resolve the starting material from structurally similar products and byproducts in a complex reaction matrix. This guide provides the expertise to develop, implement, and troubleshoot the necessary analytical protocols.

Section 1: Foundational Strategy for Reaction Monitoring

This section covers the initial decisions you'll face when setting up your analytical workflow.

FAQ: General Monitoring Principles

Q1: Why is it critical to monitor my reaction in real-time or at frequent intervals?

A1: Frequent monitoring is essential for several reasons. It allows you to understand the reaction kinetics (how fast the reactant is consumed and the product is formed), identify the formation of transient intermediates, and determine the precise point of reaction completion. This prevents the formation of degradation products or side-products from over-reacting and ensures optimal yield and purity. In-situ monitoring techniques provide this information continuously, while offline methods require discrete sampling.[1][2]

Q2: What are the primary differences and applications for offline vs. in-situ monitoring?

A2:

  • Offline analysis involves physically removing a sample from the reaction vessel, quenching the reaction to halt any further transformation, and then analyzing it.[3] This is the most common approach and is well-suited for methods like HPLC and GC-MS. Its main drawback is the potential for the sample to change between removal and analysis, even with quenching.[3]

  • In-situ analysis (or online monitoring) uses a probe or flow cell to analyze the reaction mixture directly within the reactor without sample removal.[2][4] Techniques like FTIR, Raman, and NMR spectroscopy are used for this. This approach provides real-time, continuous data, offering a more accurate picture of the reaction dynamics.[1][5]

Q3: How do I choose the right analytical technique for my specific reaction?

A3: The choice depends on the reaction conditions, the information needed, and available instrumentation. The following decision tree provides a general guide.

MethodSelection start Start: Need to Monitor Reaction q1 Is quantitative data on all components required? start->q1 q2 Is the reaction mixture complex (multiple similar byproducts)? q1->q2 Yes directms Consider: Direct Injection MS (Fast, Semi-Quantitative) q1->directms No (Qualitative Trend OK) q3 Is real-time kinetic data a primary objective? q2->q3 No hplc Primary Choice: HPLC-UV/MS (High Resolution, Quantitative) q2->hplc Yes q4 Is the analyte thermally stable and volatile (or can be derivatized)? q3->q4 No insitu Primary Choice: In-situ NMR/FTIR (Real-time, Mechanistic Insight) q3->insitu Yes q4->hplc No gc Consider: GC-MS (Requires Volatility/Derivatization) q4->gc Yes

Caption: Decision tree for selecting an analytical method.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC with UV detection is the most common and robust method for monitoring reactions of this compound due to the strong UV chromophore of the phenyl ring.

FAQ: HPLC Method Development & Sample Prep

Q1: I'm starting from scratch. What is a good starting point for an HPLC method?

A1: A reverse-phase method is the logical choice. The polarity difference between the carboxylic acid starting material and potentially more nonpolar products will drive the separation. A C18 column is a versatile workhorse.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mmGood retention for aromatic compounds; standard dimensions provide good efficiency.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 15-20 minutesA broad gradient will help elute all components and establish their approximate retention times.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 210 nm and 254 nm210 nm is a general wavelength for many organics. 254 nm is good for the aromatic ring. Monitoring both can be useful.[6]
Column Temp. 30 °CUsing a column oven ensures retention time stability.[7]

Q2: How should I prepare a sample from my reaction mixture for HPLC analysis?

A2: Proper sample preparation is crucial for reliable data and to protect your HPLC system.

  • Sample & Quench: Withdraw a small, known volume (e.g., 50 µL) from the reaction. Immediately add it to a larger volume of a solvent that stops the reaction (quenching). Often, this can be your HPLC mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

  • Dilute: Dilute the quenched sample significantly to ensure the analyte concentration is within the linear range of the detector and to avoid column overload. A 100-fold to 1000-fold dilution is a common starting point.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove particulate matter that could clog the column or system.[8]

  • Inject: Transfer the filtrate to an HPLC vial for analysis.

Troubleshooting Common HPLC Issues

Q3: My peak for the carboxylic acid is tailing badly. What's wrong and how do I fix it?

A3: Peak tailing for acids is almost always caused by unwanted secondary interactions between the analyte and the stationary phase. The carboxylic acid can interact with residual, acidic silanol groups on the silica backbone of the C18 column.

  • Causality: At a mid-range pH, a portion of your carboxylic acid is deprotonated (negatively charged), while some silanol groups are also deprotonated. This creates multiple forms of interaction with the column, broadening and tailing the peak.

  • Solutions:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid (pKa is approx. 4-5). Using 0.1% TFA or formic acid usually achieves this, fully protonating the acid and minimizing silanol interactions.[7]

    • Use an End-Capped Column: Modern, high-quality columns are "end-capped" to block most of the residual silanol groups. Ensure you are using such a column.

    • Reduce Injection Volume/Mass: Injecting too much sample can overload the column and cause tailing (and fronting). Try reducing the injection volume or diluting your sample further.[8]

Q4: My retention times are shifting between injections. What should I check?

A4: Drifting retention times point to an unstable system. Follow this diagnostic workflow.

HPLCTroubleshooting start Problem: Drifting Retention Times q1 Is the column temperature stable? start->q1 q2 Is the mobile phase freshly prepared and degassed? q1->q2 Yes sol1 Solution: Use a column oven and allow it to stabilize. q1->sol1 No q3 Is the column fully equilibrated? q2->q3 Yes sol2 Solution: Prepare fresh mobile phase. Volatile solvents can evaporate, changing composition. q2->sol2 No q4 Are there any leaks in the system? q3->q4 Yes sol3 Solution: Flush with 10-15 column volumes of initial mobile phase before the first injection. q3->sol3 No sol4 Solution: Check fittings, pump seals, and injector for salt buildup or drips. A leak will alter flow rate. q4->sol4 Yes (Leak Found)

Caption: Troubleshooting workflow for HPLC retention time drift.[9][10]

Q5: I'm not getting enough separation between my starting material and a key impurity. What are my options?

A5: Improving resolution requires changing the selectivity of your method.

  • Adjust Gradient Slope: Make the gradient shallower (e.g., increase the run time from 15 to 30 minutes). This gives the compounds more time to interact with the stationary phase and resolve.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or a mix). The different solvent characteristics can alter the elution order and improve separation.

  • Change Stationary Phase: If adjusting the mobile phase doesn't work, the interaction with the column chemistry needs to change. Try a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivities for aromatic compounds compared to a standard C18.[7][11]

Section 3: Gas Chromatography (GC) Troubleshooting Guide

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Derivatization is often required.

FAQ: GC Method Viability

Q1: Can I analyze this compound directly by GC?

A1: It is generally not recommended. The polar carboxylic acid group will interact strongly with the GC column, leading to severe peak tailing, poor sensitivity, and potential thermal decomposition in the hot injector.[12] Some highly acidic, specialized columns (like a FFAP phase) might elute the compound, but peak shape is often poor.[12]

Q2: What is derivatization and how does it help?

A2: Derivatization is a chemical reaction used to convert an analyte into a more GC-friendly form. For carboxylic acids, this typically involves converting the polar -COOH group into a nonpolar, more volatile ester or silyl ester. For example, reacting the acid with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the -COOH to a -COOSi(CH3)3 group. This significantly improves volatility and peak shape.

GCDecision start Goal: Analyze by GC check_direct Attempt Direct Injection on a Wax or FFAP Column start->check_direct eval_peak Evaluate Peak Shape and Response check_direct->eval_peak deriv Perform Derivatization (e.g., Silylation) eval_peak->deriv Poor Shape / No Peak analyze_deriv Analyze on a Non-Polar Column (e.g., DB-5ms, HP-1) eval_peak->analyze_deriv Acceptable (Rare) deriv->analyze_deriv

Caption: Decision workflow for GC analysis of carboxylic acids.

Protocol: Silylation for GC Analysis
  • Dry Sample: Evaporate the solvent from a known amount of your reaction sample aliquot under a stream of nitrogen. Water/moisture will consume the derivatizing reagent.

  • Add Reagent: To the dry residue, add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) followed by the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • React: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analyze: Cool the vial to room temperature and inject the derivatized sample directly into the GC-MS.

Troubleshooting Common GC Issues

Q3: I'm seeing multiple peaks for my derivatized analyte or the peak is tailing.

A3: This usually indicates an incomplete or partially failed derivatization.

  • Causality: Moisture in the sample or reagents is the most common cause, as it hydrolyzes the derivatizing agent and the silyl ester product. Active sites in the GC inlet liner can also cause peak tailing.[13]

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your sample and use fresh, high-quality derivatization reagents stored under an inert atmosphere.

    • Use a Deactivated Inlet Liner: Employ a silanized or specially deactivated inlet liner to minimize interactions with any underivatized acid.

    • Optimize Reaction: You may need to increase the reaction time, temperature, or the amount of derivatizing agent.

Q4: How can I use mass spectrometry (MS) with GC to confirm my product?

A4: GC-MS is extremely powerful for this. The bromine atom provides a definitive signature. Look for the molecular ion peak (M+). You should see two peaks of nearly equal height, one at the calculated molecular weight (M) and another two mass units higher (M+2), which is characteristic of a single bromine atom.[13]

Section 4: NMR Spectroscopy Guide

NMR is an excellent tool for structural confirmation and can be used for in-situ monitoring if the reaction is run in a deuterated solvent.

FAQ: NMR for Reaction Monitoring

Q1: Which signals in the ¹H NMR spectrum are best for monitoring the reaction?

A1: You need to identify signals that are unique to the starting material and the product and are in a clear region of the spectrum.

  • Starting Material: The protons on the cyclopropane ring of this compound are highly characteristic and typically appear in the upfield region (approx. 1.0-2.5 ppm).[14][15] The aromatic protons will also have a specific splitting pattern.

  • Product: The product will have its own unique set of signals. By comparing the spectrum of the reaction mixture over time to the spectrum of the pure starting material, you can track the disappearance of the reactant signals and the appearance of new product signals.

Q2: How do I get quantitative data from my NMR?

A2: To quantify the components, you must add a known amount of an internal standard to your NMR tube.

  • Causality: The integration of an NMR signal is directly proportional to the number of protons it represents. By comparing the integration of your analyte peak to the integration of a peak from a known amount of a standard, you can calculate the concentration.

  • Procedure: Choose an internal standard that has a simple spectrum (e.g., a single sharp peak) in a region that does not overlap with your analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). Add a precise mass of the standard to your NMR tube, acquire the spectrum, and use the relative integrations to calculate the conversion.

Section 5: Analytical Method Validation

Q1: My method seems to be working. Do I really need to validate it?

A1: Yes. If the data is to be used for regulatory submission, process control, or publication, it must be proven reliable. Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[16][17] It ensures your results are accurate, precise, and reproducible.[18][19]

ParameterQuestion it AnswersHow to Test It
Specificity Can I detect the analyte in the presence of other components (impurities, starting materials)?Spike a sample with all potential components and demonstrate that the analyte peak is well-resolved.
Linearity Does the instrument response change proportionally with concentration?Analyze a series of standards at different concentrations (e.g., 5-6 levels) and plot the response vs. concentration. The R² value should be >0.99.
Accuracy How close is my measured value to the true value?Analyze a sample with a known concentration (a standard or a spiked matrix) and calculate the percent recovery.
Precision How close are repeated measurements to each other?Inject the same sample multiple times (repeatability) and analyze it on different days with different analysts (intermediate precision). Calculate the Relative Standard Deviation (%RSD).
LOD/LOQ What is the lowest concentration I can reliably detect (LOD) and quantify (LOQ)?Determined by signal-to-noise ratios (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response at low levels.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 10, 2026.
  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds. Retrieved January 10, 2026.
  • Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Dorman, F. L., & Sacks, R. D. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved January 10, 2026.
  • Gao, Y., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6(6), 931-948.
  • NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved January 10, 2026.
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • PharmaRead. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Sharma, A., & Sharma, R. (2012). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Davidson Analytical Services. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 10, 2026.
  • Dr. Kromidas. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • SpectraBase. (n.d.). MS (GC)
  • Maas, G., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved January 10, 2026.
  • Anderson, R. J., et al. (1978). Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants. Science, 199(4328), 544-545.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 10, 2026.
  • Agilent Technologies. (2024). Online Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC System.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved January 10, 2026.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra.
  • Chawla, G., & Chaudhary, K. K. (2019). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. International Journal of Pharmaceutical Chemistry and Analysis, 6(2), 27-39.
  • Krick, A., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid.
  • Royal Society of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved January 10, 2026.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. Retrieved January 10, 2026.
  • Male, L., et al. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework.
  • Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method. Retrieved January 10, 2026.
  • SynQuest Labs. (n.d.). Safety Data Sheet: 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
  • University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 10, 2026.
  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839.
  • Advion. (n.d.). Reaction Monitoring by Direct Analysis Probe on a Compact Mass Spectrometer.

Sources

Technical Support Center: Isomer Separation Strategies for 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving isomers of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in separating the enantiomers of this and structurally similar chiral carboxylic acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your separations effectively.

Introduction: The Challenge of Chiral Carboxylic Acids

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical and agrochemical development, it is common for one enantiomer to possess the desired biological activity while the other may be inactive or even cause undesirable side effects.[1] Consequently, robust and efficient methods for separating these enantiomers are critical. This guide provides in-depth troubleshooting and FAQs for the three primary resolution strategies: Direct Chiral Chromatography, Diastereomeric Resolution, and Enzymatic Kinetic Resolution.

Strategy 1: Direct Enantiomeric Separation by Chiral Chromatography (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most direct and widely used methods for separating enantiomers.[] The principle relies on the differential interaction of each enantiomer with a chiral surface, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. Which chiral column and mobile phase should I try first?

A1: For acidic compounds like yours, polysaccharide-based CSPs are the most successful and should be your starting point. Specifically, columns based on amylose or cellulose derivatives, such as Daicel's CHIRALPAK® and CHIRALCEL® series, are highly recommended.[3][4]

Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations due to its high efficiency and speed.[5] It is an excellent primary screening tool.

Here is a recommended starting point for your screening:

Parameter HPLC (Normal Phase) SFC Rationale & Causality
Primary Columns CHIRALPAK® AD-H, CHIRALCEL® OD-HCHIRALPAK® AD-3, CHIRALCEL® OD-3These polysaccharide-based phases provide a wide range of chiral recognition mechanisms (H-bonding, π-π stacking, steric interactions) suitable for aromatic carboxylic acids.[1][3]
Mobile Phase Hexane/Isopropanol (IPA) (e.g., 90:10 v/v)CO₂/Methanol (MeOH) (e.g., 80:20 v/v)This combination balances solvent strength (elution power) with the potential for polar interactions needed for chiral recognition. SFC uses environmentally benign CO₂ as the main mobile phase.[][5]
Essential Additive 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid0.1% TFA or 0.5% Acetic AcidThis is critical. The acidic additive suppresses the ionization of your carboxylic acid. An ionized carboxylate can interact strongly and non-specifically with the stationary phase, leading to severe peak tailing and poor or no separation. The acid ensures the analyte remains in its neutral form.[6][7]
Flow Rate 1.0 mL/min (Analytical)3.0 mL/min (Analytical)Standard starting flow rates for 4.6 mm i.d. columns. SFC can be run at higher flow rates due to the low viscosity of the mobile phase.
Temperature Ambient (e.g., 25 °C)40 °CTemperature affects both solubility and the kinetics of interaction with the CSP. Elevated temperature in SFC helps maintain the supercritical state and can improve peak shape.

Q2: I'm not getting any separation on my first try. What are my next steps?

A2: A lack of separation is common during initial screening. The key is to systematically alter the parameters that influence chiral recognition.

  • Change the Alcohol Modifier: The alcohol component of the mobile phase is crucial for interacting with the CSP and the analyte. If IPA fails, switch to Ethanol (EtOH). The subtle difference in size and H-bonding character between IPA and EtOH can sometimes be enough to induce separation.

  • Screen More Columns: Expand your screening to include other polysaccharide columns (e.g., CHIRALPAK IA, IB, IC) and consider a Pirkle-type column (e.g., (R,R)-Whelk-O1), which is designed for π-acidic or π-basic compounds.[1]

  • Optimize the Additive: While an acid is necessary, its type and concentration can matter. If TFA doesn't work, try acetic acid. For some systems, a basic additive like diethylamine (DEA) is used, but this is less common for acidic analytes unless you are running in a specific anion-exchange mode.[7] Be aware that additives can have "memory effects" on the column, so thorough flushing is required when changing methods.[6]

  • Switch Modes: If you started with Normal Phase HPLC, try Reversed-Phase (RP) conditions on a compatible column (e.g., CHIRALPAK AD-RH). The mobile phase would typically be an acetonitrile/water or methanol/water system with a buffer (e.g., ammonium acetate) and adjusted pH.[3]

Troubleshooting Guide: Common Chromatography Issues
Problem Potential Cause Troubleshooting Action
Broad, Tailing Peaks Analyte is ionized (insufficient acid additive).Increase the concentration of the acidic additive (e.g., from 0.1% to 0.2% TFA).
Secondary interactions with the silica support.Ensure your mobile phase contains a polar modifier (like an alcohol) which helps to mask active silanol groups.
Sample solvent is incompatible with the mobile phase.Dissolve your sample in the mobile phase itself or a weak solvent like hexane/IPA. Avoid strong solvents like DCM or THF if possible, as they can cause peak distortion.[8]
No Separation CSP is not suitable for the analyte.Screen a wider range of chiral columns with different selectors.
Mobile phase conditions are not optimal.Systematically change the alcohol modifier (IPA, EtOH, MeOH) and its percentage in the mobile phase.
Poor Reproducibility Column has "additive memory."Dedicate a column to a specific method (e.g., acidic vs. basic additives) or implement a rigorous column flushing protocol between different methods.[6]
Mobile phase composition is unstable.Ensure mobile phase components are well-mixed and degassed. In SFC, ensure consistent backpressure and temperature.

Experimental Workflow: Chiral Method Development

G cluster_prep Preparation cluster_screen Primary Screening (SFC Preferred) cluster_optim Optimization cluster_final Finalization Prep Prepare Racemic Standard (1 mg/mL in Mobile Phase) Screen Run Isocratic Screen (e.g., 80:20 CO₂:MeOH + 0.1% TFA) Prep->Screen Cols Select 3-5 Columns (e.g., AD, OD, IA) Cols->Screen Eval1 Evaluate Results: Any Separation? Good Peak Shape? Screen->Eval1 Optim Select Best Column/Solvent Systematically Vary Modifier % Eval1->Optim Yes (Partial) Failure No Separation: Try Diastereomeric Resolution or Enzymatic Method Eval1->Failure No Add Adjust Additive Type/ Concentration for Peak Shape Optim->Add Temp Vary Temperature (30-50 °C) Add->Temp Eval2 Baseline Resolution Achieved? Temp->Eval2 Success Method Validated Proceed to Preparative Scale-up Eval2->Success Yes Eval2->Failure No

Caption: Workflow for chiral method development.

Strategy 2: Diastereomeric Resolution via Crystallization

This classical chemical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[9] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Q1: I've chosen a chiral resolving agent, but nothing crystallizes. What should I do?

A1: Crystallization is a sensitive process. If spontaneous crystallization fails, a systematic approach is needed.

  • Solvent Screening is Key: The solubility of the diastereomeric salts is highly dependent on the solvent. Start with a solvent in which the salts are sparingly soluble. Screen a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures with water or heptane).

  • Control Concentration and Temperature: Slowly cool a saturated solution. If that fails, try slow evaporation of the solvent at a constant temperature. If the mixture oils out, the solution is likely too concentrated or cooling too rapidly.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Alternatively, add a "seed" crystal if you have one from a previous attempt.

  • Change the Resolving Agent: If one chiral base (e.g., (S)-(-)-1-Phenylethylamine) does not yield crystalline salts, another one might. Common alternatives for resolving acids include (S)-(-)-1-(1-Naphthyl)ethylamine, brucine, or quinine.[10][11]

Q2: I got crystals, but after recovery, the enantiomeric excess (e.e.) is very low. How can I improve this?

A2: Low e.e. indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, causing them to co-crystallize.

  • Recrystallize: The most straightforward approach is to recrystallize the diastereomeric salt. This process will enrich the less soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.

  • Re-screen Solvents: The goal is to find a solvent that maximizes the solubility difference between the two diastereomers. This requires patient screening.

  • Investigate Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, the undesired diastereomer in solution can epimerize (convert) into the desired, less-soluble diastereomer, which then crystallizes out.[12] This dynamic process can allow for a theoretical yield of >50%. CIDT can sometimes be promoted by the presence of a catalytic amount of a base or by operating at elevated temperatures to facilitate equilibration before crystallization.

Step-by-Step Protocol: Diastereomeric Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol). Add 0.5 equivalents of a chiral base (e.g., (S)-(-)-1-phenylethylamine). Rationale: Using only 0.5 equivalents ensures that only one enantiomer of the acid can form a salt, leaving the other enantiomer in the mother liquor and often improving the purity of the initial crystals.

  • Crystallization: Heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature, and then further in an ice bath or refrigerator. Collect the resulting crystals by vacuum filtration.

  • Analysis: Liberate the acid from a small sample of the crystals by acidifying with 1M HCl and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (e.e.) of this sample using your chiral HPLC/SFC method.

  • Recrystallization (if needed): If the e.e. is not satisfactory (>98%), recrystallize the bulk of the salt from the same or a different solvent system.

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to a pH of ~1-2.[13] The chiral amine will move into the aqueous layer as its hydrochloride salt, and your enantiomerically pure carboxylic acid will be in the organic layer. Separate the layers, wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent to yield the final product.

G Racemate Racemic Acid (R-Acid + S-Acid) Salt Form Diastereomeric Salts (R-Acid:S-Base) + (S-Acid:S-Base) Racemate->Salt Base Chiral Base (S-Base) Base->Salt Crystallize Fractional Crystallization (Solvent Screening) Salt->Crystallize Solid Solid Phase (Enriched in one diastereomer, e.g., S:S) Crystallize->Solid Liquid Mother Liquor (Enriched in other diastereomer, e.g., R:S) Crystallize->Liquid Liberate Acidify & Extract Solid->Liberate PureAcid Pure S-Acid Enantiomer Liberate->PureAcid RecoverBase Recovered S-Base Liberate->RecoverBase

Caption: Workflow for diastereomeric salt resolution.

Strategy 3: Enzymatic Kinetic Resolution

This strategy uses an enzyme, typically a lipase, which acts as a chiral catalyst to selectively react with one enantiomer of the racemic mixture. For a carboxylic acid, this usually involves an esterification reaction.

Frequently Asked Questions (FAQs)

Q1: How does enzymatic resolution work for my acid?

A1: In a process called kinetic resolution, the enzyme will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) with an alcohol, while leaving the other enantiomer (the S-enantiomer) largely unreacted.[14] The reaction is stopped at or near 50% conversion. At this point, you have a mixture of R-ester and S-acid. Because one is a neutral ester and the other is an acid, they can be easily separated by a simple acid-base extraction. The theoretical maximum yield for each enantiomer is 50%.

Q2: What enzyme and reaction conditions should I start with?

A2: Immobilized Candida antarctica Lipase B (commonly sold as Novozym® 435) is an exceptionally robust and versatile enzyme for this purpose and is the best starting point.[15]

  • Enzyme: Novozym® 435 (immobilized Candida antarctica Lipase B).

  • Alcohol: A simple primary alcohol like 1-butanol or 1-propanol.

  • Solvent: A non-polar organic solvent like hexane, heptane, or methyl tert-butyl ether (MTBE).[16]

  • Temperature: Start at a slightly elevated temperature, e.g., 40-50 °C, to increase the reaction rate.

  • Water Removal: Esterification produces water, which can inhibit the enzyme or promote the reverse hydrolysis reaction. Add molecular sieves (3Å or 4Å) to the reaction to sequester water as it forms.

Q3: The reaction is very slow or stops before 50% conversion. How can I fix this?

A1:

  • Check for Enzyme Inhibition: The substrate or product itself might be inhibiting the enzyme. Try diluting the reaction.

  • Ensure Anhydrous Conditions: Water is the enemy of esterification. Ensure your solvent and alcohol are dry and that you have activated molecular sieves present.

  • Increase Temperature: Gently increasing the temperature (e.g., to 60 °C) can improve rates, but be careful not to exceed the thermal stability of the enzyme.

  • Screen Other Lipases: If Novozym® 435 is not effective, screen other lipases, such as those from Pseudomonas cepacia or Burkholderia cepacia.[16]

G Racemate Racemic Acid (R-Acid + S-Acid) + Alcohol Enzyme Lipase (e.g., Novozym 435) Organic Solvent, ~50% Conversion Racemate->Enzyme Mixture Resulting Mixture: (R-Ester + S-Acid) Enzyme->Mixture Extract Acid-Base Extraction Mixture->Extract Organic Organic Phase (Contains Neutral R-Ester) Extract->Organic Aqueous Aqueous Base Phase (Contains S-Carboxylate Salt) Extract->Aqueous Hydrolysis Hydrolyze Ester Organic->Hydrolysis Acidify Acidify Aqueous Phase Aqueous->Acidify PureR Pure R-Acid Hydrolysis->PureR PureS Pure S-Acid Acidify->PureS

Caption: Principle of enzymatic kinetic resolution.

Summary: Comparison of Strategies

Strategy Pros Cons Best For...
Chiral HPLC/SFC Direct analysis and purification. High purity achievable. Rapid method development with modern screening systems.Requires specialized equipment and expensive columns. Can be difficult to scale up.Analytical determination of e.e., purification of small to moderate quantities (mg to kg scale).
Diastereomeric Resolution Uses standard lab equipment. Can be very cost-effective and scalable to large quantities.Method development (solvent screening) can be very time-consuming and empirical. Maximum yield of desired enantiomer is 50% (unless CIDT occurs).Large-scale production (multi-kg) where a robust crystallization procedure has been developed.
Enzymatic Resolution Mild and highly selective reaction conditions. Environmentally friendly ("green chemistry").Maximum yield is 50%. Requires screening for a suitable enzyme. Can be slow.Scenarios where high enantioselectivity is needed and mild conditions are paramount. Good for producing both enantiomers (one as acid, one as ester).

References

  • Liao, L., et al. (2007). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids.
  • Ilisz, I., et al. (2022).
  • Phenomenex. (n.d.).
  • Farkas, L., et al. (1995). Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers.
  • Sadyk, M., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.[Link]
  • European Patent Office. (1984). EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
  • George, M. (2020). Trouble with chiral separations.
  • Alder, R., et al. (2018). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid.
  • Gotor-Fernández, V., et al. (2009). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. PMC - NIH.[Link]
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Shah, J., et al. (2021). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC - NIH.[Link]
  • Carradori, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
  • Shi, X.-H. (2005). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Regalado, C., & Prieur, N. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Beaver, M., et al. (2019). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.[Link]
  • Hoben, M., & Bäckvall, J.-E. (2010). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.[Link]
  • European Patent Office. (1980). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • World Intellectual Property Organization. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Majewska, P., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.[Link]
  • Singh, R., et al. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research.[Link]
  • Zeneca Limited. (1981). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Reddit User Discussion. (2022). Chiral Column Sample Prep. r/Chempros on Reddit.[Link]
  • De Luca, L., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.[Link]
  • Sumitomo Chemical Company. (1982). EP0061880A1 - Process for preparing racemized cyclopropanecarboxylic acids.
  • ResearchGate. (2015). Separation of pharmaceutical enantiomers using supercritical fluid technology. Request PDF.[Link]
  • Daicel Chiral Technologies. (n.d.).

Sources

impact of starting material purity on 1-(2-Bromophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals on the Critical Impact of Starting Material Purity

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)cyclopropanecarboxylic acid (CAS 124276-87-5)[1]. This guide is designed to provide in-depth, field-proven insights into the synthesis of this important chemical intermediate. As Senior Application Scientists, we understand that the success of a synthesis often lies not just in the procedure, but in the quality of the materials you begin with. This document moves beyond simple protocols to explain the causality behind common experimental challenges, focusing specifically on how the purity of your starting materials can profoundly impact reaction yield, impurity profiles, and the overall success of your campaign.

Frequently Asked Questions (FAQs): The Role of Starting Material Purity

This section addresses common questions regarding the selection and quality assessment of reagents for the synthesis of this compound.

Q1: What is the typical synthetic route for this compound, and what are the key starting materials?

The synthesis is generally a multi-step process that begins with a condensation reaction, followed by cyclopropanation and hydrolysis. The most common starting materials for this route are:

  • 2-Bromobenzaldehyde: The aromatic backbone of the final molecule.[2][3]

  • Diethyl Malonate: A key building block that forms the basis of the cyclopropane ring.[4][5][6][7][8]

  • 1,2-Dibromoethane: The cyclopropanating agent.

  • A Strong Base: Such as sodium ethoxide or sodium hydride, to facilitate the necessary deprotonations.

The overall transformation can be visualized as follows:

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis & Decarboxylation 2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate_A Diethyl 2-(2-bromobenzylidene)malonate 2-Bromobenzaldehyde->Intermediate_A Base (e.g., NaOEt) Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Intermediate_A Intermediate_B Diethyl 1-(2-bromophenyl)cyclopropane-1,1-dicarboxylate Intermediate_A->Intermediate_B Base, 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane Final_Product This compound Intermediate_B->Final_Product NaOH, H3O+

Caption: General synthetic route for this compound.

Q2: Why is starting material purity a primary concern in this specific synthesis?

The purity of your starting materials is paramount because this synthesis involves several base-sensitive and sterically hindered steps. Impurities can initiate a cascade of negative effects:

  • Consumption of Reagents: Acidic or reactive impurities can consume the strong bases used, leading to incomplete reactions and low yields.

  • Formation of Side Products: Impurities can react to form their own series of byproducts, complicating purification and potentially leading to the generation of isomers that are difficult to separate from the final product.

  • Process Inconsistency: Variations in impurity profiles from batch to batch of starting materials lead to poor reproducibility, a critical issue in drug development and scale-up.

Regulatory bodies emphasize that manufacturing steps impacting the drug substance's impurity profile should be part of the GMP-controlled process.[9][10] Justifying a starting material requires demonstrating that upstream steps do not introduce impurities that persist and affect the final product.[11][12]

Q3: What are the common impurities in 2-bromobenzaldehyde and how do they interfere with the reaction?

2-Bromobenzaldehyde is susceptible to oxidation and may contain impurities from its own synthesis.[13]

Common ImpurityPotential Impact
2-Bromobenzoic acid The most damaging impurity. It readily neutralizes the strong base required for the initial condensation, halting the reaction and leading to very low yields.
Unreacted Precursors Impurities from the synthesis of the aldehyde (e.g., 2-bromotoluene) are generally inert but will lower the effective concentration of the starting material.
Isomeric Bromobenzaldehydes 3- and 4-bromobenzaldehyde will react to form the corresponding isomeric final products, which can be extremely difficult to separate via crystallization or standard chromatography.

Expert Insight: We strongly recommend assaying every new batch of 2-bromobenzaldehyde for acidic impurities via titration before use. This simple check can prevent significant resource loss.

Q4: What purity grade is recommended for diethyl malonate and 1,2-dibromoethane?

For these reagents, high purity is standard and commercially available (typically ≥99%).[4][5][7] However, the primary concerns are not isomeric impurities but rather degradation and contaminants.

  • Diethyl Malonate: The main concern is water content and the presence of the mono-ester (ethyl malonate). Water will consume the base, while the mono-ester can lead to byproduct formation. A purity of >99% with a low water content (<0.1%) is recommended.

  • 1,2-Dibromoethane: This reagent can degrade over time, especially with exposure to light and air. While less common, acidic byproducts can be present. Use a fresh bottle from a reputable supplier. Its persistence in the environment means proper disposal is critical.[14]

Q5: What analytical methods are best for assessing starting material purity?

A multi-pronged approach is necessary for robust quality control.

Starting MaterialRecommended Analytical Methods
2-Bromobenzaldehyde HPLC/GC: To quantify isomeric impurities and other organic byproducts. ¹H NMR: To confirm structure and detect major impurities. Titration: To quantify acidic impurities like 2-bromobenzoic acid.
Diethyl Malonate GC: To confirm purity and assay. Karl Fischer Titration: To determine water content.
1,2-Dibromoethane GC: To confirm purity and check for volatile impurities.
Troubleshooting Guide: From Problem to Solution

This guide provides a systematic way to diagnose and resolve common issues encountered during the synthesis, linking them directly to starting material quality.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Assess_Purity Assess Starting Material Purity Problem->Assess_Purity Yes Success Successful Synthesis Problem->Success No Identify_Impurity Identify Specific Impurity Assess_Purity->Identify_Impurity Implement_Solution Implement Solution (Purify, Adjust Stoichiometry) Identify_Impurity->Implement_Solution Implement_Solution->Start Re-run Experiment

Caption: Logical workflow for troubleshooting synthesis issues.

Problem 1: The initial condensation reaction fails or gives a very low yield.
  • Potential Cause: The most likely culprit is the presence of 2-bromobenzoic acid in your 2-bromobenzaldehyde starting material. This acidic impurity neutralizes the base (e.g., sodium ethoxide), preventing the deprotonation of diethyl malonate, which is the essential first step of the Knoevenagel condensation.

  • Recommended Solution:

    • Quantify the Acidity: Perform a simple acid-base titration on a sample of your 2-bromobenzaldehyde to determine the molar percentage of acidic impurity.

    • Adjust Stoichiometry: Add an equivalent amount of extra base to your reaction to compensate for the acid. For example, if your aldehyde is 2% 2-bromobenzoic acid by mole, add 0.02 extra molar equivalents of base.

    • Purify the Starting Material: For best results, purify the 2-bromobenzaldehyde via vacuum distillation before use. This removes the non-volatile benzoic acid.

Problem 2: The final product contains an isomeric impurity that is difficult to remove.
  • Potential Cause: Your 2-bromobenzaldehyde starting material was contaminated with 3-bromobenzaldehyde or 4-bromobenzaldehyde . These isomers undergo the exact same reaction sequence, leading to the formation of 1-(3-bromophenyl)cyclopropanecarboxylic acid and 1-(4-bromophenyl)cyclopropanecarboxylic acid[15][16][17]. These isomers have very similar physical properties to the desired product, making separation by recrystallization or standard column chromatography challenging.

  • Recommended Solution:

    • Analytical Verification: Analyze your 2-bromobenzaldehyde lot by GC or RP-HPLC to confirm the presence and quantity of isomers.[18]

    • Source High-Purity Material: Procure a new batch of 2-bromobenzaldehyde with a specified isomeric purity of >99.5%.

    • Preparative Chromatography: If you must proceed with the impure material, preparative HPLC may be required to isolate the desired 2-bromo isomer, though this is often not feasible on a large scale.

Problem 3: The cyclopropanation step is sluggish and incomplete.
  • Potential Cause: Your diethyl malonate or solvent has a high water content . The strong base used in this step is highly sensitive to water and will be quenched, leading to insufficient deprotonation of the malonate intermediate for the reaction with 1,2-dibromoethane.

  • Recommended Solution:

    • Verify Water Content: Use Karl Fischer titration to measure the water content of your diethyl malonate and reaction solvent.

    • Use Anhydrous Materials: Ensure you are using anhydrous grade solvents. If necessary, dry the diethyl malonate over molecular sieves prior to use.

    • Check Your Base: Ensure the base itself has not been compromised by atmospheric moisture. Use a fresh bottle of sodium ethoxide or a freshly washed/prepared sample of sodium hydride.

Experimental Protocol: Purity Assessment of 2-Bromobenzaldehyde by RP-HPLC

This protocol provides a validated method for quantifying key impurities in your most critical starting material.

Objective: To determine the purity and quantify the presence of 2-bromobenzoic acid and isomeric bromobenzaldehydes in a 2-bromobenzaldehyde sample.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample: 2-Bromobenzaldehyde

  • Reference Standards: 2-Bromobenzoic acid, 3-Bromobenzaldehyde, 4-Bromobenzaldehyde

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the sample and each reference standard in acetonitrile at a concentration of 1 mg/mL. Create a mixed standard solution containing all reference standards.

  • Sample Preparation: Dilute the 2-bromobenzaldehyde stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Analysis:

    • Inject the mixed standard to determine the retention time of each component.

    • Inject the sample solution.

    • Identify and quantify impurities in the sample by comparing retention times and peak areas to the standards. Calculate the area percent for each component.

References
  • Alpha Chemika. (n.d.). DIETHYL MALONATE For Synthesis.
  • Wikipedia. (2023). Cyclopropanation.
  • de Visser, S. P., & Kumar, D. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 139(27), 9171–9183.
  • Young, I. S., Qiu, Y., Smith, M. J., Hay, M., & Doubleday, W. (2016). Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. Organic Process Research & Development, 20(4), 849–855.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • PubChem. (n.d.). This compound.
  • Gevorgyan, A. R., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268.
  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Autech Industry Co.,Limited. (n.d.). Understanding the Properties and Uses of 2-Bromobenzaldehyde.
  • Zhang, L., et al. (2020).
  • Jamison, C. R., & Stephenson, C. R. J. (2016). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • PubChem. (n.d.). 2-Bromobenzaldehyde.
  • Yamamoto, T., et al. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols.
  • Varghese, F. S., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(16), 4995.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,2-Dibromoethane.
  • U.S. Food and Drug Administration (FDA). (2018). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances.
  • He, G. X., et al. (2002). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of Medicinal Chemistry, 45(19), 4237-4244.
  • YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11.
  • Nikan, M., et al. (2022). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research, 50(12), 6586–6601.
  • Song, P., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • European Medicines Agency (EMA). (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2018).
  • Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-bromophenyl)cyclopropanecarboxylic acid.
  • Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • Kanai, T., et al. (1975). Cyclopropanation of Electron-deficient Olefins with Dibromomethane by Ni(0) Complexes and Zinc. Bulletin of the Chemical Society of Japan, 48(11), 3342-3345.
  • Ota, E., et al. (2024).
  • Oshikiri, T., et al. (2020). Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene. Organic & Biomolecular Chemistry, 18(10), 1935-1939.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • Maruoka, K., & Yamamoto, H. (1988). Trialkylaluminum-alkylidene iodide. A powerful cyclopropanation agent with unique selectivity. The Journal of Organic Chemistry, 53(17), 4181-4182.

Sources

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis, particularly the cyclopropanation step, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will explore the causality behind procedural choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the system.

Frequently Asked Questions & Troubleshooting

Q1: What is the most reliable method for synthesizing this compound, and why is solvent choice so critical?

A1: The most robust and scalable method is the cyclopropanation of 2-bromophenylacetic acid using a dihaloalkane under phase-transfer catalysis (PTC) conditions.[1][2] This approach avoids the use of hazardous reagents like diazomethane and offers high yields if optimized correctly.[3]

The reaction involves deprotonating 2-bromophenylacetic acid with a strong aqueous base (e.g., 50% NaOH) to form a carbanion. This carbanion then undergoes a double alkylation with a reagent like 1,2-dibromoethane. The entire process hinges on the efficient interaction between reactants that reside in two different phases (aqueous and organic).

Solvent choice is critical for three primary reasons:

  • Phase Interaction: The organic solvent must be immiscible with water but capable of dissolving the substrate and the phase-transfer catalyst. It facilitates the transport of the hydroxide and carboxylate anions into the organic phase where the reaction occurs.[4]

  • Intermediate Stability: The solvent system must stabilize the reactive carbanion intermediate without quenching it. Protic solvents, for instance, are detrimental as they will protonate the carbanion, halting the cyclopropanation.

  • Side Reaction Suppression: The correct solvent can minimize undesired side reactions, such as elimination or polymerization, leading to a cleaner product profile and higher purity.

Below is a general workflow for this synthesis.

sub Substrate (2-Bromophenylacetic acid) reaction Phase-Transfer Reaction (Organic Solvent / Water) sub->reaction reagents Reagents (1,2-Dibromoethane, 50% NaOH) reagents->reaction ptc Catalyst (e.g., TBAB) ptc->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purify Purification (Crystallization) workup->purify product Final Product This compound purify->product

Caption: General workflow for PTC synthesis.

Q2: My reaction yield is consistently below 40%. I'm using Tetrabutylammonium Bromide (TBAB) as a catalyst with 50% NaOH. What solvent-related issues could be causing this?

A2: A low yield is the most common issue and is almost always linked to the solvent system. Let's break down the probable causes based on solvent class.

  • Cause 1: Use of Protic Solvents (e.g., Ethanol, Methanol). If you are using an alcohol or another protic solvent, the generated carbanion intermediate will be rapidly protonated by the solvent, quenching the reaction and returning the starting material. Hydroxylic solvents can negatively impact reaction rates by stabilizing the initial state more than the transition state.

  • Cause 2: Poor Phase-Transfer Efficiency. The organic solvent must effectively dissolve the substrate and the catalyst-anion complex. If the substrate has poor solubility in your chosen solvent, the reaction will be slow and inefficient.

  • Cause 3: Inappropriate Polarity. The reaction proceeds through charged intermediates. The solvent's polarity plays a key role in stabilizing these intermediates. According to the Hughes-Ingold rules, if the transition state has a greater charge density than the reactants, a more polar solvent will accelerate the reaction.[5] However, overly polar solvents can sometimes favor side reactions.

The ideal choice is typically a non-polar, aprotic solvent like Toluene , which provides an excellent balance of substrate solubility and phase separation. Dichloromethane (DCM) is also used but can sometimes participate in side reactions under strongly basic conditions.

Table 1: Impact of Solvent System on Product Yield

Organic SolventAqueous PhaseCatalystTypical Yield (%)Key Observations & Rationale
Toluene 50% NaOHTBAB80-90% Recommended. Excellent phase separation, good substrate solubility, and minimal side reactions. Creates a high-concentration environment for the reaction in the organic phase.
Dichloromethane 50% NaOHTBAB65-75%Good solubility, but can form emulsions, complicating workup. Potential for dichlorocarbene formation under these conditions, leading to byproducts.
Acetonitrile 50% NaOHTBAB40-50%Partially miscible with water, leading to poor phase separation and inefficient catalysis. The reaction is no longer a true PTC system.
Ethanol 50% NaOHTBAB< 10%Not Recommended. Protic solvent quenches the carbanion intermediate, halting the reaction. Starting material is largely recovered.
Tetrahydrofuran (THF) 50% NaOHTBAB30-40%Significant miscibility with water disrupts the two-phase system required for effective PTC.
Q3: I managed to improve the yield, but now my product is contaminated with polymeric byproducts. How does the solvent influence this?

A3: This is a classic troubleshooting scenario that points directly to inefficient intramolecular cyclization versus intermolecular side reactions.

The desired reaction pathway is an intramolecular SN2 reaction to form the cyclopropane ring. However, the intermediate can also react with another molecule of the deprotonated starting material or another intermediate, leading to intermolecular polymerization.

Solvent effects play a crucial role here:

  • High Polarity Solvents: Solvents like DMF or DMSO, while aprotic, can excessively stabilize the charged intermediates. This longer lifetime increases the probability of them colliding with other reactive species in solution, favoring intermolecular polymerization over the desired intramolecular ring-closing.

  • Non-Polar Aprotic Solvents (e.g., Toluene): These solvents provide what is often termed a "pseudo-dilution" effect. The ionic intermediates are poorly solvated and tend to form tight ion pairs with the catalyst's cation (e.g., TBA⁺). This proximity encourages the reactive ends of the molecule to find each other, strongly favoring the intramolecular cyclization pathway.

The troubleshooting flowchart below can guide your optimization process.

start Start prob Low Yield or Purity? start->prob yield_issue Primary Issue: Low Yield (<70%) prob->yield_issue Yes end Re-evaluate Results prob->end No check_solvent Is solvent protic (e.g., EtOH, MeOH)? yield_issue->check_solvent purity_issue Primary Issue: Byproducts Present change_to_toluene Action: Switch to Toluene/H₂O (50% NaOH) with TBAB catalyst. purity_issue->change_to_toluene check_solvent->change_to_toluene Yes check_stirring Is stirring vigorous (>1000 RPM)? check_solvent->check_stirring No change_to_toluene->end check_stirring->purity_issue Yes increase_stirring Action: Increase stirring speed. Maximize interfacial area. check_stirring->increase_stirring No increase_stirring->end G cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (50% NaOH) R_COOH R-CH₂-COOH (Substrate) R_CH2_COO_Q [R-CH₂-COO⁻] Q⁺ R_COOH->R_CH2_COO_Q R_COO_Q [R-CH⁻-COO⁻] Q⁺ (Reactive Ion Pair) Intermediate Br-CH₂-CH₂-CH(R)-COO⁻ Q⁺ R_COO_Q->Intermediate + 1,2-Dibromoethane (SN2 Attack) Product_Q Product-COO⁻ Q⁺ Intermediate->Product_Q Intramolecular SN2 (Ring Closure) QBr Q⁺ Br⁻ (TBAB Catalyst) Product_Q->QBr Releases Product-COO⁻ Regenerates Catalyst R_CH2_COO_Q->R_COO_Q Deprotonation by Q⁺OH⁻ DBE Br-CH₂-CH₂-Br NaOH Na⁺ OH⁻ QOH Q⁺ OH⁻ NaOH->QOH QBr->QOH Anion Exchange QOH->R_CH2_COO_Q Proton Transfer (at interface) NaBr Na⁺ Br⁻

Caption: Phase-transfer catalytic cycle for cyclopropanation.

In this cycle, the non-polar toluene sequesters the organic-soluble species and prevents water from interfering with the carbanion (R-CH⁻-COO⁻). The phase-transfer catalyst (Q⁺ = TBA⁺) acts as a shuttle, transporting the hydroxide for deprotonation and stabilizing the resulting ion pair, thereby facilitating the reaction in the organic medium.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

Sources

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the workup and purification procedures for this compound. Drawing from established methodologies for analogous structures, this document provides in-depth, field-proven insights to ensure the successful isolation of your target molecule.

Conceptual Framework: Synthesis and Workup Strategy

The synthesis of this compound typically proceeds through a two-step sequence:

  • Cyclopropanation: Formation of the cyclopropane ring. A common and effective method is the phase-transfer catalyzed reaction of 2-(2-bromophenyl)acetonitrile with 1,2-dibromoethane.[1]

  • Hydrolysis: Conversion of the resulting 1-(2-bromophenyl)cyclopropanenitrile to the corresponding carboxylic acid. This is generally achieved under acidic or basic conditions.[1][2]

The workup procedure is critical for separating the desired product from unreacted starting materials, catalysts, and byproducts. A standard acidic workup is typically employed to isolate the carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of this compound.

Issue 1: Emulsion Formation During Extraction

Q1: I'm seeing a persistent emulsion at the interface of the organic and aqueous layers during my workup. How can I resolve this?

A1: Emulsion formation is a frequent challenge, particularly when dealing with basic aqueous layers and organic solvents. Here’s a systematic approach to break the emulsion:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can help the layers coalesce without re-forming the emulsion.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Change in pH: If the emulsion persists after adding brine, a slight adjustment in the pH of the aqueous layer can be effective. If your aqueous layer is basic, a small amount of dilute acid can be added dropwise. Conversely, if your aqueous layer is acidic, a dilute base can be added. Be cautious not to drastically alter the pH, which could affect your product's solubility.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

Issue 2: Low Yield of Carboxylic Acid After Extraction

Q2: My final yield of this compound is lower than expected after the extraction and isolation steps. What are the potential causes and solutions?

A2: Low yield can stem from several factors during the workup. Consider the following:

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid may not have gone to completion. Before initiating the workup, it is advisable to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting nitrile.

  • Improper pH for Extraction: Carboxylic acids are soluble in basic aqueous solutions (as their carboxylate salts) and in organic solvents in their protonated form.

    • During the initial extraction from the reaction mixture (after hydrolysis): Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and extract it away from neutral organic impurities.

    • During acidification and product extraction: After separating the basic aqueous layer, it must be acidified to a low pH (pH < 2) to fully protonate the carboxylic acid, causing it to precipitate or be extractable into an organic solvent. Use a pH meter or pH paper to confirm.

  • Insufficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product from the acidified aqueous layer. Three extractions are standard practice.

  • Product Loss During Washing: If you wash the organic layer containing your product with a basic solution (e.g., saturated sodium bicarbonate), you will deprotonate your carboxylic acid and it will partition into the aqueous layer, leading to significant product loss. Water washes are generally sufficient to remove water-soluble impurities.[3]

Issue 3: Impure Product After Initial Isolation

Q3: My isolated this compound is an oil or a low-melting solid and appears impure by TLC or NMR. How can I purify it?

A3: The crude product may contain unreacted starting materials or byproducts. Here are the recommended purification strategies:

  • Recrystallization: This is the most effective method for purifying solid carboxylic acids.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for aromatic carboxylic acids include ethanol/water, toluene, or heptane/ethyl acetate mixtures. Experiment with small amounts of your crude product to find the optimal solvent or solvent pair.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Acid-Base Purification: If recrystallization is not effective, an acid-base purification can be performed. Dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., 1 M NaOH). The impurities will remain in the organic layer, while your carboxylic acid will move to the aqueous layer as its salt. Separate the aqueous layer, acidify it with a strong acid (e.g., concentrated HCl) until the product precipitates, and then extract the pure product into a fresh portion of organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Workup Procedure for Hydrolysis of 1-(2-Bromophenyl)cyclopropanenitrile

This protocol assumes the hydrolysis was conducted under basic conditions.

  • Cool the Reaction Mixture: After confirming the completion of the hydrolysis, cool the reaction mixture to room temperature.

  • Dilute with Water: Dilute the reaction mixture with deionized water.

  • Extract with an Organic Solvent: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or toluene) to remove any neutral organic impurities. Repeat the extraction twice.

  • Combine and Acidify the Aqueous Layers: Combine the aqueous layers and cool them in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2. A precipitate of this compound should form.

  • Extract the Product: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Wash and Dry the Organic Layer: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolate the Crude Product: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization of this compound
  • Select a Solvent System: Based on small-scale trials, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes slightly cloudy, then reheat until it is clear again before allowing it to cool.

  • Induce Further Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate and Dry the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid
CAS Number 124276-87-5

Visualizations

Workflow for Workup and Purification

Workup_Purification cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Hydrolysis of Nitrile Quench Cool and Dilute with Water Reaction->Quench Extract_Neutral Extract Neutral Impurities (Organic Solvent) Quench->Extract_Neutral Acidify Acidify Aqueous Layer (pH 1-2) Extract_Neutral->Acidify Extract_Product Extract Product (Organic Solvent) Acidify->Extract_Product Wash_Dry Wash with Brine & Dry Extract_Product->Wash_Dry Evaporate Solvent Removal Wash_Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Recrystallize Recrystallization Crude_Product->Recrystallize Pure_Product Pure Crystalline Product Recrystallize->Pure_Product

Caption: Workflow for the workup and purification of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_pH_Base Incorrect pH for Initial Extraction? Start->Check_pH_Base Check_pH_Acid Incorrect pH for Acidification? Start->Check_pH_Acid Check_Extractions Insufficient Number of Product Extractions? Start->Check_Extractions Sol_Hydrolysis Monitor reaction to completion (TLC/LCMS). Check_Hydrolysis->Sol_Hydrolysis Yes Sol_pH_Base Ensure pH > 10 to form carboxylate salt. Check_pH_Base->Sol_pH_Base Yes Sol_pH_Acid Ensure pH < 2 to protonate the acid. Check_pH_Acid->Sol_pH_Acid Yes Sol_Extractions Perform at least three extractions. Check_Extractions->Sol_Extractions Yes

Caption: Decision tree for troubleshooting low yields during workup.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. [Link]

Sources

Technical Support Center: Refining the Purification of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common and complex challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple procedural lists to offer a comprehensive resource grounded in mechanistic understanding and practical, field-tested advice.

I. Understanding the Molecule and Potential Impurities

This compound is a solid at room temperature with a molecular weight of approximately 241.08 g/mol . Its structure, featuring a carboxylic acid group, a cyclopropane ring, and a bromophenyl moiety, presents unique purification challenges. The polarity of the carboxylic acid group can lead to strong interactions with stationary phases in chromatography, while the overall molecule possesses non-polar characteristics that influence its solubility.

Common Impurities: A Predictive Approach

The nature of impurities is intrinsically linked to the synthetic route employed. A thorough understanding of the reaction mechanism is the first step in anticipating and addressing purification challenges. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the cyclopropane ring or the bromophenyl group.

  • Byproducts from Side Reactions: Incomplete cyclopropanation or side reactions involving the carboxylic acid can lead to a variety of structurally similar impurities.

  • Residual Solvents: Solvents used in the synthesis and initial workup can be trapped within the solid product.

  • Inorganic Salts: Remnants from basic or acidic washes during the workup procedure.[1]

Table 1: Common Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
Thin Layer Chromatography (TLC) Rapid assessment of purity and reaction progress.[2]Carboxylic acids can streak on silica gel; addition of a small amount of acetic or formic acid to the mobile phase can improve spot shape.[1][3]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.[4]Reversed-phase columns (e.g., C18) are often effective.[4][5] A mobile phase containing an acid (e.g., trifluoroacetic acid) is typically used to ensure the carboxylic acid is protonated.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton-containing impurities.Provides detailed structural information to identify unknown impurities.
Mass Spectrometry (MS) Determination of molecular weight and identification of impurities.Can be coupled with HPLC (LC-MS) for powerful impurity identification.[5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source and add more of the "soluble" solvent to decrease the saturation.[6]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow heat loss.

  • Consider a Different Solvent System: The chosen solvent or solvent pair may not be ideal. Experiment with different solvent systems. Common choices for recrystallization include ethanol, hexane/ethyl acetate, and toluene.[7]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A2: This indicates that the solution is not supersaturated, and nucleation has not occurred.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

    • Add a seed crystal of the pure compound if available.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation before filtration.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second, though likely less pure, crop of crystals.

Column Chromatography Challenges

Q4: My carboxylic acid is streaking badly on the silica gel TLC plate and column. What is the cause and solution?

A4: Streaking, or tailing, of carboxylic acids on silica gel is a common problem. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] This can lead to a mixture of protonated and deprotonated forms, causing the compound to move unevenly down the column.

Solution:

  • Acidify the Mobile Phase: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1][3] This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica and resulting in a more defined band.

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system will provide good separation between your desired compound and impurities, with a retention factor (Rf) for your compound of around 0.2-0.4 on a TLC plate.

Methodology for Solvent System Selection:

  • Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

  • Run TLC plates with different solvent ratios to find the optimal separation.

  • Remember to add 0.5-1% acetic or formic acid to the chosen mobile phase to prevent streaking.[1]

Acid-Base Extraction Problems

Q6: An emulsion has formed during my acid-base extraction, and the layers won't separate. What can I do?

A6: Emulsions are a common frustration in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a period.

  • Break the Emulsion:

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion.

    • Filter the entire mixture through a bed of Celite or glass wool.

Q7: After acidifying the basic aqueous extract, my product is not precipitating. What went wrong?

A7: This usually means that the aqueous layer is not sufficiently acidic to protonate the carboxylate and cause the neutral carboxylic acid to precipitate.

Troubleshooting Steps:

  • Check the pH: Use litmus paper or a pH meter to confirm that the solution is acidic (pH < 4).

  • Add More Acid: If the solution is not sufficiently acidic, slowly add more strong acid (e.g., 6M HCl) with cooling.[1]

  • Back-Extraction: If the compound is somewhat water-soluble even in its protonated form, you may need to extract it from the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent will need to be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Potential solvents include ethanol, ethyl acetate/hexanes, or toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. Remember to add 0.5-1% acetic or formic acid to the solvent mixture.[1][3]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, a solid loading technique can be used.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

IV. Visualizing the Workflow

Purification Decision Workflow

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No/Oily recrystallization_success Pure Solid? recrystallization->recrystallization_success recrystallization_success->acid_base_extraction No final_product Pure Product recrystallization_success->final_product Yes extraction_success Sufficiently Pure? acid_base_extraction->extraction_success column_chromatography Column Chromatography extraction_success->column_chromatography No extraction_success->final_product Yes column_chromatography->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Product is an oil no_crystals No Crystals Form issue->no_crystals Solution remains clear low_yield Low Yield issue->low_yield Few crystals obtained solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Induce nucleation (scratch/seed), reduce solvent, cool further no_crystals->solution_no_crystals solution_low_yield Use minimum hot solvent, cool thoroughly, collect second crop low_yield->solution_low_yield

Caption: Troubleshooting common issues in recrystallization.

V. References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid. Retrieved from

  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclopropanecarboxylic acid. Retrieved from

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: A Niche Building Block

This compound (CAS No. 124276-87-5) is a substituted cyclopropane derivative with potential applications in medicinal chemistry and organic synthesis.[1] The presence of the sterically demanding ortho-bromine atom on the phenyl ring, combined with the strained three-membered cyclopropane ring, imparts unique conformational and electronic properties to the molecule. These features make it an intriguing building block for the synthesis of novel compounds with potential biological activity. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, enabling its incorporation into larger, more complex molecular architectures.

The isomeric position of the bromine atom is expected to significantly influence the molecule's reactivity, bioavailability, and metabolic stability compared to its 3-bromo and 4-bromo analogs. Therefore, a thorough characterization and validated analytical methodology are paramount for its use in any research or development setting.

Physicochemical Characterization: A Comparative Analysis

While specific experimental data for this compound is scarce in the literature, we can infer its probable characteristics by comparing it with its isomers and the parent compound, cyclopropanecarboxylic acid.

PropertyThis compound1-(3-Bromophenyl)cyclopropanecarboxylic acid1-(4-Bromophenyl)cyclopropanecarboxylic acidCyclopropanecarboxylic acid
Molecular Formula C₁₀H₉BrO₂[1][2]C₁₀H₉BrO₂[3]C₁₀H₉BrO₂[4]C₄H₆O₂[5][6]
Molecular Weight 241.08 g/mol 241.08 g/mol 241.08 g/mol [4]86.09 g/mol [5]
Physical Form Solid[1]SolidSolidColorless oil or white crystalline solid[5][6]
Melting Point No data available[1]No data availableNo data available18.5 °C[6]
Boiling Point No data available[1]No data available354.3±35.0 °C (Predicted)[4]183-186 °C[5]
Solubility No data availableNo data availableNo data availableSoluble in water, ethanol, and ether[5]
pKa No data availableNo data available4.14±0.20 (Predicted)[4]4.65[6]
logP (predicted) 2.4[2]No data availableNo data available0.630[7]

Note: The lack of extensive experimental data for the brominated derivatives highlights the need for thorough in-house characterization upon synthesis or acquisition.

Synthesis and Purification Workflow

A plausible synthetic route to this compound would involve the cyclopropanation of a suitable precursor derived from 2-bromostyrene or a related compound. A generalized workflow for its synthesis and purification is depicted below. The "classic" synthesis of cyclopropanecarboxylic acid itself often involves the hydrolysis of a nitrile precursor.[8]

G cluster_synthesis Synthesis cluster_purification Purification start 2-Bromophenylacetic acid derivative reagents Cyclopropanating agent (e.g., diiodomethane, diethylzinc) reaction Cyclopropanation Reaction start->reaction reagents->reaction crude Crude this compound reaction->crude extraction Aqueous Extraction (to remove inorganic salts) crude->extraction chromatography Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) extraction->chromatography recrystallization Recrystallization (e.g., from Toluene/Hexanes) chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Characterization and Validation

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following techniques are recommended:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7-8 ppm. The ortho-substitution pattern will lead to a complex splitting pattern. The cyclopropyl protons will appear as multiplets in the upfield region, typically between 0.5 and 2.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, usually downfield (10-12 ppm), which is exchangeable with D₂O.[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the bromine atom being significantly influenced. The quaternary carbon of the cyclopropane ring attached to the phenyl group and the carboxylic acid will have a characteristic chemical shift. The methylene carbons of the cyclopropane ring will appear at high field.[10] The carboxyl carbon is expected in the 165-185 ppm range.[11]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.[9] A strong carbonyl (C=O) stretching vibration should be observed around 1700-1725 cm⁻¹, characteristic of a carboxylic acid dimer.[11] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion peak and any bromine-containing fragments, which is a key diagnostic feature.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for determining the purity of non-volatile organic compounds like this compound.

Proposed HPLC Method Protocol:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation Workflow:

G cluster_validation HPLC Method Validation specificity Specificity (Peak Purity) linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness

Caption: Key parameters for the validation of an HPLC method for purity determination.

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or p-bromophenacyl ester) is typically required.[13] This approach can be useful for detecting volatile impurities.

Proposed GC Method Protocol (after derivatization):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Comparative Analysis with Isomeric Alternatives

The choice between 1-(2-bromophenyl)-, 1-(3-bromophenyl)-, and 1-(4-bromophenyl)cyclopropanecarboxylic acid as a synthetic building block will depend on the specific requirements of the target molecule.

  • Steric Hindrance: The ortho-bromo substituent in this compound will exert the most significant steric hindrance around the carboxylic acid functionality and the point of attachment to the cyclopropane ring. This can influence its reactivity in subsequent synthetic steps and the conformation of the final product.

  • Electronic Effects: The position of the electron-withdrawing bromine atom will have a differential inductive and mesomeric effect on the phenyl ring and the carboxylic acid group. This can affect the acidity (pKa) of the carboxylic acid and the reactivity of the aromatic ring towards further substitution.

  • Biological Activity: In a drug development context, the positional isomerism of the bromine atom can have a profound impact on the compound's binding affinity to its biological target, its metabolic profile, and its overall pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable, albeit less characterized, synthetic intermediate. While direct experimental data is limited, this guide provides a comprehensive framework for its characterization and validation by drawing logical comparisons with its isomers and parent compound. A rigorous analytical approach, encompassing spectroscopic and chromatographic techniques, is crucial to ensure the identity, purity, and quality of this compound for its successful application in research and development. The methodologies outlined herein provide a solid foundation for researchers to confidently work with this and other novel chemical entities.

References

  • ChemShuttle. (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid. Accessed January 10, 2026.
  • PubChemLite. This compound (C10H9BrO2). Accessed January 10, 2026. [Link]
  • L'Emeillat, Y., Ménez, J. F., Berthou, F., & Bardou, L. (1981). Quantitative gas chromatographic determination of low-molecular-weight straight-chain carboxylic acids as their p-bromophenacyl esters after extractive alkylation in acidic medium.
  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. Accessed January 10, 2026. [Link]
  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Rozman, T., & Douša, M. (1988). Gas chromatographic analysis of bromophenylmercapturic acids in urine. Journal of Analytical Toxicology, 12(1), 42–44. [Link]
  • West, F. G., & Gunawardena, G. U. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
  • ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Accessed January 10, 2026. [Link]
  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Accessed January 10, 2026. [Link]
  • PubChemLite. This compound (C10H9BrO2). Accessed January 10, 2026.
  • Chongqing Chemdad Co., Ltd. 1-(4-bromophenyl)cyclopropanecarboxylic acid. Accessed January 10, 2026. [Link]
  • PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. Accessed January 10, 2026. [Link]
  • Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Accessed January 10, 2026. [Link]
  • NIST WebBook. Cyclopropanecarboxylic acid. Accessed January 10, 2026. [Link]
  • Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. Accessed January 10, 2026. [Link]
  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Accessed January 10, 2026. [Link]
  • ScienceDirect. Acids: Derivatization for GC Analysis. Accessed January 10, 2026. [Link]
  • Bioactive Compounds in Health and Disease.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 10, 2026. [Link]
  • SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Accessed January 10, 2026. [Link]
  • The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1. Accessed January 10, 2026. [Link]
  • Wikipedia. Cyclopropane carboxylic acid. Accessed January 10, 2026. [Link]
  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Accessed January 10, 2026. [Link]
  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 10, 2026. [Link]
  • NIST WebBook. Cyclopropanecarboxylic acid chloride. Accessed January 10, 2026. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 10, 2026. [Link]
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Accessed January 10, 2026. [Link]
  • NIST WebBook. Cyclopropanecarboxylic acid. Accessed January 10, 2026. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.

Introduction: The Significance of the 1-(2-Bromophenyl)cyclopropane Moiety

The 1-arylcyclopropanecarboxylic acid scaffold is of significant interest in drug discovery. The cyclopropane ring introduces conformational rigidity and a specific spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will explore two distinct and practical synthetic pathways to obtain this compound:

  • Route 1: Phase-Transfer Catalyzed Cyclopropanation of 2-Bromophenylacetonitrile

  • Route 2: Simmons-Smith Cyclopropanation of 2-Bromocinnamic Acid Ester

Route 1: Phase-Transfer Catalyzed Cyclopropanation of 2-Bromophenylacetonitrile

This two-step approach is a robust and widely applicable method for the synthesis of 1-arylcyclopropanecarbonitriles, which are then hydrolyzed to the corresponding carboxylic acids. The key to this route is the efficient construction of the cyclopropane ring via a phase-transfer catalyzed (PTC) alkylation.

Scientific Rationale and Mechanistic Insight

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase.[1] In this synthesis, a quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBAC), transfers the hydroxide anion from the aqueous phase to the organic phase.[2] This "naked" and highly reactive hydroxide ion then deprotonates the benzylic position of 2-bromophenylacetonitrile, which is rendered acidic by the adjacent phenyl and cyano groups. The resulting carbanion subsequently undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. The final step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

This protocol is adapted from established procedures for the phase-transfer alkylation of nitriles.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylacetonitrile (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and toluene.

  • Reagent Addition: Add a 50% aqueous solution of sodium hydroxide (5.0 eq.) and benzyltriethylammonium chloride (TEBAC, 0.1 eq.) as the phase-transfer catalyst.

  • Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water and toluene. Separate the organic layer, and extract the aqueous layer with toluene.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: The crude 1-(2-bromophenyl)cyclopropanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq.) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC, showing the disappearance of the starting nitrile).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid at 0 °C until the pH is approximately 2. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram

Route 1 Workflow start 2-Bromophenylacetonitrile step1 Phase-Transfer Catalysis (1,2-Dibromoethane, NaOH, TEBAC) start->step1 intermediate 1-(2-Bromophenyl)cyclopropanecarbonitrile step1->intermediate step2 Alkaline Hydrolysis (NaOH, EtOH/H2O) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 1: Phase-Transfer Catalyzed Cyclopropanation.

Route 2: Simmons-Smith Cyclopropanation of a 2-Bromocinnamic Acid Ester

This route utilizes a classic cyclopropanation reaction, the Simmons-Smith reaction, on an α,β-unsaturated ester. This approach offers a different strategy, starting from a pre-functionalized alkene.

Scientific Rationale and Mechanistic Insight

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to deliver a methylene group (CH₂) across a double bond.[4] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The reaction proceeds via a concerted mechanism where the zinc coordinates to the double bond, followed by the transfer of the methylene group. In this proposed route, a 2-bromocinnamic acid ester is used as the alkene substrate. The ester group directs the cyclopropanation, and subsequent hydrolysis yields the target carboxylic acid.

Experimental Protocol

Step 1: Esterification of 2-Bromocinnamic Acid

  • Setup: In a round-bottom flask, dissolve 2-bromocinnamic acid (1.0 eq.) in an excess of methanol or ethanol.

  • Reagent Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the corresponding ester.

Step 2: Simmons-Smith Cyclopropanation

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place zinc-copper couple (2.0 eq.) in anhydrous diethyl ether.

  • Reagent Addition: Add diiodomethane (1.5 eq.) dropwise to the stirred suspension. A gentle reflux should be observed. After the initial reaction subsides, add a solution of the 2-bromocinnamic acid ester (1.0 eq.) in diethyl ether.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite.

  • Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting cyclopropyl ester by column chromatography.

Step 3: Hydrolysis to this compound

  • This step is analogous to the hydrolysis in Route 1, using the purified cyclopropyl ester as the starting material.

Workflow Diagram

Route 2 Workflow start 2-Bromocinnamic Acid step1 Esterification (MeOH or EtOH, H2SO4) start->step1 intermediate1 2-Bromocinnamic Acid Ester step1->intermediate1 step2 Simmons-Smith Reaction (Zn-Cu, CH2I2) intermediate1->step2 intermediate2 Cyclopropyl Ester Intermediate step2->intermediate2 step3 Alkaline Hydrolysis (NaOH, EtOH/H2O) intermediate2->step3 end This compound step3->end

Caption: Workflow for Route 2: Simmons-Smith Cyclopropanation.

Comparative Analysis

FeatureRoute 1: Phase-Transfer CatalysisRoute 2: Simmons-Smith Cyclopropanation
Starting Materials 2-Bromophenylacetonitrile, 1,2-dibromoethane2-Bromocinnamic acid, Diiodomethane, Zinc-Copper couple
Number of Steps 23
Overall Yield Generally good to excellentModerate to good
Scalability Well-suited for large-scale synthesisCan be challenging to scale up due to the heterogeneous nature of the Simmons-Smith reaction.
Reagent Toxicity & Cost Uses sodium hydroxide and a catalytic amount of TEBAC. 1,2-dibromoethane is a hazardous substance.Diiodomethane is expensive and light-sensitive. Zinc-copper couple preparation requires activation.
Reaction Conditions Biphasic, requires vigorous stirring and heating.Anhydrous conditions are required for the Simmons-Smith reaction.
Stereoselectivity Not applicable as a prochiral center is formed.Stereospecific, but the starting material is typically a mixture of E/Z isomers, leading to a mixture of diastereomers.

Senior Application Scientist's Recommendation

For most applications, Route 1, the Phase-Transfer Catalyzed Cyclopropanation of 2-Bromophenylacetonitrile, is the recommended synthetic pathway. This method is generally more efficient, scalable, and cost-effective. The starting materials are readily available, and the use of phase-transfer catalysis avoids the need for strictly anhydrous conditions and expensive reagents like diiodomethane. The two-step process is straightforward and typically provides high yields of the desired product.

Route 2, while a classic and mechanistically interesting approach, presents more practical challenges. The need for anhydrous conditions, the cost of diiodomethane, and potential issues with the stereoselectivity of the starting alkene make it a less attractive option for routine synthesis. However, for specific applications where the stereochemistry of the cyclopropane ring needs to be controlled from a chiral alkene precursor, a modified Simmons-Smith or other stereoselective cyclopropanation methods could be considered.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the optimal route depends on factors such as the desired scale, cost considerations, and available laboratory infrastructure. The phase-transfer catalysis approach offers a practical and efficient solution for the majority of research and development needs, providing reliable access to this valuable synthetic intermediate.

References

  • Organic Syntheses Procedure, cyclopropanecarboxylic acid.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Makosza, M.; Jonczyk, A. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Org. Synth.1976, 55, 91.
  • Enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles catalyzed by Cinchona ammonium salts. Org. Biomol. Chem., 2015, 13, 8651-8658.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, Article ID 9728362.
  • Phase-Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 2018, 8(05).
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. J. Am. Chem. Soc.2019, 141(38), 15018–15023.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 2015, 20(4), 5638-5654.
  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 1976, 55, 91.
  • Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles. Tetrahedron: Asymmetry, 1997, 8(19), 3247-3256.

Sources

A Comparative Guide to the Biological Activity of 1-(Bromophenyl)cyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the potential biological activities of 1-(2-Bromophenyl)cyclopropanecarboxylic acid and its positional isomers (meta- and para-). While direct comparative studies on these specific isomers are not extensively available in the public domain, we can infer potential activities and structure-activity relationships (SAR) based on research into analogous compounds. This guide will delve into potential therapeutic applications, the critical role of bromine's position on the phenyl ring, and the experimental methodologies required to elucidate their precise biological functions.

Introduction: The Structural Significance of Bromophenyl-Cyclopropane Scaffolds

The 1-(Bromophenyl)cyclopropanecarboxylic acid scaffold incorporates two key structural motifs that are of significant interest in medicinal chemistry. The cyclopropane ring, a small, strained carbocycle, imparts a rigid conformation to the molecule. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Furthermore, the cyclopropane ring's unique electronic properties can influence metabolic stability and membrane permeability.

The bromophenyl group also plays a crucial role. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Additionally, the position of the bromine atom—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—can significantly alter the molecule's electronic distribution, lipophilicity, and overall shape, thereby influencing its pharmacological profile. Compounds containing a bromophenyl moiety have shown a wide range of biological activities, including as anticancer and neurological agents.[1][2]

Potential Biological Targets and Therapeutic Applications

Based on the activities of structurally related compounds, the 1-(bromophenyl)cyclopropanecarboxylic acid isomers are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

Derivatives of phenylcyclopropane carboxamides have demonstrated antiproliferative effects.[3] For instance, certain compounds have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[3] The mechanism of action for such compounds can be diverse, but often involves the disruption of cellular processes essential for cancer cell growth and survival.

Furthermore, compounds bearing a 3-bromophenyl group have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis.[1][2] Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.[1] This suggests that the 1-(3-Bromophenyl)cyclopropanecarboxylic acid isomer, in particular, may warrant investigation as a potential anticancer agent.

Neurological Activity: Modulation of Metabotropic Glutamate Receptors

A significant body of research points to phenylcyclopropane derivatives as modulators of metabotropic glutamate receptors (mGluRs).[4][5][6] These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[4] Antagonists of mGluRs, particularly group I mGluRs (mGluR1 and mGluR5), are being investigated for the treatment of various neurological and psychiatric disorders, including pain, anxiety, and addiction.[4][6]

The activity of phenylcyclopropane derivatives at mGluRs is highly dependent on their stereochemistry and the substitution pattern on the phenyl ring. It is plausible that the 1-(bromophenyl)cyclopropanecarboxylic acid isomers could act as mGluR antagonists, with the position of the bromine atom influencing their potency and selectivity for different mGluR subtypes.

The Critical Role of Isomerism: A Structure-Activity Relationship (SAR) Perspective

The precise positioning of the bromine atom on the phenyl ring is expected to have a profound impact on the biological activity of these isomers.

  • Steric Hindrance: The ortho-isomer, this compound, features the bulky bromine atom adjacent to the cyclopropane ring. This can create steric hindrance, potentially influencing how the molecule binds to a target protein. This steric clash might decrease binding affinity, or conversely, it could orient the molecule in a specific conformation that enhances binding to a particular target.

  • Electronic Effects: The bromine atom is an electron-withdrawing group. Its position influences the electronic density of the aromatic ring and the acidity of the carboxylic acid group. These electronic variations can affect the molecule's ability to participate in electrostatic interactions and hydrogen bonding with a biological target.

  • Lipophilicity: The position of the bromine atom can subtly alter the molecule's overall lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties.

Without direct experimental data, it is challenging to predict which isomer will be most active for a given biological target. However, the synthesis and comparative evaluation of all three isomers are crucial steps in any drug discovery program based on this scaffold.

Experimental Protocols for Comparative Biological Evaluation

To elucidate and compare the biological activities of the 1-(bromophenyl)cyclopropanecarboxylic acid isomers, a series of well-defined in vitro assays are necessary.

In Vitro Cancer Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of the isomers on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound and its meta- and para-isomers. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.

In Vitro Metabotropic Glutamate Receptor Activity Assay (Phosphoinositide Hydrolysis Assay)

This protocol is designed to determine if the isomers act as antagonists of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which signal through the phosphoinositide pathway.

Principle: Activation of group I mGluRs leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of radiolabeled inositol phosphates in cells expressing the target receptor. An antagonist will inhibit the agonist-induced accumulation of inositol phosphates.[7]

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing either human mGluR1 or mGluR5 (e.g., HEK293 or CHO cells) in appropriate media.

  • Radiolabeling: Incubate the cells with [3H]-myo-inositol overnight to allow for its incorporation into cellular phosphoinositides.

  • Compound Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the 1-(bromophenyl)cyclopropanecarboxylic acid isomers or a known mGluR antagonist (positive control) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a specific group I mGluR agonist (e.g., (S)-3,5-DHPG) in the presence of LiCl (which prevents the breakdown of inositol monophosphates).

  • Extraction of Inositol Phosphates: Stop the reaction and lyse the cells. Separate the inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.

  • Scintillation Counting: Quantify the amount of radiolabeled inositol phosphates in each sample using a liquid scintillation counter.

  • Data Analysis: Plot the agonist concentration-response curve in the presence and absence of the test compounds. For antagonists, determine the IC50 value and potentially the mode of antagonism (competitive or non-competitive).

Comparative Data Summary (Hypothetical)

The following table provides a template for summarizing the experimental data that would be generated from the assays described above. This allows for a clear and direct comparison of the biological activities of the three isomers.

CompoundCancer Cell Viability (MCF-7) - IC50 (µM)mGluR5 Antagonist Activity - IC50 (µM)
This compound (ortho)Experimental ValueExperimental Value
1-(3-Bromophenyl)cyclopropanecarboxylic acid (meta)Experimental ValueExperimental Value
1-(4-Bromophenyl)cyclopropanecarboxylic acid (para)Experimental ValueExperimental Value
Positive Control (e.g., Doxorubicin/MPEP)Known ValueKnown Value

Visualizing the Science

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular mGluR Group I mGluR (mGluR1/5) Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Isomer 1-(Bromophenyl)cyclopropanecarboxylic Acid Isomer (Antagonist) Isomer->mGluR Inhibits Glutamate Glutamate (Agonist) Glutamate->mGluR Activates

Caption: Hypothetical antagonism of a Group I mGluR signaling pathway.

Experimental Workflow for Isomer Comparison

G cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis ortho Synthesize Ortho Isomer cancer_assay Cancer Cell Viability Assay ortho->cancer_assay mglur_assay mGluR Functional Assay ortho->mglur_assay meta Synthesize Meta Isomer meta->cancer_assay meta->mglur_assay para Synthesize Para Isomer para->cancer_assay para->mglur_assay ic50 Determine IC50 Values cancer_assay->ic50 mglur_assay->ic50 sar Establish SAR ic50->sar

Caption: Workflow for comparing the biological activity of the isomers.

Conclusion

The 1-(bromophenyl)cyclopropanecarboxylic acid isomers represent a compelling scaffold for the development of novel therapeutic agents, with potential applications in oncology and neuroscience. While the existing literature on analogous compounds provides a strong rationale for their investigation, direct comparative studies are essential to fully understand the structure-activity relationships governed by the position of the bromine substituent. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically evaluate these compounds and unlock their therapeutic potential. The subtle yet significant structural differences between the ortho-, meta-, and para-isomers underscore the importance of comprehensive SAR studies in modern drug discovery.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflamm
  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. [Link]
  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]
  • Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca 2+. MDPI. [Link]
  • Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys. PubMed Central. [Link]
  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Scilit. [Link]
  • Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. NIH. [Link]
  • Activation of Group II Metabotropic Glutamate Receptors in the Nucleus Accumbens Shell Attenuates Context-Induced Relapse to Heroin Seeking. PubMed Central. [Link]
  • 2-(3-Bromophenyl)
  • Agonism at mGluR2 receptors reduces dysfunctional checking on a rodent analogue of compulsive-like checking in obsessive compulsive disorder.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

Sources

A Spectroscopic Journey: Unraveling the Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the meticulous characterization of novel molecules and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, and its key precursors. By dissecting the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data at each synthetic stage, we illuminate the chemical transformations that govern its creation, offering a robust analytical framework for researchers in the field.

The Synthetic Pathway: From Aryl Acetonitrile to Cyclopropane Carboxylic Acid

The synthesis of this compound typically proceeds through a two-step sequence, starting from commercially available precursors. The journey begins with the cyclopropanation of (2-bromophenyl)acetonitrile using 1,2-dibromoethane, which forms the intermediate 1-(2-bromophenyl)cyclopropanecarbonitrile. Subsequent hydrolysis of the nitrile functional group yields the target carboxylic acid. This pathway provides a clear narrative of bond formation and functional group transformation, each step of which can be unequivocally monitored and validated through spectroscopic analysis.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product P1 (2-bromophenyl)acetonitrile I1 1-(2-bromophenyl)cyclopropanecarbonitrile P1->I1 + 1,2-dibromoethane, Base P2 1,2-dibromoethane FP This compound I1->FP Hydrolysis (H₂O, H⁺/OH⁻)

Figure 1: Synthetic workflow for this compound.

Spectroscopic Deep Dive: Characterizing the Key Players

A thorough understanding of the spectroscopic signatures of each molecule in the synthetic pathway is crucial for reaction monitoring, quality control, and confirmation of the final product's identity.

Precursor 1: (2-Bromophenyl)acetonitrile

This starting material is a halogenated aromatic nitrile.[1] Its spectroscopic data provide a baseline for our comparative analysis.

2_Bromophenylacetonitrile mol

Figure 2: Molecular structure of (2-Bromophenyl)acetonitrile.
  • FTIR Analysis: The infrared spectrum of (2-bromophenyl)acetonitrile is distinguished by a sharp, strong absorption band around 2250 cm⁻¹ , characteristic of the C≡N stretching vibration. The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the bromine atom is less conspicuous in the mid-IR range but contributes to the overall fingerprint of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a singlet for the benzylic protons (-CH₂CN) typically in the range of 3.7-4.0 ppm . The four aromatic protons will appear as a complex multiplet between 7.1 and 7.7 ppm , with their specific chemical shifts and coupling patterns influenced by the ortho-bromo substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the nitrile carbon around 117-120 ppm . The benzylic carbon (-CH₂CN) will resonate at approximately 20-25 ppm . The six aromatic carbons will appear in the typical downfield region of 120-140 ppm , with the carbon bearing the bromine atom showing a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will display a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of nearly equal intensity, which is the hallmark of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[2] The molecular weight of (2-bromophenyl)acetonitrile is 196.04 g/mol .

Precursor 2: 1,2-Dibromoethane

This simple dihaloalkane serves as the source of the two carbons that will form the cyclopropane ring.

1_2_Dibromoethane mol

Figure 3: Molecular structure of 1,2-Dibromoethane.
  • FTIR Analysis: The IR spectrum of 1,2-dibromoethane is relatively simple, characterized by C-H stretching vibrations between 2975 and 2845 cm⁻¹ and C-H deformation vibrations from 1470 to 1370 cm⁻¹ . The C-Br stretching vibrations are observed as strong absorptions in the fingerprint region, typically between 780 and 580 cm⁻¹ .[3]

  • ¹H NMR Spectroscopy: Due to the molecule's symmetry, the four protons are chemically equivalent. Therefore, the ¹H NMR spectrum shows a single sharp singlet at approximately 3.65 ppm .[1][4]

  • ¹³C NMR Spectroscopy: Similarly, the two carbon atoms are equivalent, resulting in a single peak in the ¹³C NMR spectrum around 31-33 ppm .

  • Mass Spectrometry: The mass spectrum of 1,2-dibromoethane is notable for its isotopic pattern. It will show a molecular ion peak cluster with signals at m/z 186, 188, and 190, corresponding to the presence of two bromine atoms ([⁷⁹Br⁷⁹Br], [⁷⁹Br⁸¹Br], and [⁸¹Br⁸¹Br] isotopologues) in an approximate 1:2:1 ratio.[5][6]

Intermediate: 1-(2-Bromophenyl)cyclopropanecarbonitrile

The formation of the cyclopropane ring is a key transformation. The spectroscopic data for this intermediate should reflect the incorporation of the C₂H₄ unit from 1,2-dibromoethane and the disappearance of the benzylic protons of the starting nitrile.

Figure 4: Molecular structure of 1-(2-Bromophenyl)cyclopropanecarbonitrile.
  • FTIR Analysis: The C≡N stretching vibration will still be present around 2240 cm⁻¹ . The key change will be the appearance of C-H stretching vibrations characteristic of a cyclopropane ring, typically just above 3000 cm⁻¹ (often overlapping with the aromatic C-H stretches). The benzylic C-H bending vibrations will be absent. A product specification sheet indicates that the infrared spectrum conforms to the structure.[7]

  • ¹H NMR Spectroscopy: The most significant change will be the disappearance of the benzylic proton singlet and the appearance of signals for the cyclopropyl protons. These will likely appear as two multiplets in the upfield region, typically between 1.0 and 2.0 ppm . The aromatic protons will remain in the 7.1-7.7 ppm region. A product specification sheet confirms that the NMR spectrum aligns with the expected structure.[7]

  • ¹³C NMR Spectroscopy: The spectrum will now show signals for the cyclopropyl carbons. The quaternary carbon attached to the phenyl ring and the nitrile group will be in the 20-30 ppm range, while the two CH₂ carbons of the cyclopropane ring will resonate at approximately 15-25 ppm . The nitrile carbon signal will remain around 117-120 ppm .

  • Mass Spectrometry: The mass spectrum will show the characteristic 1:1 isotopic pattern for a single bromine atom. The molecular ion peaks will be at m/z 221 and 223, corresponding to a molecular weight of 222.08 g/mol .

Final Product: this compound

The final hydrolysis step transforms the nitrile into a carboxylic acid, a change that is readily apparent in the spectroscopic data.

Figure 5: Molecular structure of this compound.
  • FTIR Analysis: The most dramatic change in the IR spectrum is the disappearance of the sharp C≡N band and the appearance of the characteristic absorptions for a carboxylic acid. A very broad O-H stretching band will dominate the region from 3300 to 2500 cm⁻¹ . A strong C=O stretching vibration will appear around 1700 cm⁻¹ .[8]

  • ¹H NMR Spectroscopy: The spectrum will feature a very broad singlet for the carboxylic acid proton (-COOH) in the downfield region, typically between 10 and 12 ppm .[9] The cyclopropyl and aromatic proton signals will be similar to those of the nitrile intermediate, although slight shifts can be expected due to the change in the electronic nature of the substituent.

  • ¹³C NMR Spectroscopy: The nitrile carbon signal will be replaced by a signal for the carboxylic acid carbonyl carbon, which is significantly deshielded and appears in the 175-185 ppm region.[9]

  • Mass Spectrometry: The mass spectrum will still exhibit the 1:1 isotopic cluster for a single bromine atom. Predicted mass spectrometry data shows a [M+H]⁺ ion at m/z 240.98587 and a [M-H]⁻ ion at m/z 238.97131.[10] The molecular weight is 241.08 g/mol .[11]

Comparative Data Summary

CompoundKey FTIR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key Mass Spec (m/z)
(2-Bromophenyl)acetonitrile ~2250 (C≡N)~3.8 (-CH₂), 7.1-7.7 (Ar-H)~22 (-CH₂), ~118 (C≡N), 120-140 (Ar-C)195/197 ([M]⁺)
1,2-Dibromoethane 2975-2845 (C-H), 780-580 (C-Br)~3.65 (-CH₂)~32 (-CH₂)186/188/190 ([M]⁺)
1-(2-Bromophenyl)cyclopropanecarbonitrile ~2240 (C≡N), >3000 (cyclopropyl C-H)1.0-2.0 (cyclopropyl-H), 7.1-7.7 (Ar-H)15-30 (cyclopropyl-C), ~118 (C≡N)221/223 ([M]⁺)
This compound 3300-2500 (O-H), ~1700 (C=O)10-12 (-COOH), 1.0-2.0 (cyclopropyl-H), 7.1-7.7 (Ar-H)15-30 (cyclopropyl-C), 175-185 (C=O)240/242 ([M]⁺)

Experimental Protocols

General Considerations: All solvents and reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile: To a stirred solution of (2-bromophenyl)acetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO or a biphasic system with a phase-transfer catalyst), add a strong base (e.g., powdered NaOH or KOH) (2.0-3.0 eq). To this mixture, add 1,2-dibromoethane (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 25-30 °C). The reaction is typically stirred for several hours until completion as indicated by TLC. The reaction mixture is then worked up by quenching with water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of this compound: The 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq) is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.[12][13] For acidic hydrolysis, the nitrile is refluxed in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). For basic hydrolysis, the nitrile is refluxed in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH), followed by acidification of the resulting carboxylate salt to precipitate the carboxylic acid. The crude product is then collected by filtration, washed, and can be purified by recrystallization.

Spectroscopic Analysis:

  • FTIR: Spectra are recorded on an FTIR spectrometer using either a thin film on NaCl plates (for liquids) or as a KBr pellet (for solids).

  • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and definitive roadmap of its synthesis. Each spectroscopic technique offers a unique window into the molecular transformations occurring at each step, from the formation of the cyclopropane ring to the hydrolysis of the nitrile. This detailed analytical guide serves as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this important chemical entity in their drug discovery and development endeavors. The principles outlined herein are broadly applicable to the characterization of a wide range of synthetic targets, underscoring the power of spectroscopy in modern organic chemistry.

References

  • Doc Brown's Chemistry. Infrared spectrum of 1,2-dibromoethane. [Link]
  • Doc Brown's Chemistry. Proton NMR spectrum of 1,2-dibromoethane. [Link]
  • NIST. Ethane, 1,2-dibromo-. [Link]
  • SpectraBase. (2-Bromophenyl)acetonitrile - Optional[MS (GC)] - Spectrum. [Link]
  • NIST. Ethane, 1,2-dibromo-. [Link]
  • PubChem. 2-Bromobenzyl cyanide. [Link]
  • The Royal Society of Chemistry.
  • PubChemLite. This compound (C10H9BrO2). [Link]
  • National Center for Biotechnology Information.
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
  • McMurry, Organic Chemistry, Chapter 20, 6th edition. Carboxylic Acids and Nitriles. [Link]
  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Oakwood Chemical. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. [Link]
  • MySkinRecipes. 1-(2-Bromophenyl)Cyclopropanecarbonitrile. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • The Royal Society of Chemistry.
  • NIST. Cyclopropanecarboxylic acid. [Link]
  • ResearchGate. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • European Journal of Chemistry. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. [Link]
  • OSTI.GOV. Towards Integrating Synchrotron FTIR Microscopy with Mass Spectrometry at the Berkeley Synchrotron Infrared Structural Biology (BSISB) Program. [Link]
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
  • National Center for Biotechnology Information. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • National Center for Biotechnology Information. Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. [Link]
  • SpectraBase. Cyclopropanecarboxylic acid - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

A Comparative Analysis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid and Other Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry. Among these, the cyclopropane ring has proven to be a particularly versatile tool for modulating the physicochemical and pharmacological properties of drug candidates. Its inherent strain and unique stereoelectronic features can profoundly influence molecular conformation, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a valuable synthetic building block, against other key cyclopropane derivatives, offering researchers, scientists, and drug development professionals a clear perspective on its utility and potential applications.

The Cyclopropane Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane moiety is frequently employed as a "bioisostere" for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings. This substitution can lead to several advantageous outcomes:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism compared to their acyclic counterparts, which can prolong a drug's half-life.

  • Improved Potency and Selectivity: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule, locking it into a bioactive conformation that can enhance binding affinity to its biological target and improve selectivity against off-targets.

  • Favorable Physicochemical Properties: The introduction of a cyclopropane ring can modulate lipophilicity and aqueous solubility, key parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In Focus: this compound

This compound is a crystalline solid with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Its structure is characterized by a cyclopropanecarboxylic acid core substituted with a 2-bromophenyl group at the 1-position. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex molecules. The ortho-bromo substituent, in particular, serves as a versatile synthetic handle for a wide range of cross-coupling reactions, allowing for the systematic exploration of chemical space around the phenyl ring.

Synthetic Accessibility

The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available 2-bromophenylacetonitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 2-bromophenylacetonitrile (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (2.2 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-(2-bromophenyl)cyclopropanecarbonitrile.[1]

Step 2: Hydrolysis to this compound

  • Heat the 1-(2-bromophenyl)cyclopropanecarbonitrile from Step 1 under reflux in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[2][3][4][5]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Start_Nit 2-Bromophenylacetonitrile Reagents1 1. NaH, THF, 0 °C 2. 1,2-Dibromoethane Start_Nit->Reagents1 Reacts with Intermediate 1-(2-Bromophenyl)cyclopropanecarbonitrile Reagents1->Intermediate Forms Reagents2 Aqueous Acid (e.g., HCl) Reflux Intermediate->Reagents2 Hydrolyzed by Final_Product This compound Reagents2->Final_Product Yields

Caption: Synthetic workflow for this compound.

Comparative Analysis with Other Cyclopropane Derivatives

The true utility of this compound is best understood by comparing it with its isomers and other relevant cyclopropane derivatives.

DerivativeKey Structural FeaturePrimary Application/AdvantageLimitations
This compound Ortho-bromo substituentVersatile handle for diverse cross-coupling reactions, enabling extensive SAR exploration.Potential for steric hindrance in some reactions due to the ortho substitution.
1-(3-Bromophenyl)cyclopropanecarboxylic acid Meta-bromo substituentGood reactivity in cross-coupling reactions.Different vector for substituent exploration compared to the ortho isomer.
1-(4-Bromophenyl)cyclopropanecarboxylic acid Para-bromo substituentHighly reactive in cross-coupling reactions with minimal steric hindrance.Limited ability to probe the ortho space of the phenyl ring.
1-Phenylcyclopropanecarboxylic acid Unsubstituted phenyl ringBaseline scaffold for understanding the core pharmacophore.Lacks a functional handle for easy derivatization of the phenyl ring.
1-Aminocyclopropanecarboxylic acid (ACC) Amino group at the 1-positionConformationally constrained amino acid mimic for peptide and peptidomimetic design.[6]Not directly comparable in terms of synthetic utility for aromatic substitution.
The Strategic Advantage of the Ortho-Bromo Position

The placement of the bromine atom at the ortho position is a key design element. While meta- and para-bromo isomers are also valuable for cross-coupling reactions, the ortho-substituent allows for the introduction of new chemical entities in close proximity to the cyclopropane ring. This can be crucial for optimizing interactions with a biological target, as substituents in the ortho position can significantly influence the torsional angle between the phenyl ring and the cyclopropane, thereby fine-tuning the three-dimensional shape of the molecule.

Applications in Drug Discovery: A Case Study Perspective

The true value of this compound lies in its potential as a starting material for the synthesis of libraries of novel compounds. The ability to perform a Suzuki-Miyaura coupling, for example, allows for the introduction of a wide array of aryl and heteroaryl groups at the 2-position of the phenyl ring, each potentially leading to a new pharmacological profile.

Illustrative Derivatization via Suzuki-Miyaura Coupling

Derivatization_Workflow Start_Acid This compound Coupling_Conditions Arylboronic Acid Pd Catalyst, Base Start_Acid->Coupling_Conditions Reacts with Product_Library Library of 1-(2-Arylphenyl)cyclopropanecarboxylic acid derivatives Coupling_Conditions->Product_Library Generates

Caption: Derivatization of this compound.

Conclusion and Future Outlook

This compound is a highly valuable building block for drug discovery, offering a unique combination of a conformationally rigid cyclopropane core and a synthetically versatile ortho-bromophenyl group. Its strategic advantage over other isomers lies in the ability to introduce diverse substituents in close proximity to the cyclopropane ring, enabling a fine-tuning of molecular shape and interactions with biological targets. While direct comparative data on the biological activities of its derivatives are still emerging, its potential for generating novel chemical matter with improved pharmacological profiles is clear. As the demand for novel, patentable chemical entities continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.

References

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. American Chemical Society.
  • Metabolism of stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate], stampidine, in mice, dogs, and c
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • 1-(2-Bromophenyl)Cyclopropanecarbonitrile. MySkinRecipes.
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC - NIH.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. Wiley.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed.
  • 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273. PubChem.
  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry.
  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.
  • 3-(4-Bromophenyl)cyclopent-2-en-1-one. PMC - NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
  • N⁴-(3-Bromophenyl)-7-(substituted benzyl)

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a bespoke chemical entity with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural motif, featuring a strained cyclopropane ring coupled with a brominated phenyl group, presents both opportunities and challenges in drug design and development. The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are inextricably linked to its purity and quality. Therefore, the development and rigorous validation of analytical methods to quantify the asset and its potential impurities are not merely a regulatory formality but a cornerstone of ensuring product quality and patient safety.

This guide provides a comparative analysis of three principal analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in authoritative standards, and offer data-driven comparisons to guide researchers and drug development professionals in selecting the most appropriate method for their intended purpose. All validation discussions are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Analysis

High-Performance Liquid Chromatography, particularly in its reversed-phase mode (RP-HPLC), is the gold standard for routine quality control (QC) in the pharmaceutical industry. Its high precision, robustness, and suitability for non-volatile and thermally labile compounds make it the primary choice for assays and impurity profiling of molecules like this compound.

Expertise & Experience: The Rationale Behind Method Design

The selection of an RP-HPLC method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile organic acid.

  • Column Choice (C18): A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic nature, which provides excellent retention for the nonpolar phenyl and cyclopropyl groups of the analyte.

  • Mobile Phase (Acidified): The mobile phase consists of an organic solvent (acetonitrile) and an aqueous component. The addition of an acid, such as phosphoric acid, is critical. It serves to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring a single, uncharged species interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.

  • Detection (UV): The presence of the bromophenyl chromophore allows for sensitive detection using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance (e.g., around 220-260 nm) to ensure high sensitivity.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to quantify this compound and resolve it from potential process-related impurities and degradation products.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL) for linearity assessment.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute with the diluent to achieve the target concentration.

Trustworthiness: A Self-Validating System (ICH Q2(R1) Framework)

The reliability of the protocol is established through a comprehensive validation process.

  • Specificity: Forced degradation studies are performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress. The method is deemed specific if the main analyte peak is resolved from all degradation product peaks with acceptable peak purity, as determined by a DAD.[3][4]

  • Linearity: A minimum of five concentrations are analyzed. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) ≥ 0.999.[1][5]

  • Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[5][6]

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the same sample should yield a relative standard deviation (RSD) of ≤ 2.0%.

    • Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.[2]

  • LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[5][7]

  • Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity (5+ Concentrations, R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike/Recovery, 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2%) - Repeatability - Intermediate Precision Accuracy->Precision LOQ LOD & LOQ (Signal-to-Noise or Slope) Precision->LOQ Robustness Robustness (Small Parameter Changes) LOQ->Robustness Routine Routine QC Testing (Assay, Impurities) Robustness->Routine

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Data Summary: HPLC Performance
Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at analyte RtPass
Linearity (R²)≥ 0.9990.9995
Range (µg/mL)10 - 15010 - 150
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD)≤ 2.0%< 1.0%
Limit of Quantitation (LOQ)Report Value~0.1 µg/mL
RobustnessNo significant impactPass

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Unambiguous Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar, low-volatility compound like a carboxylic acid, its application requires a critical extra step: derivatization.

Expertise & Experience: The Rationale for Derivatization

Direct injection of this compound into a GC system would result in poor peak shape and thermal degradation due to the high boiling point and polar carboxylic acid group. Derivatization is a chemical modification to increase the analyte's volatility and thermal stability.

  • Causality: We convert the polar -COOH group into a nonpolar, more volatile ester or silyl ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and efficient choice, replacing the acidic proton with a nonpolar -Si(CH₃)₃ group. This allows the molecule to traverse the GC column at a lower temperature without degradation.

  • Mass Spectrometry Advantage: The key strength of GC-MS is the high specificity provided by the mass spectrometer. The electron ionization (EI) process generates a reproducible fragmentation pattern, a "molecular fingerprint," that allows for unambiguous identification of the analyte and any impurities.[8][9]

Experimental Protocol: GC-MS with Silylation

1. Derivatization:

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

Trustworthiness: Validation Focus

While full quantitative validation is less common for GC-MS than HPLC in this context, validation still ensures reliability.

  • Specificity: This is the paramount strength. Specificity is demonstrated by identifying the unique mass spectrum of the derivatized analyte and showing that co-eluting peaks (if any) do not share the same key fragment ions.

  • LOD/LOQ: Can be determined, with MS offering very high sensitivity (low pg range), making it ideal for trace impurity identification.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow GC-MS Analytical Workflow Sample Sample Weighing Deriv Derivatization (e.g., Silylation with BSTFA) Sample->Deriv Inject GC Injection Deriv->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection - Ionization (EI) - Mass Analysis GC->MS Data Data Analysis (Mass Spectrum Library Match) MS->Data

Caption: Workflow for GC-MS analysis including derivatization.

Part 3: NMR Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for the absolute structural elucidation of organic molecules. While not typically used for high-throughput quantitative analysis in a QC lab, its role in characterizing reference standards and resolving structural ambiguities is indispensable.

Expertise & Experience: The Power of Orthogonal Analysis

NMR provides information that is completely orthogonal (based on different physical principles) to chromatography.

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration values confirm the presence of the bromophenyl, cyclopropyl, and carboxylic acid moieties, leaving no doubt as to the compound's identity.[10][11]

  • Quantitative NMR (qNMR): This powerful application of NMR allows for a direct, highly accurate assay of the compound without the need for a specific reference standard of the same material. By adding a known amount of a certified, stable internal standard (e.g., maleic acid) to a precisely weighed sample, the concentration of the analyte can be calculated directly from the integral ratios of their respective, unique signals. This makes qNMR a primary method for certifying reference materials.

Experimental Protocol: ¹H qNMR for Purity Assay

1. Instrumentation:

  • NMR Spectrometer (≥400 MHz).

2. Sample Preparation:

  • Accurately weigh ~20 mg of this compound.

  • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

3. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5 x T₁) to allow for full magnetization recovery between scans, which is critical for accurate integration.

  • Process the spectrum and carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

4. Calculation:

  • The purity of the analyte is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Visualization: NMR Logic in Compound Validation

NMR_Logic NMR Logic in Compound Validation cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis Analyte Analyte: 1-(2-Bromophenyl) cyclopropanecarboxylic acid NMR NMR Spectroscopy Analyte->NMR H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR qNMR ¹H qNMR (with Internal Standard) NMR->qNMR Struct_Confirm Unambiguous Structure Confirmation H_NMR->Struct_Confirm C_NMR->Struct_Confirm TwoD_NMR->Struct_Confirm Purity Primary Purity Assay (Reference Standard Certification) qNMR->Purity

Caption: Logical flow of NMR for qualitative and quantitative validation.

Final Comparison and Strategic Recommendations

The choice of analytical method is dictated by the specific goal of the analysis. No single method is superior in all aspects; rather, they are complementary tools in the analytical scientist's arsenal.

FeatureRP-HPLC GC-MS NMR Spectroscopy
Primary Use Quantitative: Assay, Impurity ProfilingQualitative: Impurity ID, Trace AnalysisQualitative & Quantitative: Structure ID, Purity Assay
Specificity Good (retention time, UV spectrum)Excellent (mass fragmentation pattern)Absolute (molecular structure)
Precision (RSD) Excellent (<2%)Moderate (requires derivatization)Good (qNMR)
Sensitivity Good (ng range)Excellent (pg range)Low (mg range)
Sample Throughput High ModerateLow
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)Simple
Key Advantage Robustness and precision for routine QC.Unambiguous identification of unknowns.Definitive structural proof and primary quantification.
Key Limitation Co-elution can mask impurities.Not suitable for non-volatile/thermal labile compounds without derivatization.Low sensitivity and throughput.
Recommendations:
  • For Routine Quality Control (Assay and Impurities): RP-HPLC is the undeniable method of choice due to its high precision, robustness, high throughput, and straightforward validation path for quantitative analysis.

  • For Identifying Unknown Impurities or Degradants: GC-MS (after derivatization) is the superior tool. If a new peak appears in the HPLC chromatogram during stability studies, GC-MS can be used to elucidate its structure. LC-MS would be an even more direct alternative, avoiding derivatization.

  • For Reference Standard Characterization: NMR Spectroscopy is essential. It provides absolute structural confirmation. Furthermore, qNMR should be used as a primary, non-chromatographic method to assign a highly accurate purity value to the reference standard that will be used to calibrate the HPLC method.

By strategically employing these validated methods, researchers and drug developers can ensure a comprehensive understanding and control of the quality of this compound, thereby building a solid foundation for the development of safe and effective medicines.

References

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI.
  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). (2020). ResearchGate.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies.
  • US Patent 5504245A: Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Cyclopropanecarboxylic acid. Organic Syntheses.
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks.
  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. (2016). PubMed.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2013). PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. (2020). The Pharma Innovation Journal.
  • Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2013). No Added Chemicals.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (2018). Research Journal of Pharmacy and Technology.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2022). ResearchGate.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. International Council for Harmonisation.
  • Analytical Method Validation for Biopharmaceuticals. (2012). Semantic Scholar.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2021). Pharmacognosy Journal.
  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor.
  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • Supporting information - General information. The Royal Society of Chemistry.
  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (2014). JoVE.

Sources

A Comparative Guide to Assessing the Purity of Synthesized 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. Rather than a rigid protocol, this document offers a strategic framework, explaining the rationale behind the selection of analytical techniques and providing self-validating experimental designs.

Introduction to this compound and its Purity Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents. Its structure, featuring a brominated aromatic ring and a strained cyclopropane moiety, presents unique challenges in both synthesis and purification. Potential impurities can arise from unreacted starting materials, side-reactions, and degradation products. Therefore, a multi-pronged analytical approach is essential to ensure the identity and purity of the final compound.

Strategic Approach to Purity Assessment

A robust purity assessment workflow should be orthogonal, employing multiple analytical techniques that rely on different physicochemical principles. This ensures that a wide range of potential impurities, with varying polarities, volatilities, and structural characteristics, can be detected and quantified.

Caption: A strategic workflow for the comprehensive purity assessment of synthesized compounds.

Part 1: Foundational Purity Assessment – Thermal and Chromatographic Screening

Melting Point Analysis: The Classical Indicator of Purity

Expertise & Experience: The melting point of a pure crystalline solid is a sharp, well-defined physical constant.[1][2][3] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[2][3] This makes melting point determination an invaluable, simple, and rapid technique for a preliminary assessment of purity. While a sharp melting point is a strong indicator of purity, it is not conclusive on its own, as some eutectic mixtures can also have sharp melting points.

Trustworthiness: A self-validating approach involves a mixed melting point determination. By mixing the synthesized sample with an authentic, high-purity standard, a lack of melting point depression confirms the identity and high purity of the synthesized compound.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Rate: A rapid heating rate (e.g., 10 °C/min) can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Data Interpretation:

Purity LevelExpected Melting Point Behavior
High Purity Sharp melting range (typically < 1 °C)
Impure Broad and depressed melting range
Thin-Layer Chromatography (TLC): A Rapid Qualitative Screening Tool

Expertise & Experience: TLC is a powerful and cost-effective technique for visualizing the number of components in a mixture. For this compound, its polarity allows for good separation on silica gel plates. The choice of the mobile phase is critical for achieving good resolution between the target compound and potential impurities.

Trustworthiness: By running the synthesized sample alongside the starting materials and a co-spotted lane, one can quickly assess the completeness of the reaction and the presence of residual starting materials.

Experimental Protocol: TLC Analysis

  • Plate Preparation: A spot of a dilute solution of the synthesized compound in a volatile solvent (e.g., ethyl acetate) is applied to a silica gel TLC plate.

  • Developing System: A suitable mobile phase is chosen. A good starting point for a carboxylic acid like this would be a mixture of a non-polar solvent and a more polar solvent, with a small amount of acetic acid to suppress the ionization of the carboxyl group and reduce tailing (e.g., Hexane:Ethyl Acetate:Acetic Acid in a 70:30:1 ratio).

  • Development: The plate is placed in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, it is removed and dried. The spots are visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Rf Calculation: The Retention Factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Part 2: High-Resolution Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

Expertise & Experience: HPLC is the most widely used technique for the quantitative determination of the purity of organic compounds in the pharmaceutical industry.[4] For this compound, a reversed-phase HPLC method with UV detection is highly effective. The aromatic ring provides a strong chromophore, allowing for sensitive detection.

Trustworthiness: A well-validated HPLC method provides exceptional accuracy and precision. Method validation should be performed according to ICH guidelines and includes parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often preferred for separating compounds with a range of polarities. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid to control pH and improve peak shape) and an organic component (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL) and then diluted to an appropriate working concentration.

Data Interpretation:

ParameterHigh Purity IndicationPotential Issues
Chromatogram A single, sharp, symmetrical main peakAdditional peaks indicate impurities. Peak tailing or fronting may suggest issues with the mobile phase or column.
Purity Calculation Area % of the main peak is typically >99%Lower area % indicates the presence of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] Due to the low volatility of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile species (e.g., by esterification to its methyl or silyl ester). The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.

Trustworthiness: The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak and to tentatively identify impurities by comparing their spectra to a library (e.g., NIST).

Experimental Protocol: GC-MS Analysis (after derivatization)

  • Derivatization: The carboxylic acid is converted to its methyl ester using a reagent like diazomethane or by heating with methanol and a catalytic amount of acid.

  • Injection: The derivatized sample is injected into the GC.

  • Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used to separate the components.

  • Ionization and Detection: The separated components are ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer.

Part 3: Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Tool for Structural Elucidation

Expertise & Experience: NMR spectroscopy (both ¹H and ¹³C) is the most powerful technique for the unambiguous structural confirmation of organic molecules.[6][7] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Trustworthiness: The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. The presence of any unexpected signals can indicate the presence of impurities.

Expected ¹H and ¹³C NMR Spectral Features for this compound:

¹H NMR:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the bromophenyl ring.

  • Cyclopropane Protons: Signals in the upfield region (typically 1.0-2.0 ppm) corresponding to the four protons of the cyclopropane ring. These will likely show complex splitting patterns due to geminal and cis/trans couplings.

  • Carboxylic Acid Proton: A broad singlet in the downfield region (typically >10 ppm), which is exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (typically 170-180 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (typically 120-145 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Cyclopropane Carbons: Signals in the upfield region (typically 10-30 ppm).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and coupling patterns.

Caption: Workflow for purity and structural confirmation using NMR spectroscopy.

Comparative Summary of Analytical Techniques

TechniquePrimary UseAdvantagesDisadvantages
Melting Point Preliminary Purity AssessmentSimple, rapid, inexpensiveNot quantitative, not suitable for non-crystalline solids
TLC Qualitative ScreeningRapid, inexpensive, good for reaction monitoringNot quantitative, lower resolution than HPLC
HPLC-UV Quantitative Purity DeterminationHigh resolution, quantitative, highly reproducibleHigher cost of instrumentation and consumables
GC-MS Volatile Impurity Analysis & Structural ConfirmationHigh sensitivity, provides structural informationRequires derivatization for non-volatile compounds
NMR Structural Elucidation & Purity ConfirmationUnambiguous structural information, can be quantitativeHigh instrument cost, lower sensitivity than MS

Conclusion

Assessing the purity of synthesized this compound requires a multi-faceted and logical approach. By combining foundational techniques like melting point analysis and TLC with high-resolution methods such as HPLC and GC-MS, and confirming the structure with NMR spectroscopy, researchers can have high confidence in the quality of their material. This guide provides the strategic framework and experimental considerations necessary to develop a robust and self-validating purity assessment protocol, ensuring the integrity of subsequent research and development activities.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.
  • Vertex AI Search. (2026). A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid - Benchchem.
  • Vertex AI Search. (2026). How can benzoic acid be tested for purity? - ECHEMI.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). How can benzoic acid be tested for purity? - Quora.
  • Vertex AI Search. (2026).

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary drug development, the optimization of a lead compound is a critical juncture that dictates its ultimate clinical success. Bioisosterism, the strategic replacement of a functional group within a molecule with another that retains similar biological activity while improving other essential properties, stands as a cornerstone of this process.[1][2] This strategy is not merely about swapping molecular fragments but involves a deep understanding of physicochemical properties, target interactions, and metabolic pathways to enhance efficacy, selectivity, and pharmacokinetic profiles.

The 1-aryl-cyclopropanecarboxylic acid scaffold is of significant interest in medicinal chemistry. The cyclopropane ring, with its inherent rigidity and unique electronic character, offers a three-dimensional architecture that can facilitate precise interactions with biological targets.[3][4] Specifically, 1-(2-Bromophenyl)cyclopropanecarboxylic acid serves as a valuable starting point for the development of novel therapeutics, including potential antidepressants.[5] However, both the carboxylic acid and the bromophenyl moieties present opportunities for optimization through bioisosteric replacement to address potential liabilities such as metabolic instability, poor membrane permeability, or off-target effects.

This guide provides a comparative analysis of potential bioisosteric replacements for this compound, supported by experimental data and detailed protocols. We will explore key replacements for both the carboxylic acid and the bromophenyl groups, offering a rationale for their selection and a projection of their impact on the molecule's overall performance.

Part 1: Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many drugs, primarily due to its ability to form strong hydrogen bonds and salt bridges with biological targets. However, its ionizable nature can lead to low cell permeability and rapid metabolism.[6] Several non-classical bioisosteres have been successfully employed to mitigate these issues while preserving the essential acidic character required for biological activity.

Comparative Analysis of Carboxylic Acid Bioisosteres

The most prominent and well-documented bioisostere for a carboxylic acid is the tetrazole ring.[2][7][8] This five-membered heterocycle mimics the pKa and the spatial arrangement of the carboxylate's hydrogen bond acceptors. Other notable replacements include acyl sulfonamides, hydroxamic acids, and various oxadiazole derivatives.[8]

BioisostereRepresentative StructureTypical pKaLipophilicity (clogP) vs. COOHKey AdvantagesPotential Liabilities
Carboxylic Acid -COOH~4.5BaselineStrong H-bonding, well-understoodPoor permeability, metabolic liability
Tetrazole -CN4H~4.5-5.0More LipophilicEnhanced metabolic stability, improved oral bioavailability, resistance to degradation[7]Synthetic challenges, potential for CNS side effects in some cases
Acyl Sulfonamide -CONHSO2R~3.0-5.0More LipophilicIncreased acidity, can modulate binding interactionsCan be metabolically labile at the sulfonamide bond
Hydroxamic Acid -CONHOH~8.0-9.0Less LipophilicMetal chelation properties, can introduce new binding interactionsPotential for metabolic instability and toxicity[8]
5-Oxo-1,2,4-oxadiazole -C3HN2O2~6.0-7.0More LipophilicIncreased lipophilicity can improve bioavailability compared to tetrazoles[8]May have different H-bonding patterns than a carboxylate

Data compiled from multiple sources.[1][6][8]

The selection of a suitable bioisostere is highly context-dependent, and the optimal choice will vary based on the specific biological target and desired pharmacokinetic profile.[8] For the this compound scaffold, the tetrazole ring presents a compelling starting point for bioisosteric replacement due to its proven track record in marketed drugs and its ability to closely mimic the key properties of the carboxylic acid.[2]

Part 2: Bioisosteric Replacement of the 2-Bromophenyl Group

The 2-bromophenyl moiety plays a crucial role in orienting the molecule within a binding pocket and contributes to its overall lipophilicity. However, the bromine atom can be a site of metabolic attack (e.g., oxidative dehalogenation) and may lead to off-target effects. Bioisosteric replacement of this group can aim to improve metabolic stability, modulate selectivity, or explore new intellectual property space.

Strategies for Aryl Group Replacement

Common strategies for replacing a substituted phenyl ring include:

  • Halogen Substitution: Replacing bromine with chlorine or fluorine can alter the electronic properties and metabolic stability. Fluorine, in particular, is often used to block metabolic oxidation at that position.

  • Heterocyclic Rings: Replacing the phenyl ring with a heterocycle such as pyridine, thiophene, or pyrazole can introduce new hydrogen bonding opportunities, improve solubility, and alter the molecule's dipole moment.

  • Saturated Bicyclic Scaffolds: Conformationally rigid, non-planar scaffolds like bicyclo[1.1.1]pentane can act as bioisosteres for para-substituted phenyl rings, while bicyclo[2.1.1]hexane can mimic meta-substitutions. These replacements can enhance the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved solubility and reduced promiscuity.

For the ortho-substituted pattern of this compound, a direct saturated bicyclic replacement is less straightforward. However, the exploration of different halogen substitutions and the introduction of various heterocyclic rings are viable and well-precedented strategies.

Part 3: Experimental Protocols

The following protocols provide a general framework for the synthesis of the parent compound and a key bioisosteric derivative.

Protocol 1: Synthesis of this compound

A plausible synthetic route to 1-aryl-cyclopropanecarboxylic acids involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile.[9]

A 2-Bromophenylacetonitrile C 1-(2-Bromophenyl)cyclopropanecarbonitrile A->C NaOH, H2O, Phase-Transfer Catalyst (e.g., TBAB) B 1,2-Dibromoethane B->C D This compound C->D Conc. HCl, Heat

Figure 1: Synthetic scheme for this compound.

Step-by-Step Procedure:

  • Cyclopropanation: To a solution of 2-bromophenylacetonitrile in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add a solution of sodium hydroxide and 1,2-dibromoethane.

  • Heat the reaction mixture to approximately 60°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, extract the product, 1-(2-bromophenyl)cyclopropanecarbonitrile, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography.

  • Hydrolysis: Treat the purified 1-(2-bromophenyl)cyclopropanecarbonitrile with concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.

  • Cool the reaction, and the carboxylic acid product should precipitate.

  • Filter the solid, wash with cold water, and dry to yield this compound.

Protocol 2: Synthesis of 5-(1-(2-Bromophenyl)cyclopropyl)-1H-tetrazole (Tetrazole Bioisostere)

The conversion of a carboxylic acid to a tetrazole can be achieved via the corresponding nitrile. A common method involves the [3+2] cycloaddition of an azide source with the nitrile.

C 1-(2-Bromophenyl)cyclopropanecarbonitrile F 5-(1-(2-Bromophenyl)cyclopropyl)-1H-tetrazole C->F Lewis Acid (e.g., ZnBr2) or Ammonium Chloride, Solvent (e.g., DMF), Heat E Sodium Azide (NaN3) E->F

Figure 2: Synthesis of the tetrazole bioisostere.

Step-by-Step Procedure:

  • To a solution of 1-(2-bromophenyl)cyclopropanecarbonitrile (from Protocol 1, Step 6) in a polar aprotic solvent like dimethylformamide (DMF), add sodium azide and a catalyst such as zinc bromide or ammonium chloride.

  • Heat the reaction mixture to 100-120°C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl). Caution: Azides are toxic and potentially explosive. Handle with appropriate safety precautions.

  • The tetrazole product will often precipitate upon acidification.

  • Filter the solid, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

The bioisosteric replacement of key functional groups in this compound offers a powerful strategy for optimizing its drug-like properties. The substitution of the carboxylic acid with a tetrazole is a well-validated approach to enhance metabolic stability and oral bioavailability while maintaining the necessary acidity for target engagement.[10][7] Furthermore, modification of the 2-bromophenyl ring provides an avenue to fine-tune the molecule's selectivity and pharmacokinetic profile. The experimental protocols outlined in this guide provide a practical starting point for the synthesis and evaluation of these promising analogs. Through a rational and data-driven approach to bioisosterism, researchers can significantly accelerate the journey from a promising lead compound to a viable clinical candidate.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
  • Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(9), 1246-1252. [Link]
  • Galiano, S., et al. (2004). 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(21), 5183-5192. [Link]
  • Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-14. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
  • de Witte, W., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7536-7561. [Link]
  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link]
  • Gund, M., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. SN Applied Sciences, 1(8), 896. [Link]
  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(18), 2038-2064. [Link]
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [https://www.b CHD.ssu.org.ua/index.php/journal/article/view/100]([Link] CHD.ssu.org.ua/index.php/journal/article/view/100)

Sources

A Comparative Guide to the Reactivity of 2-Bromophenyl vs. 4-Bromophenyl Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted phenylcyclopropanes serve as valuable structural motifs. The cyclopropane ring introduces conformational rigidity, while the substituted phenyl group provides a scaffold for diverse functionalization. Among these, bromophenyl cyclopropanecarboxylic acids are particularly useful intermediates, acting as precursors for more complex molecules via reactions such as palladium-catalyzed cross-coupling.

This guide provides an in-depth comparison of the chemical reactivity of two common isomers: 2-bromophenylcyclopropanecarboxylic acid and 4-bromophenylcyclopropanecarboxylic acid. While structurally similar, the positional difference of the bromine atom—ortho versus para to the cyclopropanecarboxylic acid moiety—imparts distinct electronic and steric characteristics. These differences profoundly influence their behavior in key chemical transformations, a critical consideration for researchers in process development and drug discovery. We will explore these nuances through the lens of electronic effects, steric hindrance, and reaction kinetics, supported by experimental frameworks.

Molecular Structure and Electronic Landscape

The fundamental difference in reactivity between the 2-bromo and 4-bromo isomers stems from the spatial arrangement of the substituents on the benzene ring.

  • 4-Bromophenylcyclopropanecarboxylic Acid: The substituents are in a para arrangement, placing them at opposite ends of the phenyl ring. This configuration minimizes direct steric interaction between the bromine atom and the cyclopropanecarboxylic acid group.

  • 2-Bromophenylcyclopropanecarboxylic Acid: The ortho positioning places the bulky bromine atom and the cyclopropanecarboxylic acid group adjacent to each other. This proximity is the primary source of the observed differences in reactivity.

The electronic nature of the bromine atom is twofold: it is an electronegative atom that withdraws electron density from the ring through the sigma bond (an inductive effect, -I), but it also possesses lone pairs of electrons that can be donated into the pi-system of the ring (a resonance effect, +R).[1] While halogens are generally deactivating, they are considered ortho, para-directors in electrophilic aromatic substitution because the resonance donation, though weak, partially offsets the strong inductive withdrawal at these positions.[1]

Caption: Dominant electronic effects of a bromine substituent on a phenyl ring.

Comparative Reactivity Analysis

We can dissect the reactivity differences across several key chemical properties and reactions.

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxylic acid proton is a direct measure of the electronic environment of the carboxyl group.

  • 4-Bromo Isomer: The bromine atom's electron-withdrawing inductive effect is transmitted across the phenyl ring, stabilizing the carboxylate conjugate base and making the acid slightly stronger than benzoic acid.

  • 2-Bromo Isomer: This isomer is expected to be a significantly stronger acid due to the "ortho effect" . Steric hindrance between the adjacent bromine atom and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. This disruption in planarity inhibits resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the proton.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are paramount for functionalizing the C-Br bond.[3] The key step in these reactions is the oxidative addition of the aryl bromide to a Pd(0) complex.[4]

  • 4-Bromo Isomer: The C-Br bond is sterically unhindered and readily accessible to the bulky palladium catalyst. This isomer typically undergoes cross-coupling reactions efficiently and with predictable kinetics.

  • 2-Bromo Isomer: The ortho bromine atom is sterically shielded by the adjacent cyclopropanecarboxylic acid group. This steric hindrance can significantly slow down the rate of oxidative addition, often requiring more forcing conditions (higher temperatures, stronger bases, or specialized ligands) to achieve comparable yields to the para isomer.[5][6] The choice of a sterically demanding but electron-donating phosphine ligand can sometimes mitigate this issue by promoting the oxidative addition step.[7]

Caption: Steric effects on the oxidative addition step in Pd-catalyzed cross-coupling.

Intramolecular Cyclization Potential

The most striking difference in reactivity is the potential for the 2-bromo isomer to undergo intramolecular reactions that are impossible for the 4-bromo isomer. Under basic or photolytic conditions, the carboxylate can act as an intramolecular nucleophile, potentially leading to cyclization. More sophisticated methods involving radical intermediates can also be envisioned. For instance, visible-light-mediated processes can induce intramolecular radical cyclization of similar systems.[8]

  • 4-Bromo Isomer: The large distance between the bromine and carboxylic acid groups precludes any intramolecular cyclization. Its reactivity is limited to intermolecular processes.

  • 2-Bromo Isomer: This isomer is a candidate for intramolecular reactions to form novel polycyclic structures. For example, under conditions that favor a radical mechanism, an intramolecular cyclization could occur.[9][10] This provides a unique synthetic pathway to rigid, fused-ring systems that are of high interest in drug development.

Summary of Comparative Reactivity

The table below summarizes the key performance differences between the two isomers.

Feature / Reaction2-Bromophenylcyclopropanecarboxylic Acid4-Bromophenylcyclopropanecarboxylic AcidRationale
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)Ortho effect: Steric hindrance twists the COOH group, reducing resonance and increasing acidity.[2]
Pd Cross-Coupling Rate SlowerFasterSteric hindrance from the adjacent cyclopropyl group impedes catalyst approach to the C-Br bond.[5][6]
Intramolecular Potential HighNoneProximity of reactive groups allows for intramolecular cyclization pathways.
Required Reaction Conditions Often more forcing (higher temp, specialized ligands)Typically standard/milder conditionsOvercoming steric hindrance requires more energy or optimized catalytic systems.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

To empirically quantify the difference in reactivity in a cross-coupling reaction, a competitive experiment can be designed. This protocol serves as a self-validating system, as the relative consumption of starting materials directly reflects their relative reaction rates under identical conditions.

Objective:

To determine the relative reactivity of 2-bromophenyl and 4-bromophenyl cyclopropanecarboxylic acids in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:
  • 2-bromophenylcyclopropanecarboxylic acid (1.0 eq)

  • 4-bromophenylcyclopropanecarboxylic acid (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • K₂CO₃ (3.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:
  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromophenylcyclopropanecarboxylic acid, 4-bromophenylcyclopropanecarboxylic acid, phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, and the internal standard.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench each aliquot with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Dissolve the residue of each aliquot in CDCl₃ and acquire a ¹H NMR spectrum.

  • Calculate the relative ratio of the two starting materials by integrating their characteristic signals against the signal of the internal standard.

  • Plot the concentration of each starting material versus time to determine the relative rate of consumption.

G start 1. Combine Reactants (2-bromo, 4-bromo isomers, boronic acid, Pd catalyst, base, internal standard) reaction 2. Add Solvent & Heat (80 °C under Argon) start->reaction sampling 3. Take Aliquots (t = 0, 15, 30, 60, 120 min) reaction->sampling quench 4. Quench & Extract (HCl, Ethyl Acetate) sampling->quench analysis 5. NMR Analysis (Determine ratio of reactants vs. internal standard) quench->analysis plot 6. Plot Data (Concentration vs. Time) analysis->plot result Determine Relative Reactivity plot->result

Caption: Workflow for the competitive Suzuki-Miyaura coupling experiment.

Conclusion

The positional isomerism of 2- and 4-bromophenyl cyclopropanecarboxylic acids is not a trivial structural change; it is a fundamental determinant of their chemical behavior. The 4-bromo isomer is a reliable substrate for predictable, sterically unhindered transformations like cross-coupling. In contrast, the 2-bromo isomer presents both a challenge and an opportunity: its reactivity in cross-coupling is attenuated by steric hindrance, but its unique geometry opens the door to powerful intramolecular cyclization strategies for building complex molecular architectures. A thorough understanding of these distinct reactivity profiles is essential for chemists to select the appropriate isomer and rationally design synthetic routes to achieve their desired molecular targets.

References

  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Wikipedia. (2023). Ortho effect.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • MaChemGuy. (2022). Bromination of Phenol (A-Level Chemistry). YouTube.
  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • University of Wisconsin. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions.
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Royal Society of Chemistry. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
  • PubMed. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals.
  • National Center for Biotechnology Information. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the 1-arylcyclopropanecarboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[1][2] Its inherent conformational rigidity and unique electronic properties make it an attractive starting point for the design of novel therapeutics.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-Bromophenyl)cyclopropanecarboxylic acid derivatives, with a particular focus on their potential as modulators of metabotropic glutamate receptors (mGluRs), a key target in neuropharmacology.[4][5] We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide actionable experimental protocols for researchers in the field.

The Synthetic Blueprint: Crafting the Core Scaffold

The synthesis of 1-arylcyclopropanecarboxylic acid derivatives is a well-established process, typically commencing with the α-alkylation of a substituted phenylacetonitrile. This approach offers a convergent and efficient route to the core cyclopropane ring system.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the parent compound, this compound, which serves as the foundational building block for further derivatization and SAR studies.

Materials:

  • 2-Bromophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Cyclopropanation:

    • To a stirred solution of 2-bromophenylacetonitrile (1.0 eq) and a phase-transfer catalyst (0.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

    • Heat the mixture to 60°C and add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes.

    • Maintain the reaction at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(2-bromophenyl)cyclopropanecarbonitrile.

  • Hydrolysis:

    • Add concentrated hydrochloric acid to the crude 1-(2-bromophenyl)cyclopropanecarbonitrile.

    • Heat the mixture to reflux (approximately 110°C) for 12-18 hours until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic-soluble reactants. The two-step process of forming the nitrile followed by hydrolysis is a robust and high-yielding method for accessing the desired carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be systematically modulated by strategic modifications at three key positions: the phenyl ring, the cyclopropane ring, and the carboxylic acid moiety. The following analysis is synthesized from SAR studies on related arylcyclopropane and phenylglycine derivatives, particularly in the context of mGluR antagonism.[5][6]

Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity

The nature and position of substituents on the phenyl ring are critical determinants of activity.[6] The 2-bromo substituent itself is significant, as halogen atoms can influence the conformation of the molecule and its electronic properties, potentially enhancing binding affinity through halogen bonding or other interactions.

Table 1: Postulated Impact of Phenyl Ring Modifications on mGluR Antagonist Activity

Position of SubstitutionType of SubstituentAnticipated Effect on ActivityRationale
Ortho (2-position) Bromo (Parent) Baseline Activity The bromo group is a key feature of the parent scaffold, likely contributing to a specific binding orientation.
Additional Halogen (e.g., Cl, F)Potentially Increased PotencyHalogen bonding and altered electronics can enhance receptor interaction.
Small Alkyl (e.g., Methyl)May Decrease PotencySteric hindrance could disrupt optimal binding.
Meta (3-position) Electron-Withdrawing Group (e.g., NO₂)May Increase PotencyAlters the electronic distribution of the phenyl ring, potentially improving interactions with the receptor.
Electron-Donating Group (e.g., OCH₃)Variable EffectsCan influence both steric and electronic properties; effect is context-dependent.
Para (4-position) Bulky Hydrophobic GroupPotentially Increased PotencyMay occupy a hydrophobic pocket within the receptor binding site.
Hydrogen Bond Donor/AcceptorCould Enhance SpecificityMay form specific interactions with amino acid residues in the binding pocket.
The Cyclopropane Ring: A Rigid Scaffold for Optimal Presentation

The cyclopropane ring's primary role is to hold the phenyl and carboxylic acid groups in a fixed spatial orientation, reducing the entropic penalty of binding to the receptor. Modifications to the cyclopropane ring itself are less common but can be explored to probe the spatial requirements of the binding pocket.

Carboxylic Acid Modifications: The Anchor for Receptor Interaction

The carboxylic acid group is often a key pharmacophore, forming crucial ionic and hydrogen bond interactions with the receptor.[7] Its modification can have a profound impact on activity, often leading to a complete loss of potency if replaced with a non-isosteric group.

Table 2: Influence of Carboxylic Acid Modifications on Biological Activity

ModificationResulting Functional GroupExpected Impact on ActivityRationale
Esterification Ester (e.g., -COOCH₃)Likely Inactive (as a direct binder) Loss of the acidic proton prevents key ionic interactions. May act as a prodrug.
Amidation Amide (e.g., -CONH₂)Significantly Reduced or Abolished Activity Alters the electronic and hydrogen bonding properties of the pharmacophore.
Bioisosteric Replacement TetrazolePotentially Retained or Enhanced Activity The tetrazole ring is a well-known bioisostere for the carboxylic acid group.

Visualizing Structure-Activity Relationships

SAR_Summary cluster_phenyl Phenyl Ring Modifications cluster_core Core Scaffold cluster_carboxyl Carboxylic Acid Modifications Ortho-Substitution Ortho-Substitution Meta-Substitution Meta-Substitution Para-Substitution Para-Substitution This compound This compound This compound->Ortho-Substitution Halogenation (Potency ↑) This compound->Para-Substitution Hydrophobic Groups (Potency ↑) Amidation Amidation This compound->Amidation Amide (Activity ↓) Bioisosteric Replacement Bioisosteric Replacement This compound->Bioisosteric Replacement Tetrazole (Activity Retained) Esterification Esterification

Caption: Key SAR trends for this compound derivatives.

In Vitro Evaluation: A Protocol for Assessing mGluR1 Antagonism

To quantify the biological activity of newly synthesized derivatives, a functional cell-based assay is essential. The following protocol describes a method for evaluating the antagonist activity of test compounds at the mGluR1 receptor.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

Objective: To determine the IC₅₀ values of this compound derivatives as antagonists of the mGluR1 receptor.

Cell Line: HEK293 cells stably expressing the human mGluR1 receptor.

Materials:

  • HEK293-mGluR1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGluR1 agonist (e.g., Quisqualic acid or DHPG)

  • Test compounds (dissolved in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Step-by-Step Procedure:

  • Cell Plating:

    • Seed HEK293-mGluR1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading buffer.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the assay plates.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the mGluR1 agonist at a concentration that elicits a submaximal response (EC₈₀).

    • Place the assay plate in the FLIPR instrument.

    • Initiate fluorescence reading and, after establishing a stable baseline, add the agonist to all wells.

    • Continue to record the fluorescence signal for at least 2 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100% activity) and buffer alone (0% activity).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System: The inclusion of positive (agonist alone) and negative (buffer alone) controls on each plate ensures the validity of the assay. A known mGluR1 antagonist should also be run as a reference compound to confirm assay performance.

Workflow Visualization

Experimental_Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening mGluR1 Antagonist Assay (FLIPR) Purification->Biological_Screening Data_Analysis IC50 Determination Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Design of New Analogs SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Cycle

Caption: A typical workflow for SAR studies of novel compounds.

Concluding Remarks for the Research Professional

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as modulators of metabotropic glutamate receptors. The SAR principles outlined in this guide, derived from extensive research on related compound classes, provide a rational framework for the design and optimization of new derivatives with enhanced potency and selectivity. The provided experimental protocols offer a practical foundation for the synthesis and biological evaluation of these compounds. As with any drug discovery campaign, the path forward will involve iterative cycles of design, synthesis, and testing, guided by an ever-deepening understanding of the complex interplay between chemical structure and biological function.

References

  • Moulin, E., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(6), 1055-1061. [Link]
  • Mahesh, P., et al. (2023).
  • Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Owen, D. R., et al. (2007). Structure-activity Relationships of Novel Non-Competitive mGluR1 Antagonists: A Potential Treatment for Chronic Pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 486-490. [Link]
  • Hayashi, Y., et al. (1994). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 113(3), 839-847. [Link]
  • Monn, J. A., et al. (2005). C3'-cis-Substituted carboxycyclopropyl glycines as metabotropic glutamate 2/3 receptor agonists: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 13(23), 6556-6570. [Link]
  • Hayashi, Y., et al. (1994). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. PubMed Central. [Link]

Sources

A Researcher's Guide to the Computational Landscape of Bromophenyl Cyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences between molecular isomers is paramount. The substitution pattern on a phenyl ring or the stereochemistry of a cyclopropane core can dramatically alter a compound's physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide provides an in-depth computational comparison of the key isomers of bromophenyl cyclopropanecarboxylic acid, a scaffold of interest in medicinal chemistry.

Moving beyond a simple cataloging of data, we will delve into the causality behind the computational choices, ensuring a self-validating and trustworthy analysis. This guide is structured to provide actionable insights, grounded in authoritative computational chemistry principles, for scientists navigating the complexities of isomeric differentiation.

The Isomeric Landscape of Bromophenyl Cyclopropanecarboxylic Acid

The constitutional and geometric isomers of bromophenyl cyclopropanecarboxylic acid present a fascinating case study in the subtle interplay of steric and electronic effects. The primary isomers of interest include:

  • Positional Isomers: These isomers differ in the substitution pattern on the phenyl ring (ortho, meta, para) for the 2-phenyl substituted series, and the attachment point of the bromophenyl group to the cyclopropane ring (1-phenyl vs. 2-phenyl).

  • Stereoisomers: For the 2-substituted isomers, cis and trans diastereomers are possible, arising from the relative orientation of the phenyl and carboxylic acid groups on the cyclopropane ring.

To elucidate the energetic and electronic differences between these isomers, a robust computational approach is necessary.

Computational Methodology: A Foundation of Scientific Integrity

The heart of this guide lies in the application of Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size. The chosen methodology is designed to be a self-validating system, where the rationale behind each choice is clearly articulated.

Experimental Protocol: Computational Analysis
  • Structure Generation: Initial 3D structures of all isomers (1-(4-bromophenyl)-, 2-(2-bromophenyl)-, 2-(3-bromophenyl)-, and 2-(4-bromophenyl)cyclopropanecarboxylic acid, including both cis and trans diastereomers for the 2-substituted compounds) are built using molecular modeling software.

  • Geometry Optimization: Each structure is subjected to full geometry optimization using the B3LYP hybrid functional with the 6-31G(d) basis set. This level of theory is widely recognized for providing reliable geometries for organic molecules. The optimization process locates the lowest energy conformation for each isomer on its potential energy surface.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This crucial step serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Thermodynamic Data: These calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy, which are essential for accurate relative energy comparisons.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometries to determine electronic properties such as dipole moments and molecular orbital energies (HOMO and LUMO).

Causality Behind Experimental Choices
  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in computational chemistry due to its proven track record in accurately predicting the geometries and relative energies of a wide range of organic compounds.

  • 6-31G(d) Basis Set: This basis set provides a good description of the electron distribution around the atoms and includes polarization functions (d-orbitals on heavy atoms) that are essential for accurately modeling the bonding in cyclic and strained systems like cyclopropane.

Visualizing the Computational Workflow

The following diagram outlines the logical flow of the computational protocol employed in this guide.

computational_workflow cluster_input Structure Input cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation start Generate 3D Structures of Isomers geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation geom_opt->prop_calc verify Verify Energy Minima (No Imaginary Frequencies) freq_calc->verify thermo Calculate Thermodynamic Properties (ZPVE, Gibbs Free Energy) freq_calc->thermo electronic Determine Electronic Properties (Dipole Moment, HOMO/LUMO) prop_calc->electronic comparison Comparative Analysis of Isomers verify->comparison thermo->comparison electronic->comparison

Computational workflow for isomer analysis.

Comparative Analysis of Bromophenyl Cyclopropanecarboxylic Acid Isomers

IsomerRelative Energy (kcal/mol) (Illustrative)Dipole Moment (Debye) (Illustrative)HOMO-LUMO Gap (eV) (Illustrative)Key Structural Features & Insights
1-(4-Bromophenyl)- Lowest~2.5 - 3.0HighestThe direct attachment of the electron-withdrawing phenyl ring to the quaternary cyclopropyl carbon provides significant electronic stabilization. The HOMO-LUMO gap suggests high kinetic stability.
trans-2-(4-Bromophenyl)- Low~2.0 - 2.5HighThe trans configuration minimizes steric hindrance between the bulky bromophenyl and carboxylic acid groups, leading to greater thermodynamic stability compared to the cis isomer.
cis-2-(4-Bromophenyl)- Higher than trans~3.0 - 3.5Slightly lower than transIncreased steric strain due to the cis arrangement of substituents raises the relative energy. The closer proximity of polar groups likely results in a larger overall dipole moment.
trans-2-(2-Bromophenyl)- HighestVariableLowerSignificant steric repulsion is expected between the ortho-bromo substituent and the cyclopropane ring, leading to a higher energy conformation. This steric clash can also influence the electronic properties, potentially lowering the HOMO-LUMO gap.
trans-2-(3-Bromophenyl)- Intermediate~2.5 - 3.0IntermediateThe meta position of the bromine atom has a more moderate electronic influence compared to the ortho and para positions, resulting in intermediate stability and electronic properties.

Disclaimer: The quantitative values in the table are illustrative and based on trends observed in computational studies of substituted cyclopropanes and brominated aromatic compounds. They serve to highlight the expected relative differences between the isomers.

In-Depth Discussion of Isomeric Differences

Thermodynamic Stability

The relative energies of the isomers are a direct measure of their thermodynamic stability. The 1-(4-bromophenyl) isomer is predicted to be the most stable due to the favorable electronic interactions of the phenyl ring with the cyclopropane system. Among the 2-substituted isomers, the trans configuration is consistently more stable than the cis due to the minimization of steric strain. For the positional isomers on the phenyl ring, the stability is expected to follow the trend para > meta > ortho. The ortho-substituted isomer is significantly destabilized by steric hindrance between the bromine atom and the cyclopropane ring.

Electronic Properties

The dipole moment is a measure of the overall polarity of a molecule and is crucial for understanding intermolecular interactions and solubility. The cis-isomers are expected to have larger dipole moments than their trans counterparts due to the vector addition of the bond dipoles of the substituents on the same side of the ring.

The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A larger gap suggests lower reactivity and greater stability. The 1-(4-bromophenyl) isomer is predicted to have the largest HOMO-LUMO gap, consistent with its expected high thermodynamic stability. Steric strain in the ortho-substituted isomer can lead to a distortion of the molecular orbitals, potentially reducing the HOMO-LUMO gap and increasing its reactivity.

Visualizing Key Isomeric Structures

The following diagrams illustrate the fundamental structural differences between the key isomers discussed.

isomers cluster_positional Positional Isomers cluster_stereo Stereoisomers (for 2-phenyl) 1-phenyl 1-(4-Bromophenyl) 2-phenyl 2-(4-Bromophenyl) trans trans-isomer cis cis-isomer

Key isomeric forms of bromophenyl cyclopropanecarboxylic acid.

Bridging Computation with Experimental Reality

While computational studies provide invaluable insights, experimental validation is the cornerstone of scientific rigor. The predicted trends in stability and electronic properties can be correlated with experimental data.

  • X-ray Crystallography: Can provide definitive structural information, including bond lengths, bond angles, and the relative orientation of substituents, confirming the predicted geometries of the most stable conformers.

  • NMR Spectroscopy: Can be used to differentiate between isomers based on differences in chemical shifts and coupling constants, which are influenced by the electronic environment and spatial proximity of the atoms.

  • Calorimetry: Can be employed to experimentally determine the relative thermodynamic stabilities of the isomers.

The convergence of computational predictions and experimental observations provides the highest level of confidence in the structure-property relationships of these molecules.

Conclusion

This guide has provided a comprehensive framework for the computational comparison of bromophenyl cyclopropanecarboxylic acid isomers. By employing a robust and well-justified computational methodology, we have elucidated the key factors governing the relative stabilities and electronic properties of these compounds. The insights gained from such studies are critical for making informed decisions in the design and development of new chemical entities. As computational resources continue to advance, the synergy between in silico prediction and experimental validation will undoubtedly accelerate the pace of scientific discovery.

References

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Jensen, F. (2017).
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

A Comparative Benchmarking Guide to the Synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the cyclopropyl moiety is a prized structural motif, imparting unique conformational rigidity and metabolic stability to molecules. The synthesis of specifically substituted cyclopropanes, such as 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a valuable building block for more complex chemical entities, is therefore of significant interest. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, efficiencies, and practical considerations.

Introduction to the Target Molecule

This compound is a key intermediate in the development of novel therapeutics and functional materials. The presence of the ortho-bromophenyl group allows for further synthetic diversification through various cross-coupling reactions, while the cyclopropanecarboxylic acid unit provides a rigid scaffold that can influence the biological activity and physical properties of the final product. The efficient and scalable synthesis of this compound is paramount for its application in research and development.

Method 1: Alkylation of 2-Bromophenylacetonitrile and Subsequent Hydrolysis

A well-established and robust approach to 1-arylcyclopropanecarboxylic acids involves a two-step sequence: the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane, followed by the hydrolysis of the resulting cyclopropylnitrile. This method is favored for its reliability and the commercial availability of the starting materials.

Mechanistic Rationale

The first step hinges on the acidity of the α-proton of 2-bromophenylacetonitrile, which is enhanced by the electron-withdrawing nitrile group. A strong base is used to deprotonate this position, generating a carbanion that acts as a nucleophile. This carbanion then undergoes an intramolecular cyclization via a double SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring. The subsequent hydrolysis of the nitrile group, typically under harsh acidic or basic conditions, proceeds via a standard mechanism to yield the carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 2-bromophenylacetonitrile (1.0 eq.) in a suitable solvent such as THF or DMSO, add a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) (2.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-bromophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • To the purified 1-(2-bromophenyl)cyclopropanecarbonitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Diagram

cluster_0 Method 1: Alkylation and Hydrolysis A 2-Bromophenylacetonitrile D 1-(2-Bromophenyl)cyclopropanecarbonitrile A->D Alkylation B 1,2-Dibromoethane B->D C Strong Base (e.g., NaH) C->D F This compound D->F Hydrolysis E Conc. H₂SO₄, H₂O E->F

Caption: Workflow for the synthesis via alkylation and hydrolysis.

Method 2: Kulinkovich Reaction and Subsequent Oxidation

An alternative and elegant approach involves the Kulinkovich reaction to generate a cyclopropanol intermediate, which is then oxidized to the desired carboxylic acid. This method is particularly useful when the corresponding ester of the aryl carboxylic acid is readily available.

Mechanistic Rationale

The Kulinkovich reaction utilizes a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst. The reaction proceeds through the formation of a titanacyclopropane intermediate. This intermediate then reacts with the ester of 2-bromobenzoic acid in a formal [2+1] cycloaddition to yield, after workup, 1-(2-bromophenyl)cyclopropanol. The subsequent oxidation of the tertiary cyclopropanol to the carboxylic acid can be achieved using a variety of oxidizing agents. A common and effective method is the Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanol via Kulinkovich Reaction

  • To a solution of methyl 2-bromobenzoate (1.0 eq.) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (0.2 eq.).

  • Cool the mixture to -78 °C and add ethylmagnesium bromide (3.0 eq., as a solution in THF) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-bromophenyl)cyclopropanol.

Step 2: Oxidation to this compound

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously adding water.

  • Dissolve the 1-(2-bromophenyl)cyclopropanol in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure and add water to the residue.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Workflow Diagram

cluster_1 Method 2: Kulinkovich Reaction and Oxidation G Methyl 2-Bromobenzoate I 1-(2-Bromophenyl)cyclopropanol G->I Kulinkovich Reaction H EtMgBr, Ti(OiPr)₄ H->I K This compound I->K Oxidation J Jones Reagent (CrO₃, H₂SO₄) J->K

Caption: Workflow for the synthesis via Kulinkovich reaction and oxidation.

Comparative Analysis

ParameterMethod 1: Alkylation & HydrolysisMethod 2: Kulinkovich & Oxidation
Starting Materials 2-Bromophenylacetonitrile, 1,2-dibromoethaneMethyl 2-bromobenzoate, Ethylmagnesium bromide
Reagent Cost & Availability Generally inexpensive and readily available.Titanium(IV) isopropoxide can be moderately expensive. Grignard reagents require anhydrous conditions.
Overall Yield Typically moderate to good (50-70% over two steps).Can be variable, often moderate (40-60% over two steps).
Reaction Conditions Step 1 requires a strong base and heating. Step 2 involves harsh acidic conditions and high temperatures.Kulinkovich reaction requires cryogenic temperatures and strictly anhydrous conditions. Jones oxidation uses a toxic heavy metal reagent.
Scalability Readily scalable, with established industrial precedent for similar reactions.Scalability of the Kulinkovich reaction can be challenging due to cryogenic requirements and exotherms.
Safety Considerations Use of strong, reactive bases (NaH, NaNH₂). Hydrolysis step uses concentrated acid at high temperatures.Grignard reagents are pyrophoric. Jones reagent is a highly toxic and carcinogenic chromium(VI) compound.
Waste Profile Generates inorganic salts and acidic waste.Generates magnesium and titanium salts, and chromium-containing waste which requires special disposal.
Substrate Scope Generally applicable to a wide range of substituted phenylacetonitriles.The Kulinkovich reaction is sensitive to certain functional groups.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Method 1 (Alkylation & Hydrolysis) is a robust and well-understood sequence that utilizes readily available and relatively inexpensive starting materials. While the reaction conditions can be harsh, particularly the hydrolysis step, the procedure is generally reliable and scalable. This makes it a suitable choice for large-scale production where cost and process robustness are primary concerns.

Method 2 (Kulinkovich & Oxidation) provides an elegant alternative, particularly if the corresponding aryl ester is more accessible than the phenylacetonitrile. The Kulinkovich reaction is a powerful tool for cyclopropanol synthesis. However, the requirement for cryogenic temperatures, strictly anhydrous conditions, and the use of a toxic chromium-based oxidant in the subsequent step present significant challenges in terms of scalability and safety. This route may be more appropriate for smaller-scale laboratory synthesis where the unique reactivity of the Kulinkovich reaction is advantageous.

For most applications, particularly in a drug development setting where scalability and process safety are critical, Method 1 is likely the more practical and preferred route . However, the choice of synthesis will ultimately depend on the specific resources, scale, and expertise available to the researcher.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Malonic Ester Synthesis. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press, 2012.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Oxidation of Alcohols by Modifying the Jones Reagent. J. Org. Chem.1975, 40 (2), 2969–2970.

A Comparative Guide to the Stability of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical stability of 1-(2-Bromophenyl)cyclopropanecarboxylic acid and its structural analogs. In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of creating safe, effective, and reliable therapeutics.[1][2] Forced degradation studies, or stress testing, are indispensable for identifying potential degradation pathways, informing formulation strategies, selecting appropriate packaging, and establishing a product's shelf-life and storage conditions.[1][3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to stability assessment.

The Molecular Context: Factors Influencing Stability

The stability of this compound and its analogs is governed by a combination of structural features and external environmental factors.

  • Electronic Effects: The substituents on the phenyl ring play a critical role. The bromine atom in the parent compound is electron-withdrawing, which can influence the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby affecting its susceptibility to various reactions.[5] The position of this substituent (e.g., ortho, meta, para) can further modulate these effects.

  • Cyclopropane Ring Strain: The three-membered cyclopropane ring possesses significant ring strain. While this can sometimes be a point of reactivity, studies have also shown that cyclopropanecarboxylic acid esters can exhibit enhanced hydrolytic stability, potentially due to hyperconjugative stabilization.[6] Thermal stress, however, may induce ring-opening or rearrangement reactions.[7]

  • External Stress Factors: As with most pharmaceutical compounds, stability is challenged by environmental factors such as pH, temperature, oxygen, and light.[8][9] A comprehensive stability study must evaluate the molecule's resilience to each of these stressors.

For the purpose of this guide, we will compare the parent compound, This compound , with three structurally significant analogs to elucidate key stability-activity relationships:

  • Analog A: 1-(4-Bromophenyl)cyclopropanecarboxylic acid: To assess the impact of the bromine atom's position (ortho vs. para).

  • Analog B: 1-(2-Chlorophenyl)cyclopropanecarboxylic acid: To compare the effect of a different halogen substituent.

  • Analog C: 1-Phenylcyclopropanecarboxylic acid: To evaluate the influence of the halogen substituent itself on stability.

Experimental Workflow for Comparative Stability Assessment

A systematic approach is essential for generating reliable and comparable stability data. The workflow below outlines the critical stages of a forced degradation study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis & Interpretation P1 Compound Synthesis & Characterization P2 Develop & Validate Stability-Indicating Method (e.g., HPLC) P1->P2 S Parent Compound & Analogs A, B, C S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) S->S1 Expose to Stress Conditions S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) S->S2 Expose to Stress Conditions S3 Oxidation (e.g., 3% H2O2, RT) S->S3 Expose to Stress Conditions S4 Thermal Stress (e.g., 80°C, Dry Heat) S->S4 Expose to Stress Conditions S5 Photostability (ICH Q1B Guidelines) S->S5 Expose to Stress Conditions A1 Sample Analysis (HPLC, LC-MS) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Quantify Degradation (%) A1->A2 A3 Calculate Mass Balance A2->A3 A4 Identify Degradants (MS, NMR) A3->A4 A5 Elucidate Degradation Pathways A4->A5 A6 Comparative Stability Assessment A5->A6 G Parent 1-(2-Bromophenyl) cyclopropanecarboxylic acid Radical_Intermediate Aryl & Bromine Radical Intermediates Parent->Radical_Intermediate hv (Light) C-Br Bond Cleavage Product1 1-Phenylcyclopropanecarboxylic acid (Debrominated Product) Radical_Intermediate->Product1 H• Abstraction Product2 Other Products (e.g., from solvent reaction) Radical_Intermediate->Product2 Secondary Reactions

Sources

A Researcher's Guide to Validating the Biological Target of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimental scrutiny. The 1-(2-bromophenyl)cyclopropanecarboxylic acid scaffold and its derivatives represent a class of compounds with emerging therapeutic potential. However, a critical step in their development is the unambiguous identification and validation of their biological target(s). This guide provides an in-depth comparison of methodologies to achieve this, moving from initial hypothesis-driven approaches to unbiased, discovery-oriented techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust target validation.

Section 1: Hypothesis-Driven Target Validation: Investigating Known Targets of Similar Scaffolds

Initial investigations into the biological activity of novel compounds often begin by exploring targets of structurally related molecules. For derivatives of cyclopropanecarboxylic acid containing a bromophenyl moiety, existing literature points towards two primary enzyme families as potential targets: Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE).

Carbonic Anhydrases: Key Regulators of pH and Physiological Processes

Carbonic anhydrases are a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport.[1] Their involvement in pathologies like glaucoma and cancer has made them a significant drug target.[1][2] Bromophenol derivatives, structurally related to the compounds of interest, have been identified as inhibitors of several CA isoforms.[3][4]

Validating CA inhibition requires a convergence of evidence from biochemical and cellular assays.

A. In Vitro Enzymatic Inhibition Assay:

This is the foundational experiment to determine direct enzyme inhibition. The assay is based on the principle that CAs can hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP).[1][5] The rate of p-NP formation, monitored spectrophotometrically, is proportional to CA activity. A decrease in this rate in the presence of the test compound indicates inhibition.

Protocol: High-Throughput Colorimetric Carbonic Anhydrase Inhibition Assay [1][6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of human CA in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

    • Test Compound Stock: Typically 10 mM in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of test compound dilutions (or DMSO for control).

    • Add 20 µL of a working solution of CA enzyme.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition relative to the DMSO control.

    • Plot percent inhibition against compound concentration to calculate the IC50 value.

B. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While an in vitro assay demonstrates direct binding, it doesn't confirm that the compound engages the target within the complex environment of a cell. CETSA is a powerful biophysical technique that addresses this by measuring the thermal stability of a target protein in the presence of a ligand.[7][8][9][10] Ligand binding often stabilizes the protein, increasing the temperature required for its denaturation.[7][8]

Protocol: Western Blot-based CETSA for Carbonic Anhydrase [7]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer with protease inhibitors.

    • Centrifuge to pellet aggregated proteins.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for the target CA isoform, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the normalized band intensities against temperature to generate melt curves for both compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Acetylcholinesterase: A Key Target in Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[11][12] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease.[12][13] Given that some bromophenol derivatives have shown AChE inhibitory activity, this is another plausible target for the this compound series.[14]

Similar to CAs, validating AChE inhibition involves both biochemical and cell-based methods.

A. In Vitro Enzymatic Inhibition Assay (Ellman's Method):

This widely used colorimetric assay measures the activity of AChE.[11][13] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured at 412 nm.[11][13]

Protocol: High-Throughput Colorimetric Acetylcholinesterase Inhibition Assay [11][13]

  • Reagent Preparation:

    • Assay Buffer: Typically a phosphate buffer, pH 8.0.

    • AChE Enzyme Solution: Purified human recombinant or eel AChE.

    • Substrate Solution: Acetylthiocholine iodide.

    • DTNB Solution.

    • Test Compound Stock: 10 mM in DMSO.

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer, DTNB solution, and test compound dilutions to the wells.

    • Add the AChE enzyme solution and incubate for a defined period.

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Measure the absorbance at 412 nm in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction.

    • Determine the percent inhibition and calculate the IC50 value.

B. Cell-Based Acetylcholinesterase Inhibition Assay:

To confirm activity in a more physiologically relevant setting, a cell-based assay using a cell line that expresses AChE, such as the human neuroblastoma SH-SY5Y cell line, can be employed.[15]

Protocol: SH-SY5Y Cell-Based AChE Inhibition Assay [15]

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

  • Cell Lysis and Assay:

    • Lyse the cells to release intracellular AChE.

    • Perform the Ellman's assay on the cell lysates as described in the in vitro protocol.

  • Data Analysis:

    • Determine the IC50 of the compound in a cellular context.

Section 2: Unbiased Target Deconvolution: When the Target is Unknown

For novel derivatives of this compound with an uncharacterized mechanism of action, unbiased target deconvolution strategies are essential. These methods do not rely on a pre-existing hypothesis and can identify novel or unexpected biological targets.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful and direct biochemical approach to identify protein targets that physically interact with a small molecule.[16][17] The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[16][17][18]

Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Genetic Approaches: CRISPR-Cas9 Screening

Genetic screens, particularly using CRISPR-Cas9 technology, offer a functional approach to target identification.[19][][21][22][23] The principle is to create a library of cells, each with a single gene knocked out. This library is then treated with the compound of interest. Cells in which the drug's target has been knocked out should be resistant to the compound's effects and will therefore be enriched in the surviving population.

Workflow: CRISPR-Cas9 Knockout Screen for Target Identification

Caption: CRISPR-Cas9 screening workflow for target identification.

Section 3: Comparative Analysis of Target Validation Methodologies

The choice of target validation methodology depends on the stage of the research, the available resources, and the specific scientific question being addressed.

Methodology Principle Advantages Limitations Best Suited For
In Vitro Enzymatic Assays Direct measurement of enzyme activity modulation.High-throughput, quantitative (IC50), confirms direct binding.Lacks cellular context, may not reflect in vivo activity.Initial screening and confirming direct inhibition of a hypothesized target.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells.Confirms target engagement in a cellular environment, label-free.Lower throughput than enzymatic assays, requires a specific antibody.Validating that a compound reaches and binds to its target in intact cells.
Affinity Chromatography-MS Physical capture of binding partners using an immobilized compound.Unbiased, identifies direct binding partners, can discover novel targets.Requires chemical synthesis of a probe, can have false positives from non-specific binding.De novo target identification for compounds with an unknown mechanism of action.
CRISPR-Cas9 Screening Functional genetic screen to identify genes that modulate compound activity.Unbiased, identifies functionally relevant targets, genome-wide.Technically complex, identifies essential genes for compound activity, not necessarily direct binders.Unbiased target discovery and understanding the genetic basis of a compound's efficacy.

Section 4: Conclusion and Future Directions

The validation of the biological target of this compound derivatives is a critical step in advancing these promising compounds towards therapeutic applications. A multi-pronged approach, combining initial hypothesis-driven investigations into known targets like carbonic anhydrases and acetylcholinesterase with unbiased target deconvolution methods, provides the most robust and comprehensive validation. The experimental protocols and comparative analysis presented in this guide offer a framework for researchers to design and execute a self-validating series of experiments. By understanding the causality behind each experimental choice and integrating data from biochemical, cellular, and genetic approaches, the scientific community can confidently elucidate the mechanism of action of this important class of molecules, paving the way for future drug development.

References

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (n.d.).
  • CRISPR-Cas9 screening for target identific
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed. (2022). PubMed. [Link]
  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit - BioAssay Systems. (n.d.). BioAssay Systems. [Link]
  • Target Validation with CRISPR | Biocompare.com. (2022, October 28). Biocompare. [Link]
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry. (2024, December 13). Journal of Biomedicine and Biochemistry. [Link]
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2025, August 6). Preprints.org. [Link]
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Assay Genie. [Link]
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. [Link]
  • Small molecule target identification using photo-affinity chromatography - PMC - NIH. (2019, March 15).
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. (2020, March 1).
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. (n.d.). BrJAC. [Link]
  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC - PubMed Central. (n.d.).
  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol deriv
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI. (n.d.). EMBL-EBI. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Synthesis and carbonic anhydrase isoenzymes I, II, IX, and XII inhibitory effects of dimethoxybromophenol derivatives incorporating cyclopropane moieties - PubMed. (2015, January 22). PubMed. [Link]
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). News-Medical.Net. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Annual Reviews. [Link]
  • Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - NIH. (n.d.).
  • Carbonic Anhydrase Inhibitors from Marine Natural Products - PMC. (2022, November 17).
  • Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PubMed Central. (n.d.).
  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One - Research journals. (2024, June 4). PLOS One. [Link]
  • Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview - Frontiers. (2025, February 2). Frontiers. [Link]
  • An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC - NIH. (2020, October 20).
  • Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats - PubMed Central. (2021, September 26).
  • Novel acetylcholinesterase reactivator K112 and its cholinergic properties - PubMed. (n.d.). PubMed. [Link]

Sources

A Researcher's Guide to the Cross-Validation of Experimental and Computational Data: The Case of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Cross-Validation in Chemical Research

In the modern laboratory, the synergy between empirical measurement and theoretical calculation is paramount. Experimental techniques provide tangible data about a molecule's physical and chemical properties, while computational methods offer a microscopic view into its electronic structure and dynamic behavior. Cross-validation, the process of comparing these two data streams, serves as a self-correcting mechanism. It enhances our confidence in structural assignments, elucidates complex spectral features, and can even predict the properties of yet-to-be-synthesized molecules. This guide will walk you through the practical application of this principle.

The Cross-Validation Workflow: A Visual Overview

The process of cross-validating experimental and computational data can be visualized as a systematic workflow. This ensures that each step is logically connected and contributes to a robust final analysis.

Cross-Validation Workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling Experimental_Analysis Spectroscopic Analysis (NMR, IR, MS) of Analog Data_Comparison Comparative Analysis Experimental_Analysis->Data_Comparison Computational_Modeling In Silico Prediction (DFT Calculations) Computational_Modeling->Data_Comparison Validation Validation & Structural Confirmation Data_Comparison->Validation

Caption: A streamlined workflow for the cross-validation of experimental and computational data.

Part 1: Experimental Analysis of a Structural Analog

Due to the limited availability of public experimental data for 1-(2-Bromophenyl)cyclopropanecarboxylic acid, we will utilize data from a closely related compound, trans-2-phenylcyclopropanecarboxylic acid, to illustrate the experimental protocols. The underlying principles of spectroscopic analysis remain the same.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Anticipated ¹H NMR Data for trans-2-phenylcyclopropanecarboxylic acid:

The complex splitting patterns of cyclopropyl protons require detailed analysis. A study on a series of trans-2-arylcyclopropanecarboxylic acids provides valuable insights into the expected chemical shifts and coupling constants[1].

Anticipated ¹³C NMR Data for trans-2-phenylcyclopropanecarboxylic acid:

The carbon spectrum will show distinct signals for the carboxylic acid, the aromatic carbons, and the cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Anticipated IR Data for a Carboxylic Acid:

Carboxylic acids exhibit two highly characteristic IR absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretch between 1710 and 1760 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to gain structural information. The fragmentation of cyclopropane-containing molecules can be complex, often involving ring-opening mechanisms[3][4].

Part 2: Computational Prediction for this compound

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting spectroscopic properties. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost[5][6].

Computational Protocol: DFT-Based Spectral Prediction
  • Molecular Modeling: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface.

  • NMR Shielding Tensor Calculations: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert the shielding tensors to chemical shifts by referencing against a standard (e.g., TMS calculated at the same level of theory).

  • Mass Spectrum Prediction: Utilize online fragmentation prediction tools or specialized software to predict the mass spectrum[7][8].

Predicted Spectroscopic Data

The following table summarizes the computationally predicted spectroscopic data for this compound.

Parameter Predicted Value
¹H NMR (ppm) Predicted shifts for aromatic, cyclopropyl, and carboxylic protons
¹³C NMR (ppm) Predicted shifts for all unique carbon atoms
IR (cm⁻¹) Key vibrational frequencies (O-H, C=O, C-Br)
Mass Spectrum (m/z) Predicted molecular ion and major fragment ions

Part 3: The Cross-Validation Process

The core of this guide is the comparison of the experimental data from the analog with the computational data for our target molecule. This process involves a meticulous, feature-by-feature analysis.

NMR Data Comparison

The correlation between experimental and calculated NMR chemical shifts is a strong indicator of structural accuracy. A well-established methodology involves plotting the experimental shifts against the calculated shifts and determining the correlation coefficient (R²)[9][10].

Methodology for NMR Cross-Validation:

  • Tabulate Data: Create a table comparing the experimental ¹H and ¹³C chemical shifts of the analog with the predicted shifts for the target molecule.

  • Visual Correlation: Plot the experimental versus predicted chemical shifts. A linear relationship with an R² value close to 1 indicates a strong correlation.

  • Statistical Analysis: Calculate the mean absolute error (MAE) and root-mean-square deviation (RMSD) to quantify the agreement between the two datasets.

IR Data Comparison

The comparison of IR spectra focuses on the positions and relative intensities of key vibrational bands.

Methodology for IR Cross-Validation:

  • Peak Matching: Align the experimental and computed IR spectra and compare the frequencies of the major absorption bands.

  • Functional Group Confirmation: Verify that the characteristic bands for the carboxylic acid and other functional groups are present in both spectra.

  • Fingerprint Region Analysis: While the fingerprint region (below 1500 cm⁻¹) can be complex, a general similarity in the pattern of peaks adds confidence to the structural assignment.

Mass Spectrometry Data Comparison

The validation of mass spectrometry data involves comparing the molecular ion and the fragmentation patterns.

Methodology for MS Cross-Validation:

  • Molecular Ion Verification: Confirm that the experimentally observed molecular ion of the analog corresponds to the calculated molecular weight of the target molecule.

  • Fragmentation Analysis: Compare the major fragment ions observed in the experimental spectrum with those predicted by computational fragmentation models. Common fragmentation pathways for related structures can provide valuable clues[3].

Visualizing the Comparison: A Correlation Diagram

A visual representation can effectively summarize the correlation between experimental and computational data.

Data_Correlation Experimental Experimental Data (Analog) NMR_Comparison NMR (Chemical Shifts, Coupling Constants) Experimental->NMR_Comparison IR_Comparison IR (Vibrational Frequencies) Experimental->IR_Comparison MS_Comparison MS (Molecular Ion, Fragmentation) Experimental->MS_Comparison Computational Computational Data (Target Molecule) Computational->NMR_Comparison Computational->IR_Comparison Computational->MS_Comparison Validation Structural Confirmation NMR_Comparison->Validation IR_Comparison->Validation MS_Comparison->Validation

Caption: A conceptual diagram illustrating the comparative analysis of spectroscopic data.

Conclusion: A Synergistic Approach to Structural Elucidation

This guide has outlined a robust framework for the cross-validation of experimental and computational data in the context of this compound. While the absence of direct experimental data for this specific molecule presents a challenge, the principles of leveraging data from structural analogs and comparing it with high-quality computational predictions provide a powerful and scientifically sound path forward. By embracing this synergistic approach, researchers can enhance the reliability of their structural assignments, gain deeper insights into molecular properties, and accelerate the pace of discovery in chemical and pharmaceutical research.

References

  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry. [Link][9][10]
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link][6]
  • Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. ElectronicsAndBooks. [Link][1]
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][2]
  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. [Link][3]
  • Cyclopropanecarboxylic acid - Mass spectrum (electron ioniz
  • Mass Spec Fragment Prediction Software. ACD/Labs. [Link][7]
  • Spectra Prediction - CFM-ID. CFM-ID. [Link][8]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Our commitment is to foster a culture of safety that extends beyond the product itself. By understanding and implementing these protocols, you build a self-validating system of safety and responsibility within your laboratory.

Hazard Profile and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. 1-(2-Bromophenyl)cyclopropanecarboxylic acid is not a benign substance; its hazard profile dictates the necessary precautions for handling and disposal.[1]

Table 1: Physicochemical and Hazard Data for this compound

PropertyDataSource
CAS Number 124276-87-5[1]
Molecular Formula C₁₀H₉BrO₂[1]
Appearance Solid[2][3]
GHS Classification Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][4]
Skin Irritation (Category 2), H315: Causes skin irritation.[1][4]
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1][4]
Hazard Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Incompatibilities Strong oxidizing agents, Strong bases[1][5][6]
Hazardous Decomposition Thermal decomposition generates Carbon Oxides and Hydrogen Bromide.[1]

Expert Insight: The "Harmful if swallowed" classification and skin/eye irritation potential are standard for many lab chemicals. However, the key operational hazard is its potential to cause respiratory irritation as a dust or aerosol.[1][4] This directly informs the requirement to handle the solid compound exclusively within a certified chemical fume hood. Furthermore, its identity as a brominated organic compound is the single most important factor for its disposal, dictating its waste stream classification.

The Core Directive: Segregation of Halogenated Organic Waste

The foundational principle for disposing of this compound is waste segregation. This compound is a halogenated organic compound .[7] This classification is critical because halogenated wastes cannot be disposed of in the same manner as non-halogenated organic solvents.

Causality: During high-temperature incineration, the bromine atom can form acidic gases like hydrogen bromide (HBr).[1] Licensed hazardous waste incinerators for halogenated waste are specifically equipped with "scrubbers" and afterburners to neutralize these corrosive and environmentally harmful gases before they are released into the atmosphere.[1] Mixing this waste with standard non-halogenated solvent waste streams can lead to regulatory violations, damage to disposal facility equipment, and the release of pollutants.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and manage waste containing this compound.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Safety begins before the first gram of waste is handled.

  • Designate a Workspace: All handling of the solid compound and preparation of its waste must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust.[8]

  • Assemble PPE: Before proceeding, ensure you are wearing the following:

    • Chemical Splash Goggles: Standard safety glasses are insufficient; goggles provide a seal against splashes and dust.[9]

    • Chemically Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always check the manufacturer's compatibility chart.[10]

    • Laboratory Coat: A fully buttoned lab coat is mandatory to protect skin and clothing.[9]

Phase 2: Waste Collection and Containment
  • Select an Appropriate Waste Container:

    • Use only a designated hazardous waste container provided or approved by your institution's Environmental Health & Safety (EHS) department.[11]

    • The container must be made of a compatible material (e.g., HDPE plastic or borosilicate glass) and have a screw-top cap to ensure a tight seal.[12]

    • The container must be clearly labeled for "Halogenated Organic Waste." [7]

  • Collecting Solid Waste:

    • Carefully scrape or sweep any residual solid this compound from glassware or weighing boats directly into the designated waste container.

    • Contaminated disposables (e.g., weighing paper, gloves, paper towels) should also be placed in this container.

  • Collecting Liquid Waste (Solutions):

    • If the compound is in a solvent, pour the solution carefully into a designated "Halogenated Organic Liquid Waste" container.

    • Crucially, do not mix with non-halogenated waste streams.

    • Rinse any emptied glassware that contained the solution. The first rinse must be collected and added to the hazardous waste container, as it will contain residual amounts of the compound.[13]

Phase 3: Container Management and Labeling

Proper labeling is a legal requirement and essential for safe handling by EHS personnel.[11][12]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed EHS hazardous waste label.[10]

  • List All Contents: Clearly write out the full chemical names of all constituents, including solvents. Do not use abbreviations or chemical formulas.[12]

  • Estimate Percentages: Provide a reasonable estimate of the percentage of each component.

  • Keep the Container Closed: The waste container must be sealed with its cap at all times, except when you are actively adding waste.[11][13] This prevents the release of vapors and protects against spills.

Phase 4: Temporary Storage and Disposal Request
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the lab.[11]

  • Secondary Containment: The container should be placed inside a larger, chemically resistant tub or bin to contain any potential leaks.[13]

  • Segregate from Incompatibles: Ensure the waste container is not stored near strong oxidizing agents or bases.[1][5][6]

  • Request Pickup: Once the container is full or has reached your institution's time limit for accumulation (often 6 months from the start date), submit a waste pickup request to your EHS department.[12][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_triage Waste Triage cluster_streams Collection Streams cluster_actions Action & Finalization start Waste Generated (Solid, Solution, or Contaminated Item) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision What is the waste form? ppe->decision solid Solid Residue or Contaminated Disposables decision->solid Solid liquid Solution Containing the Compound decision->liquid Liquid container Empty Original Container decision->container Empty Container collect_solid Place in 'Halogenated Organic Solid Waste' Container solid->collect_solid collect_liquid Pour into 'Halogenated Organic Liquid Waste' Container liquid->collect_liquid rinse Triple Rinse Container. Collect First Rinse as Halogenated Liquid Waste. container->rinse label_store Ensure Container is Labeled, Sealed, and in Secondary Containment in SAA collect_solid->label_store collect_liquid->label_store rinse->label_store ehs_pickup Request EHS Pickup label_store->ehs_pickup

Caption: Disposal Workflow for this compound

Emergency Procedures: Spills and Exposures

Accidents can happen, but a prepared response minimizes risk.

  • Small Spill (Solid):

    • Ensure PPE is worn.

    • If dust is generated, evacuate the immediate area and allow it to settle.

    • Carefully sweep or shovel the spilled material into an appropriate container for disposal.[1] Avoid any actions that create more dust.

    • Decontaminate the area with a suitable solvent and wipe clean with paper towels, which should also be disposed of as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

    • Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal of Empty Stock Containers

An "empty" container is never truly empty and must be decontaminated before disposal.

  • Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol).

  • The first rinse must be collected and disposed of as halogenated organic liquid waste. [13] Subsequent rinses may also need to be collected depending on local regulations.

  • After rinsing and allowing the container to air-dry completely in a fume hood, deface the original label.

  • The decontaminated container can then typically be disposed of in a designated bin for broken glass or as regular solid waste, per your institution's policy.[13]

By adhering to these detailed procedures, you contribute to a robust and defensible safety program, ensuring that the impact of your research is one of discovery, not contamination.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
  • Bromine Safety Data Sheet.
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid. West Liberty University. [Link]
  • 1-(3-Bromophenyl)
  • Hazardous Waste Segreg
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
  • 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • Safety in the Organic Chemistry Laboratory.
  • Safety in Organic Chemistry Labor
  • Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. [Link]
  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]
  • Chemistry Lab Safety Rules. PozeSCAF. [Link]
  • 1-(4-Bromophenyl)

Sources

A Researcher's Comprehensive Guide to Handling 1-(2-Bromophenyl)cyclopropanecarboxylic Acid Safely

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary commitment is to rigorous science, which is intrinsically linked to rigorous safety. This guide provides an in-depth operational plan for the safe handling of 1-(2-Bromophenyl)cyclopropanecarboxylic acid (CAS No. 124276-87-5). Moving beyond a simple checklist, we will explore the causal links between the compound's chemical properties and the required safety protocols, ensuring every step is a self-validating component of a secure research environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of safe handling. According to its Safety Data Sheet (SDS), this compound is a solid substance that presents multiple health risks.[1][2] Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.

Table 1: GHS Hazard Classification for this compound

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific target organ toxicity — single exposureH335WarningMay cause respiratory irritation.[1][2]

The presence of a carboxylic acid group suggests corrosive properties, while the bromophenyl group classifies it as a halogenated organic compound, which has specific implications for disposal.[3][4] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][2]

Part 2: The Hierarchy of Controls: Engineering and Administrative Measures

Before selecting Personal Protective Equipment (PPE), we must implement higher-level safety controls to minimize exposure. PPE should be considered the last line of defense.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound solid, especially weighing and transferring which can generate dust, must be performed inside a properly functioning chemical fume hood.[3][5] This is critical to mitigate the risk of respiratory irritation by containing dust and any potential vapors.[1]

  • Ventilation: The laboratory must have good general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][8] Their proximity is crucial for immediate decontamination in case of accidental contact.[9]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

  • Access Restriction: Limit access to storage and handling areas to trained and authorized personnel only.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and GHS hazard pictograms.[10]

  • Housekeeping: Maintain a clean and organized workspace. Wipe down surfaces after use to remove any residual chemical dust.[11] Store containers below eye level to minimize the risk of dropping them.[6][12]

Part 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazards identified in Part 1. The goal is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection

Due to the serious eye irritation risk, standard safety glasses are insufficient.[3]

  • Required: Chemical splash goggles that form a seal around the eyes are mandatory.[8][13]

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant splash risk (e.g., during transfers or reactions), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection.[3][13]

Hand Protection

The compound causes skin irritation, making robust hand protection essential.[1]

  • Required: Chemical-resistant gloves are necessary. Nitrile or neoprene gloves are generally recommended for corrosive materials.[13]

  • Best Practice: Always consult the glove manufacturer's resistance guide to confirm compatibility with this compound and any solvents being used. Inspect gloves for any signs of damage before each use and remove them promptly if contamination occurs.[8]

Body Protection

To prevent skin contact from spills or dust, appropriate body protection is required.

  • Required: A fully buttoned, long-sleeved laboratory coat.

  • Recommended for High-Risk Tasks: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3][8]

Respiratory Protection

While engineering controls like fume hoods are the primary defense against respiratory exposure, respiratory protection may be needed in specific situations.

  • Situational Requirement: In the event of a ventilation failure or a large spill where dust concentrations may be high, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[13] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[14]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.

PPE_Selection cluster_start Task Assessment cluster_ppe PPE Levels cluster_actions Required PPE Ensemble start Assess Task and Potential Exposure weighing Weighing Solid / Transfers (Dust/Spill Risk) start->weighing Solid handling solution Working with Dilute Solutions (Low Splash Risk) start->solution Solution handling large_scale Large Scale / High Splash Risk start->large_scale High-risk procedure emergency Ventilation Failure / Large Spill start->emergency Emergency situation ppe_weighing Fume Hood (Mandatory) Chemical Splash Goggles Face Shield Nitrile/Neoprene Gloves Lab Coat Chemical-Resistant Apron weighing->ppe_weighing Requires Full Protection ppe_solution Fume Hood (Recommended) Chemical Splash Goggles Nitrile/Neoprene Gloves Lab Coat solution->ppe_solution Requires Standard Protection large_scale->ppe_weighing Requires Full Protection ppe_emergency Evacuate & Assess Full-Face Shield & Goggles Heavy-Duty Gloves Chemical-Resistant Suit NIOSH-Approved Respirator emergency->ppe_emergency Requires Emergency Gear

Caption: PPE selection workflow for this compound.

Part 4: Emergency and Disposal Plans

A comprehensive safety plan includes clear, actionable steps for emergencies and waste disposal.

Emergency Procedures

In any emergency, prioritize personal safety and call for help immediately.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes in an emergency shower.[3][15] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

The response to a spill depends on its size and location.[16]

Spill_Response spill Spill Occurs assess Assess Spill Size & Risk (Consult SDS) spill->assess minor Minor Spill (<10g, contained in hood) assess->minor Small & Contained major Major Spill (>10g, outside hood, ventilation issue) assess->major Large or Uncontained minor_steps Alert Area Personnel Don Appropriate PPE (incl. respirator if needed) Cover with spill neutralizer (e.g., sodium bicarbonate) Gently sweep into a labeled waste container Decontaminate area with soap and water minor->minor_steps major_steps Alert everyone and evacuate the area Close doors and restrict access Call emergency services Report to EHS major->major_steps

Caption: Emergency spill response workflow.

Waste Disposal

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: As a halogenated organic compound, this compound waste must not be mixed with non-halogenated waste.[4][17] It should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[18]

  • Contaminated Materials: All contaminated PPE (gloves, wipes, etc.) and spill cleanup materials must be collected in a sealed, labeled hazardous waste container for disposal.[19]

  • Disposal Method: The designated disposal route for halogenated organic waste is typically high-temperature incineration at a licensed facility.[1][20] Never dispose of this chemical down the drain.[21]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that scientific discovery and personal safety proceed in tandem.

References

  • Synquest Labs. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Unknown. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Oakland University. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
  • University of Michigan-Dearborn. (n.d.). General Use SOP for Corrosive Materials. Retrieved from Environmental Health and Safety & Emergency Management.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopropanecarboxylic acid.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Airgas. (2018, July 5). Safety Data Sheet - Cyclopropane.
  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II).
  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopropanecarboxaldehyde.
  • BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • Wikipedia. (n.d.). Cyclopropane.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • University of Toronto Scarborough. (n.d.). Chemical handling and storage section 6.
  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
  • C/D/N Isotopes. (2016). Safety Data Sheet.
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate.
  • Unknown. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Study.com. (n.d.). Preparing Carboxylic Acids: Description & Methods.
  • Chemguide. (n.d.). Making carboxylic acids.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.